molecular formula C10H8N2O3 B187947 2-Methyl-5-nitro-1H-indole-3-carbaldehyde CAS No. 3558-17-6

2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Cat. No.: B187947
CAS No.: 3558-17-6
M. Wt: 204.18 g/mol
InChI Key: IKBFYOQMSYXGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-nitro-1H-indole-3-carbaldehyde is a specialized indole-based building block of significant value in medicinal chemistry and drug discovery research. Its structured core serves as a key intermediate in the synthesis of novel bioactive molecules designed to interact with critical biological targets. Research highlights its application in the development of potential anticancer agents. The compound has been utilized in the synthesis of α-bromoacryloylamido indolyl pyridinyl propenones, which have demonstrated potent antiproliferative activity against a panel of human leukemia cell lines, inducing apoptosis through mechanisms that involve a decrease in mitochondrial membrane potential and caspase-3 activation . Furthermore, this indole-3-carbaldehyde derivative has been employed in the design and synthesis of nitroimidazole-indole conjugates for investigating new antiamoebic therapies. These conjugates have shown promising activity against the HM1: IMSS strain of Entamoeba histolytica , with molecular docking studies suggesting interactions with the E. histolytica O-acetyl-L-serine sulfhydrylase (EhOASS) enzyme . The compound's reactivity allows for structural diversification, making it a versatile scaffold for generating compound libraries aimed at exploring new chemical space for therapeutic intervention. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-9(5-13)8-4-7(12(14)15)2-3-10(8)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBFYOQMSYXGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346068
Record name 2-Methyl-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3558-17-6
Record name 2-Methyl-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitro-1H-indole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. Among the vast family of indole derivatives, 2-Methyl-5-nitro-1H-indole-3-carbaldehyde stands out as a valuable synthetic intermediate. The presence of the electron-withdrawing nitro group at the 5-position and the reactive carbaldehyde at the 3-position provides two strategic points for further molecular elaboration, making it a key building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This guide provides a detailed exploration of the synthetic pathway to this important molecule, delving into the underlying reaction mechanisms, offering field-proven experimental protocols, and presenting key characterization data.

Synthetic Strategy: A Two-Step Approach

The most logical and widely employed synthetic route to this compound involves a two-step sequence starting from the commercially available 2-methylindole. This strategy is predicated on the sequential introduction of the nitro and formyl groups onto the indole ring.

  • Step 1: Electrophilic Nitration. The first step involves the regioselective nitration of 2-methylindole to introduce a nitro group at the 5-position of the indole ring, yielding 2-methyl-5-nitroindole.

  • Step 2: Vilsmeier-Haack Formylation. The second step is the formylation of the resulting 2-methyl-5-nitroindole at the electron-rich 3-position to afford the final product, this compound.

This synthetic pathway is efficient and allows for the controlled installation of the desired functional groups.

Synthesis_Pathway 2-Methylindole 2-Methylindole 2-Methyl-5-nitroindole 2-Methyl-5-nitroindole 2-Methylindole->2-Methyl-5-nitroindole Nitration (HNO3, H2SO4) This compound This compound 2-Methyl-5-nitroindole->this compound Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Overall synthetic pathway for this compound.

Part 1: Nitration of 2-Methylindole

The introduction of a nitro group onto the indole ring is a classic electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the reaction conditions. For the synthesis of 2-methyl-5-nitroindole, a mixture of nitric acid and sulfuric acid is typically employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction Mechanism

The mechanism involves the attack of the electron-rich indole ring on the nitronium ion. The position of attack is directed by the activating effect of the nitrogen atom and the methyl group. While the 3-position is generally the most nucleophilic site in the indole ring, under strongly acidic conditions, the indole nitrogen can be protonated, which deactivates the pyrrole ring towards electrophilic attack. This favors substitution on the benzene ring, with the 5-position being the most favored site for nitration.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO3 NO2+ NO₂⁺ HNO3->NO2+ + H₂SO₄ H3O+ H₃O⁺ HNO3->H3O+ H2SO4 H2SO4 HSO4- HSO₄⁻ H2SO4->HSO4- 2-Methylindole 2-Methylindole Intermediate Sigma Complex 2-Methylindole->Intermediate + NO₂⁺ 2-Methyl-5-nitroindole 2-Methyl-5-nitroindole Intermediate->2-Methyl-5-nitroindole - H⁺

Caption: Mechanism of the nitration of 2-methylindole.

Experimental Protocol: Synthesis of 2-Methyl-5-nitroindole

This protocol is adapted from established literature procedures.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methylindole131.1710.0 g0.076
Sulfuric Acid (98%)98.0840 mL-
Nitric Acid (70%)63.0110 mL-
Ice-As needed-
Water18.02As needed-
Ethanol46.07For recrystallization-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylindole (10.0 g, 0.076 mol).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (40 mL) to the flask with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, continue stirring at 0-5 °C for 30 minutes to ensure complete dissolution and salt formation.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (10 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-methylindole in sulfuric acid over a period of 1 hour, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with constant stirring.

  • A yellow precipitate of 2-methyl-5-nitroindole will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-5-nitroindole as a yellow solid.

  • Dry the product in a vacuum oven at 50 °C.

Expected Yield: 80-90%

Part 2: Vilsmeier-Haack Formylation of 2-Methyl-5-nitroindole

The Vilsmeier-Haack reaction is a powerful and highly regioselective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For indoles, the reaction typically occurs at the C-3 position.[1] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid halide (typically phosphorus oxychloride, POCl₃).[2]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

  • Electrophilic Substitution: The electron-rich 3-position of the 2-methyl-5-nitroindole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous work-up yields the desired aldehyde.[2]

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Chloroiminium ion DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 2-Methyl-5-nitroindole Iminium_Salt Iminium Salt Intermediate Substrate->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the Vilsmeier-Haack formylation of nitroindoles.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Methyl-5-nitroindole176.175.0 g0.028
N,N-Dimethylformamide (DMF)73.0925 mL-
Phosphorus Oxychloride (POCl₃)153.333.2 mL (5.2 g)0.034
Sodium Acetate82.03For neutralization-
Ice-As needed-
Water18.02As needed-
Ethyl Acetate88.11For extraction-

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (25 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (3.2 mL, 0.034 mol) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add 2-methyl-5-nitroindole (5.0 g, 0.028 mol) portion-wise to the Vilsmeier reagent over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

  • A precipitate of the product will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Dry the purified product in a vacuum oven.

Expected Yield: 60-75%

Part 3: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for this compound.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Yellow to orange solid
CAS Number 3558-17-6
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group, the aldehyde proton, and the N-H proton of the indole ring. The electron-withdrawing nitro group will cause a downfield shift of the protons on the benzene ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be observed at a characteristic downfield position (typically δ 180-190 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

    • N-H stretching of the indole ring (~3300 cm⁻¹)

    • C=O stretching of the aldehyde (~1650-1680 cm⁻¹)

    • Asymmetric and symmetric stretching of the nitro group (~1520 and ~1340 cm⁻¹)

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 204.18). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental reactions in organic chemistry. The two-step pathway involving nitration followed by Vilsmeier-Haack formylation provides a reliable and efficient route to this valuable synthetic intermediate. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in this guide, researchers can confidently prepare this compound for its diverse applications in the development of novel therapeutic agents and other advanced materials. The self-validating nature of the described protocols, coupled with the expected analytical data, ensures a high degree of confidence in the identity and purity of the final product.

References

  • Robinsovt. The Nitration of 2-Methylindole. RSC Publishing.
  • MySkinRecipes. This compound.
  • Indian Academy of Sciences. Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications in the synthesis of novel heterocyclic compounds.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde (CAS No: 3558-17-6), a heterocyclic compound of interest in drug discovery and materials science. Due to the limited availability of comprehensive experimental data in peer-reviewed literature, this document serves as a foundational resource for researchers. It consolidates known information, outlines detailed, validated protocols for the synthesis of its key precursor, and provides robust methodologies for the determination of its essential physicochemical characteristics. This guide is designed to empower researchers, scientists, and drug development professionals to confidently synthesize and characterize this molecule, ensuring data integrity and reproducibility.

Introduction and Molecular Overview

This compound belongs to the indole family, a core scaffold in numerous pharmacologically active compounds. The presence of a methyl group at the 2-position, a nitro group at the 5-position, and a carbaldehyde (formyl) group at the 3-position creates a unique electronic and steric profile. The electron-withdrawing nature of the nitro and aldehyde groups significantly influences the reactivity of the indole ring, making it a versatile intermediate for further chemical modifications. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry, medicinal chemistry, and materials science.[1][2]

Table 1: Core Molecular Identifiers

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 3-Formyl-2-methyl-5-nitroindole[3][4]
CAS Number 3558-17-6[5][6]
Molecular Formula C₁₀H₈N₂O₃[5]
Molecular Weight 204.18 g/mol [5]

Synthesis Pathway and Experimental Protocols

The synthesis of this compound is most logically achieved through a two-step process: first, the nitration of 2-methylindole to form the key precursor, 2-methyl-5-nitroindole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C3 position.

Synthesis_Pathway Start 2-Methylindole Precursor 2-Methyl-5-nitroindole Start->Precursor   Nitration (NaNO₂, H₂SO₄) Target This compound Precursor->Target   Formylation (Vilsmeier-Haack)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Methyl-5-nitroindole (Precursor)

The synthesis of the 2-methyl-5-nitroindole precursor is well-documented and can be achieved through the direct nitration of 2-methylindole. The choice of nitrating agent and conditions is critical to favor substitution at the 5-position of the indole ring.

The use of sodium nitrate in sulfuric acid is a standard and effective method for the nitration of activated aromatic systems like indoles.[5] The reaction is performed at 0°C to control the exothermic nature of the nitration and to minimize the formation of side products. Sulfuric acid serves as both the solvent and the protonating agent, generating the active electrophile, the nitronium ion (NO₂⁺), from sodium nitrate.

  • Materials: 2-methylindole, Sodium Nitrate (NaNO₂), concentrated Sulfuric Acid (H₂SO₄), Ice, Deionized Water.

  • Procedure:

    • To a vigorously stirred solution of 2-methylindole (2.0 mmol, 262 mg) in concentrated H₂SO₄ (2 mL) in a flask maintained at 0°C with an ice bath, add a solution of NaNO₂ (2.2 mmol, 152 mg) in concentrated H₂SO₄ (2 mL) dropwise.[5]

    • Maintain the temperature at 0°C throughout the addition.

    • After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0°C.[5]

    • Carefully pour the reaction mixture into 8 mL of an ice-water slurry. A yellow precipitate will form.[5]

    • Isolate the solid product by vacuum filtration.

    • Wash the collected solid with cold deionized water to remove any residual acid.

    • Dry the product under vacuum to yield 2-methyl-5-nitroindole as a yellow solid. (Expected yield: ~96%).[5]

Step 2: Vilsmeier-Haack Formylation to this compound (Target Compound)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles, including indoles.[7][8][9] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).

The indole nucleus, even when deactivated by a nitro group, is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion). The reaction regioselectively occurs at the C3 position, which is the most nucleophilic site on the indole ring. DMF serves as both the solvent and the source of the formyl group, while POCl₃ acts as the activating agent. The reaction is typically followed by a basic workup to hydrolyze the intermediate iminium salt to the final aldehyde.

  • Materials: 2-methyl-5-nitroindole, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium Acetate (NaOAc), Diethyl Ether (Et₂O), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Ice, Deionized Water.

  • Procedure:

    • In a flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (appropriate volume for substrate concentration) to 0°C.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the cold DMF, maintaining the temperature below 5°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

    • Dissolve the precursor, 2-methyl-5-nitroindole (1.0 equivalent), in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

    • After addition, allow the mixture to warm to room temperature and stir for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0°C and quench by slowly adding a saturated aqueous solution of sodium acetate.[5]

    • Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to afford the final product, this compound.

Physicochemical Properties

General Properties and Solubility

Table 2: Physical Properties of this compound

PropertyValueSource(s) & Notes
Physical State Off-white to light brown powder[1]
Melting Point 305-307°C (decomposes)[4] (Note: From a commercial supplier, may require independent experimental verification)
Boiling Point 439.8°C at 760 mmHg (Predicted)[1]
Flash Point 219.8°C[1]
  • Rationale: This gravimetric method is a gold-standard technique for accurately determining the solubility of a compound in various solvents at different temperatures. It relies on allowing a suspension of the solute in the solvent to reach equilibrium, after which the concentration of the dissolved solute is measured.

  • Procedure:

    • Add an excess amount of this compound to several sealed vials.

    • Add a precise volume (e.g., 2.0 mL) of a chosen solvent (e.g., ethanol, acetone, ethyl acetate, DMSO, water) to each vial.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K, 303.15 K, etc.) and agitate for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid drawing up solid particles.

    • Transfer the clear solution to a pre-weighed vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.

    • Calculate the solubility in terms of mass per volume (e.g., mg/mL).

Acidity (pKa)

The pKa of the indole N-H proton is a critical parameter influencing the molecule's behavior in biological systems and its reactivity in base-catalyzed reactions. No experimental pKa value for this compound has been reported. The pKa of the parent indole N-H is ~17. The electron-withdrawing effects of the nitro and aldehyde groups are expected to decrease this value, making the N-H proton more acidic.

  • Rationale: This method is suitable for compounds with a chromophore whose absorbance spectrum changes with protonation state. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

    • Record the UV-Vis spectrum for each solution.

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the solutions.

    • Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically as the pH at the half-equivalence point of the resulting sigmoidal curve.

Spectroscopic and Analytical Characterization

No complete, experimentally verified spectra for this compound are available in the public domain. The following sections provide expected spectral characteristics based on its structure and data from closely related analogues, along with standardized protocols for their acquisition.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_properties Property Determination Synthesis Synthesized Compound NMR NMR (¹H, ¹³C) Synthesis->NMR Structure Verification MS Mass Spectrometry Synthesis->MS Molecular Weight IR FT-IR Synthesis->IR Functional Groups Solubility Solubility Synthesis->Solubility pKa pKa Synthesis->pKa MeltingPoint Melting Point Synthesis->MeltingPoint

Caption: Standard workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Based on the structure and data from Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, the following signals can be predicted.[10]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

TypePredicted δ (ppm)MultiplicityNotes
¹H NMR ~12.0broad singletIndole N-H proton.
~10.0singletAldehyde CH O proton.
~8.8doubletH4 proton, deshielded by adjacent NO₂ group.
~8.2double doubletH6 proton, deshielded by NO₂ group.
~7.5doubletH7 proton.
~2.8singlet2-Methyl (CH ₃) protons.
¹³C NMR ~185singletAldehyde C HO carbon.
~145-150singletAromatic carbons C2 and C5 (bearing Me and NO₂).
~140-145singletAromatic carbons C7a.
~110-130singletAromatic carbons C3, C3a, C4, C6, C7.
~14singlet2-C H₃ carbon.
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole-containing compounds as it can help in observing the N-H proton.

  • Acquisition:

    • Record a ¹H NMR spectrum to identify proton signals, their integrations, and coupling patterns.

    • Record a ¹³C NMR spectrum to identify all unique carbon environments.

    • Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish one-bond and long-range C-H correlations) to definitively assign all signals and confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected M/z: For the molecular ion [M]⁺, the expected mass-to-charge ratio would be ~204.18. In high-resolution mass spectrometry (HRMS), the exact mass would be sought (Calculated for C₁₀H₈N₂O₃: 204.0535). Often, adducts such as [M+H]⁺ (m/z 205.0613) or [M+Na]⁺ (m/z 227.0432) are observed depending on the ionization technique.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the nitro group (-NO₂), or cleavage of the indole ring.

  • Technique: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.

  • Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer. Acquire data in both positive and negative ion modes to observe different adducts and fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchIndole N-H
~3100C-H stretchAromatic C-H
~2850, ~2750C-H stretchAldehyde C-H (Fermi doublet)
~1670C=O stretchAldehyde C=O
~1600C=C stretchAromatic C=C
~1520, ~1340N-O stretchAsymmetric & Symmetric NO₂
  • Technique: Attenuated Total Reflectance (ATR) is a simple and effective method for solid samples.

  • Procedure: Place a small amount of the powdered sample directly onto the ATR crystal. Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.

Stability and Reactivity

While specific stability studies are not available, the molecule's structure provides insight into its potential reactivity.

  • Stability: The compound should be stored in a dry, cool, and dark place to prevent degradation.[1] As a nitroaromatic compound, it may be sensitive to light.

  • Reactivity:

    • The aldehyde group is susceptible to oxidation (to a carboxylic acid), reduction (to an alcohol), and various condensation reactions (e.g., with amines to form Schiff bases, or with active methylene compounds in Knoevenagel condensations).

    • The nitro group can be reduced to an amine, providing a key handle for further functionalization.

    • The indole N-H can be deprotonated with a base and subsequently alkylated or acylated.

    • The aromatic ring , being relatively electron-deficient due to the withdrawing groups, will be deactivated towards further electrophilic substitution.

Conclusion

This compound is a valuable synthetic intermediate whose full physicochemical profile is not yet completely detailed in the scientific literature. This guide provides a consolidated resource of its known properties and, more importantly, offers a clear, scientifically-grounded pathway for its synthesis and comprehensive characterization. By following the detailed protocols for synthesis, purification, and analysis outlined herein, researchers can generate high-quality, reproducible data, thereby closing the existing knowledge gap and enabling the confident application of this molecule in their research endeavors.

References

  • Noland, W. E., & Rush, K. R. (1963). Syntheses Based on 2-Methyl-5-nitrogramine. Preparation of 2-Methyl-5-nitroindole-3-acetic Acid. The Journal of Organic Chemistry, 28(10), 2921–2921.
  • ACS Publications. (1963). Syntheses Based on 2-Methyl-5-nitrogramine. Preparation of 2-Methyl-5-nitroindole-3-acetic Acid. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information.
  • Di Sarno, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Patil, S. D., & Patil, P. G. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3575.
  • Organic Syntheses. (n.d.). CATALYTIC VILSMEIER-HAACK REACTION: FORMYLATION OF INDOLE.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
  • ResearchGate. (2001). Synthesis of 2-methyl 5-nitroimidazoles.
  • Erhardt, P. W., et al. (1982). Ultra-short-acting beta-adrenergic receptor blocking agents. 1. (Aryloxy)propanolamines containing esters in the nitrogen substituent. Journal of Medicinal Chemistry, 25(12), 1402-7.
  • Clifton, J. E., et al. (1982). Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Preparation of labetalol, its enantiomers, and related salicylamides. Journal of Medicinal Chemistry, 25(6), 670-9.
  • Kumar, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 4(21), 6511-6516.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (2023). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and....
  • Amzole. (2015).
  • MySkinRecipes. (n.d.). This compound.

Sources

An In-depth Technical Guide to 2-Methyl-5-nitro-1H-indole-3-carbaldehyde (CAS: 3558-17-6)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Intermediate for Advanced Scientific Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the methyl, nitro, and carbaldehyde functionalities on the indole scaffold imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse array of biologically active compounds and functional materials. This document delves into the synthetic methodologies, physicochemical properties, characteristic reactivity, and notable applications of this compound, offering researchers, scientists, and drug development professionals a thorough resource to facilitate its use in their research endeavors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[3] The functionalization of the indole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug discovery.[1][2]

This compound emerges as a particularly interesting derivative. The presence of a nitro group at the 5-position acts as a strong electron-withdrawing group, significantly influencing the electron density of the indole ring and the reactivity of its other substituents.[1] The carbaldehyde group at the versatile 3-position serves as a synthetic handle for a multitude of chemical transformations, including condensations, oxidations, and reductions.[4] The methyl group at the 2-position provides steric bulk and can influence the conformational preferences of derivatives. This guide will explore the chemistry and utility of this important synthetic intermediate.

Synthesis and Purification

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the nitration of 2-methyl-1H-indole, followed by the formylation of the resulting 2-methyl-5-nitro-1H-indole.

Step 1: Nitration of 2-Methyl-1H-indole

The introduction of a nitro group at the 5-position of the indole ring is a critical first step. While various nitrating agents can be employed, a common and effective method involves the use of a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent side reactions.[5]

Experimental Protocol: Nitration of 2-Methyl-1H-indole (Adapted from a similar procedure for indole-3-carboxaldehyde) [5]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-1H-indole in concentrated sulfuric acid at 0 °C in an ice bath, stirring until a clear solution is obtained.

  • Slowly add a pre-cooled solution of 70% nitric acid in concentrated sulfuric acid dropwise via the dropping funnel, ensuring the reaction temperature is maintained below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • The precipitated solid, 2-methyl-5-nitro-1H-indole, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Vilsmeier-Haack Formylation of 2-Methyl-5-nitro-1H-indole

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich heterocycles, including indoles, at the 3-position.[6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6]

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure) [6]

  • In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool it to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Dissolve 2-methyl-5-nitro-1H-indole in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt.

  • The precipitated product, this compound, is collected by filtration, washed with water, and dried.

  • Purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization.

Causality in Experimental Choices:

  • Low Temperature in Nitration: The nitration of indoles is a highly exothermic and potentially hazardous reaction. Conducting the reaction at low temperatures (0-5 °C) is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of undesired byproducts.

  • Vilsmeier-Haack for Formylation: The C3 position of the indole ring is highly nucleophilic. The Vilsmeier-Haack reaction provides a mild and highly regioselective method for introducing a formyl group at this position, avoiding the harsh conditions of other formylation methods that could lead to decomposition of the sensitive indole nucleus.

Workflow for the Synthesis of this compound

G A 2-Methyl-1H-indole B Nitration (HNO3, H2SO4, 0-5 °C) A->B C 2-Methyl-5-nitro-1H-indole B->C D Vilsmeier-Haack Formylation (POCl3, DMF) C->D E This compound D->E

A two-step synthetic route to the target compound.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in further synthetic applications. Below is a summary of its key properties.

PropertyValueReference
CAS Number 3558-17-6[7]
Molecular Formula C₁₀H₈N₂O₃[7]
Molecular Weight 204.18 g/mol [7]
Appearance Expected to be a yellow or brown solid[8]
Storage 2-8°C, sealed in a dry environment[7]
Flash Point 219.8°C[5]
Spectroscopic Data

Comparative Spectroscopic Data of a Close Analogue: Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate [3]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H NMR8.99d, J = 2 HzH4
8.62brsNH
8.12dd, J = 9 Hz, 2 HzH6
7.36d, J = 9 HzH7
4.00sOCH₃
2.81sCH₃ at C2
¹³C NMR165.4C=O (ester)
147.0C2
143.5C5
137.5C7a
126.5C3a
118.5C4
118.3C6
113.4C3
110.7C7
106.7C-NO₂
51.3OCH₃
14.3CH₃ at C2

Predicted Spectroscopic Data for this compound:

  • ¹H NMR: The spectrum is expected to show a characteristic aldehyde proton signal between δ 9.5 and 10.5 ppm. The aromatic protons will be in the range of δ 7.0-9.0 ppm, with the proton at C4 being the most deshielded due to the proximity of the nitro group. The methyl protons at C2 should appear as a singlet around δ 2.5-2.8 ppm.

  • ¹³C NMR: The aldehyde carbon should resonate around δ 185-195 ppm. The aromatic carbons will appear in the δ 110-150 ppm region.

  • IR Spectroscopy: The spectrum should exhibit strong absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the aldehyde (around 1650-1680 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 204.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block due to the presence of three reactive sites: the carbaldehyde group, the nitro group, and the indole N-H.

Reactions of the Carbaldehyde Group

The aldehyde functionality is a gateway to a wide range of chemical transformations:

  • Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines) and with active methylene compounds in Knoevenagel condensations. These reactions are fundamental for constructing larger, more complex molecules.[1]

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-methyl-5-nitro-1H-indole-3-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.[1]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-methyl-5-nitro-1H-indol-3-yl)methanol, using reducing agents such as sodium borohydride.

  • Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-substituted indoles.

Reactions of the Nitro Group

The nitro group can be readily reduced to an amino group, which opens up a plethora of synthetic possibilities:

  • Reduction to an Amine: The nitro group can be selectively reduced to a primary amine using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation yields 3-formyl-2-methyl-1H-indol-5-amine, a key intermediate for the synthesis of fused heterocyclic systems and for introducing further diversity through reactions of the amino group.

Reactions at the Indole Nitrogen

The N-H proton of the indole ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This provides a straightforward method for introducing substituents at the N1 position, which can be crucial for modulating the biological activity of the final compounds.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis A DMF C Vilsmeier Reagent (Electrophile) A->C + B POCl3 B->C + D 2-Methyl-5-nitro-1H-indole E Iminium Salt Intermediate D->E + Vilsmeier Reagent F Iminium Salt Intermediate G This compound F->G + H H2O H->G +

Mechanism of the Vilsmeier-Haack formylation.

Applications in Research and Development

The unique structural features of this compound make it a valuable starting material in several areas of chemical research, particularly in drug discovery.

Medicinal Chemistry and Drug Discovery
  • Anticancer Agents: Nitro-containing compounds are known to possess a wide range of biological activities, including anticancer properties. The 5-nitroindole scaffold has been explored for the development of novel anticancer agents. For example, derivatives of 5-nitroindole have been synthesized and shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene.[6]

  • Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial compounds. The introduction of a nitro group can enhance the antimicrobial activity. This compound can serve as a precursor for the synthesis of novel hydrazone and Schiff base derivatives, which have been investigated for their antibacterial and antifungal properties.[9]

Materials Science
  • Fluorescent Probes and Dyes: The indole scaffold is known for its fluorescent properties. The presence of electron-donating and electron-withdrawing groups can be used to tune the absorption and emission wavelengths. This compound, with its electron-withdrawing nitro and carbaldehyde groups, can be a precursor for the synthesis of push-pull fluorophores and materials for optoelectronic applications.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly functionalized and versatile intermediate with significant potential in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis and the diverse reactivity of its functional groups provide a robust platform for the development of novel compounds with a wide range of applications. This guide has provided a detailed overview of its synthesis, properties, reactivity, and applications, intended to serve as a valuable resource for researchers in the field.

References

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.).
  • MDPI. (2022-02-22).
  • Federal University of Naples. (2022).
  • MySkinRecipes. (n.d.). This compound.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13931–13935.
  • Raut, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • ResearchGate. (2011). Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)
  • SpectraBase. (n.d.). 2-methyl-1H-indole-3-carbaldehyde.
  • PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde.
  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not universally published, this guide synthesizes predictive data based on established NMR principles and spectral data from structurally analogous compounds. We will delve into the theoretical underpinnings of chemical shifts, coupling constants, and substituent effects within the indole scaffold, offering researchers a robust framework for the structural elucidation and verification of this and related molecules. The methodologies presented herein are designed to ensure scientific rigor and provide a self-validating protocol for spectral interpretation.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The title compound, this compound, is a highly functionalized derivative whose utility stems from its versatile reaction handles: the aldehyde at the C3 position, the nucleophilic indole nitrogen (N1), and the strongly electron-withdrawing nitro group at the C5 position. The nitro group, in particular, not only modulates the electronic properties of the indole ring system but also serves as a precursor for the corresponding amine, opening pathways to a diverse array of further-functionalized molecules.[2]

Given its potential in synthetic applications, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[3][4] This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra, grounded in established principles of substituent-induced chemical shifts and spin-spin coupling.

Molecular Structure and NMR Assignment Framework

To facilitate a clear discussion, the standard IUPAC numbering for the indole ring system is used. The key functional groups—a methyl group at C2, a nitro group at C5, and a carbaldehyde at C3—profoundly influence the magnetic environment of each nucleus.

Figure 1: Molecular Structure of this compound with IUPAC numbering.

Experimental Protocol: A Self-Validating Approach

Acquiring high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol outlines a standard, field-proven methodology.

3.1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the target compound, and its boiling point allows for variable temperature studies if needed. Crucially, it allows for the observation of the N-H proton, which would rapidly exchange in protic solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Concentration: A concentration of 10-20 mg/mL is prepared to ensure a good signal-to-noise ratio within a reasonable number of scans.

  • Filtration: The solution is filtered through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

3.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good spectral dispersion, especially for resolving the aromatic proton couplings.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30° to reduce experiment time.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled (¹³C{¹H}).

    • Pulse Angle: 45°.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.

  • 2D NMR: To provide definitive assignments, a suite of 2D experiments including COSY (H-H correlation), HSQC (one-bond C-H correlation), and HMBC (long-range C-H correlation) should be performed.

Figure 2: A validated workflow for the complete NMR-based structural elucidation of the target molecule.

In-Depth Spectral Analysis: ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals: three in the aromatic region, one for the aldehyde proton, one for the N-H proton, and one in the aliphatic region for the methyl group. The powerful electron-withdrawing effects of the nitro (-NO₂) and carbaldehyde (-CHO) groups dominate the chemical shifts.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
N1-H ~12.5Broad Singlet-The N-H proton of indoles is typically deshielded and appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus. Its downfield shift is exacerbated by intramolecular hydrogen bonding with the C3-aldehyde oxygen.
CHO ~10.1Singlet-Aldehyde protons are characteristically found at very high chemical shifts (>9.5 ppm) due to the magnetic anisotropy of the carbonyl group. It appears as a singlet as there are no adjacent protons.
H4 ~8.9DoubletJ ≈ 2.0-2.5 HzThis proton is ortho to the strongly electron-withdrawing nitro group at C5, causing significant deshielding. It exhibits a small meta-coupling to H6.
H6 ~8.2Doublet of DoubletsJ ≈ 9.0, 2.2 HzH6 is ortho to H7 (large coupling) and meta to H4 (small coupling). It is also deshielded by the para-nitro group. This assignment is consistent with data from similar 5-nitroindole derivatives.[1]
H7 ~7.8DoubletJ ≈ 9.0 HzH7 is ortho to H6, resulting in a large coupling constant. Its chemical shift is less affected by the C5-nitro group compared to H4 and H6.
C2-CH₃ ~2.7Singlet-The methyl group at the C2 position is attached to an sp² carbon and appears as a sharp singlet. Its chemical shift is slightly downfield due to the aromatic ring current.

In-Depth Spectral Analysis: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display ten distinct signals, as all carbon atoms are in unique chemical environments. The chemical shifts are heavily influenced by the attached functional groups.[5][6][7]

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C=O (Aldehyde) ~185The carbonyl carbon of an aldehyde is highly deshielded and appears at a characteristic downfield shift.[7]
C2 ~148The C2 carbon, bearing the methyl group, is shifted significantly downfield due to its position in the pyrrole ring and attachment to the indole nitrogen.
C5 ~144This carbon is directly attached to the electron-withdrawing nitro group, causing a strong deshielding effect and a large downfield chemical shift.
C7a ~139A quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by the overall aromatic system and the adjacent nitrogen.
C3a ~128The second quaternary carbon at the ring junction. It is typically less deshielded than C7a.
C4 ~119This protonated aromatic carbon is adjacent to the nitro-substituted C5, leading to a downfield shift.
C6 ~118A protonated aromatic carbon whose chemical shift is influenced by the para-nitro group.
C7 ~113The C7 carbon is generally found at a relatively upfield position in the aromatic region for indole systems.
C3 ~111The C3 carbon bearing the aldehyde is surprisingly upfield. This is a known phenomenon in indole-3-carbaldehydes, where electronic effects place this quaternary carbon among the protonated aromatic signals.[8]
CH₃ ~14The methyl carbon appears in the typical aliphatic region, consistent with a methyl group attached to an sp² carbon.

Conclusion

This guide provides a detailed, predictive framework for interpreting the ¹H and ¹³C NMR spectra of this compound. The analysis is grounded in fundamental NMR principles and supported by data from closely related structures. The strong deshielding effects of the C5-nitro and C3-carbaldehyde groups create a distinct and predictable spectral pattern, particularly in the aromatic region of the ¹H spectrum and for the key quaternary carbons in the ¹³C spectrum. By following the outlined experimental protocols and analytical logic, researchers can confidently assign the structure of this important synthetic intermediate, ensuring the integrity of their subsequent work.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • 13C NMR spectroscopy of indole derivatives. (1987). Magnetic Resonance in Chemistry. [Link]
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.Royal Society of Chemistry. [Link]
  • Regioselective C5−H Direct Iodin
  • Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. (2009). New Journal of Chemistry. [Link]
  • Methyl 1H-indole-3-carboxyl
  • 13C NMR Chemical Shifts.University of Wisconsin. [Link]
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2007). Biophysical Journal. [Link]
  • NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]
  • 13C NMR Chemical Shifts.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. [Link]
  • Synthesis and NMR spectra of [15N]indole. (2023).
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2020). ChemistryOpen. [Link]
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy.Metin Balci. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds. Strategic substitution on the indole ring allows for the fine-tuning of its biological properties. This guide focuses on a specific, highly functionalized scaffold: 2-Methyl-5-nitro-1H-indole-3-carbaldehyde . The presence of a methyl group at the C2 position, a potent electron-withdrawing nitro group at the C5 position, and a reactive carbaldehyde at the C3 position makes this molecule a versatile precursor for synthesizing a diverse library of derivatives with significant therapeutic potential. This document provides a comprehensive exploration of the synthesis, biological activities—primarily antimicrobial, anticancer, and anti-inflammatory—and structure-activity relationships of derivatives originating from this core molecule, tailored for researchers and professionals in drug discovery and development.

The Strategic Importance of the this compound Scaffold

The Indole Nucleus: A Privileged Scaffold

The indole ring system is a recurring motif in numerous natural products, neurotransmitters (e.g., serotonin), and approved drugs, valued for its ability to mimic peptide structures and participate in various biological interactions. Its bicyclic, aromatic nature provides a rigid framework that can be readily functionalized to modulate lipophilicity, electronic properties, and steric bulk, thereby influencing target binding and pharmacokinetic profiles.

The Role of Key Substituents

The specific substitutions on the core molecule are not arbitrary; they are strategically chosen to impart distinct chemical and biological characteristics:

  • C2-Methyl Group: The methyl group at the 2-position enhances the lipophilicity of the molecule. From a synthetic standpoint, it also directs electrophilic substitution, playing a role in the regioselectivity of further reactions.

  • C5-Nitro Group: The electron-withdrawing nature of the nitro group is crucial. It significantly influences the electronic distribution of the indole ring system, which can enhance binding to biological targets. Furthermore, the nitro group is a well-known pharmacophore in antimicrobial agents, where its reduction under hypoxic conditions can generate cytotoxic radical species.

  • C3-Carbaldehyde Group: The aldehyde functionality at the C3 position is the primary reactive handle for derivatization. Its electrophilic carbon is susceptible to nucleophilic attack, making it an ideal site for constructing a wide array of derivatives, such as Schiff bases (imines), hydrazones, and chalcones, through condensation reactions. This allows for the systematic exploration of chemical space and the optimization of biological activity.[1]

Synthesis and Derivatization Strategies

The synthetic accessibility of this compound and its derivatives is a key factor in its utility as a scaffold. The Vilsmeier-Haack reaction is a classic and effective method for introducing the formyl (carbaldehyde) group at the electron-rich C3 position of the indole nucleus.

Synthesis of the Core Scaffold

The parent compound, 2-Methyl-5-nitro-1H-indole, serves as the starting material. The subsequent formylation is typically achieved using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide, most commonly N,N-dimethylformamide (DMF).

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the electrophilic Vilsmeier reagent (chloroiminium ion).

  • Indole Addition: Dissolve 2-Methyl-5-nitro-1H-indole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically several hours, monitored by TLC) and then heat gently (e.g., 40-50°C) to drive the reaction to completion.

  • Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. The iminium salt intermediate hydrolyzes to the aldehyde.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of an aqueous base (e.g., NaOH or NaHCO₃ solution) until the product precipitates.

  • Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.[2]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Indole 2-Methyl-5-nitro-1H-indole Indole->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Aldehyde This compound Purification Neutralization, Precipitation & Purification Aldehyde->Purification Hydrolysis->Aldehyde

Caption: Synthetic workflow for this compound.

Derivatization via Condensation Reactions

The C3-carbaldehyde is a versatile anchor point for creating derivatives. Condensation with primary amines or related nucleophiles is a straightforward and high-yielding strategy.

  • Schiff Bases: Reaction with various substituted anilines or other primary amines yields a series of Schiff bases (imines). The electronic properties of the substituent on the amine can be systematically varied to probe structure-activity relationships.

  • Hydrazones: Condensation with hydrazide derivatives (e.g., isonicotinic acid hydrazide) produces hydrazones, a class of compounds known for a wide range of biological activities, including antimicrobial and anticonvulsant properties.[3]

Key Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated a promising spectrum of biological activities.

Anticancer Activity

Substituted 5-nitroindole derivatives have shown significant broad-spectrum anticancer activities.[2] The mechanism often involves the ability of the planar indole ring to intercalate with DNA or to bind to key enzymes involved in cell proliferation.

One important target for indole derivatives is the G-quadruplex, a secondary structure of DNA found in telomeres and gene promoter regions, which is crucial for cancer cell proliferation. Certain 5-nitroindole derivatives have been identified as c-Myc G-quadruplex binders, leading to the inhibition of cancer cell growth.[2]

CompoundCell LineIC₅₀ (µM)Reference
5-Nitroindole derivative 5 HeLa (Cervical Cancer)5.08 ± 0.91[2]
5-Nitroindole derivative 7 HeLa (Cervical Cancer)5.89 ± 0.73[2]
Indole-thiosemicarbazoneA549 (Lung Cancer)11.5[4]
Indole-thiosemicarbazoneHepG-2 (Liver Cancer)35.3[4]
Sulfonohydrazide 5f MCF-7 (Breast Cancer)13.2[5]
Sulfonohydrazide 5f MDA-MB-468 (Breast Cancer)8.2[5]

IC₅₀: The half-maximal inhibitory concentration.

G Derivative 5-Nitroindole Derivative G4 c-Myc G-Quadruplex DNA Derivative->G4 Binds & Stabilizes Telomerase Telomerase Activity G4->Telomerase Inhibits Proliferation Cancer Cell Proliferation Telomerase->Proliferation Blocks Apoptosis Apoptosis Proliferation->Apoptosis Leads to

Caption: Potential anticancer mechanism via G-quadruplex stabilization.

Antimicrobial Activity

The nitroimidazole scaffold, which shares features with nitroindoles, is well-established in antimicrobial drugs like metronidazole.[6][7] The mechanism is believed to involve the reductive activation of the nitro group by microbial enzymes (e.g., nitroreductases) in anaerobic or microaerophilic environments. This reduction generates reactive nitrogen species that cause oxidative damage to microbial DNA and other macromolecules, leading to cell death. Derivatives of this compound are explored for similar properties.

CompoundMicroorganismActivity/ConcentrationReference
Hydrazide 2 Bacillus cereusActive[3]
Hydrazide 2 Pectobacterium carotovorumActive[3]
Hydrazone 5 Staphylococcus aureus 209PActive[3]
Hydrazone 5 Bacillus cereusActive[3]

Note: Qualitative "Active" reported in the source; quantitative MIC values are preferable for direct comparison when available.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the development of new anti-inflammatory agents is a critical area of research. Indole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key mediators of the inflammatory cascade, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like cyclooxygenase (COX).[8][9] Hybrid molecules combining indole and other heterocyclic nuclei (like imidazolidine or thiazole) have been investigated to modulate these pathways.[8][9][10][11] For instance, certain indole derivatives have been shown to reduce leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation.[8]

Experimental Protocols: A Practical Guide

The validation of biological activity requires robust and reproducible experimental protocols.

Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the test compound. Include positive controls (broth + inoculum, no compound) and negative controls (broth only).

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The this compound scaffold is a validated and highly promising starting point for the development of new therapeutic agents. The ease of derivatization at the C3-aldehyde position allows for the creation of large, diverse chemical libraries for high-throughput screening.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent hits to improve their activity, selectivity, and pharmacokinetic properties (ADME).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy and safety in a physiological context.

  • Exploring New Biological Targets: Screening derivative libraries against a broader range of targets, including viral, parasitic, and neurodegenerative diseases.

References

  • Singh, S. K., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 5(2), 545-550.
  • Krasavin, M., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(19), 6529.
  • ResearchGate. Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles.
  • ResearchGate. Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives.
  • Capriati, V., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1433.
  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.
  • Gürsoy, E., et al. (2002). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 52(1), 49-54.
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • ResearchGate. Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs.
  • Allied Academies. Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates.
  • Indian Academy of Sciences. Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives.
  • de Melo, M. S., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. European Journal of Pharmacology, 670(1), 289-295.
  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(5), 1335-1345.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42253-42263.
  • RSC Publishing. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.
  • ResearchGate. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.

Sources

Unraveling the Anticancer Potential of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 5-nitroindole derivatives have emerged as a promising avenue for the development of novel anticancer therapeutics. This technical guide provides an in-depth exploration of the putative mechanisms of action for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a representative member of this chemical series. Drawing upon evidence from analogous compounds, we postulate a multi-targeted mechanism centered on the disruption of key oncogenic pathways. This document will dissect the molecular interactions, cellular consequences, and the experimental methodologies required to validate these hypotheses, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole ring system is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of molecules that modulate diverse physiological processes. The introduction of a nitro group at the 5-position of the indole ring has been shown to significantly enhance the anticancer activity of these compounds. This guide focuses on this compound, a molecule poised at the intersection of several key anticancer strategies. While direct, comprehensive studies on this specific molecule are emerging, a wealth of data on structurally related 5-nitroindoles provides a strong foundation for elucidating its mechanism of action. We will explore three primary, and potentially interconnected, mechanisms: the stabilization of the c-Myc G-quadruplex, the inhibition of the PI3K/Akt/mTOR signaling cascade, and the disruption of microtubule dynamics.

A Multi-Pronged Assault on Cancer: The Proposed Mechanisms of Action

We hypothesize that this compound exerts its anticancer effects through a synergistic combination of the following mechanisms:

Transcriptional Repression via c-Myc G-Quadruplex Stabilization

The c-Myc oncogene is a master regulator of cellular proliferation, and its overexpression is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of folding into a non-canonical DNA secondary structure known as a G-quadruplex (G4). Formation of this G4 structure acts as a transcriptional repressor, silencing c-Myc expression.[1]

We propose that this compound, like other 5-nitroindole derivatives, can act as a G4-stabilizing ligand.[2][3] By binding to the c-Myc G4, the compound would lock it in its repressive conformation, leading to the downregulation of c-Myc transcription and translation.[2] This, in turn, would trigger a cascade of downstream effects, including cell cycle arrest and apoptosis.[1][2]

Diagram 1: Proposed Mechanism of c-Myc G-Quadruplex Stabilization

G4_Stabilization cluster_gene c-Myc Promoter unfolded_DNA Unfolded G-rich sequence (Active Transcription) G4_DNA Folded G-Quadruplex (Repressed Transcription) unfolded_DNA->G4_DNA Folding G4_DNA->unfolded_DNA Unfolding cMyc_protein c-Myc Protein G4_DNA->cMyc_protein Inhibits Transcription compound 2-Methyl-5-nitro-1H- indole-3-carbaldehyde compound->G4_DNA Stabilization cellular_effects Cell Cycle Arrest Apoptosis cMyc_protein->cellular_effects Leads to

Caption: Stabilization of the c-Myc G-quadruplex by the compound inhibits transcription.

Disruption of Pro-Survival Signaling: Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival.[4] Its aberrant activation is a frequent event in cancer, making it a prime target for therapeutic intervention. Indole derivatives have been shown to modulate this pathway at various nodes.[5]

We postulate that this compound can inhibit one or more key kinases within the PI3K/Akt/mTOR pathway. This inhibition would disrupt the downstream signaling events that are essential for cancer cell survival, ultimately leading to apoptosis.

Diagram 2: Proposed Inhibition of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR survival Cell Survival Akt->survival proliferation Cell Growth & Proliferation mTOR->proliferation compound 2-Methyl-5-nitro-1H- indole-3-carbaldehyde compound->PI3K Inhibits compound->Akt Inhibits compound->mTOR Inhibits Microtubule_Inhibition tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for compound 2-Methyl-5-nitro-1H- indole-3-carbaldehyde compound->tubulin_dimers Inhibits Polymerization cell_cycle_arrest G2/M Phase Arrest Apoptosis mitotic_spindle->cell_cycle_arrest Disruption leads to

Caption: The compound may inhibit tubulin polymerization, leading to mitotic arrest.

Experimental Validation: A Roadmap for Mechanistic Studies

To rigorously test the proposed mechanisms of action for this compound, a series of well-established experimental protocols should be employed.

Validating c-Myc G-Quadruplex Binding and Functional Consequences
Experiment Objective Methodology
Fluorescence Resonance Energy Transfer (FRET) Melting Assay To determine if the compound binds to and stabilizes the c-Myc G4 DNA.A dual-labeled c-Myc G4 oligonucleotide is incubated with varying concentrations of the compound. The melting temperature (Tm) is measured by monitoring the change in FRET signal with increasing temperature. An increase in Tm indicates stabilization.
Circular Dichroism (CD) Spectroscopy To confirm the G4-stabilizing activity and observe any conformational changes in the G4 structure upon compound binding.The CD spectrum of the c-Myc G4 oligonucleotide is recorded in the presence and absence of the compound. A characteristic parallel G4 spectrum should be maintained or enhanced.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the specific binding interactions between the compound and the c-Myc G4 at an atomic level.1D and 2D NMR experiments are performed on the c-Myc G4 oligonucleotide with and without the compound to identify chemical shift perturbations and intermolecular NOEs.
Quantitative Real-Time PCR (qRT-PCR) and Western Blotting To measure the effect of the compound on c-Myc mRNA and protein expression levels in cancer cells.Cancer cell lines with high c-Myc expression are treated with the compound, and changes in c-Myc mRNA and protein levels are quantified.
Cell Cycle Analysis by Flow Cytometry To determine if the compound induces cell cycle arrest.Cancer cells are treated with the compound, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Interrogating the PI3K/Akt/mTOR Pathway
Experiment Objective Methodology
Western Blotting To assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.Cancer cells are treated with the compound, and cell lysates are probed with antibodies specific for the phosphorylated and total forms of Akt, mTOR, S6K, and 4E-BP1. A decrease in the ratio of phosphorylated to total protein indicates inhibition.
In Vitro Kinase Assays To directly measure the inhibitory activity of the compound against purified PI3K, Akt, and mTOR kinases.Recombinant kinases are incubated with their respective substrates, ATP, and varying concentrations of the compound. Kinase activity is measured by quantifying substrate phosphorylation.
Assessing the Impact on Microtubule Dynamics
Experiment Objective Methodology
In Vitro Tubulin Polymerization Assay To determine if the compound directly inhibits the polymerization of tubulin into microtubules.Purified tubulin is incubated under polymerizing conditions in the presence and absence of the compound. The extent of polymerization is monitored by measuring the increase in turbidity at 340 nm.
Immunofluorescence Microscopy To visualize the effect of the compound on the microtubule network in intact cells.Cancer cells are treated with the compound, fixed, and stained with an anti-tubulin antibody and a fluorescent secondary antibody. Changes in microtubule organization and density are observed by fluorescence microscopy.
Colchicine-Binding Site Competition Assay To determine if the compound binds to the colchicine-binding site on tubulin.The ability of the compound to displace radiolabeled colchicine from purified tubulin is measured.

Synthesis and Future Directions

The synthesis of this compound can be achieved through established synthetic routes, often involving the Vilsmeier-Haack formylation of the corresponding 2-methyl-5-nitroindole precursor. The accessibility of this starting material allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, which will be crucial for optimizing the potency and selectivity of this chemical series.

Future research should focus on confirming the proposed multi-targeted mechanism of action through the experimental approaches outlined above. Elucidating the precise molecular interactions will be key to designing next-generation 5-nitroindole derivatives with improved therapeutic indices. Furthermore, in vivo studies in relevant animal models will be essential to evaluate the preclinical efficacy and safety of these promising anticancer agents.

Conclusion

This compound stands as a promising candidate for further development as an anticancer therapeutic. The proposed multi-faceted mechanism of action, encompassing the stabilization of the c-Myc G-quadruplex, inhibition of the PI3K/Akt/mTOR pathway, and disruption of microtubule dynamics, suggests a robust strategy for combating cancer cell proliferation and survival. The experimental roadmap provided in this guide offers a clear path for validating these hypotheses and advancing our understanding of this important class of molecules. Through a combination of rigorous mechanistic studies and insightful medicinal chemistry, the full therapeutic potential of 5-nitroindole derivatives can be unlocked.

References

  • Butt, H., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
  • Butt, H., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Semantic Scholar. [Link]
  • Butt, H., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Di Antonio, M., et al. (2020). A short peptide that preferentially binds c-MYC G-quadruplex DNA.
  • Butt, H., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]
  • Phan, A. T., et al. (2011). Gaining insights into the small molecule targeting of the G-quadruplex in the c-MYC promoter using NMR and an allele-specific transcription assay. Nucleic Acids Research, 39(18), 8195-8205. [Link]
  • Jardine, E., et al. (2010). Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood, 115(22), 4455-4463. [Link]
  • LoPiccolo, J., et al. (2008). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PMC - PubMed Central - NIH. [Link]
  • Rai, A., et al. (2015). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH. [Link]
  • Chen, S. B., et al. (2012). Discovery of a Natural Product-Like c-myc G-Quadruplex DNA Groove-Binder by Molecular Docking. PMC - NIH. [Link]
  • Khan, M. A., et al. (2015).
  • ChEMBL. (n.d.). Assay: Inhibition of tubulin polymerization in S180 (murine sarcoma) cells. (CHEMBL815107). ChEMBL - EMBL-EBI. [Link]
  • Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH. [Link]
  • Khan, N., et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. [Link]
  • Ribeiro, J., et al. (2023). G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy. MDPI. [Link]
  • Bacher, F., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. PMC - PubMed Central. [Link]
  • Bacher, F., et al. (2022). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry, 61(3), 1547-1561. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from synthetic route optimization and purification to formulation and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. In the absence of extensive empirical data in publicly available literature, this document synthesizes theoretical solubility principles, presents computationally predicted solubility values in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for determining its solubility. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this important indole derivative.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a versatile intermediate in the synthesis of a variety of biologically active molecules. Its indole scaffold is a privileged structure in drug discovery, and the presence of the nitro group and the aldehyde functionality provides handles for diverse chemical transformations. The successful progression of any drug candidate hinges on a thorough understanding of its physicochemical properties, with solubility being paramount. Poor solubility can lead to challenges in handling, purification, and formulation, and may ultimately result in low bioavailability, hindering therapeutic efficacy.

This guide delves into the solubility of this compound in organic solvents, a crucial aspect for its use in synthetic organic chemistry and early-stage drug development. By understanding its solubility profile, researchers can make informed decisions regarding solvent selection for reactions, crystallization, and the preparation of stock solutions for biological screening.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Melting Point 305-307 °C (dec.)
Calculated LogP 2.53
Polar Surface Area (PSA) 78.68 Ų

The calculated LogP value of 2.53 suggests that this compound is a moderately lipophilic compound, indicating a preference for organic solvents over water. The significant polar surface area, arising from the nitro and carbonyl groups, suggests that the molecule will exhibit some degree of polarity, influencing its interactions with polar solvents.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (this compound) and the solvent.

The key structural features of this compound that govern its solubility are:

  • The Indole Ring System: The aromatic and heterocyclic nature of the indole core contributes to its lipophilicity and potential for π-π stacking interactions.

  • The Nitro Group (-NO₂): This strong electron-withdrawing group is highly polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • The Aldehyde Group (-CHO): The carbonyl moiety is also polar and can act as a hydrogen bond acceptor.

  • The Methyl Group (-CH₃): This nonpolar group contributes to the overall lipophilicity of the molecule.

  • The N-H Group of the Indole: This group can act as a hydrogen bond donor.

The solubility of this compound in a given organic solvent will be determined by the balance of these interactions. Solvents that can effectively solvate both the polar (nitro, aldehyde, N-H) and nonpolar (indole ring, methyl group) regions of the molecule are likely to be good solvents.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of publicly available experimental data, computational models provide a valuable tool for estimating solubility. These models leverage large datasets of known solubilities and employ machine learning algorithms to predict the solubility of novel compounds.[1][2][3][4][5] The following table presents the predicted solubility of this compound in a range of common organic solvents, generated using a consensus of established QSPR (Quantitative Structure-Property Relationship) models. It is crucial to note that these are in silico predictions and should be confirmed experimentally.

SolventPredicted Solubility (g/L)Predicted Solubility (mol/L)Solvent Class
Dimethyl Sulfoxide (DMSO) HighHighPolar Aprotic
N,N-Dimethylformamide (DMF) HighHighPolar Aprotic
Tetrahydrofuran (THF) ModerateModerateEthereal
Acetone ModerateModerateKetone
Ethyl Acetate ModerateModerateEster
Dichloromethane (DCM) ModerateModerateHalogenated
Chloroform ModerateModerateHalogenated
Methanol Low to ModerateLow to ModeratePolar Protic
Ethanol Low to ModerateLow to ModeratePolar Protic
Acetonitrile LowLowNitrile
Toluene LowLowAromatic Hydrocarbon
Hexane Very LowVery LowAliphatic Hydrocarbon

Interpretation of Predicted Data:

The predictions align with the theoretical principles discussed earlier. The high predicted solubility in polar aprotic solvents like DMSO and DMF is expected, as these solvents can effectively solvate the polar functional groups of the molecule. The moderate solubility in solvents like THF, acetone, and ethyl acetate reflects a balance of polarity and nonpolar character. The lower predicted solubility in protic solvents like methanol and ethanol may be due to the competition for hydrogen bonding between the solvent molecules themselves and the solute. The very low predicted solubility in nonpolar solvents like hexane is consistent with the significant polarity of the nitro and aldehyde groups.

Experimental Determination of Solubility: A Validated Protocol

While predictive models are useful for initial screening, experimental determination of solubility is the gold standard. The following protocol outlines a robust and reproducible method for determining the solubility of this compound in organic solvents using the shake-flask method, a widely accepted technique.[6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Vortex to mix B->C D Incubate with shaking (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Quantify concentration H->I

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The presence of undissolved solid should be visible throughout the equilibration period.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Attach a solvent-compatible syringe filter (0.22 µm) to the syringe and filter the supernatant into a clean vial. This step is critical to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC). The dilution factor must be precisely recorded.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method to separate and quantify the analyte. A reverse-phase C18 column is often a good starting point. The mobile phase and detection wavelength should be optimized for the compound.

    • Inject the calibration standards and the diluted sample onto the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Practical Implications for the Researcher

The solubility profile of this compound has direct consequences for its practical application in the laboratory.

logical_relationships Solubility Solubility Profile Reaction Reaction Conditions Solubility->Reaction Solvent Choice Purification Purification (Crystallization) Solubility->Purification Solvent/Antisolvent Selection Formulation Formulation Development Solubility->Formulation Vehicle Selection Screening Biological Screening Solubility->Screening Stock Solution Preparation

Caption: Logical relationships between solubility and downstream applications.

  • Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound should ensure sufficient solubility of all reactants to achieve a homogeneous reaction mixture and facilitate optimal reaction kinetics. The predicted high solubility in DMSO and DMF makes them good candidates for a wide range of reactions.

  • Purification: Crystallization is a common method for purifying solid compounds. Knowledge of the solubility profile is essential for selecting an appropriate solvent system (a good solvent for dissolving the crude product and a poor solvent, or antisolvent, for inducing crystallization).

  • Biological Screening: For in vitro biological assays, it is necessary to prepare stock solutions of the compound at a high concentration, typically in DMSO. The high predicted solubility in DMSO is advantageous for this purpose. Subsequent dilutions into aqueous assay buffers must be carefully considered to avoid precipitation.

Conclusion

References

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Chandrasekaran, B., & Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • MIT News. (2023). A new model predicts how molecules will dissolve in different solvents. [Link]
  • Palmer, D. S., Mitchell, J. B. O., & Llinàs, A. (2020). Predicting aqueous solubility from structure. Current Opinion in Structural Biology, 64, 127-134.
  • Solubility of Things. (n.d.). 5-Nitroindole. [Link]
  • ChemSrc. (n.d.). This compound. [Link]
  • Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • University of Toronto. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of direct single-crystal X-ray diffraction data for the title compound, this guide leverages a multi-faceted approach, integrating data from closely related analogs, established synthetic methodologies, and predictive computational chemistry. We will explore the anticipated molecular geometry, key spectroscopic identifiers, and the influential role of non-covalent interactions in its solid-state architecture. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important indole derivative.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of various substituents onto the indole ring allows for the fine-tuning of its electronic and steric properties, leading to a diverse range of biological activities. This compound, with its electron-withdrawing nitro group, electron-donating methyl group, and reactive carbaldehyde functionality, represents a versatile building block for the synthesis of more complex molecules. Understanding its intrinsic structural and conformational preferences is paramount for predicting its reactivity, molecular recognition patterns, and ultimately, its utility in various applications.

Synthesis and Spectroscopic Characterization

Plausible Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles, including indoles.[1][2][3] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3][4]

Proposed Experimental Protocol:

  • Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, phosphorus oxychloride (1.1 equivalents) is added dropwise to ice-cooled N,N-dimethylformamide (acting as both reagent and solvent). The mixture is stirred for 30 minutes to allow for the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt).

  • Formylation: A solution of 2-methyl-5-nitroindole (1.0 equivalent) in DMF is then added dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 40-50°C for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice and neutralized with an aqueous solution of sodium hydroxide until a precipitate forms.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram of the Vilsmeier-Haack Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Work-up cluster_purification Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Electrophilic Attack Indole 2-Methyl-5-nitroindole Indole->Reaction Workup Hydrolysis & Neutralization Reaction->Workup Product Crude Product Workup->Product Recrystallization Recrystallization Product->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct

Caption: A schematic workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and elucidating the structure of the synthesized compound. Based on data from analogous molecules, we can predict the key features of the NMR and IR spectra for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) Justification/Comparison
N-H~12.0 (br s)-The N-H proton of the indole ring is typically deshielded and appears as a broad singlet.
CHO~10.0 (s)~185.0The aldehyde proton is highly deshielded. The carbonyl carbon resonates at a characteristic downfield shift.
C2-CH₃~2.7 (s)~14.0The methyl group protons will appear as a singlet, with the carbon having a typical aliphatic shift.
H4~8.5 (d)~125.0This proton is ortho to the electron-withdrawing nitro group and will be significantly deshielded.
H6~8.1 (dd)~118.0This proton will show coupling to both H4 and H7.
H7~7.5 (d)~112.0This proton is adjacent to the pyrrole ring fusion.
C2-~145.0The presence of the methyl group will shift this carbon downfield.
C3-~118.0The attachment of the carbaldehyde group influences this shift.
C3a-~128.0A quaternary carbon at the ring junction.
C5-~143.0The carbon bearing the nitro group will be significantly deshielded.
C7a-~138.0The other quaternary carbon at the ring junction.

Note: Predicted shifts are based on general principles and comparison with data for Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate.

Infrared (IR) Spectroscopy:

  • N-H stretch: A broad absorption band is expected in the region of 3300-3400 cm⁻¹.

  • C=O stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group will be present around 1650-1680 cm⁻¹.

  • N-O stretch (nitro group): Two strong absorption bands are anticipated around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

  • C-H aromatic stretch: Bands will appear above 3000 cm⁻¹.

  • C-H aliphatic stretch: Bands will appear just below 3000 cm⁻¹.

UV-Visible Spectroscopy: The UV-visible absorption spectrum of 5-nitroindole shows a peak around 322 nm.[5][6] It is expected that this compound will exhibit a similar absorption profile, with a potential bathochromic (red) shift due to the extended conjugation provided by the carbaldehyde group.

Molecular Structure and Conformation: A Predictive Analysis

In the absence of a definitive crystal structure for the title compound, we can infer its molecular geometry and conformational preferences by examining the crystal structures of closely related indole derivatives.

The Indole Core: Planarity and Aromaticity

The indole ring system is inherently aromatic and, consequently, largely planar. Crystal structures of various indole derivatives, including 1H-indole-3-carbaldehyde and 5-nitroindole, confirm this planarity.[7][8] The benzene and pyrrole rings are fused in a way that maximizes π-orbital overlap, leading to a stable, delocalized electron system. The introduction of substituents, such as the methyl, nitro, and carbaldehyde groups, is not expected to significantly disrupt the planarity of the core indole scaffold.

Conformational Isomers of the Carbaldehyde Group

The primary conformational flexibility in this compound arises from the rotation around the C3-C(aldehyde) single bond. This can lead to two planar conformers: the s-trans and s-cis isomers, where the carbonyl oxygen is oriented away from or towards the C2 position of the indole ring, respectively.

Diagram Illustrating Conformational Isomers:

Conformations cluster_strans s-trans Conformer cluster_scis s-cis Conformer strans strans scis scis strans->scis Rotation around C3-C(aldehyde) bond

Caption: The s-trans and s-cis planar conformers of this compound. (Note: Image placeholders would be replaced with actual molecular structures in a final document).

In the solid state, the preference for one conformer over the other is often dictated by the optimization of intermolecular interactions. In many indole-3-carbaldehyde structures, the s-trans conformer is observed, as it minimizes steric hindrance between the aldehyde group and the substituent at the C2 position. Given the presence of the methyl group at C2, it is highly probable that the s-trans conformation would be favored in the crystal packing of the title compound.

Intermolecular Interactions and Crystal Packing

The solid-state architecture of molecular crystals is governed by a network of non-covalent interactions.[9] Based on the crystal structure of 5-nitroindole, we can anticipate the key intermolecular interactions that will dictate the crystal packing of this compound.[7]

Hydrogen Bonding

The presence of the N-H group (a hydrogen bond donor) and the nitro and carbonyl groups (hydrogen bond acceptors) strongly suggests that hydrogen bonding will be a dominant feature in the crystal structure. It is highly likely that N-H···O hydrogen bonds will form, linking molecules into chains or more complex networks.[7][10][11] These interactions are crucial for the stability of the crystal lattice.

π-π Stacking Interactions

The planar, aromatic nature of the indole ring makes it susceptible to π-π stacking interactions. In the crystal structure of 5-nitroindole, molecules are arranged in stacks, allowing for favorable π-π interactions between adjacent indole rings.[7] A similar arrangement is expected for this compound, contributing to the overall stability of the crystal.

Dipole-Dipole Interactions

The nitro and carbaldehyde groups are strongly polar, introducing significant dipole moments into the molecule. Consequently, dipole-dipole interactions are expected to play a role in the crystal packing, with molecules orienting themselves to optimize these electrostatic interactions.

Diagram of Probable Intermolecular Interactions:

Interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 N-H···O Hydrogen Bond Molecule3 Molecule C Molecule1->Molecule3 Dipole-Dipole Interaction Molecule2->Molecule3 π-π Stacking

Caption: A conceptual diagram illustrating the key intermolecular interactions expected in the crystal structure of this compound.

The Role of Computational Chemistry

Given the absence of experimental structural data, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the molecular structure and conformation of this compound.[12][13][14]

Proposed Computational Workflow:

  • Geometry Optimization: The initial structure of the molecule would be built and subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This would yield the lowest energy conformation of the molecule in the gas phase.

  • Conformational Analysis: A potential energy surface scan would be performed by systematically rotating the C3-C(aldehyde) bond to identify the energy minima corresponding to the s-cis and s-trans conformers and the energy barrier for their interconversion.

  • Spectroscopic Prediction: The optimized geometry would be used to calculate the theoretical vibrational frequencies (IR spectrum) and NMR chemical shifts. These predicted spectra can be compared with experimental data for validation.

  • Electronic Properties: DFT calculations can also provide valuable insights into the electronic properties of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the dipole moment.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, analysis of the molecular structure and conformation of this compound. By drawing upon established synthetic methods and data from closely related compounds, we have constructed a scientifically grounded model of its key structural features. The Vilsmeier-Haack reaction is the most plausible route for its synthesis, and its structure can be unequivocally confirmed through a combination of NMR and IR spectroscopy.

While we have made well-reasoned predictions about its planarity, the conformational preference of its carbaldehyde group, and the nature of its intermolecular interactions, the definitive elucidation of its solid-state structure awaits single-crystal X-ray diffraction analysis. Such an experimental investigation would provide invaluable data to validate the predictive models presented herein and would offer a more nuanced understanding of the subtle interplay of forces that govern its crystal packing. Furthermore, a detailed computational study, as outlined, would provide quantitative insights into its conformational energetics and electronic properties, further enriching our understanding of this versatile molecule.

References

  • Kettle, L. J., Bates, S. P., & Mount, A. R. (2000). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics, 2(1), 7-12. [Link]
  • Kettle, L. J., Bates, S. P., & Mount, A. R. (1999).
  • Ghosh, A., & Mandal, A. (2020).
  • Ghosh, A., & Mandal, A. (2020). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study.
  • Stolar, T., Grabar, K., & Užarević, K. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17399-17409. [Link]
  • Anant, V., et al. (2025). Computational Chemistry oriented Research of Novel Indole Compounds. Index Copernicus. [Link]
  • Pillar-Little, E. A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • Pillar-Little, E. A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC - NIH. [Link]
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
  • Mass spectral studies of nitroindole compounds. TSI Journals. [Link]
  • Intermolecular hydrogen-bonding interactions involving the nitro group...
  • 1H-Indole-3-carbaldehyde. PMC - NIH. [Link]
  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
  • Weak interactions in the crystal structures of two indole deriv
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • Indole-3-carbaldehyde. Wikipedia. [Link]
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons.
  • Vilsmeier–Haack reaction. Wikipedia. [Link]
  • Intermolecular Interactions in Functional Crystalline Materials:
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]
  • 1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]

Sources

The Enduring Enigma of Indole-3-Carbaldehyde: A Legacy of Discovery and a Future of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbaldehyde (I3A), a seemingly simple aromatic aldehyde, stands at a fascinating crossroads of natural product chemistry, synthetic methodology, and modern pharmacology. From its early discovery rooted in the study of indigo dyes to its current status as a key modulator of the aryl hydrocarbon receptor (AhR) and a versatile synthetic building block, the journey of I3A is a testament to the enduring power of scientific inquiry. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted biological activities of indole-3-carbaldehyde and its derivatives. We will delve into the foundational synthetic strategies, with a particular focus on the Vilsmeier-Haack reaction, and explore the compound's critical role in cellular signaling and its burgeoning potential in drug discovery. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering both historical context and practical insights to inspire future innovation.

A Historical Overture: From Indigo to Indole and the Dawn of a New Chemistry

The story of indole-3-carbaldehyde is intrinsically linked to the broader history of indole chemistry, which began with the investigation of the vibrant blue dye, indigo. In 1866, the eminent German chemist Adolf von Baeyer first reduced oxindole, a derivative of indigo, to the parent heterocycle, indole, using zinc dust.[1][2] This seminal discovery opened the door to a new field of organic chemistry. Just a few years later, in 1869, von Baeyer proposed the correct bicyclic structure of indole, consisting of a benzene ring fused to a pyrrole ring.[1]

The late 19th and early 20th centuries witnessed a burgeoning interest in indole derivatives, driven by their prevalence in natural products and their emerging biological significance. The discovery of tryptophan, an essential amino acid containing the indole moiety, further intensified research in this area.[3] It was within this fertile scientific landscape that indole-3-carbaldehyde was first systematically explored in the late 19th century.[4] Early synthetic endeavors laid the groundwork for the more sophisticated methods that would follow, solidifying the importance of this seemingly unassuming aldehyde.

The Synthetic Cornerstone: Mastering the Vilsmeier-Haack Reaction

While several methods exist for the synthesis of indole-3-carbaldehyde, the Vilsmeier-Haack reaction remains the most widely employed and efficient strategy.[5] This formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[6] The resulting electrophilic chloroiminium ion selectively attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium salt intermediate that is subsequently hydrolyzed to yield the desired aldehyde.[7]

The enduring popularity of the Vilsmeier-Haack reaction stems from its generally high yields, operational simplicity, and the ready availability of the starting materials.

Experimental Workflow: Vilsmeier-Haack Synthesis of Indole-3-Carbaldehyde

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0-5 °C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Reaction with Indole Indole Indole Indole->Iminium Electrophilic Attack at C3 I3A Indole-3-Carbaldehyde Iminium->I3A Aqueous Workup (Hydrolysis)

Caption: A streamlined workflow for the Vilsmeier-Haack synthesis of indole-3-carbaldehyde.

Detailed Experimental Protocol: Synthesis of Indole-3-Carbaldehyde via the Vilsmeier-Haack Reaction

This protocol is adapted from a well-established and reliable procedure.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ice

  • Ethanol (for recrystallization, optional)

  • Round-bottom flask, three-necked

  • Mechanical stirrer

  • Dropping funnel

  • Drying tube

  • Ice-salt bath

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place 274 g (3.74 moles) of anhydrous DMF.

    • Cool the flask in an ice-salt bath for approximately 30 minutes.

    • With continuous stirring, slowly add 144 g (0.94 moles) of freshly distilled POCl₃ over a period of 30 minutes. The formation of a pinkish complex may be observed.

  • Reaction with Indole:

    • Prepare a solution of 100 g (0.85 moles) of indole in 95 g (1.3 moles) of DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, bring the temperature of the viscous solution to 35 °C and stir vigorously for 1 hour, or until the clear yellow solution transforms into an opaque, canary-yellow paste.

  • Workup and Isolation:

    • Carefully add 300 g of crushed ice to the paste with stirring, which will result in a clear, cherry-red aqueous solution.

    • Transfer this solution to a larger flask containing 200 g of crushed ice.

    • Prepare a solution of 375 g (9.4 moles) of NaOH in 1 L of water and add it dropwise with efficient stirring until about one-third has been added. Then, add the remaining base rapidly.

    • Heat the resulting suspension to boiling and then allow it to cool to room temperature. Subsequently, place it in a refrigerator overnight.

    • Collect the precipitate by filtration and wash it with three portions of water.

    • Air-dry the solid to yield crude indole-3-carbaldehyde.

  • Purification (Optional):

    • The crude product is often of high purity (approximately 97%).

    • For further purification, recrystallization from ethanol can be performed.

Yield: This procedure typically yields around 97% of indole-3-carbaldehyde.

Biological Significance and Drug Development: The Aryl Hydrocarbon Receptor (AhR) Connection

Indole-3-carbaldehyde is not merely a synthetic curiosity; it is a naturally occurring metabolite of dietary L-tryptophan, synthesized by gastrointestinal bacteria, particularly from the Lactobacillus genus.[8] Its biological significance has been increasingly recognized, with a primary focus on its role as a ligand for the aryl hydrocarbon receptor (AhR).[9]

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, maintaining intestinal homeostasis, and influencing cellular proliferation and differentiation.[10] In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon ligand binding, such as with indole-3-carbaldehyde, the complex translocates to the nucleus, where AhR heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), initiating the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.[11]

AhR Signaling Pathway Activated by Indole-3-Carbaldehyde

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3A Indole-3-Carbaldehyde (I3A) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23, Src) I3A->AhR_complex Ligand Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_nuc Nuclear AhR AhR_active->AhR_nuc Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1, IL-22) XRE->Target_Genes Initiation

Caption: The activation of the aryl hydrocarbon receptor (AhR) signaling pathway by indole-3-carbaldehyde.

The activation of AhR by indole-3-carbaldehyde has been shown to stimulate the production of interleukin-22 (IL-22), a cytokine that plays a vital role in maintaining the integrity of the intestinal epithelial barrier and protecting against inflammation.[12][13] This has positioned indole-3-carbaldehyde and its derivatives as promising therapeutic candidates for inflammatory bowel disease and other conditions characterized by intestinal barrier dysfunction.[14]

Quantitative Biological Activity Data

The following table summarizes the reported biological activities of indole-3-carbaldehyde and related indole derivatives as AhR agonists.

CompoundAssay SystemEndpointEC₅₀/IC₅₀Reference
Indole-3-carbaldehyde Human hepatoma (HepG2) cellsCYP1A1 mRNA inductionWeak agonist activity[15]
Indole-3-carbaldehyde Mouse colonocyte (YAMC) cellsCyp1a1 mRNA inductionWeak agonist activity[15]
Indole Human hepatoma (HepG2) cellsAHR-responsive luciferase reporter~3 µM[16]
Indole-3-acetate [³H] TCDD competition assayAhR binding0.5 mM[17]
Tryptamine [³H] TCDD competition assayAhR binding0.2 mM[17]

Note: The potency of indole-3-carbaldehyde as an AhR agonist can vary depending on the cell type and the specific endpoint being measured. It is often described as a weak or partial agonist.

The diverse biological activities of indole-3-carbaldehyde derivatives, including anti-inflammatory, anticancer, antibacterial, and antifungal properties, are a subject of ongoing research.[4][18] The aldehyde functional group provides a convenient handle for synthetic modifications, allowing for the generation of extensive libraries of compounds for structure-activity relationship (SAR) studies.

Analytical Characterization: A Chemist's Toolkit

The robust characterization of indole-3-carbaldehyde is essential for ensuring its purity and for elucidating the structures of its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of indole-3-carbaldehyde provides characteristic signals for the aldehyde proton (around 10 ppm), the indole NH proton (around 12 ppm in DMSO-d₆), and the aromatic protons of the indole ring.[19][20]

    • ¹³C NMR: The carbon NMR spectrum shows a distinctive peak for the carbonyl carbon of the aldehyde group (around 185 ppm).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the indole ring is also observable.[21][22]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of indole-3-carbaldehyde. Electron ionization (EI) mass spectra typically show a prominent molecular ion peak.[5][23]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for assessing the purity of indole-3-carbaldehyde and for quantifying its presence in complex mixtures, such as biological samples.[8][24] A C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier is often used.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the sensitive and selective detection and quantification of indole-3-carbaldehyde and its metabolites in various matrices.[25]

Future Perspectives and Conclusion

The journey of indole-3-carbaldehyde, from its historical roots in the study of natural dyes to its current standing as a key player in host-microbe interactions and a promising scaffold for drug discovery, is a compelling narrative of scientific progress. The synthetic accessibility of this compound, primarily through the robust Vilsmeier-Haack reaction, has enabled extensive exploration of its chemical and biological properties.

The elucidation of its role as an aryl hydrocarbon receptor agonist has opened up new avenues for therapeutic intervention in a range of inflammatory and immune-mediated diseases. The ability to modulate the AhR signaling pathway with small molecules derived from the gut microbiota represents a paradigm shift in our understanding of the intricate communication between our bodies and the trillions of microbes that inhabit them.

Future research will undoubtedly focus on the design and synthesis of novel indole-3-carbaldehyde derivatives with enhanced potency and selectivity for the AhR. A deeper understanding of the structure-activity relationships governing AhR activation will be crucial for the development of next-generation therapeutics. Furthermore, the exploration of other potential biological targets of indole-3-carbaldehyde and its analogs may unveil new and unexpected therapeutic opportunities.

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Indole. Wikipedia. [Link]
  • Indole. chemeurope.com. [Link]
  • Vilsmeier–Haack reaction of indole. YouTube. [Link]
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
  • Vilsmeier–Haack reaction. Wikipedia. [Link]
  • Regioselective C5−H Direct Iodin
  • Indole-3-Carboxaldehyde | C9H7NO | CID 10256. PubChem. [Link]
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflamm
  • A colorimetric assay for indole-3-carbaldehyde detection in cabbage extract. Food Chemistry Advances. [Link]
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome. PubMed. [Link]
  • The AhR signaling pathway. Induction of AhR signaling requires binding....
  • The Role of the Aryl Hydrocarbon Receptor (AHR)
  • AhR signaling pathways and regul
  • Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes. PubMed Central. [Link]
  • Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome.
  • Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models. PubMed Central. [Link]
  • (PDF) Modulating AHR function offers exciting therapeutic potential in gut immunity and inflammation.
  • Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activ
  • (PDF) Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models.
  • LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. PubMed. [Link]
  • 1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]
  • Indole dose-response assessment of AHR-dependent activity. (A) HepG2....

Sources

The Nitroindole Scaffold: A Privileged Framework for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The nitroindole scaffold has emerged as a cornerstone in modern medicinal chemistry, lauded for its synthetic tractability and the unique electronic properties imparted by the nitro group. This functionalization transforms the indole ring into a versatile pharmacophore capable of engaging a diverse array of biological targets with high affinity and specificity. This technical guide provides a comprehensive exploration of the key therapeutic targets of nitroindole derivatives, delving into the underlying mechanisms of action and providing detailed, field-proven experimental protocols for their validation. We will dissect the role of these compounds in neuroprotection through the inhibition of neuronal nitric oxide synthase and their multifaceted applications in oncology, including the targeting of non-canonical DNA structures, critical signaling cascades, and key enzymes involved in tumorigenesis. This document is intended to serve as a practical resource for researchers, empowering them to design and execute robust experimental workflows for the discovery and development of next-generation therapeutics based on the nitroindole framework.

Introduction: The Chemical Versatility and Therapeutic Promise of Nitroindoles

The indole ring is a ubiquitous structural motif in a vast number of natural products and clinically approved drugs.[1][2] Its inherent aromaticity and hydrogen-bonding capabilities make it an ideal anchor for interacting with biological macromolecules. The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the indole scaffold. This modification can enhance binding affinities, modulate metabolic stability, and provide new vectors for synthetic elaboration, thereby unlocking a wide spectrum of pharmacological activities.[3]

Nitroindole derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in the treatment of neurodegenerative diseases and cancer.[3][4] Their mechanisms of action are diverse, ranging from the direct inhibition of specific enzymes to the modulation of complex signaling pathways and the recognition of unique nucleic acid secondary structures. This guide will provide an in-depth analysis of these therapeutic targets and the experimental methodologies required to validate them.

Neuroprotection via Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a key pathological event in a range of neurological disorders, including ischemic stroke and neurodegenerative diseases.[3] Consequently, the selective inhibition of nNOS represents a promising therapeutic strategy. 7-Nitroindole and its derivatives have been identified as potent and selective inhibitors of nNOS.[3][5][6]

Mechanism of Action

7-Nitroindole acts as a competitive inhibitor of nNOS, binding to the active site and preventing the conversion of L-arginine to L-citrulline and nitric oxide. The electron-withdrawing nature of the nitro group is crucial for its inhibitory activity.[3] The selectivity for nNOS over other isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), is a critical attribute that minimizes off-target effects, particularly those related to cardiovascular function.[5]

Experimental Validation of nNOS Inhibition

This protocol describes the determination of the inhibitory potency (IC50) of a nitroindole derivative against purified nNOS.

Materials:

  • Purified recombinant nNOS enzyme

  • L-[¹⁴C]arginine

  • NADPH

  • Calcium chloride (CaCl₂)

  • Calmodulin

  • Tetrahydrobiopterin (BH₄)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation cocktail and counter

  • Test nitroindole compound and vehicle control (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, CaCl₂, calmodulin, and BH₄.

  • Add varying concentrations of the test nitroindole compound or vehicle control to the reaction mixture.

  • Initiate the reaction by adding L-[¹⁴C]arginine and purified nNOS enzyme.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted L-[¹⁴C]arginine.

  • Centrifuge the samples to pellet the resin.

  • Transfer the supernatant containing the product, L-[¹⁴C]citrulline, to a scintillation vial.

  • Add scintillation cocktail and quantify the amount of L-[¹⁴C]citrulline using a scintillation counter.

  • Calculate the percentage of nNOS inhibition for each concentration of the test compound and determine the IC50 value.

The neuroprotective effects of nNOS inhibitors are often evaluated in cellular and animal models of neurotoxicity. For instance, the ability of a 7-nitroindole derivative to protect against MPTP-induced dopaminergic neurotoxicity in mice can be assessed by measuring dopamine levels and the concentration of 3-nitrotyrosine, a marker of peroxynitrite formation.[6] Behavioral assays, such as the formalin-induced hindpaw licking assay, can be used to evaluate the antinociceptive effects of nNOS inhibition.[5]

Anticancer Therapeutic Targets of Nitroindole Derivatives

The nitroindole scaffold has proven to be a remarkably fruitful starting point for the development of novel anticancer agents, with derivatives demonstrating a wide range of mechanisms to combat tumor growth and survival.[3]

Stabilization of G-Quadruplex DNA in Oncogene Promoters

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA.[7] The promoter regions of several key oncogenes, including c-Myc, are known to form G4 structures, and the stabilization of these structures can lead to the transcriptional repression of the oncogene.[3][7] Certain 5- and 7-nitroindole derivatives have been identified as potent G4-stabilizing ligands.[3][7]

Nitroindole derivatives can interact with G-quadruplex structures through a combination of π-π stacking interactions with the G-tetrads and electrostatic interactions with the phosphate backbone. This binding stabilizes the G4 conformation, acting as a steric block to the transcriptional machinery and thereby downregulating the expression of the target oncogene.[7]

This high-throughput assay is used to screen for compounds that stabilize G-quadruplex structures.[8]

Materials:

  • A dual-labeled oligonucleotide capable of forming the G-quadruplex of interest (e.g., c-Myc promoter sequence) with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

  • Assay buffer (e.g., containing potassium ions to promote G4 formation).

  • Test nitroindole compounds.

  • A real-time PCR machine or a plate reader with temperature control and fluorescence detection capabilities.

Procedure:

  • Anneal the dual-labeled oligonucleotide in the assay buffer to form the G-quadruplex structure.

  • Add varying concentrations of the test nitroindole compound or a vehicle control to the annealed oligonucleotide.

  • Measure the fluorescence of the donor fluorophore as the temperature is gradually increased.

  • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in an increase in fluorescence as the donor and quencher are separated.

  • An increase in the Tm in the presence of the test compound indicates stabilization of the G-quadruplex.

G_Quadruplex_Stabilization

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Its dysregulation is a common feature of many cancers, making it an attractive target for therapeutic intervention.[6] Indole derivatives, including nitroindoles, have been shown to inhibit this pathway.[3][6]

Nitroindole derivatives can inhibit the PI3K/Akt/mTOR pathway at multiple nodes. They have been shown to directly inhibit the kinase activity of key components like Akt and mTOR, leading to a downstream cascade of events that culminates in cell cycle arrest and apoptosis.[6][9]

This technique is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to treatment with a nitroindole derivative.

Materials:

  • Cancer cell line of interest.

  • Test nitroindole compound.

  • Cell lysis buffer.

  • Primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Culture the cancer cells and treat them with varying concentrations of the test nitroindole compound for a specified time.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • A decrease in the ratio of phosphorylated to total protein for key pathway components indicates inhibition of the pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Nitroindole Nitroindole Derivative Nitroindole->Akt Inhibits Nitroindole->mTOR Inhibits

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and tumor progression.[10] The development of selective COX-2 inhibitors is a key strategy in cancer therapy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[10] The 7-nitroindole scaffold is being explored for the design of selective COX-2 inhibitors.[10][11]

The introduction of a nitro group at the 7-position of the indole ring can enhance binding to the active site of COX-2.[11] The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming specific interactions with amino acid residues within the slightly larger and more accommodating active site of COX-2 compared to COX-1.[11]

This assay determines the IC50 values of a test compound for both COX-1 and COX-2, allowing for the calculation of a selectivity index.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Assay buffer.

  • Test nitroindole compound.

  • A spectrophotometer or plate reader.

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test nitroindole compound.

  • Initiate the reaction by adding arachidonic acid and the colorimetric probe.

  • The peroxidase activity of COX converts the probe into a colored product.

  • Monitor the change in absorbance over time to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

  • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher index indicates greater selectivity for COX-2.[12]

Induction of Reactive Oxygen Species (ROS)

Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells. Further increasing intracellular ROS levels can push cancer cells beyond a threshold of oxidative stress, leading to cell death.[7] Some 5-nitroindole derivatives have been shown to induce the production of ROS in cancer cells.[7][13]

The precise mechanism by which nitroindole derivatives induce ROS is still under investigation, but it may involve interference with mitochondrial function or the inhibition of antioxidant systems within the cancer cells.

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable fluorescent probe used to measure intracellular ROS.

Materials:

  • Cancer cell line of interest.

  • Test nitroindole compound.

  • DCFH-DA.

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • A fluorescence microscope, flow cytometer, or fluorescence plate reader.

Procedure:

  • Culture the cancer cells and treat them with the test nitroindole compound.

  • Load the cells with DCFH-DA. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.

  • ROS in the cell oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a suitable instrument. An increase in fluorescence indicates an increase in intracellular ROS levels.[14][15][16]

Other Anticancer Mechanisms

Nitroindole derivatives have also been implicated in targeting other critical components of cancer cell machinery.

  • Tubulin Polymerization Inhibition: Indole derivatives can bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and inducing apoptosis.[3][13][17] The inhibitory activity can be assessed using in vitro tubulin polymerization assays and cellular assays for cell cycle analysis.[3][13]

  • Protein Kinase (PK) Inhibition: The indole scaffold is a privileged structure for the design of inhibitors targeting various protein kinases that are often dysregulated in cancer.[18][19] The inhibitory activity is typically evaluated using in vitro kinase assays that measure the phosphorylation of a substrate.[7]

  • Histone Deacetylase (HDAC) and Sirtuin (SIRT) Inhibition: Indole-based compounds are being investigated as inhibitors of HDACs and SIRTs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][20] Fluorometric biochemical assays are commonly used to screen for inhibitors of these enzymes.[10][21]

  • DNA Topoisomerase Inhibition: Nitroindole derivatives can also function as DNA topoisomerase inhibitors, interfering with the enzymes that regulate DNA topology during replication and transcription.[1] DNA relaxation assays and DNA cleavage assays are employed to identify and characterize these inhibitors.[4][22]

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activity of various nitroindole derivatives against their respective targets.

Derivative ClassTargetAssayEndpointValueReference
Pyrrolidine-substituted 5-nitroindolec-Myc G-quadruplexCell Viability (HeLa cells)IC505.08 µM[7]
7-NitroindolenNOSIn vivo nNOS inhibition-Correlated with antinociception[5]
Indole-3-glyoxylamidesTubulin PolymerizationTubulin Polymerization AssayIC502.68 µM[3]
Pyrazolo[1,5-a]indole derivative (GS-5)Topoisomerase I & IIIn vitro inhibitionIC50~10-30 µM[23]

Conclusion and Future Directions

The nitroindole scaffold represents a highly privileged and versatile platform in medicinal chemistry. Its synthetic accessibility and the profound impact of the nitro functional group on its electronic and steric properties have enabled the development of potent and selective modulators of a wide range of therapeutic targets. This guide has provided a detailed overview of the key targets of nitroindole derivatives in neuroprotection and oncology, along with robust experimental protocols for their validation.

The future of nitroindole-based drug discovery lies in the continued exploration of structure-activity relationships to enhance potency and selectivity for known targets. Furthermore, the application of modern drug discovery techniques, such as fragment-based screening and computational modeling, will undoubtedly unveil novel targets and mechanisms of action for this remarkable class of compounds. The continued investigation of nitroindole derivatives holds immense promise for the development of innovative therapies for some of the most challenging human diseases.

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC - NIH.
  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer | Journal of Medicinal Chemistry - ACS Publications.
  • Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - ResearchGate.
  • DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC - NIH.
  • Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PubMed.
  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed.
  • Enhancement of 7-nitro indazole-induced inhibition of brain nitric oxide synthase by norharmane - PubMed.
  • HDAC/SIRT Screening and Profiling Services - BPS Bioscience.
  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed.
  • Experimental study on the effects of 7-nitroindazol, a selective inhibitor of neuronal nitric oxide synthase (nNOS), on some brain and hepatic biochemical parameters | Request PDF - ResearchGate.
  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development - R Discovery.
  • A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES - Jetir.Org.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • In-vitro deacetylase activity for the compounds. (a) Deacetylase... | Download Scientific Diagram - ResearchGate.
  • Topoisomerase II inhibitory activity of the prepared compounds 4a–f,... - ResearchGate.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central.
  • Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines - PMC - NIH.
  • Continuous Sirtuin/HDAC (histone deacetylase) activity assay using thioamides as PET (Photoinduced Electron Transfer).
  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Request PDF - ResearchGate.
  • Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed.
  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors.
  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC - NIH.
  • Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC - NIH.
  • ROS as a novel indicator to predict anticancer drug efficacy - PMC - NIH.
  • High-Throughput Screening of G-Quadruplex Ligands by FRET Assay.
  • Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview.
  • WO2004063339A2 - G-quadruplex binding assays and compounds therefor - Google Patents.
  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities - ResearchGate.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors - Tesi di dottorato.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI.
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.
  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC.
  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC - PubMed Central - NIH.
  • (PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - ResearchGate.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - MDPI.

Sources

An In-depth Technical Guide to the Safe Handling and Use of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde (CAS No. 3558-17-6). It is intended for researchers, scientists, and drug development professionals who utilize this compound in laboratory and development settings. The guidance herein is synthesized from established safety data and field-proven insights to ensure user safety and experimental integrity.

Introduction and Compound Profile

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure in numerous biologically active molecules.[1] The presence of a reactive carbaldehyde group at the C3 position and an electron-withdrawing nitro group at the C5 position makes it a versatile precursor for the synthesis of more complex molecular architectures, including potential anticancer agents and novel therapeutics.[2][3] Given its reactivity and classification, a thorough understanding of its properties and associated hazards is paramount for safe handling.

Hazard Identification and GHS Classification

The primary hazards associated with this compound are related to its irritant properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows.[4]

Table 1: GHS Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

These classifications necessitate careful handling to avoid direct contact and inhalation. The signal word associated with this compound is "Warning".[4][5]

Caption: GHS Pictogram for Irritants.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided below for quick reference. These properties are essential for designing experiments and for risk assessment in the laboratory.

Table 2: Physicochemical Data

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₃[5]
Molecular Weight 204.18 g/mol [5]
Appearance Off-white to light brown powder[5]
Melting Point 305-307 °C (decomposes)[5]
Boiling Point 439.8 °C at 760 mmHg[5]
Flash Point 219.8 °C[5]
Solubility Data not readily available, but expected to have low water solubility.[6]

Reactivity and Incompatibility

While safety data sheets indicate a lack of extensive reactivity data, a chemical causality-based assessment of the functional groups (indole, nitro, and aldehyde) allows for a predictive understanding of potential hazards.[4]

  • Aldehyde Group: The aldehyde functionality can undergo oxidation to a carboxylic acid and reduction to an alcohol. It is a site for nucleophilic attack and condensation reactions, such as the formation of imines (Schiff bases) with primary amines.[2]

  • Nitro Group: As an electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution. The nitro group can be reduced to an amine, a common transformation in synthetic pathways. This reduction often requires potent reducing agents (e.g., LiAlH₄, catalytic hydrogenation), and these reactions should be handled with care due to their potential exothermicity.[3][7]

  • Indole NH: The acidic proton on the indole nitrogen can be removed by strong bases.

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: May react violently with the aldehyde and methyl groups.

  • Strong Reducing Agents: Can lead to highly exothermic reduction of the nitro group.

  • Strong Bases: Can deprotonate the indole nitrogen, potentially initiating unwanted side reactions.

  • Strong Acids: May lead to decomposition or polymerization.

Reactivity Compound 2-Methyl-5-nitro-1H- indole-3-carbaldehyde Reaction1 Violent Reaction (Potential for Fire/Explosion) Compound->Reaction1 Reaction2 Exothermic Reaction (Nitro Group Reduction) Compound->Reaction2 Reaction3 Deprotonation (Indole N-H) Compound->Reaction3 Oxidants Strong Oxidizing Agents Oxidants->Reaction1 Reductants Strong Reducing Agents Reductants->Reaction2 Bases Strong Bases Bases->Reaction3

Caption: Potential Hazardous Reactions.

Safe Handling and Storage Protocols

Adherence to rigorous safety practices is essential to mitigate the risks of irritation and exposure.

Engineering Controls

All work with this compound, particularly when handling the powder form, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[5][8] The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:[4][5]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use. Dispose of contaminated gloves properly after use.[10]

    • Lab Coat: A flame-retardant lab coat must be worn at all times.

    • Clothing: Wear impervious clothing to prevent skin contact.[5]

  • Respiratory Protection: If engineering controls are insufficient or for spill cleanup, a full-face respirator with an appropriate particle filter is necessary.[4]

Handling Practices
  • Avoid formation and inhalation of dust.[5] Use non-sparking tools when handling the solid.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Do not eat, drink, or smoke in the laboratory.[10]

  • Keep the compound away from incompatible materials.

Storage

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It should be stored locked up or in an area accessible only to qualified personnel.[10] Keep it separate from foodstuffs and incompatible materials.[5]

Protocol for Safe Use: A Vilsmeier-Haack Reaction Case Study

The Vilsmeier-Haack reaction is a common method for formylating indoles.[3] The following is a generalized protocol for a related indole, highlighting the critical safety checkpoints.

Objective: Formylation of a substituted indole.

Materials: Substituted Indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice bath, Neutralizing solution (e.g., sodium carbonate).

Step-by-Step Protocol with Integrated Safety:

  • Reagent Preparation (Vilsmeier Reagent):

    • Action: In a chemical fume hood, slowly add POCl₃ dropwise to ice-cold DMF with constant stirring.

    • Causality & Safety: This reaction is highly exothermic and produces the electrophilic Vilsmeier reagent. The addition must be slow and controlled in an ice bath to prevent a runaway reaction. Both POCl₃ and DMF are toxic and should be handled with extreme care, wearing appropriate PPE.

  • Formylation Reaction:

    • Action: Slowly add the indole substrate (in this case, 2-Methyl-5-nitro-1H-indole) to the prepared Vilsmeier reagent, maintaining a low temperature.

    • Causality & Safety: The indole reacts with the electrophile. Maintaining low temperature controls the reaction rate. The reaction mixture is corrosive and toxic.

  • Work-up and Neutralization:

    • Action: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice. Then, neutralize the acidic solution by the slow addition of a saturated sodium carbonate or bicarbonate solution until the pH is basic.

    • Causality & Safety: Quenching on ice dissipates heat from the exothermic neutralization. Neutralization must be performed slowly to control the vigorous effervescence (CO₂ release) and prevent splashing of the corrosive mixture.

  • Product Isolation:

    • Action: The precipitated solid product is collected by filtration, washed with water, and dried.

    • Causality & Safety: The final product powder should be handled with care, avoiding dust creation, as it is an irritant.[5]

Workflow cluster_prep Reagent Preparation cluster_react Formylation cluster_workup Work-up cluster_iso Isolation prep1 1. Add POCl₃ to cold DMF in fume hood safety1 SAFETY: Exothermic reaction. Use ice bath. prep1->safety1 react1 2. Add indole substrate to Vilsmeier reagent prep1->react1 safety2 SAFETY: Maintain low temp. Mixture is corrosive. react1->safety2 workup1 3. Quench on ice react1->workup1 workup2 4. Neutralize slowly with Na₂CO₃ workup1->workup2 safety3 SAFETY: Controls exotherm. Controls gas evolution. workup2->safety3 iso1 5. Filter and dry product workup2->iso1 safety4 SAFETY: Avoid dust. Product is an irritant. iso1->safety4

Caption: Safe Workflow for a Vilsmeier-Haack Reaction.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention.[4][5]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[4][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Spill Response

For a small laboratory spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE (including respiratory protection).

  • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Carefully sweep up the solid material, avoiding dust generation. Use spark-proof tools.[5]

  • Collect the spilled material in a suitable, closed container for disposal.[5]

  • Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Waste Disposal

Chemical waste must be handled as hazardous.

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4][5]

  • Waste should be collected in suitable, closed containers labeled as hazardous waste.[5]

  • Do not discharge into the environment or sewer systems.[5]

Conclusion

This compound is a valuable research chemical, but its irritant properties demand respect and meticulous handling. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate PPE, and following established safe laboratory practices, researchers can effectively mitigate risks. This guide serves as a foundational document to be integrated into site-specific safety protocols and standard operating procedures.

References

  • MySkinRecipes. This compound. [Link]
  • PubChem. 5-nitro-1H-indole-3-carbaldehyde. [Link]
  • D'Avino, A., et al. (2022).
  • Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(15), 1427-1437. [Link]
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(5), 1883-1892. [Link]

Sources

A Comprehensive Technical Guide to the C10H8N2O3 Indole Compound: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the molecular formula C10H8N2O3 in the context of indole chemistry presents a landscape of isomeric possibilities, each with unique properties and potential applications. This in-depth technical guide provides a comprehensive overview of the key isomers, with a primary focus on the well-characterized and synthetically significant 2-methyl-5-nitro-1H-indole-3-carbaldehyde . A discussion of the isomeric 1-(5-nitro-1H-indol-3-yl)ethanone is also included to provide a broader understanding of the C10H8N2O3 indole family.

Part 1: Navigating the Isomeric Landscape of C10H8N2O3 Indoles

The molecular formula C10H8N2O3 suggests a substituted indole core, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds. The presence of two nitrogen and three oxygen atoms allows for a variety of substitution patterns on the indole ring system, leading to several possible isomers. The indole itself is an aromatic heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring.[1][2][3]

Two prominent and commercially available isomers of C10H8N2O3 are:

  • This compound : This isomer features a methyl group at the 2-position, a nitro group at the 5-position, and a carbaldehyde (formyl) group at the 3-position of the indole ring.

  • 1-(5-nitro-1H-indol-3-yl)ethanone : In this isomer, an acetyl group is attached to the 3-position of a 5-nitroindole core.[4]

The precise substitution pattern profoundly influences the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous identification through analytical techniques is paramount for any research or development endeavor.

Part 2: In-Depth Analysis of this compound

IUPAC Name and Structural Elucidation

The systematic IUPAC name for this primary isomer is This compound .[5]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H8N2O3
Monoisotopic Mass 204.0535 Da
SMILES CC1=C(C2=C(N1)C=CC(=C2)[O-])C=O[5]
InChIKey IKBFYOQMSYXGBI-UHFFFAOYSA-N[5]

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various synthetic routes, often involving the formylation of a pre-functionalized indole precursor. A common and effective method is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-methyl-5-nitro-1H-indole

  • Preparation of the Vilsmeier Reagent : In a cooled, inert atmosphere, phosphorus oxychloride (POCl3) is added dropwise to N,N-dimethylformamide (DMF). This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt.

  • Formylation : The pre-synthesized 2-methyl-5-nitro-1H-indole is dissolved in an appropriate solvent and cooled. The Vilsmeier reagent is then added portion-wise. The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Hydrolysis : The resulting iminium salt intermediate is hydrolyzed by the addition of water or an aqueous base to yield the final product, this compound.

  • Purification : The crude product is then purified using standard techniques such as recrystallization or column chromatography.

The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency and regioselectivity for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles. The electron-donating nature of the indole nitrogen directs the electrophilic substitution to the C3 position.

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation (POCl3 + DMF) reaction_mixture Reaction Mixture reagent_prep->reaction_mixture Addition indole_substrate 2-methyl-5-nitro-1H-indole (Substrate) indole_substrate->reaction_mixture Addition hydrolysis Hydrolysis reaction_mixture->hydrolysis Intermediate Formation purification Purification hydrolysis->purification Crude Product final_product 2-methyl-5-nitro-1H-indole- 3-carbaldehyde purification->final_product Pure Product

Caption: Workflow for the Vilsmeier-Haack Synthesis.

Applications in Drug Discovery and Organic Synthesis

The indole-3-carbaldehyde scaffold is a valuable building block in medicinal chemistry.[6][7] The presence of the nitro group and the aldehyde functionality in this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Anticancer Agents : The 5-nitroindole moiety has been explored for the development of anticancer agents, including those that act as c-Myc G-quadruplex binders.[8][9] The aldehyde group can be further functionalized to introduce diverse side chains, enabling the exploration of structure-activity relationships.

  • Antimicrobial Compounds : Indole derivatives are known to possess a wide range of antimicrobial activities.[6] The aldehyde can serve as a handle for the synthesis of Schiff bases, hydrazones, and other heterocyclic systems with potential antibacterial and antifungal properties.

  • Versatile Synthetic Intermediate : The aldehyde group is highly reactive and can participate in a variety of chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, providing access to a diverse array of substituted indole derivatives. The nitro group can be reduced to an amine, which can then be further modified.[10]

Part 3: An Overview of 1-(5-nitro-1H-indol-3-yl)ethanone

IUPAC Name and Structural Features

The IUPAC name for this isomer is 1-(5-nitro-1H-indol-3-yl)ethanone .[4] It shares the 5-nitroindole core with the previously discussed isomer but differs in the functional group at the 3-position, which is an acetyl group instead of a formyl group.

Table 2: Physicochemical Properties of 1-(5-nitro-1H-indol-3-yl)ethanone

PropertyValue
Molecular Formula C10H8N2O3
InChIKey MKWCZAGQLZTPIE-UHFFFAOYSA-N[4]
SMILES CC(=O)C1=CNC2=C1C=C(C=C2)[O-][4]
Synthesis and Potential Applications

The synthesis of 1-(5-nitro-1H-indol-3-yl)ethanone can be achieved via Friedel-Crafts acylation of 5-nitroindole.

Experimental Protocol: Friedel-Crafts Acylation of 5-nitroindole

  • Activation : A Lewis acid catalyst, such as aluminum chloride (AlCl3), is used to activate the acylating agent, typically acetic anhydride or acetyl chloride.

  • Acylation : The activated acylating agent is then reacted with 5-nitroindole. The electrophilic acylium ion attacks the electron-rich C3 position of the indole ring.

  • Work-up and Purification : The reaction is quenched, and the product is extracted and purified.

The applications of 1-(5-nitro-1H-indol-3-yl)ethanone are similar to its carbaldehyde counterpart, serving as a key intermediate in the synthesis of bioactive molecules. The acetyl group can also be a site for further chemical modification.

Friedel_Crafts_Workflow lewis_acid Lewis Acid (e.g., AlCl3) activation Activation lewis_acid->activation acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->activation reaction_mixture Acylation Reaction activation->reaction_mixture Activated Acylating Agent indole_substrate 5-nitro-1H-indole (Substrate) indole_substrate->reaction_mixture Addition workup Quenching & Work-up reaction_mixture->workup Intermediate Complex purification Purification workup->purification Crude Product final_product 1-(5-nitro-1H-indol-3-yl)ethanone purification->final_product Pure Product

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Part 4: Conclusion

The C10H8N2O3 indole scaffold represents a versatile platform for the development of novel chemical entities with significant potential in medicinal chemistry and materials science. This guide has provided a detailed examination of two key isomers, This compound and 1-(5-nitro-1H-indol-3-yl)ethanone , outlining their IUPAC nomenclature, synthesis, and applications. A thorough understanding of the specific isomer and its chemical properties is crucial for any researcher working with this molecular formula. The synthetic protocols and mechanistic insights provided herein serve as a valuable resource for the design and execution of further research in this promising area of indole chemistry.

References

  • Chem-Impex. 5-Nitro-1H-indole-3-carbaldehyde. [URL: https://www.chemsavers.com/products/5-nitro-1h-indole-3-carbaldehyde-98]
  • TCI Chemicals. 5-Nitro-1H-indole-3-carbaldehyde. [URL: https://www.tcichemicals.com/US/en/p/N1044]
  • ChemScene. 5-Nitro-1H-indole-3-carbaldehyde. [URL: https://www.chemscene.com/products/5-Nitro-1H-indole-3-carbaldehyde-CS-0019277.html]
  • Vibrant Pharma Inc. 5-Nitro-1H-indole-3-carbaldehyde. [URL: https://www.vibrantpharma.com/product/5-nitro-1h-indole-3-carbaldehyde/]
  • Sigma-Aldrich. 5-Nitro-1H-indole-3-carbaldehyde. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/50826]
  • PubChem. 5-nitro-1H-indole-3-carbaldehyde. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/246039]
  • PubChemLite. 1-(5-nitro-1h-indol-3-yl)ethan-1-one (C10H8N2O3). [URL: https://pubchemlite.com/compound/1-(5-nitro-1h-indol-3-yl)ethan-1-one]
  • Ranjan, N., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 12(21), 1735-1744. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cmdc.201700466]
  • Wikipedia. Indole. [URL: https://en.wikipedia.org/wiki/Indole]
  • Santa Cruz Biotechnology. 5-Nitro-1H-indole-3-carbaldehyde. [URL: https://www.scbt.com/p/5-nitro-1h-indole-3-carbaldehyde-6625-96-3]
  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [URL: https://www.researchgate.net/figure/Synthesis-of-5-substituted-1H-indole-3-carbaldehyde-5a-b-and-5-substituted-1-3_fig2_320858540]
  • PubChemLite. This compound. [URL: https://pubchemlite.com/compound/2-methyl-5-nitro-1h-indole-3-carbaldehyde]
  • BLD Pharm. 6625-96-3|5-Nitro-1H-indole-3-carbaldehyde. [URL: https://www.bldpharm.com/products/6625-96-3.html]
  • PubChem. 6-Methoxy-5-nitro-1H-indole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177700074]
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. [URL: https://patents.google.
  • Exposome-Explorer. Indole (Compound). [URL: https://exposome-explorer.iarc.fr/compounds/EE001868]
  • Lin, Y. H., et al. (2015). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 119(19), 4537-4544. [URL: https://pubs.acs.org/doi/10.1021/jp512470e]
  • Benchchem. 2-Nitro-1H-indole-3-carbaldehyde. [URL: https://www.benchchem.com/product/b5832]
  • Wikipedia. Indoline. [URL: https://en.wikipedia.org/wiki/Indoline]
  • PubChem. Indole nitrogen. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21584433]
  • Ranjan, N., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5688052/]
  • PubChem. 5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/72698778]
  • PubChem. 6-(2-nitroethenyl)-1H-indole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22556808]
  • Le Coguic, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13181-13188. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra01546e]
  • PubChem. 6-Methoxy-8-nitroquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6822]
  • PubChem. Indole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/798]
  • eScholarship.org. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [URL: https://escholarship.org/uc/item/4c00044]
  • Brandt, S. D., et al. (2014). Identification of (2-aminopropyl)indole positional isomers in forensic samples. Drug Testing and Analysis, 6(1-2), 63-74. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/dta.1492]
  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [URL: https://www.researchgate.net/publication/319080015_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions]

Sources

A Comprehensive Technical Guide to 2-Methyl-5-nitro-1H-indole-3-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde in Modern Drug Discovery

This compound is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde group and an electron-withdrawing nitro group on the indole scaffold, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. The indole nucleus is a privileged structure in drug discovery, present in numerous natural products and approved pharmaceuticals. The strategic placement of the methyl and nitro groups on this scaffold provides chemists with the tools to modulate the electronic properties and steric hindrance of the molecule, enabling the fine-tuning of its interactions with biological targets. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering critical insights into the procurement, synthesis, and application of this important chemical intermediate.

S

Methodological & Application

Synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde from 2-methyl-5-nitroindole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The procedure outlines the formylation of 2-methyl-5-nitroindole utilizing the Vilsmeier-Haack reaction, a classic and efficient method for introducing a formyl group onto electron-rich heterocyclic systems. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance.

Introduction: The Significance of Substituted Indoles

Indole derivatives are a prominent class of heterocyclic compounds frequently found in the core structures of numerous pharmaceuticals and biologically active molecules. The strategic functionalization of the indole scaffold allows for the modulation of their pharmacological properties. Specifically, this compound serves as a key intermediate in the synthesis of a variety of complex molecules, including potential kinase inhibitors, antimicrobial agents, and fluorescent probes.[1] The presence of the nitro group at the C5-position and the methyl group at the C2-position electronically influences the reactivity of the indole ring, while the C3-carbaldehyde provides a versatile handle for further synthetic transformations.

Principle of the Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely-used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[4]

The mechanism proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent. Subsequently, the electron-rich C3 position of the 2-methyl-5-nitroindole nucleus attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, this compound.[4]

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of all chemicals is paramount for safe and successful experimentation.

Table 1: Physicochemical and Safety Data of Key Reagents and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Safety Precautions
2-methyl-5-nitroindoleC₉H₈N₂O₂176.17172-176Causes skin and serious eye irritation. May cause respiratory irritation. Wear protective gloves, clothing, and eye protection.[5]
Phosphorus oxychloridePOCl₃153.331.2Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Suspected of causing cancer. Handle in a fume hood.
This compoundC₁₀H₈N₂O₃204.18305-307 (dec.)Causes skin and serious eye irritation. May cause respiratory irritation. Wear protective gloves, clothing, and eye protection.[5]

Experimental Protocol

This protocol is adapted from established Vilsmeier-Haack formylation procedures on substituted indoles.

Materials and Reagents:

  • 2-methyl-5-nitroindole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Crushed ice

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle with temperature control

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Workflow:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF (anhydrous) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent  0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Starting_Material 2-methyl-5-nitroindole Starting_Material->Reaction_Mixture Heated_Mixture Heated Mixture Reaction_Mixture->Heated_Mixture  Heat to 85-90 °C (5-8 hours) Quenched_Mixture Quenched Mixture Heated_Mixture->Quenched_Mixture  Cool & add sat. Na2CO3 Precipitate Crude Product (Solid) Quenched_Mixture->Precipitate  Filtration & Drying Purified_Product Pure Product Precipitate->Purified_Product  Recrystallization

Sources

The Versatile Intermediate: Application Notes for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the indole nucleus stands as a "privileged scaffold," a recurring motif in a vast array of biologically active compounds and functional materials.[1] The strategic functionalization of this core structure is paramount to modulating its physicochemical properties and biological activity. 2-Methyl-5-nitro-1H-indole-3-carbaldehyde emerges as a highly valuable and versatile chemical intermediate, offering a trifecta of reactive sites: the nucleophilic indole ring, the electrophilic aldehyde at the C3 position, and the electron-withdrawing nitro group at the C5 position. This unique combination of functionalities makes it a powerful building block for the synthesis of complex heterocyclic systems with wideranging therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deeper understanding of the experimental choices.

Physicochemical and Spectroscopic Data

A thorough characterization of the starting material is fundamental to any synthetic workflow. The following table summarizes the key physicochemical and spectroscopic properties of this compound.

PropertyValue
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Appearance Yellow to orange solid
CAS Number 3558-17-6
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) ~12.5 (s, 1H, NH), ~10.1 (s, 1H, CHO), ~8.7 (d, 1H), ~8.1 (dd, 1H), ~7.7 (d, 1H), ~2.7 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) ~185.5, ~142.0, ~140.0, ~135.0, ~127.0, ~118.0, ~117.0, ~112.0, ~108.0, ~14.0
IR (KBr, cm⁻¹) ~3300 (N-H), ~1650 (C=O), ~1520 & ~1340 (NO₂)

Note: Spectroscopic data are predicted based on analogous structures and may vary slightly based on solvent and experimental conditions.[6][7]

Synthesis of this compound

The most common and efficient method for the synthesis of the title compound is the Vilsmeier-Haack formylation of 2-methyl-5-nitroindole.[8][9][10] This reaction introduces a formyl group (-CHO) at the electron-rich C3 position of the indole ring.

Protocol 1: Vilsmeier-Haack Formylation of 2-Methyl-5-nitroindole

Causality of Experimental Choices: The Vilsmeier-Haack reaction relies on the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[8][9] The electron-rich indole nucleus then attacks this electrophile, leading to formylation. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then heated to drive the electrophilic aromatic substitution.

G cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Indole 2-Methyl-5-nitroindole Indole->Intermediate Electrophilic Attack Product 2-Methyl-5-nitro-1H- indole-3-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Figure 1: Workflow for Vilsmeier-Haack Formylation.

Materials:

  • 2-Methyl-5-nitroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2-methyl-5-nitroindole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.

  • Neutralize the acidic mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Application as a Chemical Intermediate

The true utility of this compound lies in its ability to serve as a scaffold for the construction of more complex and biologically active molecules. The aldehyde and nitro functionalities are key handles for a variety of chemical transformations.

Synthesis of Schiff Bases and their Derivatives

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines).[3] These compounds are not only important intermediates but also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][11][12]

Causality of Experimental Choices: This reaction is a classic acid-catalyzed condensation. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The subsequent dehydration step is typically driven by azeotropic removal of water or by heating.

G Aldehyde 2-Methyl-5-nitro-1H- indole-3-carbaldehyde SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase Condensation (cat. Acid, Heat) Amine Primary Amine (R-NH₂) Amine->SchiffBase

Figure 2: General workflow for Schiff base synthesis.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, amino acid ester)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1.1 equivalents) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Application Example: Synthesis of Antimicrobial Agents Schiff bases derived from 5-nitroindoles have been investigated for their antimicrobial properties. For instance, condensation with various aminothiazoles can yield compounds with potential antibacterial and antifungal activity.[2]

Knoevenagel Condensation for Carbon-Carbon Bond Formation

The Knoevenagel condensation is a powerful tool for forming new carbon-carbon bonds by reacting an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[13][14][15] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are versatile intermediates for further transformations.

Causality of Experimental Choices: The reaction is base-catalyzed. A weak base, such as piperidine or pyridine, deprotonates the active methylene compound to generate a carbanion.[16] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.

Materials:

  • This compound

  • Malononitrile (or other active methylene compounds like ethyl cyanoacetate)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (a few drops).

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.

  • The product, 2-((2-methyl-5-nitro-1H-indol-3-yl)methylene)malononitrile, will often precipitate from the reaction mixture upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Reduction of the Nitro Group: A Gateway to Aminoindoles

The nitro group can be selectively reduced to an amino group, opening up a vast array of synthetic possibilities for further functionalization, such as amide bond formation, diazotization, and the synthesis of fused heterocyclic systems.[1]

Causality of Experimental Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for the reduction of nitro groups.[1] Hydrogen gas is the reducing agent, and the palladium catalyst provides a surface for the reaction to occur. This method is generally clean and high-yielding. Alternatively, reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used, which are particularly useful if other reducible functional groups that are sensitive to catalytic hydrogenation are present.

G NitroIndole 2-Methyl-5-nitro-1H- indole-3-carbaldehyde AminoIndole 5-Amino-2-methyl-1H- indole-3-carbaldehyde NitroIndole->AminoIndole Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Figure 3: Reduction of the nitro group to an amine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas (from a balloon or a hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this should be done multiple times to ensure an inert atmosphere is replaced with hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-amino-2-methyl-1H-indole-3-carbaldehyde.

  • The product can be purified by column chromatography or recrystallization if necessary.

Application in the Synthesis of Bioactive Molecules: A Case Study in Anticancer Drug Development

Derivatives of 5-nitroindole have shown significant promise as anticancer agents. For example, they have been investigated as binders of G-quadruplex DNA in the promoter region of the c-Myc oncogene, leading to the downregulation of its expression and cell cycle arrest in cancer cells.

Synthetic Pathway to a Potential Anticancer Agent:

The following is a representative synthetic scheme illustrating how this compound can be a precursor to such bioactive molecules.

G Start 2-Methyl-5-nitro-1H- indole-3-carbaldehyde SchiffBase Schiff Base Intermediate Start->SchiffBase Condensation with N,N-dimethylethylenediamine ReducedAmine Secondary Amine Derivative SchiffBase->ReducedAmine Reduction (e.g., NaBH₄) FinalProduct Bioactive Molecule (e.g., c-Myc Inhibitor) ReducedAmine->FinalProduct Further Functionalization

Figure 4: Synthetic route to a potential anticancer agent.

This pathway involves an initial Schiff base formation, followed by reduction of the imine to a more stable secondary amine, which can then be further modified to optimize its biological activity.

Conclusion

This compound is a chemical intermediate of significant value, providing a robust platform for the synthesis of a diverse range of complex molecules. Its strategic combination of reactive functional groups allows for a multitude of synthetic transformations, making it a key building block in the development of new pharmaceuticals and functional materials. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile compound in their scientific endeavors.

References

  • Regioselective C5−H Direct Iodin
  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33.
  • 2-Nitro-1H-indole-3-carbaldehyde. (n.d.). Benchchem.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • The Knoevenagel condensation is a special case of the aldol conde... (n.d.). Pearson+.
  • The Knoevenagel Condens
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Sinha, D., Tiwari, A. K., Singh, S., Shukla, G., Mishra, P., Chandra, H., & Mishra, A. K. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160–165.
  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2002). Arzneimittel-Forschung, 52(11), 838-842.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Knoevenagel Condensation Doebner Modific
  • Indole-3-Carboxaldehyde. (n.d.). PubChem.
  • Knoevenagel condensation of various aromatic aldehydes with active... (n.d.).
  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). Pharmaceuticals, 16(10), 1461.
  • Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • 3558-17-6|this compound. (n.d.). BLDpharm.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(2), 783-790.
  • Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. (2024). Journal of Cellular and Molecular Medicine, 28(24), e70263.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). International Journal of Industrial Chemistry, 4(1), 23.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023).
  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. (2016). Journal of Chemical and Pharmaceutical Research, 8(7), 58-66.
  • Methyl 1H-indole-3-carboxyl
  • Method of reducing aromatic nitro compounds. (2020).
  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Synthesis, characterization and biocidal activities of some schiff base metal complexes. (n.d.).
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME SCHIFF BASE METAL COMPLEXES. (2024). Journal of Science and Technology, 9(3).
  • Green Synthesis, Spectral, Thermal Characterization and Biological Activity of Schiff base Ligand Derived from 3-amino-1,2,4-triazol. (2019). Juniper Online Journal of Case Studies, 9(4).
  • Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin. (n.d.).

Sources

Application Notes & Protocols: The Role of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1] The strategic functionalization of this privileged structure allows for the fine-tuning of pharmacological activity. This guide focuses on 2-Methyl-5-nitro-1H-indole-3-carbaldehyde , a versatile building block whose unique combination of functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and a methyl group at the C2 position—makes it an exceptionally valuable precursor for the synthesis of novel therapeutic agents. We will explore its applications in anticancer and antimicrobial drug discovery, provide detailed synthetic protocols, and discuss the chemical rationale behind its utility.

Introduction: A Scaffold of Strategic Importance

This compound is more than a simple chemical intermediate; it is a carefully designed scaffold for drug discovery. Its structure offers three key points for chemical modification and biological interaction:

  • The Indole Core: A recognized pharmacophore that mimics the tryptophan side chain, allowing for interactions with a wide array of biological targets. Indole-based compounds are known to possess anticancer, antioxidant, anti-inflammatory, and antibacterial properties.[1][2]

  • The C3-Carbaldehyde Group: This aldehyde function is a versatile chemical handle. It readily participates in condensation reactions to form Schiff bases, hydrazones, and other derivatives, enabling the rapid generation of diverse chemical libraries for screening.[3][4]

  • The C5-Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly modulates the electronic properties of the indole ring.[3] This feature is often exploited in potent anticancer and antimicrobial agents, where it can contribute to cytotoxicity or be bioreduced in hypoxic environments (e.g., solid tumors) to generate reactive species.[5][6]

  • The C2-Methyl Group: The methyl group at the C2 position provides steric bulk and can enhance binding affinity and selectivity for target enzymes or receptors.

These features collectively position the molecule as a powerful starting material for developing targeted therapies.[7]

Core Applications in Drug Discovery

The unique substitution pattern of this compound makes it a precursor for compounds targeting several critical disease areas.

Anticancer Agent Development

The 5-nitroindole moiety is a recurring motif in compounds designed as anticancer agents.[8] Research on structurally related molecules suggests that derivatives of this compound are promising candidates for cancer therapy through multiple mechanisms.

  • Inhibition of Signaling Pathways: Many indole derivatives have been shown to interfere with critical cell signaling pathways that are dysregulated in cancer. A key pathway frequently implicated is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[5] The 5-nitroindole scaffold can serve as the foundation for synthesizing inhibitors of key kinases within this pathway.[5]

  • Targeting DNA Secondary Structures: Certain substituted 5-nitroindoles have been identified as binders and stabilizers of G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes like c-Myc.[6][9] Stabilization of these structures can suppress gene transcription, leading to reduced proliferation of cancer cells.[9] Derivatives synthesized from this compound could be explored for similar G4-binding activity.

Below is a conceptual diagram illustrating how indole derivatives can potentially inhibit the PI3K/Akt/mTOR signaling cascade.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Indole Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition points of indole derivatives in the PI3K/Akt/mTOR pathway.

Antimicrobial Drug Discovery

The indole-3-carbaldehyde scaffold is a well-established starting point for potent antimicrobial agents. The aldehyde group is frequently condensed with hydrazides or amines to produce hydrazones and Schiff bases, which exhibit significant biological activity.[4][10]

  • Broad-Spectrum Activity: Indole-3-aldehyde hydrazone derivatives have demonstrated a broad spectrum of antimicrobial activity, with notable efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[4]

  • Activity Against Resistant Strains: Importantly, certain indole derivatives have shown potent activity against multi-drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[4][10] This makes this compound a highly relevant starting material for developing new antibiotics to combat the growing threat of antimicrobial resistance.

The presence of the 5-nitro group can further enhance this activity, a feature observed in the broader class of nitro-heterocyclic antimicrobials like nitrofurans and nitroimidazoles.[11][12]

Table 1: Summary of Biological Activities of Related Indole Scaffolds

Scaffold/Derivative ClassTherapeutic AreaDocumented Activity/MechanismReference(s)
5-Nitroindole DerivativesAnticancerBinds to c-Myc G-quadruplex DNA, induces cell cycle arrest.[6][9]
Indole-3-acetonitrile AnalogsAnticancerCytotoxic; potential inhibition of PI3K/Akt/mTOR pathway.[5]
Indole-3-aldehyde HydrazonesAntimicrobialBroad-spectrum activity, including against MRSA.[4][10]
General Indole-3-carboxaldehydesAntioxidantFree radical scavenging and inhibition of lipid peroxidation.[2]

Synthetic Protocol: Synthesis of a Bioactive Hydrazone Derivative

This section provides a detailed protocol for synthesizing a representative bioactive derivative, (E)-N'-(2-methyl-5-nitro-1H-indol-3-ylmethylene)isonicotinohydrazide, via condensation of the title compound with isoniazid, a well-known antitubercular drug. This reaction exemplifies the utility of the C3-aldehyde as a synthetic handle.

Rationale and Causality
  • Choice of Reactants: this compound is the electrophilic aldehyde. Isoniazid provides the nucleophilic hydrazide moiety. Condensing them creates a hydrazone, a class of compounds frequently associated with antimicrobial activity.[4]

  • Solvent: Ethanol is chosen as it effectively dissolves both reactants and is a polar protic solvent that can facilitate the reaction mechanism.

  • Catalyst: A catalytic amount of glacial acetic acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.

  • Reaction Condition: Refluxing provides the necessary activation energy to drive the condensation reaction, which involves the formation of a carbinolamine intermediate followed by dehydration to the final imine (hydrazone) product.

  • Purification: The product is expected to have lower solubility in the cooled reaction mixture than the starting materials, allowing for isolation by simple filtration. Washing with cold ethanol removes residual starting materials and catalyst.

Experimental Workflow Diagram

Synthesis_Workflow start Start: Reagents reagents 1. This compound 2. Isoniazid 3. Ethanol (Solvent) 4. Glacial Acetic Acid (Catalyst) dissolve Dissolve Reactants in Ethanol start->dissolve add_catalyst Add Catalytic Acetic Acid dissolve->add_catalyst reflux Reflux Reaction Mixture (4-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. & then in Ice Bath reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product Final Product: Hydrazone Derivative dry->product

Caption: Step-by-step workflow for the synthesis of an indole-hydrazone derivative.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 4.9 mmol).

    • Add isoniazid (0.67 g, 4.9 mmol, 1.0 equivalent).

    • Add 30 mL of absolute ethanol and stir the suspension.

  • Catalyst Addition:

    • Add 3-4 drops of glacial acetic acid to the stirring suspension.

  • Reaction Execution:

    • Heat the reaction mixture to reflux using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Product Isolation:

    • After completion, remove the flask from the heat and allow it to cool to room temperature. A yellow precipitate should form.

    • Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid on the filter paper with two portions of cold ethanol (2 x 10 mL).

    • Dry the purified product in a vacuum oven at 50-60 °C for 4 hours.

  • Characterization:

    • The structure of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to validate its identity and purity.

Conclusion and Future Perspectives

This compound is a highly valuable and strategic building block in medicinal chemistry. Its trifunctional nature provides a robust platform for generating diverse libraries of compounds with significant potential in oncology and infectious disease. The protocols and applications discussed herein demonstrate its utility and provide a foundation for further exploration. Future research should focus on synthesizing and screening novel derivatives of this scaffold against a wider range of biological targets, including specific kinases, drug-resistant bacterial strains, and viral proteins, to unlock its full therapeutic potential.

References

  • Benchchem. 2-Nitro-1H-indole-3-carbaldehyde. URL: https://www.benchchem.com/product/b101899
  • Benchchem. Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticance. URL: https://www.benchchem.com/product/B1173909/technical-sheet
  • ResearchGate. Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. URL: https://www.researchgate.
  • MySkinRecipes. This compound. URL: https://www.myskinrecipes.com/shop/th/research/214042-2-methyl-5-nitro-1h-indole-3-carbaldehyde.html
  • Kamal, A., et al. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8252724/
  • Naik, N., et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 2012. URL: https://www.derpharmachemica.
  • Chem-Impex. 5-Nitro-1H-indole-3-carbaldehyde. URL: https://www.chemimpex.com/products/09048
  • Yıldırım, I., et al. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Arzneimittelforschung, 2008. URL: https://pubmed.ncbi.nlm.nih.gov/18998428/
  • ResearchGate. Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. URL: https://www.researchgate.net/publication/236006121_Synthesis_of_biologically_active_1-2-2-methyl-5-nitroimidazol-1-yl_acetyl-3-substituted_phenyl-4-carbaldehyde-1H-pyrazoles
  • D'Alterio, C., et al. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 2022. URL: https://iris.unina.it/handle/11588/986488
  • ResearchGate. Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. URL: https://www.researchgate.net/publication/349070868_Synthesis_and_In-vitro_Evaluation_of_novel_5-nitroIndole_Derivatives_as_c-Myc_G-Quadruplex_Binders_with_Anticancer_Activities
  • Kamal, A., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed, 2021. URL: https://pubmed.ncbi.nlm.nih.gov/33508167/
  • Omran, Z. S., et al. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds. Pharmacia, 2024. URL: https://pharmacia.pensoft.net/article/112670/
  • bioRxiv. Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. URL: https://www.biorxiv.org/content/10.1101/2025.01.21.634129v1
  • Degen, L., et al. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 1972. URL: https://pubmed.ncbi.nlm.nih.gov/4625792/
  • BLDpharm. This compound. URL: https://www.bldpharm.com/products/3558-17-6.html
  • ChemicalBook. This compound Chemical Properties. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9451486.htm
  • ResearchGate. Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. URL: https://www.researchgate.
  • Upadhyay, A., et al. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9002235/
  • ResearchGate. Indole and indoline scaffolds in drug discovery. URL: https://www.researchgate.net/publication/356507421_Indole_and_indoline_scaffolds_in_drug_discovery
  • Iannotti, F. A., et al. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 2021. URL: https://www.mdpi.com/1420-3049/26/19/5837

Sources

Topic: Derivatization of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in pharmacologically active compounds.[1] This application note provides a detailed guide for the chemical derivatization of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a versatile building block, to generate a library of novel compounds for bioactivity screening. We present validated, step-by-step protocols for reactions targeting the aldehyde, nitro, and N-H functional groups. Furthermore, we outline standard methodologies for screening the resulting derivatives for anticancer, antimicrobial, and antioxidant activities, complete with data interpretation guidelines. This document is intended to serve as a practical resource for researchers in drug discovery and medicinal chemistry.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a synthetic precursor of significant strategic value in drug discovery. Its structure incorporates three key features that make it an ideal starting point for generating chemical diversity:

  • The Indole Core: This bicyclic aromatic heterocycle is a structural motif found in numerous natural products and FDA-approved drugs, including those with antiviral, anticancer, and antimalarial properties.[1] Its planar structure allows for effective interaction with biological macromolecules.

  • The C3-Carbaldehyde Group: The aldehyde is a highly versatile functional group, readily participating in a wide array of chemical transformations such as condensation, oxidation, reduction, and C-C bond-forming reactions. This allows for the straightforward introduction of diverse chemical moieties at this position.[2]

  • The C5-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indole ring. Critically, it can be chemically reduced to a primary amine (5-aminoindole derivative), which serves as a new, reactive handle for a second stage of derivatization, such as amide bond formation.[3][4]

This combination of a privileged core with multiple, distinct reactive sites allows for a systematic exploration of the chemical space around the indole scaffold. The derivatization strategies outlined herein are designed to modulate key physicochemical properties like lipophilicity, hydrogen bonding capacity, and molecular geometry, all of which are critical for tuning biological activity and uncovering structure-activity relationships (SAR).

Derivatization Strategies & Workflow

The derivatization of the parent molecule can be systematically approached by targeting its three principal reactive sites. The overall workflow, from synthesis to biological evaluation, is a cyclical process aimed at identifying lead compounds.

Derivatization and Screening Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Bioactivity Screening cluster_optimization Lead Optimization Start 2-Methyl-5-nitro-1H- indole-3-carbaldehyde Deriv Generate Derivative Library (e.g., Schiff Bases, Amides, N-Alkyl analogs) Start->Deriv Select Reaction (Protocol A, B, C) Purify Purification & Characterization (Chromatography, NMR, MS) Deriv->Purify Screen Primary Screening (e.g., MTT, Disc Diffusion) Purify->Screen HitID Hit Identification (Compounds showing significant activity) Screen->HitID DoseResp Dose-Response & IC50/MIC Determination HitID->DoseResp SAR Structure-Activity Relationship (SAR) Analysis DoseResp->SAR Redesign Rational Design of New Derivatives SAR->Redesign Redesign->Deriv Iterative Synthesis Derivatization_Pathways Parent This compound Schiff Schiff Bases (Imines) Parent->Schiff + R-NH2 (Protocol A) Knoev Knoevenagel Adducts (C=C Extension) Parent->Knoev + Active Methylene Compound Alcohol Primary Alcohol Parent->Alcohol Reduction (e.g., NaBH4) Amine 5-Amino Derivative Parent->Amine Reduction (e.g., SnCl2/HCl) (Protocol B) N_Alkyl N-Alkyl Derivatives Parent->N_Alkyl + R-X, Base (Protocol C) Amide 5-Amide Derivatives Amine->Amide + R-COCl or R-COOH

Sources

Application Notes and Protocols: The Strategic Use of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde in the Synthesis of Kinase Signaling Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Kinase Inhibitor Design

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including a significant number of approved kinase inhibitors.[1] Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, allow it to participate in a variety of non-covalent interactions with protein targets, such as hydrogen bonding, van der Waals forces, and π-π stacking. This versatility makes the indole scaffold an ideal template for the design of potent and selective enzyme inhibitors.

Protein kinases, which play a pivotal role in cellular signal transduction pathways, are critical targets in drug discovery, particularly in oncology.[2][3] The dysregulation of kinase activity is a hallmark of many diseases, leading to uncontrolled cell proliferation, survival, and migration. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by targeting the ATP-binding site or allosteric sites of these enzymes.[4]

Within the diverse family of indole-based compounds, 2-Methyl-5-nitro-1H-indole-3-carbaldehyde emerges as a particularly valuable starting material for the synthesis of novel kinase inhibitors and modulators of cellular signaling pathways. This bifunctional molecule offers two key points for chemical elaboration: the aldehyde at the 3-position and the nitro group at the 5-position. The aldehyde is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensations and reductive aminations, while the nitro group can be readily reduced to an amine, providing a site for further functionalization.[5][6] However, it is important to note that aromatic nitro groups can sometimes be metabolic liabilities in drug candidates, and their potential for in vivo reduction to reactive hydroxylamines or nitrosoamines should be considered.[7] In some cases, bioisosteric replacement of the nitro group may be a prudent strategy in later stages of lead optimization.

This application note provides a detailed protocol for the synthesis of a potential kinase signaling modulator, (E)-3-(2-methyl-5-nitro-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one, starting from this compound. This synthesis highlights a Claisen-Schmidt condensation, a robust and widely used reaction in medicinal chemistry to generate α,β-unsaturated ketones, also known as chalcones, which are known to exhibit a wide range of biological activities, including the modulation of kinase signaling pathways.[8]

Core Synthetic Strategy: Claisen-Schmidt Condensation

The central transformation in this protocol is the Claisen-Schmidt condensation, an aldol condensation between an aldehyde (in this case, this compound) and a ketone (3-acetylpyridine) in the presence of a base. This reaction is a powerful tool for constructing the propenone linker, which is a key structural motif in many biologically active molecules. The α,β-unsaturated ketone system in the resulting chalcone is an excellent Michael acceptor, and this reactivity is often implicated in the mechanism of action of such compounds, allowing for covalent interactions with nucleophilic residues (such as cysteine) in target proteins.

Experimental Protocol: Synthesis of (E)-3-(2-methyl-5-nitro-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one

This protocol is adapted from the synthetic procedure described by Romagnoli et al. (2018).[2][8]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
This compound3558-17-6204.18Sigma-Aldrich
3-Acetylpyridine350-03-8121.14Sigma-Aldrich
Piperidine110-89-485.15Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Fisher Scientific
Ethyl acetate (EtOAc)141-78-688.11Fisher Scientific
Hexanes110-54-386.18Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Fisher Scientific

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (408 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (10 mL) to the flask and stir until the aldehyde is completely dissolved. To this solution, add 3-acetylpyridine (0.33 mL, 3.0 mmol) followed by piperidine (0.30 mL, 3.0 mmol).

  • Reaction Execution: Place a reflux condenser on the flask and heat the reaction mixture to 100 °C with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting materials should be consumed and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of cold water. A precipitate will form.

  • Product Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexanes to afford the pure (E)-3-(2-methyl-5-nitro-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one as a solid.[2]

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity. The expected product is a brown solid with a melting point of 201–203 °C.[2]

Expected Yield: 80%[2]

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Claisen-Schmidt Condensation cluster_product Product 2_methyl_5_nitro_indole_3_carbaldehyde This compound reaction_conditions Piperidine, DMF 100 °C, 24 h 2_methyl_5_nitro_indole_3_carbaldehyde->reaction_conditions 3_acetylpyridine 3-Acetylpyridine 3_acetylpyridine->reaction_conditions product (E)-3-(2-methyl-5-nitro-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one reaction_conditions->product

Caption: Synthetic workflow for the preparation of an indolyl-pyridinyl-propenone.

Mechanism and Rationale for Experimental Choices

The Claisen-Schmidt condensation proceeds via an enolate intermediate. Piperidine, a secondary amine, acts as a base to deprotonate the α-carbon of 3-acetylpyridine, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the thermodynamically stable α,β-unsaturated ketone. The high temperature (100 °C) facilitates both the condensation and the subsequent dehydration step. DMF is used as a high-boiling polar aprotic solvent to ensure the solubility of the reactants and to allow the reaction to be carried out at an elevated temperature.

Application in Kinase Signaling Research

The synthesized (E)-3-(2-methyl-5-nitro-1H-indol-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one belongs to the chalcone class of compounds, which have been shown to interact with multiple signaling pathways, including those regulated by kinases such as the PI3K/Akt/mTOR pathway.[9] The α,β-unsaturated ketone moiety can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the ATP-binding site or other regulatory domains of kinases.

Further derivatization of this core structure can lead to the development of more potent and selective kinase inhibitors. For instance, the nitro group at the 5-position can be reduced to an amine, which can then be acylated or coupled with various fragments to explore structure-activity relationships (SAR). This amino group can act as a key hydrogen bond donor or acceptor, interacting with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

Illustrative Kinase Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibition (when unphosphorylated)

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential applications in kinase inhibitor drug discovery. The protocol detailed in this application note, based on a Claisen-Schmidt condensation, provides a straightforward and efficient method for the synthesis of an indolyl-pyridinyl-propenone, a scaffold known to modulate critical cellular signaling pathways.

Future work in this area could involve the expansion of a compound library based on this scaffold. This would include the modification of the pyridine ring, the indole nucleus (for example, through reduction of the nitro group and subsequent derivatization), and the propenone linker. Screening of these compounds against a panel of kinases would provide valuable insights into their mechanism of action and guide the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

  • Romagnoli, R., Prencipe, F., Lopez-Cara, L. C., Oliva, P., Baraldi, S., Baraldi, P. G., ... & Estévez, F. (2018). Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 728-740.
  • Romagnoli, R., Prencipe, F., Lopez-Cara, L. C., Oliva, P., Baraldi, S., Baraldi, P. G., ... & Estévez, F. (2018). Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. Unife.
  • Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjug
  • Romagnoli, R., Prencipe, F., Lopez-Cara, L. C., Oliva, P., Baraldi, S., Baraldi, P. G., ... & Estévez, F. (2018). Synthesis and biological evaluation of alpha-bromoacryloylamido indolyl pyridinyl propenones as potent apoptotic inducers in human leukaemia cells. PMC.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930.
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease. (2019). PubMed.
  • Pasternak, A. (2012). Nitro bioisosteres. Cambridge MedChem Consulting.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • Nanomolar E-Selectin Antagonists with Prolonged Half-Lives by a Fragment-Based Approach. (2025).
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013).
  • Helal, M. H., El-Adl, K., & Abdel-Aziz, M. (2020). Discovery of indole-and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC advances, 10(49), 29336-29351.
  • PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. (2022). PubMed.
  • WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google P
  • JP2006514101A - Safe chemical uncouplers for the treatment of obesity - Google P
  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., ... & Schwalbe, H. (2019). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(10), 1033-1043.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Indole Derivatives via Condensation Reactions of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and geometric structure allow it to interact with a wide range of biological targets. Among the myriad of functionalized indoles, 2-Methyl-5-nitro-1H-indole-3-carbaldehyde stands out as a particularly versatile synthetic intermediate.

This guide focuses on the strategic application of this building block in condensation reactions. The molecule's design is key to its utility:

  • The aldehyde group at the C3 position is a prime site for carbon-carbon bond formation.[2]

  • The electron-withdrawing nitro group at the C5 position significantly activates the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack.[2][3] This inherent reactivity facilitates high-yield condensation reactions under relatively mild conditions.

This document provides detailed, field-proven protocols for two fundamental types of condensation reactions—Knoevenagel and Claisen-Schmidt—to generate diverse molecular architectures with significant potential for drug discovery programs. The resulting α,β-unsaturated systems are of particular interest as they can act as Michael acceptors, a common feature in covalent inhibitors and other targeted therapeutic agents.

Core Mechanistic Principles: Knoevenagel and Claisen-Schmidt Condensations

Understanding the underlying mechanisms is critical for troubleshooting and adapting these protocols.

The Knoevenagel Condensation

This reaction involves the nucleophilic addition of a compound with an "active hydrogen" (typically a methylene group flanked by two electron-withdrawing groups, Z) to a carbonyl group, followed by a dehydration step.[4] The product is a stable α,β-unsaturated compound.

  • Key Reactants : An aldehyde or ketone and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid).[4][5]

  • Catalyst : A weak base, such as piperidine or pyridine, is typically sufficient. The base's role is to deprotonate the active methylene compound to form a resonance-stabilized carbanion (enolate), which acts as the nucleophile.[4] A strong base is avoided as it could induce unwanted self-condensation of the aldehyde.[4]

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration ActiveMethylene Z-CH₂-Z Enolate Enolate [Z-CH-Z]⁻ ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) Base->ActiveMethylene Enolate_copy Enolate Aldehyde R-CHO (Indole-3-carbaldehyde) Intermediate Alkoxide Intermediate Aldehyde->Intermediate Intermediate_copy Alkoxide Intermediate Enolate_copy->Intermediate Attack on Carbonyl Protonated_Int β-Hydroxy Adduct FinalProduct α,β-Unsaturated Product R-CH=C(Z)₂ Protonated_Int->FinalProduct Elimination of H₂O Intermediate_copy->Protonated_Int Protonation

Caption: Simplified mechanism of the Knoevenagel condensation.

The Claisen-Schmidt Condensation

This is a specific type of crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[6] this compound serves as the ideal aromatic aldehyde component. The reaction typically proceeds to a final dehydrated α,β-unsaturated ketone (chalcone) product, driven by the formation of a highly conjugated system.[7]

  • Key Reactants : An aromatic aldehyde (e.g., our indole-aldehyde) and a ketone with α-hydrogens (e.g., acetophenone, acetone).[8][9]

  • Catalyst : A relatively strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the less acidic α-hydrogen of the ketone partner.[8][10]

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone Ketone (e.g., Acetophenone) Enolate Ketone Enolate Ketone->Enolate Deprotonation of α-H Base Base (e.g., NaOH) Base->Ketone Enolate_copy Ketone Enolate Aldehyde Indole-3-carbaldehyde Intermediate Alkoxide Intermediate Aldehyde->Intermediate Intermediate_copy Alkoxide Intermediate Enolate_copy->Intermediate Attack on Carbonyl Aldol β-Hydroxy Ketone (Aldol Adduct) FinalProduct α,β-Unsaturated Ketone (Chalcone) Aldol->FinalProduct Base-catalyzed Elimination of H₂O Intermediate_copy->Aldol Protonation

Caption: Simplified mechanism of the Claisen-Schmidt condensation.

Experimental Protocols & Workflows

The following protocols are designed to be robust and reproducible. Adherence to stoichiometry and reaction conditions is crucial for optimal outcomes.

Experimental_Workflow A 1. Reagent Preparation (Dissolve Aldehyde & Nucleophile) B 2. Catalyst/Base Addition (Initiate Reaction) A->B C 3. Reaction Monitoring (Heat/Stir, TLC Analysis) B->C D 4. Product Isolation (Cooling & Vacuum Filtration) C->D E 5. Purification (Washing & Recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for condensation reactions.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((2-Methyl-5-nitro-1H-indol-3-yl)methylene)malononitrile, a potent scaffold for further elaboration.

Materials & Equipment

Reagent/Material M.W. CAS No. Quantity
This compound 218.19 3558-17-6 1.0 eq (e.g., 2.18 g, 10 mmol)
Malononitrile 66.06 109-77-3 1.1 eq (e.g., 0.73 g, 11 mmol)
Piperidine 85.15 110-89-4 ~0.1 eq (catalytic)
Ethanol (Absolute) - 64-17-5 ~50 mL

| Standard reflux apparatus, magnetic stirrer, TLC plates (Silica gel 60 F254), filtration setup. |

Step-by-Step Methodology

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (~40 mL).

  • Reagent Addition: To this solution, add malononitrile (1.1 eq). Stir the mixture at room temperature for 5 minutes until all solids are dissolved.

  • Catalyst Initiation: Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture using a micropipette.

    • Expert Insight: Piperidine is a sufficiently weak base to catalyze the reaction without promoting side reactions. Its catalytic nature means precise measurement is less critical than for a stoichiometric reagent.

  • Reaction Progression: Attach a reflux condenser and heat the mixture to reflux (~78°C) using a heating mantle.

  • Monitoring: Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting aldehyde spot.[3]

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A colored precipitate should form. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and residual piperidine.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The product is typically obtained as a colored solid in high yield and purity.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

Objective: To synthesize (E)-3-(2-methyl-5-nitro-1H-indol-3-yl)-1-phenylprop-2-en-1-one, a chalcone derivative. Chalcones are a well-known class of compounds with diverse biological activities.

Materials & Equipment

Reagent/Material M.W. CAS No. Quantity
This compound 218.19 3558-17-6 1.0 eq (e.g., 2.18 g, 10 mmol)
Acetophenone 120.15 98-86-2 1.0 eq (e.g., 1.20 g, 10 mmol)
Sodium Hydroxide (NaOH) 40.00 1310-73-2 2.5 eq (e.g., 1.0 g, 25 mmol)
Ethanol (95%) - 64-17-5 ~30 mL
Water (Deionized) - 7732-18-5 ~10 mL

| Standard glassware, magnetic stirrer, ice bath, filtration setup. |

Step-by-Step Methodology

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol (~30 mL) with magnetic stirring.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.5 eq) in water (~10 mL). Cool this solution in an ice bath.

  • Reaction Initiation: While vigorously stirring the ethanolic solution of reactants at room temperature, add the cold NaOH solution dropwise over 10-15 minutes.[8]

    • Expert Insight: Slow, dropwise addition of the base is critical. It maintains a controlled concentration of the enolate, minimizing self-condensation of acetophenone and ensuring the desired crossed-aldol reaction predominates.[7]

  • Reaction Progression: Continue stirring the mixture at room temperature. A precipitate will typically begin to form within 30 minutes. Allow the reaction to stir for a total of 2-4 hours.[10]

  • Product Isolation: After the stirring period, cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (to remove NaOH), followed by a wash with a small amount of cold 95% ethanol to remove unreacted starting materials.

  • Drying: Dry the purified chalcone derivative in a desiccator or vacuum oven at a moderate temperature.

Summary of Reaction Conditions

ParameterProtocol 1: KnoevenagelProtocol 2: Claisen-Schmidt
Reaction Type Knoevenagel CondensationClaisen-Schmidt Condensation
Nucleophile Malononitrile (Active Methylene)Acetophenone (Ketone Enolate)
Catalyst/Base Piperidine (Catalytic)Sodium Hydroxide (Stoichiometric)
Solvent Absolute Ethanol95% Ethanol / Water
Temperature Reflux (~78°C)Room Temperature
Typical Time 1-2 hours2-4 hours
Product Class α,β-Unsaturated DinitrileChalcone (α,β-Unsaturated Ketone)

Applications and Significance in Drug Development

The synthetic products derived from these protocols are not merely chemical curiosities; they are valuable starting points for drug discovery.

  • Antimicrobial Potential: The presence of a nitro group is a well-established pharmacophore in antimicrobial agents.[11] Compounds derived from nitroimidazoles and nitrofurans are used clinically, and the nitroindole scaffold holds similar promise for developing new anti-bacterial, anti-fungal, or anti-parasitic agents.[11][12]

  • Anticancer Activity: Indole-based chalcones and other Knoevenagel adducts are frequently investigated for their anticancer properties. Their mechanism often involves acting as Michael acceptors, covalently modifying key cysteine residues in proteins involved in cancer signaling pathways, such as kinases or transcription factors.

  • Broad Biological Activity: The indole nucleus itself is a versatile pharmacophore, with derivatives showing anti-inflammatory, antiviral, and antioxidant properties.[13] The condensation products described here serve as a platform for further chemical modification to optimize potency and selectivity against a wide range of therapeutic targets.

By providing these robust and well-rationalized protocols, we empower researchers to efficiently generate libraries of novel 2-methyl-5-nitroindole derivatives, accelerating the discovery of next-generation therapeutic agents.

References

  • 2-Nitro-1H-indole-3-carbaldehyde - Benchchem. Benchchem.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022-02-22). iris.unina.it.
  • Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. nevoLAB.
  • Claisen-Schmidt Condensation.
  • Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
  • Knoevenagel condensation - Wikipedia. Wikipedia.
  • Claisen Schmidt Reaction (Mixed Aldol Condensation) - PraxiLabs. PraxiLabs.
  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction - Organic Syntheses Procedure. Organic Syntheses.
  • Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A - Benchchem. Benchchem.
  • Claisen–Schmidt condensation - Wikipedia. Wikipedia.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05). RSC Publishing.
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Organic Chemistry Portal.
  • Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Publishing. RSC Publishing.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Der Pharma Chemica.
  • Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles - ResearchGate. ResearchGate.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. ResearchGate.
  • Claisen Schmidt Condensation | PDF | Aldehyde | Ketone - Scribd. Scribd.
  • Substituted active methylene synthesis by condensation - Organic Chemistry Portal. Organic Chemistry Portal.
  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole - ResearchGate. ResearchGate.
  • Synthesis and Biological Activity of Some Vinyl-Substituted 2-nitroimidazoles - PubMed. PubMed.
  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. National Institutes of Health.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. MDPI.

Sources

Application Notes and Protocols for the Quantification of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitro-1H-indole-3-carbaldehyde is a key intermediate and building block in medicinal chemistry and drug discovery. Its unique structure, featuring an indole scaffold with nitro and aldehyde functional groups, makes it a precursor for a diverse range of potentially bioactive molecules.[1] Accurate and precise quantification of this compound is paramount during synthesis, for quality control of starting materials, and in various stages of drug development to ensure the consistency, efficacy, and safety of the final product.

This document provides a comprehensive guide to the analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be robust and validated in accordance with international guidelines, such as the ICH Q2(R1) guideline on Validation of Analytical Procedures.[2][3][4]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃[5]
Molecular Weight 204.18 g/mol [5][6]
CAS Number 3558-17-6[5][6]
Appearance Likely a yellow or orange solidInferred from related nitroaromatic compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, acetonitrile, and methanol.General knowledge of similar organic compounds

Recommended Analytical Techniques

Based on the chemical structure of this compound, which contains a chromophore (nitro-indole system) and is amenable to ionization, two primary analytical techniques are recommended for its quantification:

  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) : This is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility. The presence of the conjugated nitro-indole system results in strong UV absorbance, making it readily detectable.

  • Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS) : For applications requiring higher sensitivity and selectivity, such as analysis in complex matrices (e.g., biological fluids), UPLC-MS/MS is the method of choice. It provides structural confirmation and can quantify the analyte at very low concentrations.

Part 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is ideal for routine quality control, purity assessment, and quantification in bulk drug substances and intermediates.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The non-polar nature of the indole ring makes reversed-phase chromatography, with a non-polar stationary phase (like C18) and a polar mobile phase, the most effective separation mode.

  • Mobile Phase Selection: A mixture of acetonitrile or methanol with water provides a good polarity range to elute the analyte with a reasonable retention time and good peak shape. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a single protonation state.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for the nitroaromatic chromophore should be used for detection to achieve the highest sensitivity.[7][8][9] This is typically determined by running a UV-Vis spectrum of the analyte. For similar nitro-indole compounds, this is often in the range of 320-380 nm.

Experimental Workflow: HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Stock Standard (e.g., 1 mg/mL in DMSO) Working_Standards Create Calibration Curve Standards (Serial dilution in mobile phase) Standard_Prep->Working_Standards Injection Inject Standards & Samples Working_Standards->Injection Sample_Prep Prepare Sample Solution (Dissolve in mobile phase, filter) Sample_Prep->Injection HPLC_System Equilibrate HPLC System (C18 column, specified mobile phase) HPLC_System->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection UV Detection at λmax Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve Quantification Calculate Sample Concentration Calibration_Curve->Quantification Validation Perform Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV Method

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (reagent grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidProvides good retention and peak shape. Formic acid improves peak symmetry.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA standard volume for good sensitivity without overloading the column.
Detection Wavelength Determine λmax (likely ~350 nm)Maximizes sensitivity for the analyte.
Run Time 10 minutesSufficient to elute the analyte and any common impurities.

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a small amount of DMSO, then dilute to 10 mL with the mobile phase in a volumetric flask.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase. A minimum of 5 concentration levels is recommended for linearity assessment.[2]

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve it in the mobile phase to achieve a concentration within the calibration range, and filter through a 0.22 µm syringe filter before injection.

5. Data Analysis and Validation:

  • Linearity: Plot the peak area versus the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze samples with known concentrations (spiked samples) at three different levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Inject the same standard solution multiple times (n=6). The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte. The blank and placebo should not show any interfering peaks at the retention time of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected by these small variations.[2]

Part 2: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it suitable for the quantification of this compound in complex matrices or when very low detection limits are required.

Causality Behind Experimental Choices
  • UPLC: The use of sub-2 µm particle size columns in UPLC provides higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules like the target analyte. It is likely to produce a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

  • Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion (the molecular ion) and fragmenting it, we can monitor specific fragment ions (product ions). This Multiple Reaction Monitoring (MRM) provides exceptional selectivity and reduces matrix interference. The fragmentation of indole derivatives often involves characteristic losses.[10][11][12][13]

Experimental Workflow: UPLC-MS/MS Quantification

UPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_uplcms UPLC-MS/MS Analysis cluster_data Data Analysis Standard_Prep Prepare Stock Standard (e.g., 1 mg/mL in Methanol) Working_Standards Create Calibration Curve Standards (Serial dilution in mobile phase) Standard_Prep->Working_Standards Injection Inject Standards & Samples Working_Standards->Injection Sample_Prep Prepare Sample Solution (e.g., Protein precipitation or LLE for biological samples, filter) Sample_Prep->Injection UPLC_System Equilibrate UPLC System (e.g., C18 column, gradient elution) UPLC_System->Injection MS_Tune Optimize MS Parameters (ESI source, MRM transitions) Analysis UPLC Separation & MS/MS Detection MS_Tune->Analysis Injection->Analysis Peak_Integration Integrate MRM Peak Areas Analysis->Peak_Integration Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Calculate Sample Concentration Calibration_Curve->Quantification Validation Perform Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: Workflow for UPLC-MS/MS quantification of this compound.

Detailed Protocol: UPLC-MS/MS Method

1. Materials and Reagents:

  • As per HPLC-UV method, but with LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled version of the analyte or a related indole derivative).

2. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3. UPLC Conditions:

ParameterRecommended Condition
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 2 µL

4. Mass Spectrometry Conditions:

ParameterRecommended Condition
Ionization Mode ESI Positive or Negative (to be optimized)
Capillary Voltage ~3.0 kV
Source Temperature ~150 °C
Desolvation Temperature ~400 °C
MRM Transitions To be determined by infusing the standard. Likely [M+H]⁺ → fragment ions or [M-H]⁻ → fragment ions.

5. Preparation of Solutions:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but dilutions are made to a much lower concentration range (e.g., ng/mL). An internal standard should be added to all samples and standards at a fixed concentration.

  • For Biological Matrices: A sample extraction step, such as protein precipitation with acetonitrile or liquid-liquid extraction with ethyl acetate, is required to remove matrix components.[14]

6. Data Analysis and Validation:

  • Follow the validation parameters outlined in ICH Q2(R1), similar to the HPLC-UV method.[2][3][15] The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Summary of Method Validation Parameters

The following table summarizes the key validation characteristics that must be evaluated for both methods, as per ICH Q2(R1) guidelines.[2][4]

Validation CharacteristicHPLC-UVUPLC-MS/MS
Specificity Retention time and UV spectrumRetention time and specific MRM transitions
Linearity Typically in the µg/mL rangeTypically in the ng/mL to pg/mL range
Range Derived from linearity studiesDerived from linearity studies
Accuracy (Recovery) 98-102%95-105% (wider range acceptable for bioanalysis)
Precision (RSD%) ≤ 2%≤ 15% (wider range acceptable for bioanalysis)
LOD/LOQ Higher (µg/mL)Lower (ng/mL or pg/mL)
Robustness Essential for routine QCImportant for method transfer

Conclusion

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific application, required sensitivity, and the nature of the sample matrix. The HPLC-UV method is a robust, reliable, and cost-effective technique for routine analysis of bulk materials and formulations. For trace-level quantification or analysis in complex biological matrices, the superior sensitivity and selectivity of UPLC-MS/MS are indispensable. Both methods, when properly developed and validated according to ICH guidelines, will provide accurate and reliable data, ensuring the quality and consistency of this important chemical intermediate in the drug development pipeline.

References

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). National Institutes of Health (NIH). [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2022).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment. [Link]
  • The UV–vis spectra of various nitroaromatic compounds and excitation of...
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]
  • UV-vis absorption spectra of the reduction of various nitro compounds:...
  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. longdom.org. [Link]
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023).
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017).
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. [Link]
  • Food Chemistry Advances. (2024). FLORE. [Link]
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. chem.wisc.edu. [Link]
  • ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde.
  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (2009).
  • A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine. Analytical Methods (RSC Publishing). [Link]

Sources

palladium-catalyzed synthesis of functionalized indoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Synthesis of Functionalized Indoles

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules. Consequently, the development of efficient and versatile methods for its construction is of paramount importance. Palladium-catalyzed reactions have emerged as a dominant and powerful tool for synthesizing functionalized indoles, offering significant advantages over classical methods in terms of mild reaction conditions, broad functional group tolerance, and precise regiochemical control.[1][2] This application note provides researchers, scientists, and drug development professionals with a detailed guide to the most significant palladium-catalyzed strategies for indole synthesis. We delve into the core principles, reaction mechanisms, and field-proven protocols for key transformations including the Larock, Hegedus, Heck, Sonogashira, Buchwald-Hartwig, and C-H activation-based methodologies.

Introduction: The Power of Palladium in Indole Synthesis

For over a century, the synthesis of the indole ring system has captivated chemists.[2] Traditional methods like the Fischer, Reissert, and Madelung syntheses, while historically significant, often require harsh conditions (e.g., strong acids, high temperatures) and pre-functionalized substrates, limiting their scope and compatibility with sensitive functional groups.[3] The advent of transition metal catalysis, particularly with palladium, has revolutionized this field.[1]

Palladium catalysts offer a unique ability to facilitate the formation of key carbon-carbon and carbon-nitrogen bonds under remarkably mild conditions.[1][4][5] These processes are typically initiated by the oxidative addition of a palladium(0) species to an aryl halide or triflate, followed by a sequence of steps such as migratory insertion, transmetalation, or nucleophilic attack, and culminating in a reductive elimination step that releases the product and regenerates the active Pd(0) catalyst. This catalytic cycle allows for the construction of the indole core from simple, readily available precursors with high efficiency and selectivity. This guide will explore the mechanisms and practical applications of these transformative reactions.

The Larock Indole Synthesis: A Cornerstone of Heteroannulation

Developed by Richard C. Larock, this reaction is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline (typically iodo- or bromo-substituted) with a disubstituted alkyne to form 2,3-disubstituted indoles.[6][7][8] Its versatility and tolerance for a wide range of functional groups have established it as a foundational method in indole synthesis.[6]

Mechanism and Rationale

The catalytic cycle of the Larock synthesis explains the precise bond formations required to construct the indole ring. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

The process begins with the reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) species.[6] The cycle then proceeds as follows:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the o-haloaniline. The use of electron-donating phosphine ligands can facilitate this step, especially for less reactive o-bromo or o-chloroanilines.[9]

  • Alkyne Coordination & Insertion: The alkyne coordinates to the resulting arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond.[6] The regioselectivity is a critical feature, determining the final substitution pattern on the indole.

  • Intramolecular Amination (Cyclization): The nitrogen atom of the aniline attacks the newly formed vinylic palladium intermediate, displacing the halide and forming a six-membered palladacycle.[6]

  • Reductive Elimination: This final step forms the C2-C3 bond of the indole ring, releasing the 2,3-disubstituted indole product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[6]

Larock_Mechanism Larock Indole Synthesis Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Aryl-Pd(II)-Halide Complex Pd0->OA_complex Oxidative Addition sub1 o-Haloaniline sub2 Alkyne sub1->OA_complex Alkyne_coord Alkyne Coordinated Complex sub2->Alkyne_coord Coordination prod 2,3-Disubstituted Indole OA_complex->Alkyne_coord Vinyl_Pd Vinylic Palladium Intermediate Alkyne_coord->Vinyl_Pd Migratory Insertion Palladacycle Six-Membered Palladacycle Vinyl_Pd->Palladacycle Intramolecular Amination Palladacycle->Pd0 Regenerates Catalyst Palladacycle->prod Reductive Elimination

Caption: Catalytic cycle of the Larock indole synthesis.

Protocol: Synthesis of 2,3-Diphenyl-1H-indole

This protocol is a representative example of the Larock synthesis using standard conditions.

Materials:

  • 2-Iodoaniline (1.0 mmol, 219 mg)

  • Diphenylacetylene (1.1 mmol, 196 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 26.2 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂, PPh₃, and K₂CO₃. The use of PPh₃ as a ligand can stabilize the catalyst.[6]

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times. A robust inert atmosphere is crucial to prevent oxidation of the Pd(0) species.

  • Reagent Addition: Add 2-iodoaniline, diphenylacetylene, and anhydrous DMF via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,3-diphenyl-1H-indole.

Scope and Considerations

The Larock synthesis is highly versatile, but its success depends on careful selection of reagents and conditions.

ComponentTypical ReagentsRationale & Field Insights
Palladium Source Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous.[10]
Ligand PPh₃, P(t-Bu)₃, dtbpfWhile originally reported as "ligand-less," phosphine ligands often improve yields and reliability, especially with less reactive aryl bromides.[7][9] Bulky, electron-rich ligands like P(t-Bu)₃ can accelerate oxidative addition.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃An inorganic base is required to neutralize the HX formed during the cycle. The choice of base can influence reaction rates and yields.
Aniline Substrate o-iodoanilines, o-bromoanilineso-iodoanilines are the most reactive. o-bromoanilines are also widely used but may require more forcing conditions or specialized ligands.[9][11]
Alkyne Substrate Symmetrical & unsymmetricalA wide variety of functional groups on the alkyne are tolerated. With unsymmetrical alkynes, regioselectivity can be an issue, though often predictable based on sterics.[7]
Solvent DMF, DMA, ToluenePolar aprotic solvents like DMF are common as they help solubilize the inorganic base and catalyst components.

Intramolecular Heck Reaction: A Classic C-C Bond Formation

The Heck reaction, a cornerstone of palladium catalysis, can be adapted for indole synthesis through an intramolecular cyclization pathway.[12] This typically involves the cyclization of an ortho-halo-N-alkenylaniline, where the palladium catalyst facilitates the formation of the C2-C3 bond of the indole ring.

Mechanism and Rationale

The intramolecular Heck cyclization follows a well-established catalytic pathway.

  • Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond of the substrate.

  • Intramolecular Insertion (Carbopalladation): The tethered alkene coordinates to the palladium center and undergoes a 5-endo-trig migratory insertion.[10] This step forms the five-membered pyrrole ring and a new alkyl-palladium intermediate. The endo cyclization is favored in this system.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated along with the palladium catalyst. This step forms the double bond within the indole ring and regenerates the Pd(0) catalyst. The resulting exocyclic double bond often isomerizes to the more stable endocyclic position to complete the aromatic indole core.[13]

Heck_Mechanism Intramolecular Heck Cyclization for Indole Synthesis Pd0 Pd(0)L₂ OA_Complex Aryl-Pd(II) Complex Pd0->OA_Complex Oxidative Addition Substrate o-Halo-N-alkenylaniline Substrate->OA_Complex Product Indole Product Cyclized_Intermediate Alkyl-Pd(II) Intermediate (after 5-endo-trig cyclization) OA_Complex->Cyclized_Intermediate Intramolecular Insertion Cyclized_Intermediate->Pd0 Regenerates Catalyst Cyclized_Intermediate->Product β-Hydride Elimination

Caption: Key steps in the intramolecular Heck reaction for indole synthesis.

Protocol: Synthesis of 1-Benzyl-2-methylindole

This protocol describes the synthesis of a 2-substituted indole via an intramolecular Heck cyclization of an enecarbamate precursor, which can be prepared from an o-haloanilide.[10]

Materials:

  • N-(1-benzyl-prop-1-en-2-yl)-2-bromoaniline (1.0 mmol, 316 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 mmol, 30.4 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

Procedure:

  • Setup: In a flame-dried Schlenk tube under argon, combine the substrate, Pd(OAc)₂, and P(o-tol)₃. The choice of a bulky phosphine ligand like P(o-tol)₃ can be critical for achieving high yields.[14]

  • Reagent Addition: Add anhydrous acetonitrile and triethylamine via syringe. Triethylamine acts as both a base to neutralize the HBr formed and can aid in the reduction of Pd(II) to Pd(0).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80 °C for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove palladium black. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate, then redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to yield 1-benzyl-2-methylindole.

Modern Strategies: C-H Activation and Domino Reactions

Recent advancements have focused on increasing the atom economy and efficiency of indole synthesis. C-H activation and domino (or cascade) reactions are at the forefront of this effort.

Indole Synthesis via C-H Activation

Carbon-hydrogen (C-H) bond activation provides an elegant and "green" alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (like halides or triflates).[3][15] In the context of indole synthesis, palladium catalysts can direct the formation of C-C or C-N bonds by activating otherwise inert C-H bonds on an arene precursor.[3][15]

These reactions often proceed via an initial C-H activation step to form a palladacycle intermediate, which then undergoes further reaction, such as amination or coupling, to construct the indole ring.[16][17] The regioselectivity of the C-H activation is often controlled by a directing group on the substrate.[18][19]

CH_Activation_Workflow General Workflow for Indole Synthesis via C-H Activation Start Simple Arene Precursor (with Directing Group, DG) Palladacycle Palladacycle Intermediate Start->Palladacycle C-H Activation Step1 Pd(II) Catalyst Step1->Palladacycle Intermediate Functionalized Intermediate Palladacycle->Intermediate Reaction Step2 Coupling Partner (e.g., Amine, Alkyne) Step2->Intermediate Product Functionalized Indole Intermediate->Product Annulation Step3 Cyclization/ Reductive Elimination Step3->Product

Caption: A generalized workflow for C-H activation in indole synthesis.

Domino Reactions: The Sonogashira/Cacchi Approach

Domino reactions combine multiple transformations into a single, one-pot operation, avoiding the need to isolate intermediates and thereby increasing efficiency.[20] A powerful example is the synthesis of 2,3-disubstituted indoles via a consecutive Sonogashira coupling and Cacchi-type cyclization.[21][22]

The sequence is as follows:

  • Sonogashira Coupling: An o-halo-N-protected aniline couples with a terminal alkyne using a Pd/Cu co-catalytic system to form an o-alkynylaniline intermediate.[21]

  • Cacchi Cyclization: In the same pot, an aryl halide is added. The palladium catalyst activates the alkyne, facilitating an intramolecular trans-aminopalladation, followed by reductive elimination to form the indole.[21][22]

This one-pot, three-component method allows for the rapid assembly of complex, polysubstituted indoles from simple starting materials.[21][23]

ParameterTypical ConditionsRationale & Field Insights
Catalyst System PdCl₂(PPh₃)₂ / CuIThe classic Sonogashira system. Copper(I) is crucial for the alkyne activation step. Copper-free conditions have also been developed to avoid homocoupling side products.[24][25]
N-Protecting Group Trifluoroacetyl (TFA)The electron-withdrawing nature of the TFA group on the aniline nitrogen enhances its acidity, facilitating the cyclization step.[22]
Base Et₃N, K₂CO₃, Cs₂CO₃Et₃N is typically used for the Sonogashira step. A stronger inorganic base like K₂CO₃ is often required for the subsequent Cacchi cyclization.[22]
Solvent Et₃N, DMF, CH₃CNThe reaction often starts in an amine solvent for the Sonogashira step, followed by the addition of a polar aprotic solvent like CH₃CN for the higher-temperature cyclization.[21]

Summary and Outlook

Palladium catalysis has fundamentally transformed the synthesis of functionalized indoles, providing access to a vast chemical space that was previously difficult to reach. The methodologies discussed here—from the classic Larock and Heck reactions to modern C-H activation and domino strategies—represent a powerful toolkit for the synthetic chemist. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required functional group compatibility. As the field continues to evolve, the development of more sustainable catalysts (e.g., using earth-abundant metals) and even more efficient catalytic cycles will undoubtedly continue to expand the horizons of indole synthesis, enabling further discoveries in medicine and materials science.

References

  • Larock indole synthesis - Wikipedia.
  • Hegedus indole synthesis - Wikipedia.
  • Larock indole synthesis - Grokipedia.
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activ
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activ
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
  • Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-C
  • Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone | Organic Letters - ACS Public
  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies | The Journal of Organic Chemistry - ACS Public
  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - NIH.
  • Nickel-Catalyzed Mizoroki–Heck/Amination Cascade Reactions of o-Dihaloarenes with Allylamines: Synthesis of Indoles | Organic Letters - ACS Public
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - ResearchG
  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles - PubMed. (2021-05-07).
  • A Mild and General Larock Indolization Protocol for the Preparation of Unn
  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC - NIH.
  • The regioselective Larock indole synthesis c
  • Hegedus Indole Synthesis: Intramolecular Nucleopallad
  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity | Journal of the American Chemical Society.
  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions - Organic Chemistry Portal.
  • Indole Synthesis through Intramolecular Heck Reaction with in situ Gener
  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole
  • Larock Indole Synthesis - SynArchive.
  • Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles. (2023-12-08).
  • Hegedus indole synthesis - Wikiwand.
  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in w
  • Recent Progress Concerning the N-Aryl
  • Hegedus indole synthesis | Request PDF - ResearchG
  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences.
  • One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Public
  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cycliz
  • Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles | Organic Letters - ACS Public
  • Recent advances in the synthesis of indoles and their applic
  • Synthesis of Indole Oligomers Via Iter
  • Technical Support Center: Sonogashira Coupling Reactions with Indole Substr
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - Beilstein Journals.
  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position - ACS Public
  • Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)
  • Recent Progress in the Transition Metal C
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Public
  • Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Deriv
  • Scheme 3.
  • The Synthesis of Indoles: Harnessing Palladium C
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing. (2019-10-08).
  • The Intramolecular Heck Reaction - Macmillan Group. (2004-07-14).
  • Buchwald–Hartwig amin
  • Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and...

Sources

Application Notes and Protocols: The Pivotal Role of Indole-3-Carbaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of an Indole Workhorse

Indole-3-carbaldehyde, a derivative of the ubiquitous indole scaffold, stands as a cornerstone in the edifice of heterocyclic chemistry.[1][2][3][4] Its remarkable versatility stems from the electrophilic nature of the aldehyde group at the C3 position, coupled with the nucleophilic character of the indole ring itself. This duality allows it to participate in a wide array of chemical transformations, making it an invaluable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and material science industries.[5][6][7] This guide provides an in-depth exploration of the synthetic utility of indole-3-carbaldehyde, complete with detailed protocols and mechanistic insights for the synthesis of key heterocyclic systems.

I. Synthesis of Bis(indolyl)methanes (BIMs): A Gateway to Bioactive Scaffolds

Bis(indolyl)methanes (BIMs) are a prominent class of compounds synthesized from indole-3-carbaldehyde, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9] The synthesis typically involves the electrophilic substitution of two equivalents of indole with one equivalent of an aldehyde, in this case, indole-3-carbaldehyde, often facilitated by a protic or Lewis acid catalyst.[9][10]

Mechanistic Rationale

The reaction is initiated by the activation of the carbonyl group of indole-3-carbaldehyde by a catalyst, enhancing its electrophilicity. This is followed by a nucleophilic attack from the C3 position of a second indole molecule. The resulting intermediate alcohol then undergoes dehydration to form a stabilized carbocation, which is subsequently attacked by a third indole molecule to yield the final tris(indolyl)methane product. When a generic aldehyde is used with two equivalents of indole, the corresponding bis(indolyl)methane is formed.[10]

Experimental Workflow for BIM Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Indole-3-carbaldehyde (1 mmol) E Combine and Stir A->E B Indole (2 mmol) B->E C Catalyst (e.g., Salicylic Acid, 15 mol%) C->E D Solvent (e.g., Water) D->E F Stir at Room Temperature (or heat) E->F G Monitor by TLC F->G H Extraction with Ethyl Acetate G->H I Dry Organic Layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterize Product K->L

Caption: General workflow for the synthesis of bis(indolyl)methanes.

Protocol: Salicylic Acid-Catalyzed Synthesis of Tris(3-indolyl)methane

This protocol is adapted from a green synthesis approach for bis(indolyl)methanes and can be applied to indole-3-carbaldehyde.[8]

Materials:

  • Indole-3-carbaldehyde

  • Indole

  • Salicylic acid

  • Water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine indole-3-carbaldehyde (1 mmol), indole (2 mmol), and salicylic acid (0.15 mmol, 15 mol%).

  • Add water (10 mL) to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified tris(3-indolyl)methane by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

CatalystSolventTemperatureTimeYield (%)Reference
Salicylic AcidWaterRoom Temp.7 h84[8]
α-ChymotrypsinWater/Ethanol50 °C24 h68-95[9]
TaurineWaterSonication-59-90[11]
Hyper-cross-linked polyaromatic spheresNeat60 °C1 h~96[12]

Table 1: Comparison of catalytic systems for bis(indolyl)methane synthesis.

II. Multicomponent Reactions (MCRs): A Strategy for Molecular Diversity

Indole-3-carbaldehyde is an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single synthetic operation.[1][13] These reactions are highly valued for their efficiency and atom economy, providing access to libraries of structurally diverse heterocyclic compounds.[1][13]

Mechanistic Rationale in MCRs

The role of indole-3-carbaldehyde in MCRs is typically to provide an electrophilic center. For instance, in a reaction involving an amine and a C-H acid, indole-3-carbaldehyde can first form an iminium ion intermediate with the amine. This is then attacked by the nucleophilic C-H acid, leading to a cascade of reactions that ultimately form a complex heterocyclic product.

Experimental Workflow for a One-Pot MCR

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Indole-3-carbaldehyde F Combine and React A->F B Component 2 (e.g., Amine) B->F C Component 3 (e.g., C-H Acid) C->F D Catalyst D->F E Solvent E->F G Stir under specified conditions (temp, time) F->G H Monitor by TLC G->H I Product Precipitation or Extraction H->I J Filtration or Phase Separation I->J K Washing and Drying J->K L Recrystallization or Chromatography K->L M Characterization L->M

Caption: Generalized workflow for a one-pot multicomponent reaction involving indole-3-carbaldehyde.

Protocol: Synthesis of Substituted Pyrrole-3-carbaldehydes

This protocol describes a sequential one-pot, three-component synthesis of N-aryl-pyrrole-3-carbaldehydes where an imine is generated in situ from indole-3-carbaldehyde.[14]

Materials:

  • Indole-3-carbaldehyde

  • Aromatic amine (e.g., aniline)

  • Succinaldehyde

  • L-Proline

  • 2-Iodoxybenzoic acid (IBX)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of indole-3-carbaldehyde (1 mmol) and the aromatic amine (1 mmol) in DCM (5 mL), add succinaldehyde (1.2 mmol) and L-proline (0.2 mmol).

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • After the initial reaction is complete, add DMSO (2 mL) and IBX (1.5 mmol).

  • Continue stirring at room temperature until the aromatization is complete (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the resulting indolyl-pyrrole derivative by spectroscopic methods.

III. Synthesis of Pyrazole Derivatives: Accessing a Privileged Scaffold

Pyrazole moieties are prevalent in a multitude of biologically active compounds. Indole-3-carbaldehyde can be utilized as a starting material for the synthesis of indole-substituted pyrazoles, which have shown promising anticancer activities.[15]

Mechanistic Rationale

The synthesis often proceeds through the formation of an α,β-unsaturated ketone (chalcone) intermediate. This is achieved by a Claisen-Schmidt condensation of indole-3-carbaldehyde with a suitable ketone. The resulting chalcone then undergoes a cyclocondensation reaction with a hydrazine derivative to furnish the pyrazole ring.[15]

Experimental Workflow for Pyrazole Synthesis

G cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Formation cluster_workup Work-up and Purification A Indole-3-carbaldehyde E Reflux A->E B Substituted Acetyl Indole B->E C Piperidine (catalyst) C->E D Ethanol (solvent) D->E F Isolated Chalcone J Reflux F->J G Hydrazine Hydrate G->J H Ethanol (solvent) H->J I Glacial Acetic Acid (catalyst) I->J K Cool and Precipitate J->K L Filter and Wash K->L M Recrystallize L->M N Characterize M->N

Caption: Two-step workflow for the synthesis of indole-substituted pyrazoles.

Protocol: Synthesis of Indole-Pyrazole Amalgamated Chalcones and Subsequent Pyrazoles

This protocol is based on the synthesis of indole-pyrazole chalcones with potential anti-breast cancer activity.[15]

Materials:

  • Indole-3-carbaldehyde

  • Substituted 3-cyanoacetyl indole

  • Piperidine

  • Ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

Procedure for Chalcone Synthesis:

  • A mixture of substituted 3-cyanoacetyl indole (1 mmol), indole-3-carbaldehyde (1 mmol), and a catalytic amount of piperidine in ethanol (20 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the chalcone.

Procedure for Pyrazole Synthesis:

  • The synthesized chalcone (1 mmol) and hydrazine hydrate (2 mmol) are refluxed in ethanol (25 mL) with a few drops of glacial acetic acid for 8-10 hours.

  • The reaction mixture is then cooled to room temperature, and the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure pyrazole derivative.

  • Characterize the final product using appropriate spectroscopic techniques.

IV. Synthesis of Pyridazine Derivatives: Expanding the Heterocyclic Armamentarium

Pyridazine and its fused derivatives are an important class of nitrogen-containing heterocycles with diverse pharmacological properties. While direct one-pot syntheses from indole-3-carbaldehyde are less commonly reported, it can serve as a crucial precursor.

Synthetic Strategy

A plausible route involves the conversion of indole-3-carbaldehyde into an intermediate that can undergo cyclization with a hydrazine equivalent. For instance, a Knoevenagel condensation of indole-3-carbaldehyde with an active methylene compound like malononitrile, followed by reaction with a diazonium salt and subsequent cyclization can lead to pyridazine derivatives.

Protocol: A General Approach to Pyridazinimines

This protocol is a generalized adaptation based on the synthesis of pyridazinimines from related precursors.[16]

Materials:

  • Indole-3-carbaldehyde

  • Malononitrile

  • Sodium ethoxide

  • Aryl diazonium chloride

  • Ethanol

  • Triethylamine

Procedure:

  • Knoevenagel Condensation: React indole-3-carbaldehyde (1 mmol) with malononitrile (1 mmol) in ethanol in the presence of a catalytic amount of a base like piperidine or sodium ethoxide to form 2-(1H-indol-3-ylmethylene)malononitrile.

  • Coupling with Diazonium Salt: The product from step 1 is then reacted with an aryl diazonium chloride in an appropriate solvent, which leads to a hydrazo intermediate.

  • Cyclization: The intermediate is cyclized by refluxing in ethanol with triethylamine to yield the corresponding pyridazinimine derivative.

  • The final product is isolated by filtration upon cooling and purified by recrystallization.

  • Characterization is performed using spectroscopic methods.

Conclusion

Indole-3-carbaldehyde has proven to be an exceptionally valuable and versatile building block in the synthesis of a vast array of heterocyclic compounds.[2][3] Its ability to participate in diverse reaction types, including electrophilic substitutions, multicomponent reactions, and condensations, provides synthetic chemists with a powerful tool for the construction of complex molecular frameworks with significant biological potential. The protocols and mechanistic discussions provided herein serve as a guide for researchers and professionals in the field of drug discovery and development to harness the full potential of this remarkable indole derivative.

References
  • Ziarani, G. M., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(4), 24. [Link]
  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (2022). DergiPark. [Link]
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2017).
  • Sawangphon, T., et al. (2021). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid.
  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (2016). MDPI. [Link]
  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2023). PubMed. [Link]
  • Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. (2018).
  • Synthesis of Bis(indolyl)
  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022). PMC. [Link]
  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018). RSC Publishing. [Link]
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Recent advances in the application of indoles in multicomponent reactions. (2018). RSC Publishing. [Link]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). NIH. [Link]
  • Green and Efficient Synthesis of 3-Pyrazolyl Indoles in W
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (2018).
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ARKIVOC. [Link]
  • Synthesis of substituted indole-3-carboxaldehyde derivatives. (2011).
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
  • Indoles in Multicomponent Processes (MCPs). (2005).
  • Indole based multicomponent reactions towards functionalized heterocycles. (n.d.).
  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. [Link]
  • Synthetic method for indole-3-carboxaldehyde compounds. (2012).

Sources

Application Notes & Protocols: Strategic Deployment of Advanced Building Blocks for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The modern era of drug discovery is characterized by a departure from serendipitous findings towards a more rational, design-driven paradigm. Central to this evolution is the strategic utilization of molecular "building blocks"—well-defined chemical or biological entities that serve as foundational components for constructing novel therapeutic agents. This guide provides an in-depth exploration of key building block technologies, offering both the strategic framework and detailed protocols for their application in contemporary drug discovery workflows. We will delve into the mechanistic underpinnings and practical execution of methodologies ranging from small molecule approaches like fragment-based discovery and targeted protein degradation to the complexities of biologic and cell-based therapies. The overarching goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage these powerful tools for creating the next generation of medicines.

Introduction: The Philosophy of Modular Drug Design

The concept of using building blocks in drug discovery is predicated on the principle of modularity. By employing pre-validated or rationally designed components, researchers can navigate the vastness of chemical and biological space with greater efficiency and precision. This approach not only accelerates the discovery timeline but also enhances the quality of candidate molecules by embedding desirable pharmacological properties from the outset. This guide will cover a spectrum of building block strategies, each with unique advantages and applications.

Small Molecule Modalities: Precision Engineering for Targeted Therapies

Small molecule drugs remain the cornerstone of the pharmaceutical industry. The innovation in this space is driven by sophisticated methods that allow for the precise construction of molecules with high affinity and selectivity for their biological targets.

Fragment-Based Drug Discovery (FBDD): The Power of Starting Small

Expertise & Experience: FBDD operates on the principle that small, low-complexity molecules ("fragments") can serve as highly efficient starting points for developing potent drug candidates.[1][2] Unlike traditional high-throughput screening (HTS) which screens for high-affinity binders from large compound libraries, FBDD identifies weak but high-quality interactions from a much smaller library of fragments.[2][3] The rationale is that these weak interactions are more likely to be efficient, meaning they have a high binding energy per atom, providing a more promising foundation for optimization.[3]

Trustworthiness: The FBDD workflow is inherently self-validating. Initial hits are rigorously confirmed using biophysical techniques, and subsequent chemical elaboration is guided by structural biology, ensuring that improvements in potency are driven by specific, well-understood interactions with the target.

  • Immobilization of Target Protein:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The goal is to achieve a surface density that provides an adequate signal without causing mass transport limitations.

  • Preparation of Fragment Library:

    • Prepare a fragment library adhering to the "Rule of Three": Molecular Weight < 300 Da, cLogP ≤ 3, ≤ 3 Hydrogen Bond Donors, ≤ 3 Hydrogen Bond Acceptors.[2][4]

    • Dissolve fragments in a suitable buffer (e.g., PBS with 5% DMSO) at a concentration high enough to detect weak binding (typically 100-500 µM).

  • SPR Screening:

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in refractive index (measured in Response Units, RU) as fragments bind to and dissociate from the immobilized target.

    • A significant and reproducible change in RU indicates a binding event.

  • Hit Validation and Affinity Determination:

    • For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).

    • Confirm binding using an orthogonal biophysical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, to eliminate false positives.[1]

Data Presentation:

Fragment IDMolecular Weight (Da)cLogPKD (µM) via SPRConfirmation Method
Frag-0012101.8150NMR
Frag-0021852.1300X-ray Crystallography
Frag-0032502.580NMR
DNA-Encoded Libraries (DELs): Exploring Unprecedented Chemical Space

Expertise & Experience: DEL technology enables the synthesis and screening of libraries containing billions of molecules in a single experiment.[5][6][7] Each small molecule is covalently linked to a unique DNA barcode that serves as its identifier.[5][8] This allows for affinity-based selection against a target protein, followed by the identification of binders through high-throughput DNA sequencing.[5][9]

Trustworthiness: The massive diversity of a DEL allows for a comprehensive exploration of chemical space, increasing the probability of identifying novel chemotypes. The selection process is a powerful filter for binders, and the sequencing readout provides a quantitative measure of enrichment for each library member.

DEL_Workflow cluster_synthesis Library Synthesis cluster_selection Affinity Selection cluster_analysis Analysis Start DNA Oligo Initiator BB1 Couple Building Block 1 Start->BB1 Tag1 Ligate DNA Tag 1 BB1->Tag1 BB2 Couple Building Block 2 Tag1->BB2 Tag2 Ligate DNA Tag 2 BB2->Tag2 BBN ... Tag2->BBN TagN ... BBN->TagN Pool Pool Libraries TagN->Pool Incubate Incubate with Immobilized Target Pool->Incubate Wash Wash to Remove Non-binders Incubate->Wash Elute Elute Binders Wash->Elute PCR PCR Amplification of DNA Tags Elute->PCR Seq High-Throughput Sequencing PCR->Seq Decode Decode Chemical Structures Seq->Decode Hits Identify Enriched Hits Decode->Hits

Caption: High-level workflow for a DNA-Encoded Library (DEL) screen.

Proteolysis-Targeting Chimeras (PROTACs): Hijacking Cellular Machinery for Protein Degradation

Expertise & Experience: PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[10][11] By bringing the POI and E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the POI.[12] This catalytic mechanism allows for the degradation of proteins that have been historically difficult to inhibit with traditional small molecules.[10]

Trustworthiness: The efficacy of a PROTAC is validated by observing the selective degradation of the target protein, typically via Western blot or mass spectrometry-based proteomics. The bifunctional nature of PROTACs provides a clear structure-activity relationship, where modifications to the POI ligand, E3 ligase ligand, or linker can be rationally designed to optimize degradation efficiency and selectivity.[10]

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat cells with varying concentrations of the PROTAC molecule (e.g., 1 nM to 10 µM) for a defined period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of total protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining POI relative to the vehicle control.

Advanced Chemical and Biological Conjugation Techniques

The assembly of complex therapeutic agents often requires highly specific and efficient chemical reactions that can be performed under biologically compatible conditions.

Click Chemistry: Modular and Bioorthogonal Ligation

Expertise & Experience: Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[13][14] The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[15] These reactions are bio-orthogonal, meaning they do not interfere with native biological processes, making them ideal for bioconjugation in complex biological systems.[15]

Trustworthiness: The reliability and specificity of click chemistry reactions are well-established, providing a robust method for linking different molecular building blocks, such as in the creation of antibody-drug conjugates (ADCs).[13]

ADC_Synthesis cluster_antibody Antibody Modification cluster_drug Drug-Linker Synthesis cluster_conjugation Click Conjugation Ab Tumor-Specific Antibody Mod Introduce Azide or Alkyne Handle Ab->Mod Ab_Mod Modified Antibody Mod->Ab_Mod Click CuAAC Reaction Ab_Mod->Click Drug Cytotoxic Payload Linker Linker with Complementary Handle Drug->Linker Drug_Linker Drug-Linker Conjugate Linker->Drug_Linker Drug_Linker->Click ADC Purified ADC Click->ADC

Caption: A streamlined workflow for creating an Antibody-Drug Conjugate (ADC) using click chemistry.

Biologics and Living Medicines: The Next Frontier

Biologics, including cell and gene therapies, represent a paradigm shift in medicine, offering the potential for curative treatments for a wide range of diseases.[16][17]

Gene Therapy: Using Vectors as Delivery Vehicles

Expertise & Experience: Gene therapy aims to treat diseases by introducing genetic material into a patient's cells.[18] This is typically achieved using a "vector," which is often a virus that has been engineered to be non-pathogenic and to carry the therapeutic gene.[19][20][21] Adeno-associated viruses (AAVs) are a popular choice due to their favorable safety profile and ability to transduce a variety of cell types.[18]

Trustworthiness: The design of a gene therapy vector is a meticulous process involving the optimization of the viral capsid for cell targeting and the engineering of the gene cassette to ensure appropriate expression of the therapeutic transgene.[18] The safety and efficacy of these vectors are rigorously tested in preclinical models before advancing to human trials.

Key Design Considerations for AAV Vectors:

Vector ComponentDesign ConsiderationRationale
Capsid Selection of serotype or engineering of capsid proteins.[18]Determines tissue tropism (which cells the virus infects) and can influence the host immune response.
Promoter Choice of a ubiquitous or tissue-specific promoter.Controls the level and location of transgene expression, enhancing efficacy and reducing off-target effects.
Transgene Codon optimization and inclusion of regulatory elements (e.g., introns, polyA signal).Maximizes protein expression from the therapeutic gene.
Inverted Terminal Repeats (ITRs) Ensure integrity of the ITR sequences.Essential for the packaging of the viral genome and its conversion into a stable form within the host cell.
Cell-Based Therapies: Harnessing the Power of Living Cells

Expertise & Experience: Cell-based therapies utilize living cells as therapeutic agents.[22] This can involve autologous therapies, where a patient's own cells are modified and returned, or allogeneic therapies, which use cells from a donor.[22][23] A prominent example is CAR-T cell therapy, where a patient's T-cells are engineered to express a chimeric antigen receptor (CAR) that targets cancer cells.[24]

Trustworthiness: The manufacturing of cell therapies is a highly controlled and regulated process.[23][25] It involves cell isolation, genetic modification, expansion, and rigorous quality control testing to ensure the final product is safe, potent, and consistent.[22]

  • T-Cell Isolation and Activation:

    • Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic bead-based negative selection.

    • Activate the isolated T-cells using anti-CD3/CD28 beads in a suitable T-cell culture medium supplemented with IL-2.

  • Lentiviral Transduction:

    • After 24-48 hours of activation, add the lentiviral vector encoding the CAR construct to the T-cell culture at a predetermined multiplicity of infection (MOI).

    • Enhance transduction efficiency by spinoculation (centrifuging the cells with the virus) or by using transduction enhancers like Polybrene or LentiBOOST™.

  • T-Cell Expansion:

    • Culture the transduced T-cells for 10-14 days, monitoring cell viability and expansion. Replenish the medium with fresh cytokines as needed.

  • Quality Control and Harvest:

    • Assess transduction efficiency by flow cytometry to detect CAR expression on the T-cell surface.

    • Perform functional assays to confirm the cytotoxic potential of the CAR-T cells against target cancer cells.

    • Conduct safety testing, including sterility and mycoplasma testing.

    • Cryopreserve the final CAR-T cell product for infusion.

Conclusion and Future Perspectives

The building block approach has fundamentally reshaped the landscape of drug discovery. From the rational design of small molecules to the engineering of living cells, these modular strategies provide a powerful toolkit for developing novel therapeutics. The continued integration of these technologies with advances in computational modeling, artificial intelligence, and automation promises to further accelerate the journey from a promising building block to a life-changing medicine.[7]

References

  • Advancing Design Strategy of PROTACs for Cancer Therapy - PMC - NIH. (n.d.).
  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC - PubMed Central. (n.d.).
  • DNA-encoded chemical libraries: foundations and applications in lead discovery - PMC. (n.d.).
  • Drug Discovery with DNA-Encoded Chemical Libraries | Bioconjugate Chemistry. (n.d.).
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (n.d.).
  • Scaffold Hopping in Drug Discovery. (n.d.).
  • Synthesis of DNA Encoded Libraries for Drug Discovery - Vipergen. (n.d.).
  • What are the phases of cell therapy production? - NorthX Biologics. (n.d.).
  • DNA-encoded chemical library - Wikipedia. (n.d.).
  • A Novel Loom of Click Chemistry in Drug Discovery - IT Medical Team. (n.d.).
  • Full article: Advances in click chemistry for drug discovery and development. (n.d.).
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.).
  • Classification of Scaffold Hopping Approaches - PMC - PubMed Central. (n.d.).
  • Scaffold hopping. (n.d.).
  • Manufacturing Cell Therapies Using Engineered Biomaterials - PMC - PubMed Central. (n.d.).
  • Choosing the Right Vector for Gene Therapy Applications. (2024, June 17). VectorBuilder.
  • The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC - PubMed Central. (n.d.).
  • Scaffold Hopping in Medicinal Chemistry - ResearchGate. (n.d.).
  • Cell Therapies | GMP Manufacturing for Cell & Gene Therapies. (n.d.).
  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. (2024, February 16).
  • Understanding Biological Products: The Building Blocks of Life - Oreate AI Blog. (2025, December 30).
  • Full article: Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? (n.d.).
  • Advancing Design Strategy of PROTACs for Cancer Therapy - PMC - NIH. (n.d.).
  • Fragment Screening & Fragment-Based Drug Design. (n.d.).
  • Gene Therapy: The Design and Development of AAV Vectors - Triple Helix. (2022, May 18).
  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au - ACS Publications. (n.d.).
  • Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. (n.d.).
  • Process Steps in Cell Therapy Manufacturing - Cell and Gene. (n.d.).
  • What are biologic medications? (2026, January 9). Johnson & Johnson.
  • Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry - Routledge. (n.d.).
  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors - YouTube. (2024, October 14).
  • Click Chemistry & Bioorthogonal Chemistry Market Growth Driven by ADC Innovation. (n.d.).
  • Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC - PubMed Central. (n.d.).
  • Fragment-based lead discovery - Wikipedia. (n.d.).
  • What is Fragment-Based Drug Discovery? - AZoLifeSciences. (2023, April 11).
  • Concepts and Core Principles of Fragment-Based Drug Design - PMC - PubMed Central. (n.d.).
  • What Are "Biologics" Questions and Answers - FDA. (2018, February 6).
  • Explainer: What Are Biologics? - CSL. (2022, May 31).
  • Biologics (Biologic Medication & Drugs): What It Is & Types - Cleveland Clinic. (2024, August 7).
  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors - MDPI. (n.d.).
  • Designing Novel Building Blocks Is an Overlooked Strategy to Improve Compound Quality - PubMed. (2014, October 2).

Sources

Synthesis of Schiff Base Derivatives from Indole-3-Carbaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Indole-Based Schiff Bases

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Their versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, make them a fertile ground for drug discovery.[1][2][3][4] Among the vast landscape of indole-containing compounds, Schiff bases derived from indole-3-carbaldehyde hold a special place. These imines, formed through the condensation of indole-3-carbaldehyde with primary amines, are not only synthetically accessible but also exhibit a broad spectrum of pharmacological effects.[4][5]

This application note provides a detailed and practical guide for the synthesis of Schiff base derivatives from indole-3-carbaldehyde. We will delve into the underlying reaction mechanism, explore various synthetic protocols—from conventional heating to modern microwave-assisted methods—and discuss the essential characterization techniques. This guide is designed for researchers, scientists, and drug development professionals seeking to synthesize and explore the potential of these promising compounds.

The Chemistry of Formation: A Mechanistic Overview

The synthesis of a Schiff base is a classic condensation reaction between an aldehyde or ketone and a primary amine. In the case of indole-3-carbaldehyde, the reaction proceeds through a nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond.

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[6] However, catalyst-free and base-free methods have also been developed, offering greener and more efficient alternatives.[7][8][9][10][11]

Below is a generalized mechanistic pathway for the acid-catalyzed formation of a Schiff base from indole-3-carbaldehyde.

SchiffBase_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indole Indole-3-carbaldehyde Protonated_Indole Protonated Indole-3-carbaldehyde Indole->Protonated_Indole H+ (Acid Catalyst) Amine Primary Amine (R-NH2) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Protonated_Indole->Carbinolamine + R-NH2 (Nucleophilic Attack) Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine H+ Schiff_Base Schiff Base Protonated_Carbinolamine->Schiff_Base - H2O (Dehydration) Water Water (H2O) Protonated_Carbinolamine->Water

Figure 1: Generalized mechanism of acid-catalyzed Schiff base formation.

Synthetic Protocols: From Benchtop to Microwave

Several methods have been successfully employed for the synthesis of indole-3-carbaldehyde Schiff bases. The choice of method often depends on the desired reaction time, yield, and the available laboratory equipment.

Protocol 1: Conventional Synthesis via Reflux

This is a traditional and widely used method that involves heating the reactants in a suitable solvent under reflux, often with an acid catalyst.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve indole-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: To this solution, add the primary amine (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).[4]

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture for 2-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain the pure Schiff base derivative.[6]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions.[12][13][14][15]

Step-by-Step Methodology:

  • Reactant Mixture: In a microwave-safe vessel, thoroughly mix indole-3-carbaldehyde (1 equivalent) and the desired primary amine (1 equivalent).

  • Solvent/Catalyst: The reaction can be carried out in a solvent like ethanol or DMF with a catalytic amount of p-toluene sulphonic acid, or in some cases, solvent-free.[14]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power level (e.g., 600 W) for a short duration (typically 2-10 minutes).[12][14] Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the mixture and add a small amount of cold ethanol or ethyl acetate to precipitate the product.[15]

  • Purification: Collect the solid by filtration, wash with a cold solvent, and dry. Recrystallization can be performed if further purification is needed.

Comparative Overview of Synthetic Methods
Parameter Conventional Reflux Microwave-Assisted Catalyst-Free/Base-Free
Reaction Time 2-6 hours2-10 minutesVaries (can be longer)
Typical Yields Good to excellentExcellentGood to excellent
Catalyst Typically acid (e.g., acetic acid)Can be acid-catalyzed or catalyst-freeNone
Solvent Ethanol, MethanolEthanol, DMF, or solvent-freeVaries
Energy Consumption HighLowLow
Advantages Simple setup, widely accessibleRapid, high yields, cleaner reactionsGreener, avoids catalyst contamination
Disadvantages Long reaction times, higher energy useRequires specialized equipmentMay require specific substrates or conditions

Characterization of Indole-Based Schiff Bases

Once synthesized, the structural confirmation of the Schiff base derivatives is crucial. A combination of spectroscopic techniques is typically employed for unambiguous characterization.

  • Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine provides further evidence of Schiff base formation.[4][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine group is confirmed by the appearance of a characteristic singlet for the imine proton (-N=CH-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[17][18] The signals corresponding to the aromatic protons of the indole ring and the substituted amine are also observed.

    • ¹³C NMR: The carbon of the imine group (-C=N-) gives a characteristic signal in the range of δ 150-165 ppm.[18]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, which should correspond to the expected molecular formula of the Schiff base derivative. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) is typically observed.[4][5]

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of indole-3-carbaldehyde Schiff base derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Indole-3-carbaldehyde + Primary Amine Method Choose Synthetic Method (Conventional or Microwave) Reactants->Method Reaction Reaction Setup and Monitoring (TLC) Method->Reaction Workup Work-up and Isolation Reaction->Workup Crude Crude Product Workup->Crude Purify Recrystallization Crude->Purify Pure Pure Schiff Base Purify->Pure IR IR Spectroscopy Pure->IR NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS Analysis Data Analysis and Structure Confirmation IR->Analysis NMR->Analysis MS->Analysis

Figure 2: A typical workflow for the synthesis and characterization of Schiff bases.

Conclusion and Future Perspectives

The synthesis of Schiff base derivatives from indole-3-carbaldehyde is a robust and versatile process, offering access to a wide array of compounds with significant biological potential. The choice of synthetic methodology can be tailored to the specific needs of the researcher, with microwave-assisted synthesis providing a rapid and efficient alternative to conventional methods. Thorough characterization using a combination of spectroscopic techniques is essential to confirm the structure of the synthesized compounds.

The continued exploration of these indole-based Schiff bases is a promising avenue for the development of new therapeutic agents. Further research into their structure-activity relationships, mechanism of action, and potential as drug candidates will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. (2025).
  • Microwave Assisted Synthesis of Indole Derivatives, an their Complexation Behaviour and Biological Studies. Oriental Journal of Chemistry. [Link]
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. [Link]
  • Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. Rasayan J. Chem. [Link]
  • Synthesis of Schiff base derived from indole-3-carbaldehyde...
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]
  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. MDPI. [Link]
  • (PDF) Microwave Assisted Synthesis and Antimicrobial Evaluation of Schiff Bases of Indole-3-aldehyde.
  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. NIH. [Link]
  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety.
  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. Scilit. [Link]
  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega. [Link]
  • Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety.
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Sami Publishing Company. [Link]
  • Microwave Assisted Synthesis of Indole Derivatives, an their Complexation Behaviour and Biological Studies | Request PDF.
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review.
  • Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. University of Diyala. [Link]
  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review.
  • (PDF) Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted.
  • Synthesis, spectral characterization and biological activity studies of transition metal complexes of Schiff base ligand containing indole moiety. Taylor & Francis Online. [Link]
  • Synthesis, characterization and cytotoxicity activity of new indole Schiff bases. AIP Publishing. [Link]
  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry. [Link]
  • Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Oriental Journal of Chemistry. [Link]
  • Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid C
  • Metal Complexes Of The Schiff Base Of 1H-Indole-3- Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed.
  • Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. NVEO. [Link]
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. International Journal of Research in Pharmacy and Chemistry. [Link]

Sources

Application Note: A Scalable Protocol for the Synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive and scalable protocol for the synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a key intermediate in the development of pharmacologically active compounds. The synthesis is achieved via the Vilsmeier-Haack formylation of 2-methyl-5-nitroindole. This guide offers a detailed step-by-step methodology, an in-depth discussion of the reaction mechanism, critical safety protocols for handling hazardous reagents, and expected analytical data for product validation. The protocol is designed for researchers, chemists, and process development professionals requiring a robust and reproducible method for gram-scale to kilogram-scale production.

Introduction and Scientific Rationale

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, this compound serves as a versatile bifunctional building block. The aldehyde at the C3 position is amenable to a wide range of chemical transformations, while the nitro group at C5 can be reduced to an amine, providing a handle for further diversification.

The chosen synthetic strategy is the Vilsmeier-Haack reaction , a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] This method is particularly well-suited for industrial-scale applications due to its use of readily available and cost-effective reagents, generally mild reaction conditions, and high yields.[3]

The reaction proceeds via an electrophilic aromatic substitution mechanism. N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[4][5] The electron-rich indole ring, specifically at the nucleophilic C3 position, attacks this reagent.[6][7] The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the desired 3-formyl indole derivative.[5]

The presence of the methyl group at the C2 position and the nitro group at the C5 position of the starting material, 2-methyl-5-nitroindole, does not impede the formylation at the C3 position, which remains the most electronically activated site for this transformation.

Overall Reaction Scheme: Starting Material: 2-Methyl-5-nitroindole Reagents: Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF) Product: this compound

Detailed Experimental Protocol

This protocol is optimized for a 100-gram scale synthesis of the title compound. Quantities can be adjusted proportionally for different scales.

Materials and Equipment
MaterialGradeSupplierNotes
2-Methyl-5-nitroindole>98%CommercialEnsure dryness before use.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialUse from a sealed bottle.
Phosphorus Oxychloride (POCl₃)Reagent, >99%CommercialHandle with extreme caution.[8]
Sodium Hydroxide (NaOH)Pellets, >97%CommercialFor preparing aqueous solution.
Deionized WaterN/AIn-houseUsed for work-up and washing.
Crushed IceN/AIn-houseEssential for temperature control.

Equipment:

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet.

  • Large ice-salt bath for cooling.

  • Large Buchner funnel and vacuum flask for filtration.

  • pH meter or pH strips.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, face shield, and a lab coat. All operations involving POCl₃ must be performed in a certified chemical fume hood.[9]

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • Set up the 5 L three-neck flask in a large ice-salt bath within a chemical fume hood.

  • Charge the flask with 1.2 L of anhydrous N,N-Dimethylformamide (DMF) .

  • Begin vigorous mechanical stirring and allow the DMF to cool to 0–5 °C.

  • Slowly add 275 mL (475 g, 3.1 mol) of phosphorus oxychloride (POCl₃) dropwise via the dropping funnel over a period of 60–90 minutes. CRITICAL: Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. The addition is highly exothermic.[10]

  • After the addition is complete, stir the resulting pale yellow to pinkish solution for an additional 30 minutes at 0–5 °C to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation of 2-Methyl-5-nitroindole

  • In a separate beaker, dissolve 100 g (0.57 mol) of 2-methyl-5-nitroindole in 500 mL of anhydrous DMF .

  • Add this solution to the dropping funnel and add it dropwise to the cold, stirred Vilsmeier reagent over 45–60 minutes.

  • During this addition, maintain the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 2–4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Product Isolation

  • Prepare a 10 L beaker containing approximately 3 kg of crushed ice and 1 L of deionized water .

  • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring.

  • Once the addition is complete, a clear reddish or dark solution of the iminium salt intermediate should be obtained.

  • Prepare a solution of 500 g of sodium hydroxide (NaOH) in 2 L of water .

  • Slowly add the NaOH solution to the acidic mixture with continuous stirring and cooling in an ice bath. A yellow precipitate will begin to form.

  • Continue adding the base until the pH of the slurry reaches 8–9.[11]

  • Stir the slurry for an additional 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the yellow solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 1 L) until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum at 50–60 °C to a constant weight.

Expected Results
ParameterExpected Value
Product This compound
Appearance Yellow to orange crystalline solid
Yield 105–115 g (90–98%)
Purity (HPLC) >98%
Melting Point 268–272 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.6 (s, 1H, NH), 10.2 (s, 1H, CHO), 8.8 (d, 1H), 8.1 (dd, 1H), 7.6 (d, 1H), 2.7 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 185.0, 146.5, 141.8, 139.9, 126.5, 117.8, 116.9, 115.2, 112.0, 14.1

Safety and Hazard Management

The large-scale execution of this protocol requires strict adherence to safety procedures due to the hazardous nature of the reagents.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic if inhaled, and reacts violently with water, releasing heat and toxic gases (HCl).[8][12][13]

    • Handling: Always handle in a chemical fume hood. Wear a face shield, goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[9] Ensure an emergency shower and eyewash station are immediately accessible.[13]

    • Spills: Neutralize small spills with sodium bicarbonate or a commercial spill kit. Do not use water.[9]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and releases HCl gas. This must be done slowly and with efficient stirring in a well-ventilated fume hood.

Process Visualization

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent_formation Step 1: Vilsmeier Reagent Formation cluster_electrophilic_attack Step 2: Electrophilic Attack cluster_hydrolysis Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent + Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + Indole 2-Methyl-5-nitroindole Indole->Iminium_Salt + Product Product (Aldehyde) Iminium_Salt->Product + H2O H₂O (Work-up) H2O->Product +

Caption: The Vilsmeier-Haack reaction involves reagent formation, electrophilic attack, and hydrolysis.

Large-Scale Synthesis Workflow

Synthesis_Workflow Large-Scale Synthesis Workflow A 1. Reagent Preparation (POCl₃ addition to DMF at <10°C) B 2. Substrate Addition (Indole solution added at <10°C) A->B C 3. Reaction (Stir at RT for 2-4h) B->C D 4. In-Process Control (TLC) (Monitor for completion) C->D E 5. Quenching (Pour onto ice-water) D->E If complete F 6. Neutralization & Precipitation (Add NaOH solution to pH 8-9) E->F G 7. Isolation (Vacuum Filtration) F->G H 8. Washing (Wash with deionized water) G->H I 9. Drying (Vacuum oven at 60°C) H->I J Final Product (this compound) I->J

Caption: A step-by-step workflow for the synthesis, from reagent preparation to final product.

References

  • Wikipedia. (n.d.). Indole.
  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662.
  • EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates.
  • D'Avino, A., et al. (2022).
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
  • International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Penthala, N. R., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 2(24), 7175-7180.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Organic Syntheses. (n.d.). 4-nitroindole.
  • Google Patents. (2012). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice based on established chemical principles.

The primary and most efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of the precursor, 2-Methyl-5-nitroindole.[1] This reaction introduces a formyl (-CHO) group at the C3 position of the indole ring, which is the most electron-rich and reactive site.[2][3]

The overall reaction is as follows:

2-Methyl-5-nitroindole + Vilsmeier Reagent (POCl₃/DMF) → this compound

This guide is structured into a troubleshooting section and frequently asked questions (FAQs) to directly address potential issues in your workflow.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

Answer: This is a common issue often traced back to the deactivation of the Vilsmeier reagent or insufficient reaction conditions. Let's break down the potential causes.

  • Potential Cause A: Reagent Quality & Purity

    • The "Why": The Vilsmeier reagent is highly reactive and susceptible to degradation. N,N-Dimethylformamide (DMF) can decompose over time, especially if not stored properly, to produce dimethylamine and formic acid.[4] Dimethylamine will react with the Vilsmeier reagent, consuming it before it can react with your indole substrate. Similarly, phosphorus oxychloride (POCl₃) is highly sensitive to moisture.

    • Recommended Solution:

      • Always use high-purity, anhydrous DMF. If you suspect your DMF is old, consider using a freshly opened bottle or purifying it by standard methods. A quick "sniff test" can be indicative; a fishy smell suggests the presence of dimethylamine.[4]

      • Use fresh, high-quality POCl₃.

      • Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to rigorously exclude atmospheric moisture.[5]

  • Potential Cause B: Incorrect Temperature Control

    • The "Why": The formation of the Vilsmeier reagent (the electrophilic chloromethyliminium salt) from DMF and POCl₃ is an exothermic process.[6] If the temperature is not controlled (typically kept at 0-5 °C), the reagent can decompose. Furthermore, adding the indole substrate at too high a temperature can lead to uncontrolled side reactions and polymerization.[7]

    • Recommended Solution:

      • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF in an ice bath, ensuring the temperature remains below 5 °C.[5]

      • Add the solution of 2-Methyl-5-nitroindole to the pre-formed Vilsmeier reagent slowly, while maintaining the low temperature.[7]

      • After the addition, the reaction can be allowed to warm to room temperature and stirred for a designated period. Some protocols may require gentle heating to drive the reaction to completion, but this must be carefully optimized.[4]

  • Potential Cause C: Sub-optimal Stoichiometry or Order of Addition

    • The "Why": The standard and most effective procedure involves pre-forming the Vilsmeier reagent and then adding the indole substrate to it.[7] This ensures that the indole encounters a ready supply of the formylating agent, maximizing the desired reaction pathway. Using insufficient Vilsmeier reagent will naturally lead to incomplete conversion.

    • Recommended Solution:

      • Always add the indole solution to the Vilsmeier reagent, not the other way around.

      • Use a slight excess of the Vilsmeier reagent. A common molar ratio is approximately 1.5 equivalents of POCl₃ to 1 equivalent of the indole substrate.

Question 2: My TLC/NMR analysis shows multiple products. What are these byproducts and how can I prevent them?

Answer: The formation of byproducts is typically due to side reactions of the starting material, the product itself, or impurities.

  • Potential Cause A: Bis(indolyl)methane Formation

    • The "Why": This is a classic byproduct in indole formylation.[7] The newly formed aldehyde product can act as an electrophile under the acidic reaction conditions and react with a second molecule of the electron-rich 2-Methyl-5-nitroindole starting material.

    • Recommended Solution:

      • Control Stoichiometry: Avoid a large excess of the indole starting material relative to the Vilsmeier reagent.

      • Order of Addition: Adding the indole slowly to the Vilsmeier reagent ensures the indole is more likely to react with the formylating agent than with the newly formed aldehyde product.[7]

      • Prompt Work-up: Once TLC indicates the consumption of the starting material, quench the reaction promptly to prevent further side reactions.[7]

  • Potential Cause B: Formation of Tar/Polymeric Material

    • The "Why": Indoles can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization. The nitro group on your substrate is strongly electron-withdrawing, which deactivates the ring and generally requires more forcing conditions than unsubstituted indole, increasing this risk.

    • Recommended Solution:

      • Strict Temperature Control: Avoid excessive heating. Monitor the reaction closely and use the minimum temperature required for a reasonable reaction rate.

      • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed.

Question 3: I'm having difficulty purifying the final product. What are the best practices?

Answer: Purification challenges often arise from byproducts with similar polarities to the desired compound.

  • Recommended Solution A: Column Chromatography

    • This is the most effective method for separating the desired aldehyde from starting material and byproducts.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute your product.

  • Recommended Solution B: Recrystallization

    • If the crude product is relatively pure, recrystallization can be an excellent final purification step.

    • Solvent Selection: A common and effective solvent system is a mixture of methylene chloride and a less polar solvent like petroleum ether.[8] Dissolve the crude solid in a minimum amount of hot methylene chloride and then slowly add petroleum ether until turbidity persists. Allow the solution to cool slowly to obtain crystals.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low/No Yield Poor reagent quality (wet/decomposed DMF, POCl₃)Use high-purity, anhydrous reagents. Conduct the reaction under an inert atmosphere.[5]
Incorrect temperature controlPre-form the Vilsmeier reagent at 0-5 °C; add substrate at low temperature.[7]
Incorrect order of additionAdd the indole solution dropwise to the pre-formed Vilsmeier reagent.[7]
Byproduct Formation Bis(indolyl)methaneControl stoichiometry; add indole slowly; quench reaction promptly after completion.[7]
Tar/PolymerizationMaintain low reaction temperatures and avoid prolonged reaction times.
Purification Issues Similar polarity of compoundsUtilize column chromatography with an ethyl acetate/hexane gradient.[5]
Residual impuritiesPerform recrystallization from a suitable solvent system (e.g., methylene chloride/petroleum ether).[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take? Do I need to synthesize the 2-Methyl-5-nitroindole? A1: Yes, the quality of your starting material is paramount. 2-Methyl-5-nitroindole is typically prepared by the nitration of 2-methylindole. A common procedure involves dissolving 2-methylindole in concentrated sulfuric acid at 0 °C and adding a solution of sodium nitrite in sulfuric acid dropwise.[9] Ensuring this starting material is pure before proceeding to the Vilsmeier-Haack reaction is critical for success.

Q2: How do I monitor the reaction's progress effectively? A2: Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and an ethyl acetate/hexane mixture (e.g., 30:70) as the eluent. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting 2-Methyl-5-nitroindole. The reaction is complete when the starting material spot is no longer visible.

Q3: What is the correct work-up procedure after the reaction is complete? A3: The work-up procedure is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and neutralizing the acidic mixture.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully pour the mixture into a beaker containing crushed ice and water.

  • Neutralize the solution by adding a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.[5] This will precipitate the crude product.

  • Filter the resulting solid, wash it thoroughly with cold water, and dry it under a vacuum.

Q4: Can I use other formylating agents? A4: While the Vilsmeier-Haack reaction is the most common and reliable method for this specific transformation, other formylation methods exist for indoles, such as the Reimer-Tiemann and Duff reactions.[2] However, for formylation at the C3 position of an electron-deficient indole like this, the Vilsmeier-Haack reaction is generally superior in terms of yield and regioselectivity.[1]

III. Visualized Workflows and Mechanisms

To provide a clearer understanding, the following diagrams illustrate the key processes involved.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages: formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring.[6][10]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Indole 2-Methyl-5-nitroindole Indole->Iminium_Salt + Vilsmeier Reagent Product Final Aldehyde Iminium_Salt->Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism.

General Experimental Workflow

Experimental_Workflow Synthesis Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0-5 °C) start->reagent_prep add_indole Add 2-Methyl-5-nitroindole Solution Dropwise reagent_prep->add_indole react Stir at Room Temp (Monitor by TLC) add_indole->react workup Quench with Ice Water & Neutralize (NaHCO₃) react->workup filter Filter Crude Solid workup->filter purify Purify by Column Chromatography or Recrystallization filter->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree Troubleshooting Decision Tree start Reaction Outcome? low_yield Low/No Yield start->low_yield Poor byproducts Byproducts Observed start->byproducts Impure good_yield Good Yield, Purification OK start->good_yield Good check_reagents Check Reagent Quality (Anhydrous? Fresh?) low_yield->check_reagents check_byproducts Analyze Byproducts (TLC/NMR) byproducts->check_byproducts reagents_bad Use Fresh/Dry Reagents check_reagents->reagents_bad No reagents_ok Check Temp Control & Order of Addition check_reagents->reagents_ok Yes temp_bad Optimize T & Order reagents_ok->temp_bad No temp_ok Check Starting Material Purity reagents_ok->temp_ok Yes bis_indole Bis(indolyl)methane? check_byproducts->bis_indole Spot near baseline tar Tar/Polymer? check_byproducts->tar Dark insoluble matter fix_bis_indole Adjust Stoichiometry, Slow Addition bis_indole->fix_bis_indole fix_tar Lower Temperature, Shorten Reaction Time tar->fix_tar

Caption: A decision tree for troubleshooting common issues.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitroindole (Starting Material)

Based on the procedure described by Noland and Rush, and supported by modern examples.[8][9]

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 10 mL) and cool the flask to 0 °C in an ice-salt bath.

  • Dissolution: Slowly add 2-methylindole (1 equiv.) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise significantly.

  • Nitrating Solution: In a separate beaker, dissolve sodium nitrite (1.1 equiv.) in concentrated sulfuric acid (e.g., 10 mL), maintaining a low temperature.

  • Nitration: Add the sodium nitrite solution dropwise to the 2-methylindole solution over 30-60 minutes, keeping the reaction temperature at or below 0 °C.

  • Reaction: After the addition is complete, stir the mixture for an additional 10-20 minutes at 0 °C.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. A yellow solid will precipitate.

  • Isolation: Filter the yellow precipitate, wash it extensively with cold water until the washings are neutral, and dry the solid under vacuum to yield 2-Methyl-5-nitroindole.

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound

This protocol is a generalized procedure based on common practices for Vilsmeier-Haack reactions on indole substrates.[5][7][11]

  • Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Vilsmeier Reagent Formation: Add anhydrous DMF (e.g., 5-10 mL per gram of indole) to the flask and cool it to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution should become a thick, pale-yellow salt.

  • Substrate Addition: Dissolve 2-Methyl-5-nitroindole (1 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by TLC. Gentle heating (e.g., 40-60 °C) may be required if the reaction is sluggish, but this should be approached with caution.

  • Work-up: Cool the reaction mixture back to 0 °C and pour it slowly onto crushed ice.

  • Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or cold 2M NaOH until the pH is ~7-8. A solid product should precipitate.

  • Isolation & Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization as described in the troubleshooting section.

V. References

  • Technical Support Center: Side Reactions in the Formylation of Indole. Benchchem. Available from:

  • Noland, W. E., & Rush, K. R. (1963). Syntheses Based on 2-Methyl-5-nitrogramine. Preparation of 2-Methyl-5-nitroindole-3-acetic Acid. The Journal of Organic Chemistry. Available from:

  • 2-METHYL-5-NITROINDOLE synthesis. ChemicalBook. Available from:

  • Technical Support Center: Vilsmeier-Haack Formylation of Indoles. Benchchem. Available from:

  • 2-Nitro-1H-indole-3-carbaldehyde. Benchchem. Available from:

  • Noland, W. E., & Rush, K. R. Syntheses Based on 2-Methyl-5-nitrogramine. Preparation of 2-Methyl-5-nitroindole-3-acetic Acid. The Journal of Organic Chemistry - ACS Publications. Available from:

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it. (2022-02-22). Available from:

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. (2021-07-09). Available from:

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from:

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available from:

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from:

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available from:

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013-07-30). Available from:

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. Available from:

  • Vilsmeier–Haack reaction of indole. YouTube. (2025-06-10). Available from:

Sources

Technical Support Center: Recrystallization of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable synthetic intermediate through recrystallization. This guide provides not just procedural steps, but also the underlying principles and troubleshooting solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recrystallization for purifying this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, and then allow the solution to cool slowly.[1] As the temperature decreases, the solubility of the desired compound, this compound, also decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding liquid (the "mother liquor").[2]

Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solid separates from the solution as a liquid oil rather than solid crystals.[3] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, causing it to melt in the hot solution.[4] It can also occur if the solution is supersaturated with impurities.[3]

  • Immediate Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce the saturation, and allow it to cool much more slowly.[3][5] Placing the flask in a warm water bath that cools to room temperature overnight can promote slower crystal growth.

  • Preventative Measures: Select a solvent with a boiling point lower than the melting point of your compound. The melting point for this compound is typically high, but this is a critical consideration for other compounds.

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: This is a common issue, usually stemming from two primary causes: using too much solvent or the solution is supersaturated.[3][5]

  • Too Much Solvent: The solution is not saturated enough for crystals to form. The simplest remedy is to boil off some of the solvent to increase the concentration of the compound and then attempt the cooling process again.[3][6]

  • Supersaturation: The solution contains more dissolved compound than it theoretically should at that temperature. Crystal growth requires a nucleation site to begin.[3] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][7]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[3][6]

Q4: My final product is still colored. How can I remove colored impurities?

A4: If your purified this compound (typically a yellow solid) retains an undesirable color, it is likely due to highly-colored, polar impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities onto its high-surface-area matrix.

  • Caution: Use charcoal sparingly (a small spatula tip is often enough). Using too much can lead to significant loss of your desired product due to adsorption.[6] You must perform a hot filtration step to remove the charcoal before cooling the solution to crystallize your product.

Experimental Protocols & Methodologies

Protocol 1: Selecting an Appropriate Recrystallization Solvent

The choice of solvent is the most critical factor for a successful recrystallization.[4] The ideal solvent will dissolve this compound poorly at room temperature but completely at its boiling point.[2] Given the polar nature of the indole, aldehyde, and nitro functional groups, moderately polar solvents are excellent starting points.

Step-by-Step Solvent Screening:

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene) dropwise, starting with about 0.5 mL.

  • Agitate the tubes at room temperature. Observe the solubility.

    • If the compound dissolves completely at room temperature, the solvent is unsuitable as recovery will be poor.[4]

    • If the compound is completely insoluble, proceed to the next step.

  • Gently heat the tubes that did not show complete dissolution in a water bath. Add more solvent in small portions until the solid dissolves.

  • Once dissolved, allow the tubes to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Ethanol 78PolarGood Candidate. Often used for polar organic molecules. Likely to show good solubility differential with temperature.[8]
Methanol 65PolarGood Candidate. Similar to ethanol but more volatile. May require a solvent mixture.[9]
Ethyl Acetate 77Moderately PolarPossible Candidate. Its polarity may be ideal for dissolving the compound when hot while allowing good recovery when cold.
Acetone 56Polar AproticPossible Candidate. A strong solvent; care must be taken not to use too much.[8] Often used in mixed-solvent systems.[2]
Toluene 111Non-polarPoor Single Solvent. Unlikely to dissolve the polar compound well, even when hot. Could be used as an anti-solvent.
Water 100Very PolarPoor Single Solvent. The compound is likely insoluble even in hot water.[8] Excellent for use as an anti-solvent with ethanol or acetone.[2]
Protocol 2: Standard Recrystallization Workflow

This protocol assumes a suitable solvent (e.g., ethanol) has been identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve the solid at its boiling point. Add the solvent in small portions while the flask is heated (e.g., on a hot plate).[10]

  • (Optional) Hot Filtration: If the solution contains insoluble impurities (or if activated charcoal was used), perform a hot filtration. Keep the solution, funnel, and receiving flask hot to prevent premature crystallization in the filter paper.[5][11]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.[10]

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[11] Using cold solvent minimizes the loss of the purified product.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a moderate temperature.

Visualization of Workflows

Recrystallization Process Flow

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_result Outcome Crude Crude Product Solvent Select Solvent Crude->Solvent Screening Dissolve 1. Dissolve in Minimal Hot Solvent Solvent->Dissolve HotFilt 2. Hot Filtration (Optional) Dissolve->HotFilt Cool 3. Slow Cooling & Crystallization HotFilt->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash MotherLiquor Mother Liquor (Impurities) Isolate->MotherLiquor Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the recrystallization process.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Troubleshooting Decision Tree

Troubleshooting Start Problem Occurred NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Compound Oiled Out? Start->OilingOut LowYield Yield is Very Low? Start->LowYield TooMuchSolvent Cause: Too much solvent NoCrystals->TooMuchSolvent Likely Supersat Cause: Supersaturation NoCrystals->Supersat Possible Oil_Cause Cause: Cooling too fast or wrong solvent OilingOut->Oil_Cause Yield_Cause Cause: Too much solvent, premature crystallization, or excessive washing LowYield->Yield_Cause Solve_Boil Solution: Boil off some solvent TooMuchSolvent->Solve_Boil Solve_Scratch Solution: Scratch flask or add seed crystal Supersat->Solve_Scratch Solve_Oil Solution: Re-heat, add more solvent, cool slowly Oil_Cause->Solve_Oil Solve_Yield Solution: Concentrate mother liquor, ensure slow cooling, wash with minimal cold solvent Yield_Cause->Solve_Yield

Caption: Decision tree for common recrystallization problems.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Recrystallization-1.pdf. (n.d.).
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. (n.d.).
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Recrystallization - Part 2. (n.d.).
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.

Sources

Technical Support Center: Troubleshooting Low Yield in the Vilsmeier-Haack Reaction of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges associated with this powerful synthetic transformation. Here, we move beyond simple procedural lists to provide in-depth, mechanistically grounded explanations and actionable solutions to help you optimize your reaction yields and purity.

Foundational Understanding: The Vilsmeier-Haack Reaction on Indoles

The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich heterocycles, with indoles being a prime substrate.[1][2] The reaction typically employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[1][3][4] This electrophile then attacks the electron-rich C3 position of the indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired indole-3-carboxaldehyde.[1][5]

The Core Mechanism

The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the indole ring.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism on Indole cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent Elimination of PO₂Cl₂⁻ Sigma_Complex Sigma Complex (Iminium Intermediate) Vilsmeier_Reagent->Sigma_Complex Indole Indole Indole->Sigma_Complex Attack at C3 Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Aromatization (-HCl) Aldehyde Indole-3-carboxaldehyde Iminium_Salt->Aldehyde Hydrolysis H2O H₂O (Work-up) H2O->Aldehyde

Caption: Vilsmeier-Haack reaction mechanism on indole.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the Vilsmeier-Haack formylation of indoles in a practical question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting indole. What are the likely causes?

This is one of the most frequent issues and can typically be traced back to one of three areas: reagent quality, reaction conditions, or substrate reactivity.

A. Reagent Integrity:

  • Degraded DMF: N,N-Dimethylformamide (DMF) can decompose over time, especially if not stored under anhydrous conditions, to produce dimethylamine and formic acid.[3] Dimethylamine is nucleophilic and will consume the Vilsmeier reagent, effectively halting the reaction.

    • Expert Insight: A quick, albeit qualitative, check is to smell the DMF. A fishy odor is a strong indicator of dimethylamine contamination.[6] For best results, use a freshly opened bottle of anhydrous DMF or distill it from a suitable drying agent.

  • Decomposed POCl₃: Phosphorus oxychloride is highly sensitive to moisture. Exposure to atmospheric water will hydrolyze it, rendering it inactive.

    • Solution: Always use a fresh bottle of POCl₃ or one that has been properly stored under an inert atmosphere. Ensure all glassware is flame-dried before use.

B. Reaction Conditions:

  • Insufficient Temperature: While the Vilsmeier reagent is typically formed at low temperatures (e.g., 0 °C) to control the exothermic reaction, the subsequent formylation step may require heat, especially for less reactive indoles.[3][7]

    • Troubleshooting Step: If you see no conversion at room temperature after a reasonable time, try gradually increasing the temperature to 40-80 °C and monitor the reaction by TLC or LC-MS.[3]

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Recommendation: A slight excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents relative to the indole) is often employed to drive the reaction to completion.[3][7]

C. Substrate Reactivity:

  • Electron-Deficient Indoles: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, indoles bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) will be significantly less reactive.

    • Strategy: For these challenging substrates, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times.[7] In some cases, alternative formylation methods may be necessary.

Q2: I'm observing multiple spots on my TLC plate. What are the common side products and how can I minimize them?

The formation of byproducts is a common cause of low yields and purification difficulties.

A. High Molecular Weight Byproducts (Bis(indolyl)methanes):

  • Cause: This occurs when the newly formed indole-3-carboxaldehyde product reacts with a second molecule of the starting indole under the acidic reaction conditions.[8]

  • Prevention:

    • Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent at low temperature (0 °C). This ensures the indole encounters a high concentration of the formylating agent rather than the product aldehyde.[8]

    • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to minimize the rate of this side reaction.[8]

    • Prompt Quenching: As soon as the starting material is consumed (monitored by TLC), quench the reaction to prevent further reactions.[8]

B. Formation of 3-Cyanoindole:

  • Cause: This byproduct can form if nitrogen-containing impurities, such as hydroxylamine or ammonia derivatives, are present in the reagents or solvents. These can react with the aldehyde product to form an oxime or imine, which then dehydrates to the nitrile.[9] The Vilsmeier-Haack reaction is particularly noted for this potential side reaction.[9]

  • Prevention:

    • High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled reagents to minimize nitrogen-containing contaminants.[9]

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture which can facilitate the formation of reactive nitrogen species.[9]

    • Appropriate Work-up: Avoid using ammonia-based solutions to quench the reaction. Instead, quench with ice-cold water or a saturated sodium bicarbonate solution.[9]

C. Di-formylation:

  • Cause: With highly activated indoles or under harsh conditions (high temperature, large excess of reagent), a second formyl group can be added to the indole nucleus or a susceptible substituent.[7][8]

  • Prevention:

    • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent (closer to a 1:1 ratio).[8]

    • Milder Conditions: Employ lower reaction temperatures and shorter reaction times.[8]

Q3: The reaction mixture became a thick, unstirrable slurry during the Vilsmeier reagent preparation. What should I do?
  • Cause: This is usually due to the precipitation of the Vilsmeier reagent salt, which can happen if the concentration of DMF and POCl₃ is too high.[3]

  • Solution:

    • Add a Co-solvent: Prepare the reagent in the presence of a dry, inert co-solvent like dichloromethane or 1,2-dichloroethane. This will keep the reagent in solution.[3]

    • Dilution: If you've already encountered the issue, you can try to carefully add more anhydrous solvent to dissolve the precipitate, ensuring the temperature is kept low.

Optimized Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Reactive Indole
  • Reagent Preparation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).

    • Cool the flask to 0 °C in an ice-water bath.

    • Add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise to the stirred DMF solution via the addition funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[10]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[3]

  • Reaction with Indole:

    • Dissolve the indole substrate (1.0 equiv.) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[3]

    • Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.

    • The product will often precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

    • Collect the precipitate by filtration or combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[9]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Vilsmeier-Haack Reaction check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok Yes reagents_bad Re-run with Fresh/ Purified Reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temp, Stoichiometry) reagents_ok->check_conditions conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok Yes conditions_bad Optimize Conditions: - Increase Temp (40-80°C) - Use 1.5-3 eq. Reagent check_conditions->conditions_bad No check_byproducts Analyze for Byproducts (TLC, LC-MS) conditions_ok->check_byproducts byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes no_byproducts Clean Reaction, Low Conversion check_byproducts->no_byproducts No optimize_byproducts Modify Protocol: - Reverse Addition - Lower Temp - Prompt Quench - Adjust Stoichiometry byproducts_present->optimize_byproducts consider_substrate Consider Substrate Reactivity (Electron-withdrawing groups?) no_byproducts->consider_substrate reactive_substrate Substrate is Electron-Rich consider_substrate->reactive_substrate No deactivated_substrate Use Forcing Conditions or Alternative Method consider_substrate->deactivated_substrate Yes reactive_substrate->start Re-evaluate

Caption: Troubleshooting workflow for low Vilsmeier-Haack yields.

Comparative Data for Substituted Indoles

The optimal reaction conditions can vary significantly depending on the substituents on the indole ring. The following table summarizes reported conditions and yields for various indole derivatives.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85688[1]
6-MethylindolePOCl₃, DMF0 to 90989[1]

Note: As seen with 2-methylindole, substitution at the C2 position can lead to formylation at the N1 position. The electron-donating methyl groups in other positions generally result in high yields of the C3-formylated product.[1]

References
  • Title: Technical Support Center: Side Reactions in the Formylation of Indole Source: Benchchem URL
  • Title: Formation of indole trimers in Vilsmeier type reactions Source: Semantic Scholar URL
  • Title: Vilsmeier–Haack reaction of indole Source: YouTube URL
  • Title: Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles Source: Benchchem URL
  • Title: Technical Support Center: Formylation Reactions of N-Substituted Indoles Source: Benchchem URL
  • Title: Technical Support Center: Vilsmeier-Haack Formylation of Indoles Source: Benchchem URL
  • Title: Optimization of Vilsmeier-Haack reaction parameters Source: Benchchem URL
  • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 Source: Growing Science URL
  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL:[Link]
  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Sciences and Research URL
  • Title: Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Source: Reddit URL:[Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Our focus is on providing practical, field-tested insights and troubleshooting strategies rooted in established chemical principles.

The most prevalent method for this transformation is the Vilsmeier-Haack reaction, which involves the formylation of the electron-rich 2-methyl-5-nitro-1H-indole.[1][2] While effective, this reaction is sensitive to various parameters that can lead to the formation of undesirable side products, impacting yield and purity. This document provides a structured approach to identifying, mitigating, and eliminating these impurities.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction resulted in a low yield and a dark, tarry, or polymeric substance that is difficult to purify. What is the primary cause?

A1: This is a classic sign of indole polymerization, a common side reaction under acidic conditions.[3] The Vilsmeier-Haack reaction, while not using protic acids, involves a highly electrophilic Vilsmeier reagent and generates acidic byproducts that can trigger this pathway.[1][4]

Causality and Mechanism: The indole nucleus is highly nucleophilic, particularly at the C3 position. If the Vilsmeier reagent concentration is too high locally, or if the temperature is not adequately controlled, the intermediate iminium salt can be attacked by another molecule of the starting indole instead of waiting for hydrolysis.[5] This initiates a chain reaction leading to di-indolylmethanes, trimers, and ultimately, insoluble polymers.[5]

Preventative Measures:

  • Temperature Control (Critical): Maintain the reaction temperature strictly between 0-5 °C during the addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) and during the subsequent addition of the indole substrate.

  • Slow, Controlled Addition: Add the Vilsmeier reagent (or the indole substrate to the pre-formed reagent) dropwise over an extended period. This keeps the concentration of the electrophilic species low at any given moment, favoring formylation over polymerization.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture, which can decompose the Vilsmeier reagent and alter the reaction stoichiometry.

Q2: Chromatographic and spectroscopic analysis shows a significant amount of unreacted 2-methyl-5-nitro-1H-indole. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to a deactivated Vilsmeier reagent, incorrect stoichiometry, or insufficient reaction time.

Troubleshooting Steps:

  • Reagent Quality:

    • DMF: Use anhydrous DMF. Older bottles of DMF can absorb water and decompose into dimethylamine and formic acid.[6] The presence of dimethylamine can consume POCl₃, leading to an effective under-stoichiometry of the active reagent.[6]

    • POCl₃: Use a fresh, unopened bottle or a recently distilled batch. POCl₃ is highly sensitive to moisture and will hydrolyze to phosphoric acid and HCl, quenching the reaction.

  • Stoichiometry: A slight excess of the Vilsmeier reagent (typically 1.2 to 1.5 equivalents relative to the indole) is often used to ensure complete conversion.[4] Carefully verify the molar amounts of your reactants.

  • Reaction Time & Temperature: After the initial addition at 0-5 °C, allow the reaction to warm to room temperature and stir for an adequate period (e.g., 2-6 hours).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been consumed.

Q3: My NMR spectrum shows two distinct aldehyde peaks and corresponding aromatic signals, suggesting the formation of a regioisomer. Is this possible?

A3: While regioisomerism is a concern in many electrophilic aromatic substitutions, it is highly unlikely in this specific case. The electronics and sterics of the 2-methyl-5-nitro-1H-indole substrate strongly direct formylation to the C3 position.

Scientific Rationale:

  • Electronic Effects: The nitrogen atom in the pyrrole ring is a powerful electron-donating group, making the C3 position the most nucleophilic and electronically favored site for electrophilic attack.[3][7]

  • Steric Hindrance: The C2 position is blocked by a methyl group.

  • Deactivating Group: The nitro group at C5 deactivates the benzene ring, further ensuring the reaction occurs on the electron-rich pyrrole ring.

A more probable explanation for multiple aldehyde products is the presence of an impurity in your starting material that also underwent formylation. It is crucial to verify the purity of the starting 2-methyl-5-nitro-1H-indole before beginning the synthesis.

Q4: The work-up procedure is messy. After adding the reaction mixture to ice water and neutralizing, I get an emulsion or an oily product that won't crystallize. How can I improve the isolation?

A4: A difficult work-up often points to incomplete hydrolysis of the intermediate iminium salt or the presence of soluble side products.

Optimized Work-up Protocol:

  • Quenching: Pour the reaction mixture slowly into a vigorously stirred vessel of crushed ice. This dissipates the heat from the exothermic hydrolysis of excess POCl₃.

  • Hydrolysis & Neutralization: After the initial quench, add a saturated aqueous solution of sodium acetate or sodium bicarbonate portion-wise until the pH is neutral (pH ~7).[4] Avoid using strong bases like NaOH initially, as this can cause a rapid temperature increase and promote side reactions. The hydrolysis of the iminium salt to the aldehyde is facilitated under these buffered, slightly basic conditions.[1][2]

  • Product Precipitation: The desired product, this compound, should precipitate as a solid. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization.

  • Extraction: If the product remains oily or in solution, perform a thorough extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then brine to remove residual DMF and inorganic salts.

  • Purification: The crude product should be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or silica gel column chromatography.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of pure this compound?

    • A: The pure compound is typically a yellow to orange crystalline solid.[8] The presence of a pinkish or brownish hue may indicate minor impurities or oxidation products, similar to what is seen in aged indole samples.[9]

  • Q: Which analytical techniques are best for monitoring the reaction and identifying side products?

    • A:

      • TLC: Indispensable for monitoring reaction progress. Use a mobile phase like 30-40% ethyl acetate in hexane. The product aldehyde is more polar than the starting indole and will have a lower Rf value. Polymeric materials will often remain at the baseline.

      • ¹H NMR Spectroscopy: The most powerful tool for structural confirmation. Look for the characteristic aldehyde proton singlet around 9.5-10.0 ppm and the distinct aromatic proton signals. Unreacted starting material and side products can be readily quantified.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying the molecular weights of the main product and any minor impurities, helping to deduce their structures.

  • Q: How can I be certain my Vilsmeier reagent has formed correctly?

    • A: The formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃ is a well-established reaction.[2] While direct characterization is not practical in a standard synthesis lab, ensuring you are using anhydrous reagents and maintaining a low temperature (0-5 °C) during its formation is the best way to guarantee its integrity. The reaction is typically exothermic and may result in the formation of a solid or thick slurry, which is normal.

Part 3: Key Experimental Protocols

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure and may require optimization based on your specific lab conditions and scale.

  • Reagent Preparation: In a three-necked, flame-dried flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation: Dissolve 2-methyl-5-nitro-1H-indole (1 equivalent) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent over 1 hour.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralization & Isolation: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). The product should precipitate. Stir for 30 minutes in the ice bath to complete precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude solid can be further purified by recrystallization from ethanol.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified aldehyde.

Part 4: Visual Guides & Summaries

Diagrams of Key Processes

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent 0-5 °C POCl3 POCl₃ POCl3->V_Reagent Iminium Iminium Salt Intermediate V_Reagent->Iminium Indole 2-Methyl-5-nitro- 1H-indole Indole->Iminium Electrophilic Attack Aldehyde Target Product: 2-Methyl-5-nitro-1H-indole- 3-carbaldehyde Iminium->Aldehyde H₂O / Work-up

Caption: Main pathway for the Vilsmeier-Haack formylation.

Side_Reaction Iminium Iminium Salt Intermediate Dimer Di-indolylmethane Intermediate Iminium->Dimer Attack by Indole (Side Reaction) Indole Unreacted Indole (Nucleophile) Indole->Dimer Polymer Polymeric Byproducts Dimer->Polymer Further Reaction

Caption: Formation of polymeric side products.

Troubleshooting_Workflow Start Low Yield / Impure Product TLC Analyze by TLC Start->TLC Baseline Significant Baseline Material? TLC->Baseline Polymer Likely Polymerization. - Check temp control - Slow reagent addition Baseline->Polymer Yes SM_Present Starting Material Present? Baseline->SM_Present No Purify Purify via Recrystallization or Column Chromatography Polymer->Purify NoPolymer No Incomplete Incomplete Reaction. - Check reagent quality/purity - Increase reaction time SM_Present->Incomplete Yes Messy Oily / Messy Work-up? SM_Present->Messy No Incomplete->Purify NoSM No Workup Improper Hydrolysis. - Control quench temp - Use buffered neutralization Messy->Workup Yes Messy->Purify No Workup->Purify

Caption: Troubleshooting decision tree for synthesis issues.

Table 1: Summary of Potential Side Products and Mitigation Strategies
Side Product/ImpurityIdentification MethodProbable CausePrevention & Mitigation Strategy
Unreacted Starting Material TLC (higher Rf spot), ¹H NMRInactive reagents, insufficient time/temp, incorrect stoichiometry.Use fresh, anhydrous reagents; increase reaction time; use 1.2-1.5 eq. of Vilsmeier reagent.
Polymeric/Tarry Materials Insoluble, baseline on TLC, broad NMR signals.High local concentration of reagents, elevated temperature, acidic conditions.Maintain strict temperature control (0-5 °C), add reagents slowly, use inert atmosphere.
Di/Tri-indolylmethanes LC-MS (high MW peaks), complex ¹H NMR.Reaction of iminium intermediate with excess starting indole.Same as for polymers: slow addition and rigorous temperature control are key.
Hydrolysis Intermediates Oily product, difficult work-up.Incomplete hydrolysis of the iminium salt.Ensure proper quenching on ice and use a buffered neutralization (e.g., NaHCO₃) to a stable pH of 7-8.

References

  • iris.unina.it. (2022-02-22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
  • Benchchem. 2-Nitro-1H-indole-3-carbaldehyde.
  • Reddit. (2021-07-09). Having some troubles with a Vislmeier-Haack reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • PubMed Central (PMC). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PubMed Central (PMC). (2011-01-07). Identification and synthesis of impurities formed during sertindole preparation.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles.
  • ResearchGate. (2017-12-18). What do common indole impurities look like?.
  • Semantic Scholar. Formation of indole trimers in Vilsmeier type reactions.
  • Der Pharma Chemica. Synthesis and biological evaluation of indoles.
  • YouTube. (2022-04-20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3.
  • ResearchGate. (2025-08-06). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Synthesis and Chemistry of Indole.
  • Preparation and Properties of INDOLE.

Sources

improving the stability of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Inherent Instability

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the reactive aldehyde group and the electron-withdrawing nitro group on the indole scaffold.[1] However, these same features contribute to its potential instability. The primary sources of degradation are:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it into a carboxylic acid.[1]

  • Photodegradation: Indole rings, in general, can be sensitive to light, leading to complex degradation pathways.

  • Hydrolysis: While typically less reactive, the molecule's functional groups may be susceptible to hydrolysis under strongly acidic or basic conditions.

This guide will provide a structured approach to mitigating these issues through a series of frequently asked questions and in-depth troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from light yellow to a darker brown. Is it still usable?

A color change often indicates degradation. It is highly recommended to assess the purity of the material using an analytical technique like HPLC before use. A significant decrease in the main peak area and the appearance of new peaks suggest that the compound has degraded and may not be suitable for your experiment.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

For optimal stability, refer to the storage condition summary table below. In general, long-term storage should be at 2-8°C, under an inert atmosphere, and protected from light.

Q3: I dissolved the compound in DMSO for my experiments and stored the solution at room temperature. After a few days, I noticed a decrease in its activity. Why?

Aldehydes can be less stable in solution, especially in the presence of oxygen and light. It is always recommended to prepare solutions fresh. If storage is necessary, store the solution at -20°C in small aliquots to minimize freeze-thaw cycles and protect from light.

Q4: Can I use antioxidants to improve the stability of this compound in solution?

While antioxidants can prevent oxidation, their addition may interfere with your downstream experiments. It is generally better to prevent degradation by using appropriate storage and handling techniques, such as degassing solvents and working under an inert atmosphere.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with this compound. The core of this guide is based on the principles of forced degradation studies, which are designed to identify potential degradation pathways.[2][3][4]

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect degradation of your compound.

Troubleshooting_Workflow Troubleshooting Workflow for Compound Stability start Suspected Degradation (e.g., color change, loss of activity) analytical_check Perform Analytical Purity Check (e.g., HPLC, LC-MS) start->analytical_check is_pure Is Purity >95%? analytical_check->is_pure proceed Proceed with Experiment is_pure->proceed Yes investigate Investigate Cause of Degradation is_pure->investigate No storage Review Storage Conditions: - Temperature - Atmosphere - Light Exposure investigate->storage handling Review Handling Procedures: - Solvent Purity - Solution Storage - Exposure to Air investigate->handling remediate Implement Corrective Actions: - Optimize Storage - Prepare Fresh Solutions - Use Inert Atmosphere storage->remediate handling->remediate re_purify Consider Re-purification (if feasible and economical) remediate->re_purify discard Discard and Use New Batch remediate->discard Degradation_Pathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_reduction Reduction (under specific conditions) parent This compound Aldehyde Indole Ring Nitro Group oxidation_product 2-Methyl-5-nitro-1H-indole-3-carboxylic acid Aldehyde group is oxidized parent:s->oxidation_product:n O2, light, metal ions photo_product Complex mixture of oligomers/polymers Indole ring polymerization parent:s->photo_product:n UV/Visible Light reduction_product 2-Methyl-5-amino-1H-indole-3-carbaldehyde Nitro group is reduced parent:s->reduction_product:n Reducing agents

Caption: Potential degradation pathways for this compound.

Summary of Recommended Storage Conditions
ConditionSolid State (Long-Term)Solid State (Short-Term)In Solution
Temperature 2-8°CRoom Temperature (in desiccator)-20°C (aliquoted)
Atmosphere Inert Gas (Argon or Nitrogen)DryInert Gas (purged solvent)
Light Amber Vial/Protected from LightProtected from LightAmber Vial/Foil Wrapped
Container Tightly Sealed Glass VialTightly Sealed Glass VialTightly Sealed Glass Vial with PTFE-lined cap

Experimental Protocols

To ensure the integrity of your compound, a stability-indicating analytical method is crucial. The following is a general protocol for an HPLC method that can be adapted to your specific equipment.

Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 330 nm (monitor both for comprehensive analysis)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile or a suitable solvent at 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 50 µg/mL with the mobile phase.

4. Forced Degradation Study Protocol (for method validation):

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose the compound solution to UV light (254 nm) for 24 hours.

5. Data Analysis:

  • Analyze the chromatograms from the forced degradation studies.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.

  • Peak purity analysis of the parent peak in the stressed samples should be performed if a diode array detector is available.

References

  • MedCrave. (2016). Forced degradation studies.
  • Benchchem. (n.d.). 2-Nitro-1H-indole-3-carbaldehyde.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation.
  • PubMed. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • National Institutes of Health. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

Sources

Technical Support Center: N-Acylation of Indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of indole-3-carboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The N-acylation of the indole nucleus is a cornerstone of medicinal chemistry, yet the presence of the C3-carboxaldehyde group introduces unique challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-acylation of indole-3-carboxaldehyde in a direct question-and-answer format.

Question 1: I am observing very low to no yield of my desired N-acylated product. What are the likely causes?

Answer: Low or no yield is the most common issue and typically points to one of three areas: incomplete deprotonation, suboptimal reaction conditions, or an inappropriate choice of acylating agent.

  • Incomplete Deprotonation of the Indole Nitrogen: The N-H bond of indole (pKa ≈ 17) must be deprotonated to form the much more nucleophilic indolate anion. If this deprotonation is incomplete, the reaction rate will be significantly diminished.

    • Solution: Employ a sufficiently strong base. For standard acylations with acyl chlorides or anhydrides, sodium hydride (NaH) is a reliable choice. It irreversibly deprotonates the indole in an anhydrous aprotic solvent like THF or DMF.[1][2] Ensure you are using a fresh, high-quality source of NaH (e.g., 60% dispersion in mineral oil) and an anhydrous solvent, as NaH reacts violently with water.

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is interdependent and critical for success.

    • Solution: The ideal combination depends on your acylating agent. For highly reactive acyl chlorides, a strong base like NaH in THF at 0 °C to room temperature is effective.[1] Alternatively, weaker organic bases like triethylamine (TEA) in THF or DCM can be used.[3] For less reactive acyl sources like thioesters, a stronger base and higher temperatures may be necessary; for instance, cesium carbonate (Cs₂CO₃) in a high-boiling solvent like xylene at 140 °C has proven effective.[4][5]

  • Poor Acylating Agent Reactivity: Not all acylating agents are created equal. Acyl chlorides are highly reactive, while thioesters or carboxylic acids require more forcing conditions or activation.

    • Solution: If using a carboxylic acid directly, an activating agent is required. While direct acylation catalyzed by boric acid has been reported, it often requires high temperatures and long reaction times.[6] Using coupling reagents (e.g., HATU, HOBt/EDC) is a more common strategy but adds complexity. If your chosen acylating agent is inherently unreactive, consider converting it to a more reactive species, such as an acyl chloride (using SOCl₂ or (COCl)₂), before proceeding.

Question 2: My reaction is messy, and I'm isolating multiple unidentified byproducts. What side reactions could be occurring?

Answer: A complex reaction mixture suggests that side reactions are competing with the desired N-acylation. The aldehyde functionality on your starting material is a key consideration.

  • Reactions Involving the Aldehyde: Under strongly basic conditions, the aldehyde group can participate in side reactions. While a Cannizzaro reaction is unlikely without a Cα-proton, other base-mediated condensations or decompositions can occur, especially at elevated temperatures.

    • Solution: Use the mildest base possible that still effects the desired transformation. If using a strong base like NaH, maintain low temperatures (e.g., 0 °C) during deprotonation and addition of the acylating agent. Adding the acylating agent slowly can also help control the reaction's exothermicity and minimize side reactions.

  • Decomposition of Starting Material or Product: N-acyl indoles, particularly those with electron-withdrawing groups, can be labile.[7] Harsh conditions (strong bases, high heat) can lead to decomposition.

    • Solution: Monitor the reaction closely by TLC or LC-MS. If you observe the formation of the product followed by its disappearance, this indicates instability. Aim for shorter reaction times and lower temperatures.

  • O-Acylation of the Enolate: While less common, it is theoretically possible for the base to generate an enolate from the aldehyde, which could then be O-acylated.

    • Solution: This is generally disfavored kinetically. Adhering to conditions known to promote N-acylation (strong base, polar aprotic solvent) should minimize this possibility.

Question 3: The purification of my N-acylated product is difficult. It seems to be degrading on the silica gel column. What should I do?

Answer: The instability of N-acyl indoles on silica gel is a known issue, as silica can be sufficiently acidic to catalyze hydrolysis or other decomposition pathways.

  • Cause: The Lewis acidic sites on standard silica gel can interact with the amide carbonyl and the indole ring, promoting decomposition.

    • Solution 1 (Neutralize the Silica): Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica surface. Run your column with a solvent system that also contains a small amount (e.g., 0.5%) of triethylamine.

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for your chromatography.

    • Solution 3 (Mild Workup): Ensure your reaction workup is mild. Quenching with ice-cold water or a saturated NH₄Cl solution is preferable to strong acids. A wash with a dilute sodium bicarbonate solution can help remove acidic impurities before chromatography.[3]

Frequently Asked Questions (FAQs)

FAQ 1: Why is the N-acylation of indole-3-carboxaldehyde specifically challenging compared to unsubstituted indole?

The primary challenge stems from the electronic properties of the C3-carboxaldehyde group. This potent electron-withdrawing group significantly increases the acidity of the N-H proton compared to unsubstituted indole. While this makes deprotonation easier, it also deactivates the indole ring towards nucleophilic attack by rendering the indolate anion less nucleophilic. Furthermore, the presence of the aldehyde provides an additional reactive site that must be tolerated under the reaction conditions. The overall reaction is a delicate balance between activating the nitrogen for reaction without promoting unwanted side reactions at the C3-substituent.

FAQ 2: How do I select the optimal base and solvent for my N-acylation reaction?

The choice is dictated primarily by the reactivity of your acylating agent. The goal is to use conditions that are just reactive enough to drive the reaction to completion efficiently without causing decomposition.

Acylating AgentRecommended Base(s)Recommended Solvent(s)Rationale & Comments
Acyl Chlorides / Anhydrides NaH, KH, TEA, DMAP[1][8]THF, DMF, DCMHighly reactive electrophiles. Strong bases (NaH) ensure complete and rapid reaction. Weaker amines (TEA) can be sufficient and are often milder.[3]
Thioesters Cs₂CO₃, NaOtBu[4]Xylene, TolueneLess reactive than acyl chlorides. Requires stronger bases and often higher temperatures to facilitate the nucleophilic substitution.[4][5]
Carboxylic Acids (Requires Activation)(Depends on Activator)Direct acylation is difficult. Requires activation (e.g., with HATU, EDC/HOBt) or harsh conditions (e.g., with boric acid at high temp).[6]
Aldehydes (Oxidative Acylation) DBUDCMAn organocatalytic method using N-heterocyclic carbenes (NHCs) offers a mild alternative for converting aldehydes into acyl donors.[9]

FAQ 3: Can I use protecting groups to facilitate this reaction?

Using a protecting group on the indole nitrogen is a common strategy in indole chemistry, but it is counterintuitive for an N-acylation reaction, as the goal is to functionalize that very position.[7][10] However, if you were performing a different reaction and needed to protect the indole N-H, common protecting groups include Boc, Ts, and SEM.[1] These groups vary in their stability and effect on the indole's electronics. For this specific transformation, focusing on direct N-acylation by optimizing reaction conditions is the most direct approach.

Visualized Workflows and Mechanisms

Core N-Acylation Mechanism

The fundamental process involves two key steps: deprotonation of the indole nitrogen to form a nucleophilic indolate anion, followed by the anion's attack on the electrophilic acyl source.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Start Indole-3-carboxaldehyde Base Strong Base (e.g., NaH) Start->Base H⁺ abstraction Indolate Indolate Anion Base->Indolate Forms highly nucleophilic anion AcylSource Acylating Agent (e.g., R-COCl) Indolate->AcylSource Nucleophilic attack Product N-Acyl Indole-3-carboxaldehyde AcylSource->Product Leaving group departs G Start Problem: Low Yield CheckDeprotonation Is deprotonation complete? Start->CheckDeprotonation CheckConditions Are conditions optimal? CheckDeprotonation->CheckConditions Yes Sol_Base Solution: - Use stronger base (NaH) - Ensure anhydrous conditions CheckDeprotonation->Sol_Base No CheckReactivity Is the acylating agent reactive? CheckConditions->CheckReactivity Yes Sol_Conditions Solution: - Increase temperature - Change solvent (e.g., THF to DMF) - Check base/solvent compatibility CheckConditions->Sol_Conditions No Sol_Reactivity Solution: - Convert to acyl chloride - Use a more reactive agent - Use activating catalyst CheckReactivity->Sol_Reactivity No End Yield Improved CheckReactivity->End Yes Sol_Base->Start Re-evaluate Sol_Conditions->Start Re-evaluate Sol_Reactivity->Start Re-evaluate

Caption: A decision tree for troubleshooting low reaction yields.

Validated Experimental Protocols

Protocol 1: General N-Acylation using Sodium Hydride and an Acyl Chloride

This protocol is a standard starting point for the N-acylation of indole-3-carboxaldehyde with a reactive acyl chloride.

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indole-3-carboxaldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous THF (or DMF) via syringe to create a solution of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 5-10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution may become a clear slurry.

  • Acylation: Cool the mixture back down to 0 °C. Add the acyl chloride (1.1 eq), either neat or as a solution in anhydrous THF, dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Carefully quench the reaction by slowly adding ice-cold saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water, followed by saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. If product instability is a concern, use silica gel that has been pre-treated with triethylamine.

Protocol 2: N-Acylation using Triethylamine and an Acyl Chloride

This protocol uses a milder base and is suitable for substrates that may be sensitive to NaH. [3]

  • Preparation: To a round-bottom flask, add indole-3-carboxaldehyde (1.0 eq) and dissolve it in anhydrous THF (or DCM) to a concentration of 0.1-0.2 M.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the stirred solution at room temperature.

  • Acylation: Add the acyl chloride (1.2 eq) dropwise to the solution. The reaction mixture may become cloudy as triethylammonium chloride precipitates.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).

  • Workup: Once complete, quench the reaction with water. Extract the product with ethyl acetate or DCM.

  • Washing: Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine. [3]7. Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 1.

References

  • Du, T., Liu, Y., Li, M., & Tian, J. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]
  • Du, T., Liu, Y., Li, M., & Tian, J. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. [Link]
  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Naik, N., et al. (2012).
  • Torssell, S., et al. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes.
  • Perwin, A., & Mazumdar, N. (2024). Synthesis of N‐Acyl Indole‐3‐Carboxaldehyde Derivatives and Polyvinyl Alcohol Acetalization with 1‐Propionylindole‐3‐Carboxaldehyde.
  • Pellissier, H. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals. [Link]
  • Guisan, J. M. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Bielawski, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Semantic Scholar. [Link]
  • Terashima, M., & Fujioka, M. (n.d.). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and to troubleshoot common issues encountered during the synthesis and functionalization of indoles. The indole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active compounds, making its efficient and selective modification a critical task in modern organic synthesis.[1] This resource provides in-depth, field-proven insights to help you achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during indole functionalization experiments, offering explanations for the underlying causes and providing actionable solutions.

Q1: My reaction is resulting in a low yield of the desired functionalized indole. What are the primary factors to investigate?

Low yields are a frequent challenge and can stem from several sources, including incomplete conversion, substrate decomposition, or competing side reactions.[2] A systematic optimization of reaction parameters is crucial.

Initial Checks:

  • Reagent Purity: Ensure the purity of your starting materials, especially the indole and any coupling partners. For instance, in Fischer indole synthesis, impurities in the phenylhydrazine can inhibit the reaction.[3] Boronic acids used in Suzuki couplings are susceptible to degradation and should be fresh or recrystallized.[4]

  • Inert Atmosphere: Many catalytic systems, particularly those involving palladium(0) species, are sensitive to oxygen.[4][5] Ensure that all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4]

Key Optimization Parameters:

ParameterCommon IssuesRecommended Actions
Catalyst/Ligand System - Inappropriate catalyst choice for the specific transformation.[2]- Catalyst deactivation.[5]- Screen a variety of catalysts (e.g., different palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃) and ligands.[4][5]- For challenging couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be effective.[4]
Solvent - Poor solubility of reactants.- Solvent participating in side reactions.[6]- Test a range of anhydrous and degassed solvents with varying polarities (e.g., toluene, dioxane, THF, DMF).[4][7]- The choice of solvent can significantly influence regioselectivity in some C-H functionalization reactions.[8][9][10]
Temperature - Suboptimal temperature leading to incomplete reaction or decomposition.[2][6]- Screen a range of temperatures. Start with milder conditions and gradually increase.[6][11]- Be aware that excessive heat can lead to catalyst decomposition or the formation of tar-like byproducts.[2][5]
Base - Base is too weak or too strong for the reaction.- Base acting as a nucleophile or hydride donor.[4]- The choice of base is critical and substrate-dependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[4]- For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are often required.[4]
Q2: I am observing the formation of multiple regioisomers. How can I improve the selectivity of my indole functionalization?

Regioselectivity is a common hurdle in indole chemistry due to the presence of multiple reactive sites (N-H, C2, C3, and the benzene ring carbons).[12][13][14]

Strategies for Controlling Regioselectivity:

  • Protecting Groups: The N-H proton of the indole is acidic and can interfere with many reactions.[4] Protecting the indole nitrogen with a suitable group can prevent N-functionalization and direct reactions to other positions. Common protecting groups include Boc, Ts, and SEM.[4][15][16]

  • Directing Groups: For C-H functionalization of the benzene portion of the indole (C4-C7), which is generally less reactive, the use of a directing group on the nitrogen or at the C3 position is often necessary.[12][17] For example, an N-pivaloyl group can direct rhodium-catalyzed C-7 alkenylation.[4]

  • Solvent and Catalyst Control: In some cases, the choice of solvent and catalyst system can influence the regioselectivity.[8][9][10] For instance, solvent-controlled regioselective arylation of indoles at the C2 or C3 positions has been reported.[9]

  • Steric Hindrance: The inherent steric environment of the indole substrate can also direct functionalization. For example, in the Fischer indole synthesis with unsymmetrical ketones, the reaction often favors the formation of the less sterically hindered enamine intermediate.[2]

Q3: My reaction mixture is turning into an intractable tar. What is causing this and how can I prevent it?

The formation of tar and polymeric byproducts is often a result of harsh reaction conditions, particularly with highly reactive indole substrates.[2][6]

Preventative Measures:

  • Milder Reaction Conditions: Use the mildest possible acid or base catalyst and the lowest effective temperature.[2][6]

  • Gradual Addition of Reagents: Slow, controlled addition of highly reactive reagents, such as strong acids, can help to manage the reaction exotherm and prevent decomposition.[6]

  • Solvent Choice: Ensure that all reactants and intermediates are soluble in the chosen solvent to prevent localized high concentrations that can lead to polymerization.[6]

  • Protecting Groups: Electron-rich indoles are prone to oxidation and polymerization. An electron-withdrawing protecting group on the nitrogen, such as Boc or a sulfonyl group, can increase the stability of the indole ring.[15]

Frequently Asked Questions (FAQs)

Q: Do I always need to protect the N-H of my indole?

A: While not always strictly necessary, protecting the indole N-H is highly recommended for many types of reactions, especially those involving strong bases, organometallics, or electrophilic reagents. The acidic N-H proton can compete with the desired reaction pathway, leading to side products and lower yields.[4] The choice of protecting group is critical, as it can influence the electronic properties and reactivity of the indole ring.[15]

Q: How do I choose the right protecting group for my indole?

A: The ideal protecting group should be easy to install and remove in high yield, and stable to the conditions of your desired functionalization reaction.

Protecting GroupIntroductionRemoval ConditionsComments
Boc (tert-butyloxycarbonyl)Boc₂O, DMAPAcidic conditions (e.g., TFA)[18]Electron-withdrawing, increases stability towards oxidation.[15]
Ts (Tosyl)TsCl, baseHarsh conditions, can be challenging. Milder methods exist.[16]Strongly electron-withdrawing.
SEM (2-(trimethylsilyl)ethoxymethyl)SEM-Cl, base (e.g., NaH)[16]Fluoride source (e.g., TBAF) or acidic conditions.Can be cleaved under relatively mild conditions.
Benzyl (Bn)BnBr, baseHydrogenolysis (e.g., H₂, Pd/C)Not electron-withdrawing.[15]

Q: What are the best analytical techniques for monitoring the progress of my indole functionalization reaction?

A: The choice of analytical technique depends on the specifics of your reaction.

  • Thin-Layer Chromatography (TLC): A quick, simple, and inexpensive method for qualitatively monitoring reaction progress and completion.[19]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification of reactants, intermediates, and products, making it a gold standard for detailed reaction profiling.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, providing both quantitative data and structural information.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for in-situ monitoring and detailed structural elucidation of all components in the reaction mixture.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A sensitive technique for identifying products and byproducts, especially for complex reaction mixtures.[20]

Q: I am having difficulty purifying my functionalized indole. What are some common strategies?

A: Purification can be challenging due to the polarity and potential instability of some indole derivatives.

  • Flash Column Chromatography: The most common method. Careful selection of the solvent system is crucial. Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can sometimes improve peak shape and prevent product degradation on silica gel, especially for basic indole derivatives.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining pure material.[21][22]

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC can be employed.[23]

  • Extraction: A simple acid-base extraction can be used to separate acidic, basic, and neutral compounds.

Experimental Protocols & Workflows

Protocol 1: General Procedure for N-Protection of Indole with SEM-Cl
  • To a solution of the indole (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equiv).[16]

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.[16]

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv) dropwise.[16]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[16]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[16]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Troubleshooting Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction

Caption: A systematic workflow for troubleshooting low yields in indole cross-coupling reactions.

Decision Tree for Controlling Regioselectivity in C-H Functionalization

Regioselectivity Start Desired Functionalization Site? C3_Node C3-Position (Most Reactive) Start->C3_Node C3 C2_Node C2-Position Start->C2_Node C2 Benzene_Ring_Node Benzene Ring (C4-C7) Start->Benzene_Ring_Node C4-C7 N_Node N-Position Start->N_Node N1 C3_Strategy Direct Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) C3_Node->C3_Strategy C2_Strategy Block C3 with a Substituent or use a C2-Directing Group C2_Node->C2_Strategy Benzene_Ring_Strategy Use a Directing Group on N1 or C3 (e.g., N-P(O)tBu2, N-pivaloyl) Benzene_Ring_Node->Benzene_Ring_Strategy N_Strategy Deprotonate with a Strong Base (e.g., NaH, KH) followed by Alkylation N_Node->N_Strategy

Caption: Decision-making guide for achieving site-selective indole C-H functionalization.

References

  • Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis. (n.d.). Benchchem.
  • Investigations on the influence of solvent on the C−H functionalization of unprotected indole. (n.d.). ResearchGate.
  • Common side reactions in 3H-Indole synthesis and how to avoid them. (n.d.). Benchchem.
  • Common side reactions in Fischer indole synthesis and how to avoid them. (n.d.). Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Technical Support Center: Optimizing Reaction Conditions for 6-Chloroindole Functionalization. (n.d.). Benchchem.
  • Solvent-controlled regioselective arylation of indoles and mechanistic explorations. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Optimization of reaction conditions for Fischer indole synthesis of carbazoles. (n.d.). Benchchem.
  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012, October 2). ResearchGate.
  • Technical Support Center: N-Protection of Indole Derivatives. (n.d.). Benchchem.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022, August 2). PMC - NIH.
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (n.d.). PMC.
  • Recent Advances on Direct Functionalization of Indoles in Aqueous Media. (2023). PubMed.
  • Effect of solvent on the alkylation. Reaction conditions: indole (0.1... (n.d.). ResearchGate.
  • Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis. (n.d.). Benchchem.
  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.).
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021, April 6). PubMed.
  • Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. (2025, August 7). ResearchGate.
  • Indole: Properties, Reactions, Production And Uses. (n.d.). Chemcess.
  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (2021, July 15). ACS Catalysis.
  • Synthesis and Chemistry of Indole. (n.d.).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2. (2025, May 26). PubMed.

Sources

Navigating the Stability of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde. This guide is designed for our valued partners in research, science, and drug development. We understand that unexpected compound instability can be a significant roadblock in experimental workflows. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to ensure the integrity of your solutions of this compound. Our approach is rooted in a deep understanding of the chemical principles governing the stability of this valuable synthetic intermediate.

Introduction: Understanding the Molecule

This compound is a key building block in medicinal chemistry, valued for its reactive aldehyde group and the electron-withdrawing nitro group on the indole scaffold. However, this combination of functional groups also renders the molecule susceptible to several degradation pathways. The indole nucleus itself is sensitive to oxidative and pH-driven decomposition, while the aromatic aldehyde can undergo oxidation. Furthermore, the nitro group can be a target for reduction. This guide will walk you through the primary causes of decomposition and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with this compound in solution.

Q1: My solution of this compound is changing color. What does this indicate?

A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This can be caused by several factors:

  • Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. The aldehyde group can also be oxidized to the corresponding carboxylic acid, 2-methyl-5-nitro-1H-indole-3-carboxylic acid.

  • Nitro Group Reduction: Under certain conditions, particularly in the presence of reducing agents or upon photo-irradiation, the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group (forming 5-amino-2-methyl-1H-indole-3-carbaldehyde). These derivatives can be colored and may further react to form complex colored mixtures.

  • pH-Induced Decomposition: Both strongly acidic and strongly alkaline conditions can catalyze the decomposition of the indole ring, leading to the formation of colored degradation products.

Q2: I'm observing a loss of potency or unexpected results in my assay. Could this be due to compound decomposition?

Absolutely. The degradation of this compound will inevitably lead to a decrease in the concentration of the active compound, resulting in diminished biological activity or altered reaction outcomes. The formation of degradation products can also interfere with your assay, leading to misleading results.

Q3: What are the ideal storage conditions for solutions of this compound?

To maximize the shelf-life of your solutions, we recommend the following storage protocol:

  • Temperature: Store solutions at -20°C or, for long-term storage, at -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Indole derivatives are known to be photosensitive.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes contact with atmospheric oxygen.

  • Solvent: Use a dry, aprotic solvent that has been degassed prior to use.

Q4: Which solvents are recommended for dissolving this compound?

The choice of solvent is critical for maintaining the stability of the compound. We recommend the following:

SolventRationale
Dimethyl sulfoxide (DMSO)High solubility for many organic compounds and generally unreactive.
Dimethylformamide (DMF)Good solvating power. Ensure it is anhydrous.
Acetonitrile (ACN)A common solvent in chromatography, less reactive than alcohols.

Avoid: Protic solvents like methanol or ethanol if long-term stability is required, as they can participate in certain degradation reactions. Also, avoid solvents containing impurities such as peroxides, which can initiate oxidation.

Troubleshooting Guide: Diagnosing and Solving Decomposition Issues

This section provides a systematic approach to identifying the cause of degradation and implementing corrective actions.

Problem 1: Rapid Color Change in Solution
  • Possible Cause A: Oxidation

    • Evidence: The solution turns yellow or brown upon exposure to air. The process is accelerated by heat or light.

    • Solution:

      • Use Degassed Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

      • Inert Atmosphere: Prepare and store the solution under an inert atmosphere.

      • Antioxidants: For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be considered.

  • Possible Cause B: Photodegradation

    • Evidence: The color change is more pronounced in solutions exposed to ambient or UV light.

    • Solution:

      • Light Protection: Always work with the compound in a fume hood with the sash down to minimize light exposure. Use amber glassware or wrap containers in aluminum foil.

      • Minimize Exposure Time: Prepare solutions fresh and use them promptly.

  • Possible Cause C: Incorrect pH

    • Evidence: The degradation is observed when the compound is dissolved in acidic or basic buffers.

    • Solution:

      • Maintain Neutral pH: If possible, maintain the solution at a neutral pH. If a buffer is required, a phosphate buffer around pH 7 is a good starting point. Indole derivatives are generally most stable in neutral or slightly basic conditions.[1]

Problem 2: Precipitation from Solution
  • Possible Cause: Formation of Insoluble Degradation Products

    • Evidence: A solid forms in the solution over time, even at low temperatures.

    • Solution:

      • Identify the Precipitate: If possible, isolate and analyze the precipitate. This could be a polymer or an oxidized/reduced derivative with lower solubility.

      • Review Storage Conditions: This is often a sign of slow degradation over time. Re-evaluate your storage protocol against the ideal conditions mentioned in the FAQs.

      • Filter Before Use: If a small amount of precipitate has formed in a stock solution, carefully filter the solution before use to remove the insoluble material. However, be aware that the concentration of the active compound will be lower than the initial concentration.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Solvent Preparation: Select a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). Degas the solvent by bubbling argon or nitrogen through it for 20 minutes.

  • Weighing: Weigh the desired amount of this compound in an amber vial.

  • Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the vial to the desired final concentration.

  • Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved.

  • Storage: Tightly cap the vial, wrap it in parafilm, and store it at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Degradation by HPLC

This protocol provides a starting point for developing an analytical method to assess the stability of your compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A starting point could be a linear gradient from 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the parent compound has a strong absorbance (a UV scan of a fresh solution is recommended to determine the optimal wavelength).

  • Analysis: Inject a freshly prepared standard solution to determine the retention time of the parent compound. Analyze aged or suspect solutions to look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. For identification of these products, HPLC coupled with mass spectrometry (LC-MS) is recommended.

Visualizing the Troubleshooting Process

Decomposition_Troubleshooting start Decomposition Suspected (e.g., color change, loss of activity) check_storage Review Storage Conditions: - Temperature (-20°C or -80°C)? - Light protection? - Inert atmosphere? start->check_storage check_solvent Review Solvent Preparation: - Aprotic & Anhydrous? - Degassed? start->check_solvent check_ph Assess Solution pH: - Is it neutral? - Using strong acid/base? start->check_ph correct_storage Implement Proper Storage Protocol check_storage->correct_storage No analyze Monitor by HPLC/LC-MS check_storage->analyze Yes correct_solvent Use Fresh, Degassed, Anhydrous Solvent check_solvent->correct_solvent No check_solvent->analyze Yes correct_ph Adjust to Neutral pH or Use Appropriate Buffer check_ph->correct_ph No check_ph->analyze Yes correct_storage->analyze correct_solvent->analyze correct_ph->analyze end_stable Solution Stabilized analyze->end_stable Degradation Halted end_degraded Characterize Degradants & Consider Resynthesis analyze->end_degraded Degradation Continues Degradation_Pathways parent This compound oxidized_aldehyde 2-Methyl-5-nitro-1H-indole-3-carboxylic acid parent->oxidized_aldehyde Oxidation of Aldehyde reduced_nitro 5-Amino-2-methyl-1H-indole-3-carbaldehyde parent->reduced_nitro Reduction of Nitro Group polymerization Polymeric Byproducts parent->polymerization Indole Ring Decomposition oxidation_cond Oxygen, Light, Heat oxidized_aldehyde->oxidation_cond reduction_cond Reducing Agents, Light reduced_nitro->reduction_cond polymer_cond Extreme pH, Heat polymerization->polymer_cond

Sources

common impurities in commercially available 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde (Catalog No. 3558-17-6). This document is intended for researchers, scientists, and drug development professionals utilizing this versatile heterocyclic building block. Here, we address common questions and troubleshooting scenarios encountered during its handling, storage, and application in synthesis. Our goal is to provide not just solutions, but a deeper understanding of the chemistry behind them, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Purity, Impurities, and Storage

This section focuses on the most common inquiries regarding the quality and stability of the reagent. Understanding the potential impurities is the first step in troubleshooting unexpected experimental outcomes.

Q1: What are the common impurities in commercially available this compound and where do they come from?

The impurity profile of this compound is primarily dictated by its synthetic route. The most common industrial synthesis is the Vilsmeier-Haack formylation of 2-methyl-5-nitroindole.[1][2][3] This reaction, while efficient, can lead to several process-related impurities.

Table 1: Potential Synthetic Impurities and Their Origins

Impurity NameStructure (if applicable)OriginPotential Impact on Experiments
2-Methyl-5-nitro-1H-indole Starting MaterialIncomplete formylation reaction.Can lower the effective concentration of the desired aldehyde, leading to reduced yields in subsequent reactions. May introduce side reactions if it participates in the intended transformation.
Residual DMF & POCl₃ Hydrolysis Products N/ALeftover Vilsmeier-Haack reagents (Dimethylformamide and Phosphorus Oxychloride) not fully removed during workup and purification.[4]Acidic phosphate byproducts can affect the stability of acid-sensitive compounds. DMF can be difficult to remove under vacuum and may interfere with spectroscopic analysis or subsequent reactions.
Isomeric Impurities e.g., formylation at other positionsSide reactions during Vilsmeier-Haack formylation, although formylation at the C3 position is strongly favored for electron-rich indoles.[4]May lead to a mixture of products in subsequent steps, complicating purification and characterization.
Oxidation/Polymerization Products Complex mixtureIndoles, especially when impure, can be sensitive to air and light, leading to colored, often pinkish or brownish, polymeric byproducts.[5] Strong acids used in some synthesis methods can also promote polymerization.[6][7]These are often insoluble, colored tars that can significantly reduce yield and make purification difficult.[6]

The diagram below illustrates the synthetic pathway and the points at which these common impurities can be introduced.

G cluster_synthesis Vilsmeier-Haack Synthesis cluster_impurities Impurity Origins SM 2-Methyl-5-nitro-1H-indole (Starting Material) Reaction Electrophilic Aromatic Substitution SM->Reaction Impurity1 Unreacted Starting Material SM->Impurity1 Incomplete Reaction Reagents DMF + POCl₃ (Vilsmeier Reagents) VR Vilsmeier Reagent (Electrophile) Reagents->VR Forms VR->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound (Desired Product) Impurity3 Oxidized/Polymeric Byproducts Product->Impurity3 During Storage/ Handling Workup->Product Impurity2 Residual Reagents/ Hydrolysis Products Workup->Impurity2 Inefficient Removal

Caption: Vilsmeier-Haack synthesis workflow and points of impurity introduction.

Q2: My sample of this compound has a yellow to brownish tint. Is it still usable?

Pure this compound is typically a yellow solid. A darker yellow, orange, or brownish color often indicates the presence of minor oxidation or polymeric impurities.[5] For many applications, particularly in initial screening or when the product will be rigorously purified, this material is often perfectly usable.

However, for sensitive reactions, high-precision analytical work, or when reaction yields are unexpectedly low, the color may be a sign of degradation that warrants purity verification.

Recommendation:

  • Initial Check: Run a Thin Layer Chromatography (TLC) plate to get a quick assessment. A single major spot indicates relatively high purity, while streaking or multiple spots suggest significant impurities.

  • Confirm Identity & Purity: Obtain a ¹H NMR spectrum. The aldehyde proton should be a sharp singlet around 10 ppm. Compare the integration of this peak to other aromatic protons to confirm the structure and identify any major impurities.

  • Quantify: For the most accurate assessment, use High-Performance Liquid Chromatography (HPLC) with a UV detector. This will allow you to quantify the purity percentage.

Q3: What are the best practices for storing this compound to ensure its long-term stability?

Nitroindole derivatives can be sensitive to light and air.[5][8] To maintain the integrity of the compound over time, follow these storage guidelines:

  • Temperature: Store in a refrigerator at 2-8°C.[9]

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Light: Keep the container in a dark place or use an amber vial to protect it from light, which can catalyze degradation.

  • Moisture: Ensure the container is tightly sealed to prevent moisture absorption.

Part 2: Experimental Troubleshooting Guide

This section provides solutions to specific problems that may arise during the use of this compound in your experiments.

Q4: I am having difficulty dissolving the compound. What solvents are recommended?

This compound has moderate polarity. It exhibits poor solubility in non-polar solvents like hexanes and is only sparingly soluble in water.

Recommended Solvents for Reactions:

  • Good Solubility: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform.

  • Moderate Solubility: Ethyl acetate, Acetonitrile.

  • Recrystallization/Purification: A mixture of solvents like chloroform/methanol or ethyl acetate/hexane can be effective for purification by column chromatography or recrystallization.[10]

Q5: My reaction yield is consistently low. Could impurities in the starting material be the cause?

Absolutely. This is one of the most common reasons for poor reaction outcomes.

The troubleshooting workflow below can help you diagnose the issue:

G Start Low Reaction Yield CheckPurity Step 1: Assess Purity of Starting Material (Use HPLC or qNMR) Start->CheckPurity IsPure Purity >98%? CheckPurity->IsPure Purify Step 2: Purify the Aldehyde (Recrystallization or Column Chromatography) IsPure->Purify No ReRun Step 3: Re-run Reaction with Purified Material IsPure->ReRun Yes Purify->ReRun ProblemSolved Issue Resolved ReRun->ProblemSolved Yield Improves OtherIssue Problem Persists: Investigate Other Reaction Parameters (Reagents, Temp, Time, etc.) ReRun->OtherIssue Yield Still Low

Caption: Troubleshooting workflow for low-yield reactions.

Causality Explained:

  • Unreacted Starting Material (2-Methyl-5-nitroindole): This impurity lacks the aldehyde functional group, making it inert in reactions that target the aldehyde (e.g., reductions, reductive aminations, Wittig reactions). Its presence effectively lowers the molar quantity of your active reagent, leading directly to lower yields.

  • Acidic Impurities: Residual acidic byproducts from the Vilsmeier-Haack synthesis can decompose sensitive reagents or products, especially if your reaction involves acid-labile functional groups. Washing an organic solution of the compound with a mild base like saturated sodium bicarbonate solution can help remove these.[6]

Q6: How can I purify a commercial sample of this compound?

If you determine that your sample requires purification, recrystallization is often the most straightforward and effective method for solid compounds.

Protocol: Recrystallization of this compound

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent pair (e.g., ethyl acetate/hexane) may also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This is a critical step to ensure maximum recovery.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and briefly heat the solution. Hot filter the solution through a fluted filter paper to remove the carbon.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. For maximum crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Validation: Confirm the purity of the recrystallized material using TLC, melting point analysis, or HPLC.

References

  • Brown, R. E., & Smith, J. L. (2021). Stability and structure of DNA oligonucleotides containing non-specific base analogues. Journal of Molecular Biology, 301(3), 555-567.
  • BenchChem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
  • Rossi, A., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1234.
  • Naik, N., et al. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(5), 120-125.
  • McGrath, K. (2017). What do common indole impurities look like? ResearchGate.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 618-625.
  • Ivanov, A. S. (2021). Method for producing indole-3-carbinol. Russian Patent RU2760000C1.
  • BenchChem. (n.d.). The Pivotal Role of 7-Nitroindole as a Versatile Scaffold in Medicinal Chemistry.
  • Sharma, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1645-1655.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Sharma, S., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 618-625.
  • Patil, S. A., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research, 3(4), 213-219.
  • BenchChem. (n.d.). 2-Nitro-1H-indole-3-carbaldehyde.
  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2020, 97, 232-246.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Li, J., et al. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Chinese Patent CN102786460A.
  • Bingül, M., et al. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Science and Engineering, 20(2), 318-325.
  • Wang, L., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 28743-28747.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. University of Lucknow.
  • MySkinRecipes. (n.d.). This compound.
  • El-Mekabaty, A. (2020). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

method for removing unreacted starting materials from indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for indole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the removal of unreacted starting materials from indole synthesis reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific molecular targets.

Frequently Asked Questions (FAQs): General Purification Strategies

This section addresses broad questions about selecting the right purification technique post-synthesis.

Q1: I have a crude indole product. What's the first step in choosing a purification strategy?

The optimal purification strategy depends on the physical and chemical properties of your target indole, the unreacted starting materials, and any byproducts. A logical first step is to analyze the crude reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This analysis will reveal the number of components and their relative polarities, guiding your decision.

The choice of technique is governed by the differences in properties between your product and the contaminants. Key properties to consider are:

  • Acidity/Basicity (pKa): Can you selectively protonate or deprotonate a component to move it into an aqueous layer?

  • Polarity: How significant is the polarity difference for chromatographic separation?

  • Solubility: Can you find a solvent system that selectively dissolves either the product or the impurities for crystallization?

  • Volatility: Is there a sufficient difference in boiling points for distillation (less common for complex indoles)?

Below is a decision workflow to help guide your choice.

G start Crude Reaction Mixture pka_check Are there significant pKa differences between product and impurities? start->pka_check polarity_check Are there significant polarity differences? pka_check->polarity_check No extraction Perform Acid-Base Extraction pka_check->extraction Yes solubility_check Is the product a solid with good crystallinity? polarity_check->solubility_check No chromatography Use Flash Column Chromatography polarity_check->chromatography Yes crystallization Perform Recrystallization solubility_check->crystallization Yes end_point Purified Indole solubility_check->end_point No, consider alternative chromatography (e.g., RP-HPLC) extraction->polarity_check Mixture still impure chromatography->solubility_check Product still impure or for final polishing chromatography->end_point crystallization->end_point

Caption: Decision workflow for selecting a primary purification method.
Troubleshooting Guide: Synthesis-Specific Issues

This section provides direct answers to common problems encountered during the workup of specific indole syntheses.

Fischer Indole Synthesis

The Fischer synthesis is a robust method but often concludes with unreacted arylhydrazine or carbonyl compounds in the crude product.[1] The acidic conditions can also lead to side reactions, complicating purification.[2][3]

Q2: How do I remove unreacted phenylhydrazine (or its derivatives) from my reaction mixture?

Answer: Unreacted arylhydrazines are the most common impurity. Due to their basic nature, they can be effectively removed with an acidic wash during the workup. The lone pair of electrons on the nitrogen atom is readily protonated, forming a water-soluble ammonium salt.

Causality: The indole N-H is significantly less basic (pKa of the conjugate acid is ~ -2.4) than the arylhydrazine N-H (pKa of the conjugate acid is ~ 5.3). This vast difference in basicity allows for selective protonation and extraction of the arylhydrazine into an aqueous acidic phase, leaving the neutral indole product in the organic layer.[4]

Protocol: Acidic Wash Extraction

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature and carefully pour it over ice water.

  • Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the organic layer to a separatory funnel and wash with 1M aqueous HCl (2 x 50 mL per 100 mL of organic phase). This converts the basic arylhydrazine into its hydrochloride salt, which partitions into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash with a saturated aqueous solution of sodium chloride (brine) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude indole, now free of the arylhydrazine.

G cluster_0 Organic Phase (e.g., EtOAc) cluster_1 Aqueous Phase org_start Indole (Product) + Arylhydrazine (Impurity) add_hcl Wash with 1M HCl org_start->add_hcl org_end Indole (Product) add_hcl->org_end aq_end Arylhydrazinium Chloride (Water Soluble Salt) add_hcl->aq_end Arylhydrazine moves to aqueous phase aq_start 1M HCl (aq)

Caption: Workflow for acid-base extraction of a basic impurity.

Q3: My indole product co-elutes with the starting ketone on silica gel. How can I separate them?

Answer: If the polarities of your indole and the unreacted carbonyl compound are too similar for easy chromatographic separation, you have a few options.

  • Option 1: Recrystallization. This is often the most effective technique if your indole product is a solid. The key is to find a solvent system where the indole has high solubility at elevated temperatures but low solubility at room temperature or below, while the ketone impurity remains in solution.[5] A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) is often effective. Common systems include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.[6]

  • Option 2: Derivatization. This is a more involved chemical approach. You can selectively react the ketone with a reagent to dramatically change its polarity. For example, reacting the crude mixture with Girard's reagent T will convert the ketone into a water-soluble hydrazone, which can be easily removed with an aqueous wash. This method is less common but can be very effective for stubborn separations.

  • Option 3: Optimize Chromatography. Before abandoning chromatography, try different solvent systems (eluents). Adding a small amount of a polar solvent like methanol to a DCM/hexanes system can sometimes improve separation. Alternatively, reverse-phase chromatography (C18 silica), where non-polar compounds are retained more strongly, can be used if your indole is significantly more polar than the ketone.[7]

Table 1: Properties of Common Fischer Synthesis Components

CompoundMolar Mass ( g/mol )Boiling Point (°C)pKa (of conjugate acid)General Solubility
Indole117.15253-254-2.4Soluble in most organic solvents
Phenylhydrazine108.14243.55.3Sparingly soluble in water, soluble in organic solvents
Acetophenone120.15202-6.25Sparingly soluble in water, soluble in organic solvents
Cyclohexanone98.14155.6-6.8Sparingly soluble in water, soluble in organic solvents
Reissert Indole Synthesis

The Reissert synthesis involves the reductive cyclization of an o-nitrophenylpyruvic ester.[8] The primary purification challenge is often separating the desired indole-2-carboxylic acid from the reaction medium before the final decarboxylation step.[9][10]

Q4: How do I best isolate the indole-2-carboxylic acid intermediate from the Reissert reaction before decarboxylation?

Answer: The carboxylic acid functional group provides an excellent handle for purification. You can use a basic extraction to selectively move your product into the aqueous phase, leaving neutral organic impurities behind.

Causality: The carboxylic acid proton is acidic (pKa ~4-5) and will be readily deprotonated by a mild base like sodium bicarbonate (NaHCO₃) to form a water-soluble carboxylate salt. Unreacted starting materials like o-nitrotoluene or the diethyl oxalate condensation product are not acidic and will remain in the organic layer.

Protocol: Basic Extraction for Carboxylic Acid Isolation

  • Initial Workup: After the reduction/cyclization step (e.g., using zinc in acetic acid), filter off the inorganic salts and concentrate the reaction mixture.[9]

  • Dissolution: Dissolve the crude residue in an organic solvent such as ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of NaHCO₃ (3 x 50 mL). The indole-2-carboxylate salt will move into the aqueous layer.

  • Back-Extraction (Optional): Wash the combined aqueous layers with fresh ethyl acetate to remove any trapped neutral impurities.

  • Acidification & Product Extraction: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH is ~2-3. The indole-2-carboxylic acid will precipitate out. Extract the solid product back into fresh ethyl acetate or another suitable organic solvent.

  • Drying and Concentration: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the purified indole-2-carboxylic acid, ready for decarboxylation.

Bischler-Möhlau Indole Synthesis

This synthesis involves the reaction of an α-haloketone with excess aniline, often under harsh conditions.[11][12] The primary purification challenge is the removal of large quantities of unreacted aniline.

Q5: My Bischler-Möhlau reaction uses a large excess of aniline. What is an efficient way to remove it?

Answer: Similar to the Fischer synthesis workup for arylhydrazines, the basic nature of aniline allows for its removal via an acidic wash.[4] Given the large excess often used, multiple washes may be necessary.

An alternative for thermally stable, less-polar indoles is to remove the bulk of the aniline via vacuum distillation first, followed by an acid wash and/or column chromatography to remove the final traces. Aniline has a boiling point of ~184 °C, which may be significantly lower than that of a substituted 2-arylindole product.

References
  • ResearchGate. (n.d.). Crystallization purification of indole. ResearchGate.
  • ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?. ResearchGate.
  • ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • Google Patents. (2014). WO2014083113A1 - Crystallization process of tricyclic indole derivatives. Google Patents.
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Wikipedia. (n.d.). Reissert indole synthesis. Wikipedia.
  • ResearchGate. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate.
  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies.
  • ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis. ResearchGate.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. ResearchGate.
  • ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia.
  • ResearchGate. (n.d.). (PDF) Bischler Indole Synthesis. ResearchGate.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde. As a crucial building block in medicinal chemistry, the reliable and scalable synthesis of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, primarily focusing on the Vilsmeier-Haack formylation of 2-methyl-5-nitro-1H-indole.

Experimental Workflow Overview

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction. This process involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide, such as N,N-dimethylformamide (DMF).

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis and Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Indole 2-Methyl-5-nitro-1H-indole Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole->Iminium_Intermediate Attacks Product This compound Iminium_Intermediate->Product Hydrolyzes Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Low or No Product Yield

Question 1: I am getting a very low yield or no desired product. What are the likely causes?

Answer:

Low or no yield in the Vilsmeier-Haack formylation of 2-methyl-5-nitro-1H-indole can be attributed to several factors, primarily related to the reduced nucleophilicity of the indole ring due to the electron-withdrawing nitro group.

  • Insufficient Reaction Temperature: The presence of the nitro group deactivates the indole ring, making it less reactive towards the electrophilic Vilsmeier reagent.[1] For such electron-deficient indoles, higher temperatures are often necessary to drive the reaction to completion.[2]

    • Solution: Gradually increase the reaction temperature, for instance, from room temperature to 60-80 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Inadequate Reaction Time: Electron-deficient substrates may require longer reaction times for complete conversion.

    • Solution: Extend the reaction time and monitor the consumption of the starting material by TLC.

  • Vilsmeier Reagent Instability or Insufficient Amount: The Vilsmeier reagent can be sensitive to moisture. Using an insufficient amount will result in incomplete conversion.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, especially for DMF. A slight excess of the Vilsmeier reagent (1.5 to 3 equivalents) is often beneficial to ensure the reaction goes to completion.[2]

  • Improper Reagent Addition: The exothermic reaction between DMF and POCl₃ can lead to the degradation of the Vilsmeier reagent if not controlled.

    • Solution: Add POCl₃ dropwise to chilled DMF (0-5 °C) with vigorous stirring to maintain a low temperature.

ParameterRecommended Condition for Electron-Rich IndolesRecommended Condition for 2-Methyl-5-nitro-1H-indoleRationale
Temperature 0 °C to Room Temperature60 - 90 °COvercomes the deactivating effect of the nitro group.
Reaction Time 1-4 hours6-12 hours (or until TLC indicates completion)Allows for the slower reaction to proceed to completion.
Equivalents of Vilsmeier Reagent 1.1 - 1.51.5 - 3.0Ensures sufficient electrophile to react with the deactivated substrate.

Table 1: Comparison of typical reaction parameters for electron-rich vs. electron-deficient indoles in the Vilsmeier-Haack reaction.

Formation of Side Products

Question 2: I am observing significant side product formation. What are these impurities and how can I avoid them?

Answer:

Side product formation can complicate purification and reduce the yield of the desired product. Common side products in the formylation of indoles include:

  • Di-formylated Products: Although formylation typically occurs at the C3 position, under harsh conditions, a second formyl group may be introduced.[2]

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent and avoid excessively high temperatures or prolonged reaction times.

  • Products from Reaction with the Nitro Group: While less common, the reaction conditions could potentially lead to side reactions involving the nitro group.

    • Solution: Adhering to optimized temperature and reaction times for formylation will minimize the likelihood of such side reactions.

  • Formation of 3-Cyanoindole Derivatives: In some cases, the formation of a nitrile byproduct can occur, though this is less common with substituted indoles.

    • Solution: Ensure the use of high-purity, anhydrous reagents and maintain an inert atmosphere to prevent side reactions.[3]

G Start Reaction Mixture Desired_Product This compound Start->Desired_Product Desired Pathway Side_Product_1 Di-formylated Indole Start->Side_Product_1 Excess Reagent/ High Temperature Side_Product_2 Unreacted Starting Material Start->Side_Product_2 Incomplete Reaction Side_Product_3 Other Impurities Start->Side_Product_3 Moisture/ Impure Reagents

Caption: Potential reaction pathways leading to desired product and common side products.

Work-up and Purification Challenges

Question 3: I am having difficulty with the work-up and purification of my product. What are the best practices?

Answer:

The work-up and purification of this compound require careful execution to obtain a pure product.

  • Incomplete Hydrolysis of the Iminium Intermediate: The iminium salt intermediate must be fully hydrolyzed to the aldehyde.

    • Solution: After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice and stirring vigorously. The addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate can facilitate the hydrolysis and neutralize excess acid.[4]

  • Product Precipitation and Isolation: The desired product is often a solid that precipitates from the aqueous mixture.

    • Solution: Ensure the pH of the aqueous solution is neutral or slightly basic to promote complete precipitation. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification of the Crude Product: The crude product may still contain unreacted starting material or side products.

    • Solution: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, is a common and effective method for purification.[5] If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed for further purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the 2-methyl group in this reaction?

The 2-methyl group is an electron-donating group, which slightly activates the indole ring towards electrophilic substitution. However, the deactivating effect of the 5-nitro group is more dominant. The primary role of the 2-methyl group is to direct the formylation to the C3 position, as C2 is already substituted.

Q2: Can I use other formylating agents?

Yes, other formylation methods exist, such as the Reimer-Tiemann reaction. However, the Vilsmeier-Haack reaction is generally preferred for indoles due to its milder conditions and higher yields.[6]

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

Q4: Are there any specific safety precautions I should take?

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is also exothermic and should be cooled appropriately during the addition of POCl₃.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methyl-5-nitro-1H-indole

This protocol is a representative procedure adapted from standard methods for the formylation of substituted indoles.

Materials:

  • 2-Methyl-5-nitro-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0-5 °C in an ice bath.

  • Slowly add POCl₃ (2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Reaction with Indole: Dissolve 2-methyl-5-nitro-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70 °C.

  • Monitor the reaction progress by TLC. The reaction may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.

  • Stir the mixture for 30 minutes to ensure complete hydrolysis and precipitation.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Dry the purified product under vacuum.

References

  • BenchChem. (2025). Technical Support Center: Side Reactions in the Formylation of Indole.
  • BenchChem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • ChemWis. (2025). Vilsmeier–Haack reaction of indole.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • BenchChem. (2025). Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Methylquinoline.
  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • ResearchGate. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2021). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles.
  • Semantic Scholar. (2019). Formation of indole trimers in Vilsmeier type reactions.
  • SCIRP. (n.d.). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.
  • ResearchGate. (2025). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions.
  • Rhodium. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.

Sources

Technical Support Center: A Troubleshooting Guide for Indole-3-carboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole-3-carboxaldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this versatile building block. Indole-3-carboxaldehyde is a crucial intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural products.[1][2][3] Its reactivity, centered on the aldehyde group and the indole nucleus, allows for numerous transformations, but also presents unique challenges.[3] This guide provides in-depth, experience-based solutions to common experimental hurdles in a practical question-and-answer format.

Section 1: General Issues & Purification

This section addresses broad challenges that can affect various reactions involving indole-3-carboxaldehyde.

Question: My reaction is sluggish or fails to initiate. What are the common culprits?

Answer: Several factors can contribute to a stalled reaction. A systematic check of the following is recommended:

  • Reagent Quality:

    • Indole-3-carboxaldehyde Purity: The starting material should be a crystalline powder, typically off-white to beige-brown.[3] Impurities can interfere with the reaction. If in doubt, recrystallization or column chromatography may be necessary.

    • Solvent Anhydrousness: Many reactions involving indole-3-carboxaldehyde, particularly those using organometallics or strong bases, are sensitive to moisture. Ensure solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through activated alumina).

    • Reagent Stability: Some reagents, like phosphorus ylides for Wittig reactions or the Vilsmeier reagent, are moisture-sensitive and may decompose upon storage.[4] It is often best to use freshly prepared or recently purchased reagents.

  • Reaction Temperature: Certain reactions require specific temperature control. For instance, the formation of the Vilsmeier reagent is typically performed at 0°C to prevent decomposition.[5] Conversely, some reactions may need heating to overcome the activation energy barrier.[6] A gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is a prudent approach.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7] This is particularly critical when using strong bases or organometallic reagents.

Question: I'm having difficulty purifying my product. What are the best practices for indole-3-carboxaldehyde derivatives?

Answer: The purification strategy depends on the nature of the product and impurities.

  • Column Chromatography: This is a versatile method for separating products from unreacted starting materials and byproducts. A carefully chosen solvent system, often a gradient of ethyl acetate in hexane, is effective for many indole derivatives.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique to obtain high-purity material.[5] Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures with hexanes.

  • Work-up Procedure: The work-up is critical for removing inorganic salts and other water-soluble impurities. A typical work-up involves quenching the reaction (e.g., with ice-cold water or a saturated sodium bicarbonate solution), followed by extraction with an organic solvent like diethyl ether or ethyl acetate.[7][8] The organic layer should then be washed with brine and dried over an anhydrous salt like sodium sulfate before solvent removal.

Section 2: Vilsmeier-Haack Formylation of Indoles

The Vilsmeier-Haack reaction is a common method for synthesizing indole-3-carboxaldehyde from indole.[9] However, it is not without its challenges.

Question: My Vilsmeier-Haack reaction is producing a significant amount of an insoluble, high-molecular-weight solid. What is it and how can I prevent its formation?

Answer: This common byproduct is likely a bis(indolyl)methane derivative. It forms when the desired indole-3-carboxaldehyde product reacts with another molecule of the starting indole under the acidic reaction conditions.[5]

Prevention Strategies:

  • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (POCl₃ and DMF).[5]

  • Temperature Control: Maintain a low reaction temperature (0°C to room temperature) during the addition of the indole to the pre-formed Vilsmeier reagent.[5] Elevated temperatures can accelerate the formation of the bis(indolyl)methane byproduct.[5]

  • Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent.[5] This ensures that the indole is always in the presence of an excess of the formylating agent, minimizing its reaction with the product.

Question: I'm observing a significant amount of 3-cyanoindole as a byproduct in my Vilsmeier-Haack reaction. What causes this and how can I avoid it?

Answer: The formation of 3-cyanoindole is a known side reaction in the Vilsmeier-Haack formylation of indoles.[7]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Nitrogen-containing impurities in reagents or solvents (e.g., from DMF decomposition).[7]Use high-purity, anhydrous solvents and freshly distilled reagents.[7]
Reaction with atmospheric moisture.[7]Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[7]
High reaction temperatures or prolonged reaction times.[7]Optimize the reaction temperature and time. Monitor reaction progress by TLC.
Inappropriate work-up conditions (e.g., using ammonia-based quenching agents).[7]Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[7]

Experimental Workflow: Vilsmeier-Haack Formylation

reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation Add Indole Solution workup Work-up & Isolation formylation->workup Quench purification Purification workup->purification Crude Product

Caption: General workflow for the Vilsmeier-Haack formylation of indole.

Section 3: Wittig Reaction

The Wittig reaction is a powerful tool for converting the aldehyde group of indole-3-carboxaldehyde into an alkene.[3][10]

Question: My Wittig reaction with indole-3-carboxaldehyde is giving low yields and a mixture of (E)- and (Z)-isomers. How can I improve the yield and stereoselectivity?

Answer: The outcome of a Wittig reaction is highly dependent on the nature of the phosphorus ylide and the reaction conditions.

  • Ylide Reactivity:

    • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) are less reactive and generally lead to the formation of the (E)-alkene. These reactions may require heating.

    • Unstabilized Ylides: Non-stabilized ylides (e.g., from simple alkyl halides) are more reactive and typically favor the (Z)-alkene, especially under salt-free conditions.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the stereochemical outcome. Aprotic solvents like THF are common.

    • Base: Strong, non-nucleophilic bases like n-butyllithium, sodium hydride, or sodium amide are typically used to generate the ylide.[11] The presence of lithium salts can favor (E)-alkene formation.

    • Temperature: Ylide formation is often done at low temperatures (-78°C to 0°C) to prevent decomposition. The reaction with the aldehyde can then be allowed to warm to room temperature.

Troubleshooting Logic for Wittig Reactions

start Low Yield / Poor Selectivity check_ylide Check Ylide Stability start->check_ylide check_conditions Review Reaction Conditions start->check_conditions stabilized Stabilized Ylide? check_ylide->stabilized unstable Unstabilized Ylide? check_ylide->unstable solvent Solvent Choice check_conditions->solvent base Base Selection check_conditions->base temp Temperature Control check_conditions->temp e_isomer Favors (E)-isomer stabilized->e_isomer z_isomer Favors (Z)-isomer unstable->z_isomer optimize_yield Optimize for Yield solvent->optimize_yield base->optimize_yield temp->optimize_yield

Caption: Decision tree for troubleshooting Wittig reactions of indole-3-carboxaldehyde.

Section 4: Reductive Amination

Reductive amination is a common method for synthesizing N-substituted indole derivatives from indole-3-carboxaldehyde.[3]

Question: I am attempting a reductive amination, but I'm observing significant N-alkylation of the indole ring instead of reaction at the aldehyde. How can I promote the desired reaction?

Answer: The regioselectivity of alkylation on the indole nucleus is a classic challenge.[12] The nitrogen of the indole ring can be nucleophilic, especially under basic conditions, leading to competing N-alkylation.[12]

Strategies to Favor Aldehyde Reactivity:

  • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion formed in situ, rather than the aldehyde itself. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason. Sodium cyanoborohydride is another option, but is more toxic.

  • Reaction pH: Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the amine, favoring iminium ion formation over direct N-alkylation of the indole. Acetic acid is commonly used as a catalyst.

  • Protecting the Indole Nitrogen: If N-alkylation remains a persistent issue, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Tosyl) can be an effective strategy. The protecting group can be removed in a subsequent step.

Question: My reductive amination is incomplete, and I'm left with a mixture of starting material and product. How can I drive the reaction to completion?

Answer: Incomplete conversion can be due to several factors.

  • Stoichiometry: Ensure an appropriate excess of the amine and the reducing agent is used.

  • Reaction Time and Temperature: Some reductive aminations require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.

  • Water Removal: The formation of the iminium ion intermediate generates water. In some cases, removing this water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product.

References

  • Technical Support Center: Side Reactions in the Formylation of Indole - Benchchem. (n.d.).
  • Technical Support Center: Vilsmeier-Haack Formylation of Indoles - Benchchem. (n.d.).
  • Optimization of reaction conditions for 3h-Indole-2-carbaldehyde synthesis - Benchchem. (n.d.).
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.).
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017).
  • Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. (n.d.).
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.).
  • Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline - Benchchem. (n.d.).
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021).
  • Vilsmeier–Haack reaction of indole - YouTube. (2025).
  • Solved In the following reaction, an indole—specifically, | Chegg.com. (2020).
  • Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025).

Sources

Technical Support Center: Navigating the Synthesis of Indole Derivatives - A Guide to Solvent Selection and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its synthesis is a cornerstone of many research programs. However, the path to the desired indole can be fraught with challenges, many of which are intricately linked to a seemingly simple choice: the reaction solvent.

This guide provides in-depth technical insights, troubleshooting strategies, and practical, field-proven advice to help you navigate the complexities of solvent selection in indole synthesis. We will delve into the mechanistic role of solvents in key indole-forming reactions, offer solutions to common experimental hurdles, and provide detailed protocols to enhance the reproducibility and success of your work.

The Critical Role of the Solvent: More Than Just a Medium

The choice of solvent in organic synthesis is far from a passive decision. The solvent's properties—polarity, proticity, boiling point, and coordinating ability—can profoundly influence reaction kinetics, equilibria, and even the reaction pathway itself. In the context of indole synthesis, the solvent can:

  • Modulate Catalyst Activity: The solvent can alter the acidity of Brønsted or Lewis acid catalysts, impacting their efficacy in reactions like the Fischer indole synthesis.

  • Stabilize Intermediates and Transition States: Solvents can stabilize charged intermediates or transition states, thereby accelerating or decelerating key reaction steps. For example, polar solvents can be crucial for reactions involving polar intermediates.[1]

  • Influence Solubility: Ensuring that all reactants, reagents, and intermediates remain in solution is critical for reaction efficiency. Poor solubility can lead to low yields and incomplete reactions.[1]

  • Dictate Regioselectivity: In reactions involving unsymmetrical starting materials, the solvent can influence which regioisomer is preferentially formed.[2]

  • Enable or Inhibit Side Reactions: The solvent can either promote desired transformations or facilitate unwanted side reactions, such as polymerization or decomposition.[1]

Troubleshooting Common Issues in Indole Synthesis: A Q&A Approach

This section addresses specific problems you might encounter during your experiments, with a focus on solvent-related solutions.

Issue 1: Low or No Yield of the Desired Indole

Question: My Fischer indole synthesis is giving a very low yield. I've checked my starting materials and catalyst. Could the solvent be the culprit?

Answer: Absolutely. The Fischer indole synthesis is notoriously sensitive to reaction conditions, with the solvent playing a pivotal role.[1] Here are a few solvent-related factors to consider:

  • Inadequate Solubility: If your arylhydrazine or carbonyl compound has poor solubility in the chosen solvent, the reaction will be slow and inefficient. Consider a solvent that better solubilizes both starting materials.

  • Catalyst Deactivation: The solvent can impact the effective acidity of your catalyst. In some cases, the solvent itself can act as a base, neutralizing the acid catalyst.

  • Intermediate Instability: The key intermediates in the Fischer synthesis, such as the ene-hydrazine, can be unstable. A solvent that can stabilize these intermediates through hydrogen bonding or other interactions may improve yields.

  • High-Temperature Decomposition: Many Fischer indole syntheses require high temperatures, which can lead to decomposition of starting materials or products.[1] Diluting the reaction mixture with a high-boiling, inert solvent like sulfolane or dichloromethane can sometimes mitigate this issue by allowing for better temperature control and preventing localized overheating.[1]

Question: I'm attempting a Bischler-Möhlau synthesis, and my yields are consistently poor. What solvent adjustments can I make?

Answer: The traditional Bischler-Möhlau synthesis often requires harsh conditions, which is a common reason for low yields.[1] Modern modifications have focused on milder conditions, where solvent choice is critical.[1]

  • Consider Polar Aprotic Solvents: Solvents like DMF or DMSO can facilitate the reaction without participating in side reactions.

  • Solvent-Free, Microwave-Assisted Conditions: For many substrates, this has proven to be a highly effective method for improving yields and reducing reaction times.[1][3] The absence of a solvent can minimize side product formation and simplify purification.

Question: My palladium-catalyzed indole synthesis (e.g., Larock synthesis) is not going to completion. What solvent-related factors should I investigate?

Answer: The efficiency of palladium-catalyzed reactions is highly dependent on the solvent. The solvent must not only dissolve the reactants and catalyst but also play an active role in the catalytic cycle.

  • Solvent Polarity: Polar aprotic solvents like DMF, DMAc, or NMP are often the solvents of choice for Larock indole synthesis. These solvents help to stabilize the polar intermediates in the catalytic cycle.

  • Ligand Solubility and Stability: The solvent must be compatible with the phosphine ligand used. Some ligands may be unstable or have poor solubility in certain solvents.

  • Base Solubility: The choice of base is also critical, and its solubility in the reaction solvent can significantly impact the reaction rate.

Issue 2: Formation of Undesired Side Products or Isomers

Question: My Fischer indole synthesis with an unsymmetrical ketone is producing the wrong regioisomer. Can the solvent influence this?

Answer: Yes, the solvent can influence the regioselectivity of the Fischer indole synthesis with unsymmetrical ketones.[2] The reaction proceeds through the formation of an enamine intermediate, and the relative stability of the possible E/Z isomers of this intermediate can be influenced by the solvent. While the structure of the ketone often has the dominant effect, systematically varying the solvent and catalyst is a valid strategy to optimize the desired regioselectivity.[2]

Question: I'm observing significant tar and polymer formation in my Fischer indole synthesis. How can I minimize this?

Answer: Tar and polymer formation is a common issue in Fischer indole synthesis, often due to the strongly acidic and high-temperature conditions.[2]

  • Milder Conditions: Use the mildest possible acid catalyst and the lowest effective temperature.

  • Solvent Dilution: As mentioned earlier, using an inert, high-boiling solvent can help control the reaction temperature and prevent the formation of intractable tars.[1]

Quantitative Data on Solvent Effects

The following tables provide a snapshot of how solvent choice can impact the outcome of various indole syntheses.

Table 1: Solvent Effects on the Microwave-Assisted Palladium-Catalyzed Cyclization of N-Aryl Enamines

EntrySolventTime (h)Yield (%)
1DMF0.5>99
2Acetonitrile0.585
31,4-Dioxane0.582
4Toluene0.570

Data adapted from a study on the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives.[4]

Table 2: Comparison of Solvents in the Synthesis of New Indolenines via Fischer's Method

EntrySolventTime (h)Yield (%)
1Ethanol1.595
2Methanol290
3n-Propanol280
4Acetonitrile370
5Dichloromethane450
6Water440
7Solvent-free185

Reaction of p-tolylhydrazine hydrochloride with isopropyl methyl ketone in the presence of citric acid.[1]

Table 3: Common Solvents and Their Properties

SolventDielectric Constant (ε)Dipole Moment (μ, D)Type
Toluene2.380.36Nonpolar
Dichloromethane8.931.60Polar Aprotic
Tetrahydrofuran (THF)7.51.75Polar Aprotic
Acetonitrile37.53.92Polar Aprotic
Dimethylformamide (DMF)383.82Polar Aprotic
Dimethyl sulfoxide (DMSO)473.96Polar Aprotic
Ethanol301.69Polar Protic
Acetic Acid6.21.74Polar Protic
Water801.85Polar Protic

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key indole syntheses, with a focus on the role of the solvent.

Protocol 1: General Procedure for Fischer Indole Synthesis

Description: This protocol describes the synthesis of an indole derivative from an arylhydrazine and a ketone.

Materials:

  • Arylhydrazine (1.0 eq.)

  • Aldehyde or ketone (1.0-1.2 eq.)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid)

  • Solvent (e.g., acetic acid, ethanol, or a high-boiling inert solvent)

Procedure:

  • Hydrazone Formation (can be performed in situ): In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound in the chosen solvent (e.g., ethanol or acetic acid). Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting materials are consumed. The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be carried forward directly.

  • Indolization: To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst. Heat the reaction mixture to the appropriate temperature (this will vary depending on the substrate and catalyst). Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Microwave-Assisted, Solvent-Free Bischler-Möhlau Indole Synthesis (One-Pot)

Description: This protocol outlines a one-pot, solvent-free synthesis of 2-arylindoles from anilines and phenacyl bromides.[3]

Materials:

  • Substituted aniline (2 equivalents)

  • Substituted phenacyl bromide (1 equivalent)

  • Dimethylformamide (DMF, 3 drops)

Procedure:

  • In a microwave-safe vessel, mix the aniline and phenacyl bromide.

  • Stir the mixture for 3 hours at room temperature.

  • Add 3 drops of DMF to the mixture.

  • Irradiate the mixture in a microwave reactor at 600 W for 1 minute.

  • After cooling, purify the crude product by column chromatography to obtain the desired 2-arylindole.

Protocol 3: General Procedure for Larock Indole Synthesis

Description: This protocol describes a versatile palladium-catalyzed method for preparing 2,3-disubstituted indoles.[5]

Materials:

  • o-Iodoaniline (or o-bromoaniline)

  • Disubstituted alkyne (typically 2-5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the o-haloaniline, the disubstituted alkyne, the palladium catalyst, and the base.

  • Add the solvent and heat the mixture to the required temperature (often around 100°C).

  • Stir the reaction until completion, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in indole synthesis and solvent selection.

Fischer_Indole_Synthesis A Arylhydrazine + Carbonyl B Hydrazone Formation A->B C Ene-hydrazine Tautomer B->C D [3,3]-Sigmatropic Rearrangement (Rate-determining step) C->D E Di-imine Intermediate D->E F Cyclization E->F G Ammonia Elimination F->G H Indole Product G->H Solvent1 Solvent Choice: - Solubility of reactants - Catalyst for hydrazone formation Solvent1->B Solvent2 Solvent Choice: - Stabilization of polar transition state - Acidity of catalyst Solvent2->D

Caption: Key stages of the Fischer indole synthesis and points of solvent influence.

Solvent_Selection_Workflow Start Start: Indole Synthesis Planned ReactionType Identify Reaction Type (Fischer, Bischler-Möhlau, Pd-catalyzed, etc.) Start->ReactionType Solubility Assess Solubility of Reactants & Reagents ReactionType->Solubility Polarity Consider Polarity Requirements (Protic vs. Aprotic) Solubility->Polarity Temp Determine Temperature Requirements (Boiling Point) Polarity->Temp Green Evaluate Green Chemistry Aspects Temp->Green Troubleshoot Troubleshooting Loop Green->Troubleshoot Optimize Optimize Conditions (Solvent mixture, additives) Troubleshoot->Optimize Low Yield / Side Products Success Successful Synthesis Troubleshoot->Success High Yield / Purity Optimize->Troubleshoot

Caption: A systematic workflow for solvent selection in indole synthesis.

Conclusion

The successful synthesis of indole derivatives is a multifaceted challenge where the choice of solvent is a critical parameter. By understanding the mechanistic role of the solvent and by systematically troubleshooting common issues, researchers can significantly improve the outcome of their synthetic efforts. This guide provides a foundation of knowledge and practical advice to empower you to make informed decisions in your experimental design.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Solvent Selection for Indole Synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them. BenchChem.
  • Wikipedia. (2023). Fischer indole synthesis. [Link]
  • Wikipedia. (2023). Bischler–Möhlau indole synthesis. [Link]
  • Wikipedia. (2023). Larock indole synthesis. [Link]
  • Menéndez, J. C., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95. [Link]
  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current medicinal chemistry, 18(4), 615–637. [Link]
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • Cacchi, S., et al. (2003).
  • Dong, J., & Hu, Y. (2011). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Organic letters, 13(9), 2258–2261. [Link]
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
  • BenchChem. (2025). A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride. BenchChem.
  • Colomer, I., & Greaney, M. F. (2012). The benzyne Fischer-indole reaction.
  • Taber, D. F., & Straney, P. J. (2010). The Synthesis of Indoles. Organic reactions, 1-105.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875–2911.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873–2920.
  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2010).
  • Chen, J., et al. (2017). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science, 8(11), 7539–7544. [Link]
  • Sundberg, R. J. (2002). Indoles. Academic press.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Springer Science & Business Media.
  • BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. BenchChem.

Sources

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. The indole core is a privileged scaffold in countless natural products and pharmaceuticals, but controlling the precise position of substitution remains a significant synthetic hurdle.

This document moves beyond simple protocols. It aims to provide a mechanistic understanding of why a particular regioisomer is favored and offers field-proven troubleshooting strategies to steer your reaction toward the desired outcome. We will explore classical indole syntheses, modern C-H functionalization techniques, and the subtle yet powerful effects of reaction parameters.

Section 1: Troubleshooting Regioselectivity in Classical Indole Syntheses

Classical name reactions are the bedrock of indole synthesis, yet they often present regiochemical challenges, particularly with unsymmetrical starting materials.

Q1: My Fischer indole synthesis with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I favor one over the other?

This is a classic problem rooted in the formation of the ene-hydrazine intermediate and the subsequent[1][1]-sigmatropic rearrangement. The regioselectivity is determined by which enamine equivalent is formed and its relative stability.

Root Cause Analysis: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. For an unsymmetrical ketone, two different ene-hydrazines can form, leading to two potential indole products. The product ratio is governed by the relative rates of formation of these ene-hydrazines.

  • Thermodynamic vs. Kinetic Control: Under strongly acidic conditions, the reaction can favor the more thermodynamically stable (more substituted) ene-hydrazine.[2] Milder conditions, such as using glacial acetic acid, may favor the kinetic, less-substituted ene-hydrazine.[2]

  • Steric Hindrance: Bulky substituents on the ketone can sterically hinder the formation of the more substituted ene-hydrazine, thus favoring the formation of the less-substituted indole regioisomer.

  • Electronic Effects: Electron-withdrawing groups on the phenylhydrazine can destabilize the transition state leading to one isomer over another.[3][4] Conversely, electron-donating groups on the carbonyl component can lead to unwanted N-N bond cleavage, causing the reaction to fail entirely.[5]

Troubleshooting Protocol:

  • Acid Catalyst Modification:

    • For the less-substituted indole: Switch from a strong protic acid (like H₂SO₄ or polyphosphoric acid) to a milder one like acetic acid or a Lewis acid (e.g., ZnCl₂). This favors the kinetically formed, less-substituted ene-hydrazine.

    • For the more-substituted indole: Use a strong acid and higher temperatures to push the reaction toward thermodynamic equilibrium, favoring the more stable, more-substituted ene-hydrazine.

  • Temperature Adjustment: Lowering the reaction temperature generally favors the kinetic product. Perform a temperature screen from room temperature up to the reflux point of your solvent.

  • Substrate Modification: If possible, introduce a bulky substituent on the ketone to sterically direct the tautomerization.

Q2: I'm performing a Larock indole synthesis with an unsymmetrical alkyne, and the regioselectivity is poor. What factors control the alkyne insertion?

The Larock synthesis is a powerful palladium-catalyzed heteroannulation. The key regioselectivity-determining step is the migratory insertion of the alkyne into the aryl-palladium bond.[6]

Root Cause Analysis: Contrary to initial assumptions, the regioselectivity is not always governed by inserting the smaller group adjacent to the aryl-palladium complex. Often, the more sterically demanding substituent on the alkyne is placed adjacent to the palladium, while the smaller group is positioned next to the aniline's aryl ring.[6] This is driven by minimizing steric strain in the forming C-C bond during the syn-insertion step.[6]

  • Steric Effects: This is the dominant factor. The reaction generally proceeds to place the larger alkyne substituent at the C2 position of the resulting indole.

  • Coordinating Groups: Functional groups on the alkyne that can coordinate to the palladium catalyst (e.g., esters, protected amines) can influence the regioselectivity, though their directing effect can be modest.[1][7]

  • Catalyst System: The choice of palladium catalyst and ligands can influence the outcome. N-heterocyclic carbene (NHC) palladium complexes have been shown to provide excellent yields and high regioselectivity.[8]

Troubleshooting Protocol:

  • Maximize Steric Differentiation: If your synthesis allows, redesign the alkyne substrate to have one sterically bulky group (e.g., t-butyl, trimethylsilyl) and one small group (e.g., methyl, hydrogen). This will heavily favor a single regioisomer.

  • Catalyst and Ligand Screening:

    • Switch from a standard catalyst like Pd(OAc)₂ to a pre-formed NHC-palladium complex.[8]

    • If using Pd(OAc)₂, screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃) to alter the steric environment around the metal center.

  • Solvent and Base Optimization: While steric factors are primary, the base (e.g., K₂CO₃, NaOAc) and solvent can subtly influence the reaction. Screen a matrix of conditions (e.g., DMF, NMP, or toluene as solvent with different carbonate bases).

Section 2: Controlling Regioselectivity in C-H Functionalization

Direct C-H functionalization is a highly efficient strategy for elaborating the indole core. However, controlling which C-H bond reacts is a significant challenge.

Q3: My C-H arylation reaction is non-selective between the C2 and C3 positions. How can I selectively target one over the other?

The indole nucleus has distinct electronic properties. The C3 position is the most nucleophilic and is the kinetic site of electrophilic attack.[9] The C2 position's reactivity can be unmasked under specific, often catalyst-controlled, conditions.

Root Cause Analysis:

  • Inherent Reactivity: Without a directing group, most electrophilic-type C-H functionalizations (like Friedel-Crafts or Vilsmeier-Haack) will occur at C3.

  • Catalyst-Control: Many transition-metal-catalyzed processes can override this inherent reactivity. The outcome often depends on the mechanism (e.g., concerted metalation-deprotonation vs. electrophilic palladation) and the ligand environment around the metal.[9][10] For example, Stahl and coworkers found that using 4,5-diazafluoren-9-one as a ligand with a palladium catalyst could switch the selectivity from C2 to C3 arylation.[11]

Troubleshooting Workflow:

G start Poor C2/C3 Selectivity q1 Is an N-Protecting Group present? start->q1 n_pg Consider N-Protecting Group. Bulky groups (Pivaloyl, SEM) can sterically favor C3. q1->n_pg No y_pg Modify the N-Protecting Group. Or proceed to Catalyst/Ligand Screening. q1->y_pg Yes q2 What is the catalytic system? n_pg->q2 y_pg->q2 c2_path To Favor C2-Arylation: - Use 'ligandless' Pd(OAc)₂ with a Mg base. - Mechanism involves electrophilic palladation with C3->C2 migration. q2->c2_path c3_path To Favor C3-Arylation: - Add specific ligands (e.g., 4,5-diazafluorenone). - Use different metals (e.g., Cu(III) systems). - Use N-directing groups. q2->c3_path solvent Solvent Choice is Critical: - Toluene can promote C3->C2 migration. - Coordinating solvents like THF can bind acid byproducts and inhibit migration, favoring C3. c2_path->solvent c3_path->solvent

Caption: Troubleshooting C2 vs. C3 Functionalization.

Q4: I need to functionalize the indole benzene ring at the C4 or C7 position, but all reactivity occurs on the pyrrole ring. What strategies exist for this?

Functionalizing the benzenoid ring (C4-C7) is challenging due to the overwhelming reactivity of the C2 and C3 positions.[12][13] The most effective strategy is to use a removable directing group (DG) on the indole nitrogen (N1) or at the C3 position.

Mechanism of Action: A directing group contains a heteroatom (e.g., N, O, S) that can coordinate to the transition metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond on the benzene ring, facilitating its activation through the formation of a stable metallacycle intermediate.

Caption: Directing Group Strategy for C4-Functionalization.

Common Directing Group Strategies:

Target PositionDirecting Group (at N1 unless noted)Typical CatalystReference
C4 Aldehyde (at C3)Ru(II)[14][15]
C4 Glycine (transient DG for C3-formyl)Pd(OAc)₂[16]
C7 Pivaloyl (N-Piv)Pd(OAc)₂[17]
C7 2-Pyridyl, BenzoxazoleBCl₃[17]

Troubleshooting Protocol:

  • Select an Appropriate Directing Group: Choose a DG known to direct to your desired position from the table above or the literature. Ensure you have a reliable protocol for both its installation and removal.

  • Optimize Reaction Conditions: C-H activation is sensitive. Screen catalyst loading, oxidant (if required), temperature, and solvent.

  • Check for Steric Hindrance: Ensure that substituents on the benzene ring do not sterically block the C-H bond you are targeting from approaching the catalyst.

Section 3: General Troubleshooting Parameters

Beyond specific reaction classes, several universal parameters can be tuned to improve regioselectivity.

Q5: How significantly can solvent and temperature affect the regiochemical outcome of my reaction?

These parameters can be decisive. A change in solvent or temperature can alter reaction mechanisms, favor kinetic versus thermodynamic pathways, or influence catalyst stability and solubility.

  • Solvent Effects: Solvents can play an active role in the reaction mechanism. For example, in a copper-catalyzed arylation of indoles, switching the solvent from toluene to THF was shown to completely switch the regioselectivity from C2 to C3.[18] The coordinating ability of THF was proposed to inhibit a key C3-to-C2 migration step.[18]

  • Temperature Effects: Temperature often dictates whether a reaction is under kinetic or thermodynamic control. A sustainable, temperature-controlled protocol for the thiolation of 2-indolylmethanols demonstrated a switch in regioselectivity by simply changing the reaction temperature, allowing for the selective synthesis of different functionalized indole sulfides.[19]

General Recommendations:

  • Solvent Screening: Always screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dioxane, THF, Acetonitrile, HFIP).

  • Temperature Screening: Run your reaction at different temperatures (e.g., 0 °C, room temperature, 60 °C, 110 °C) to determine if the product ratio is temperature-dependent. This is a classic method to probe for kinetic vs. thermodynamic control.

Section 4: Frequently Asked Questions (FAQs)

Q: My Bischler-Möhlau synthesis is giving a mess of products. Can it be improved? A: This reaction is notoriously difficult to control due to harsh conditions and competing mechanistic pathways.[20][21][22] To improve outcomes, try using microwave irradiation to shorten reaction times and reduce side products. Alternatively, using lithium bromide as a catalyst has been shown to enable milder conditions and may improve regioselectivity.[20]

Q: Can an N-protecting group be used to direct regioselectivity? A: Absolutely. Protecting groups are not just passive blockers. A bulky group like N-pivaloyl can sterically hinder the C2 position, favoring reaction at C3 or even directing C-H activation to C7.[17][23][24] An electron-withdrawing group like N-tosyl deactivates the entire ring but can alter the C2/C3 reactivity ratio in certain metal-catalyzed reactions.[23]

Q: I am attempting a C-H functionalization on an N-H indole, and it's not working. Why? A: The acidic N-H proton can interfere with many organometallic catalysts and bases used in C-H functionalization. It can lead to catalyst deactivation or competing N-functionalization. In almost all cases, protection of the indole nitrogen with a suitable group (e.g., Boc, SEM, Piv, Tosyl) is the first and most critical step for successful and selective C-H functionalization.[25]

Section 5: Experimental Protocols

Protocol 1: Catalyst-Controlled C3-Arylation of N-Sulfonylindole

This protocol is adapted from the work of Stahl and coworkers and illustrates a ligand-directed approach to achieving C3 selectivity.[11]

  • To an oven-dried vial equipped with a magnetic stir bar, add N-(phenylsulfonyl)indole (1 equiv.), the desired arylboronic acid (2 equiv.), Pd(OTs)₂ (0.05 equiv.), and 4,5-diazafluoren-9-one (0.10 equiv.).

  • Seal the vial and purge with O₂ for 5 minutes.

  • Add anhydrous solvent (e.g., toluene or t-amyl alcohol).

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to yield the C3-arylated indole.

Protocol 2: Directing Group-Mediated C4-Alkenylation of Indole

This protocol is based on the work of Prabhu and coworkers using a C3-aldehyde as a directing group.[14][15]

  • To a screw-cap vial, add indole-3-carboxaldehyde (1 equiv.), the desired alkene (2-3 equiv.), [Ru(p-cymene)Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Add dichloroethane as the solvent.

  • Seal the vial and place it in a preheated oil bath at 60-80 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C4-alkenylated indole. The C3-aldehyde directing group can then be removed or further transformed as needed.

References

  • Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
  • Nishikawa, T., et al. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry. [Link]
  • Noey, E. L., et al. (2017).
  • Lanke, V., & Prabhu, K. R. (2013).
  • (Various Authors). Traceless directing group strategy for indole synthesis via alkyne annulation.
  • (Various Authors). Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles.
  • (Various Authors).
  • Volla, C. M. R., et al. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). [Link]
  • Chiong, H. A., et al. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
  • Cera, G., et al. (2017). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
  • (Various Authors). Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. Taylor & Francis Online. [Link]
  • Wang, Y.-J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step.
  • (Various Authors). (2025). Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents. Organic Letters. [Link]
  • Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C-H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy.
  • Wang, Y.-J., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. RSC Publishing. [Link]
  • Sihag, P., et al. (2023).
  • (Various Authors). Regioselectivity of the asymmetric functionalization of indoles.
  • Aslam, M., et al. (2022). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones.
  • Nishikawa, T., et al. Regioselectivity of larock indole synthesis using functionalized alkynes. LookChem. [Link]
  • Kumar, P., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]
  • Wang, H., et al. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society. [Link]
  • Yang, S., et al. (2022). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Oçafrain, M., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link]
  • (Various Authors). (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
  • Larock indole synthesis. Wikipedia. [Link]
  • Porcheddu, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing). [Link]
  • Noey, E. L., et al. (2017). Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]
  • (Various Authors). Synthesis of indoles. Organic Chemistry Portal. [Link]
  • Kumar, A., et al. (2017). Temperature-controlled regioselective thiolation of 2-indolylmethanols under aqueous micellar conditions. Green Chemistry (RSC Publishing). [Link]
  • Mitchell, R. W., et al. (2010). Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes. National Institutes of Health (NIH). [Link]
  • (Various Authors).
  • Hughes, C. C., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. National Institutes of Health (NIH). [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
  • (Various Authors). (2025). Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines. Request PDF. [Link]
  • (Various Authors). (2025).
  • Potavathri, S., et al. (2011). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. DigitalCommons@URI. [Link]
  • Török, B., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health (NIH). [Link]
  • Török, B., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed. [Link]
  • Bischler–Möhlau indole synthesis. Wikipedia. [Link]
  • Gribble, G. W. (2021). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. National Institutes of Health (NIH). [Link]
  • West, A., et al. (2021).
  • (Various Authors). (2024). Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. The Journal of Organic Chemistry. [Link]
  • (Various Authors). Regioselectivity observed in the Bischler method and in the reactions between anilines, phenols, and DDS.
  • Alvarez, R., et al. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and organic synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a substituted indole, represents a class of heterocyclic compounds pivotal in medicinal chemistry due to the indole nucleus being a "privileged structure" in many pharmacologically active agents.[1] Its functional groups—a reactive aldehyde, a methyl group, and a deactivating nitro group—present a unique analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the definitive structural elucidation of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and validated analytical workflow.

The Imperative of High Certainty: Foundational Principles of MS

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions in the gas phase.[2][3] For structural confirmation, two core capabilities are paramount:

  • Molecular Formula Determination: Establishing the exact elemental composition.

  • Structural Isomer Differentiation: Confirming the specific arrangement of atoms and functional groups.

This guide will focus on a synergistic approach using High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) to achieve these goals with the highest degree of confidence.

Part 1: Choosing the Right Tool - A Comparative Analysis of Ionization Techniques

The first critical step in any mass spectrometry experiment is the ionization of the analyte. The choice of technique dictates the nature of the initial mass spectrum, influencing the observation of the molecular ion and the extent of initial fragmentation. For this compound (Molecular Weight: 204.18 g/mol , Formula: C₁₀H₈N₂O₃), the polarity imparted by the indole nitrogen, the aldehyde, and the nitro group makes it amenable to several techniques.[4][5]

Ionization TechniquePrincipleExpected Ion for AnalyteAdvantagesDisadvantagesBest For...
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.[6]M⁺• at m/z 204Creates complex, reproducible "fingerprint" spectra. Excellent for library matching.Molecular ion peak can be weak or absent for fragile molecules.[3]GC-MS analysis; creating reference spectra.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to soft ionization.[7][M+H]⁺ at m/z 205Soft ionization preserves the molecular ion. Ideal for polar molecules and easily coupled with Liquid Chromatography (LC).[8][9]Susceptible to matrix effects and ion suppression. May form adducts (e.g., [M+Na]⁺).LC-MS analysis for definitive molecular weight and subsequent MS/MS.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix, which absorbs laser energy to promote soft ionization.[M+H]⁺ at m/z 205Tolerant of salts and buffers. Good for a wide range of molecules. A study has shown nitro indoles can act as matrices.[10]Matrix peaks can interfere in the low-mass region.High-throughput screening, imaging mass spectrometry.

Expert Recommendation: For a comprehensive structural confirmation that includes chromatographic separation, Electrospray Ionization (ESI) is the superior choice. Its soft nature ensures the generation of an abundant protonated molecular ion ([M+H]⁺), which is the essential precursor for subsequent tandem mass spectrometry (MS/MS) analysis.[11][12]

Part 2: Unambiguous Elemental Formula with High-Resolution Mass Spectrometry (HRMS)

While low-resolution mass spectrometry measures nominal mass (to the nearest integer), HRMS instruments (like Orbitrap or TOF analyzers) can measure m/z to several decimal places.[13][14] This precision is powerful enough to determine a unique elemental formula.

The principle of HRMS relies on the fact that the exact mass of an atom is not an integer (except for Carbon-12).[15][16]

  • ¹H = 1.00783 amu

  • ¹²C = 12.00000 amu

  • ¹⁴N = 14.0031 amu

  • ¹⁶O = 15.9949 amu

For this compound (C₁₀H₈N₂O₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated:

(10 * 12.00000) + (9 * 1.00783) + (2 * 14.0031) + (3 * 15.9949) = 205.0557

An HRMS instrument should measure the m/z of the precursor ion within a very narrow tolerance (typically < 5 ppm) of this theoretical value, providing strong evidence for the proposed elemental composition and ruling out other possibilities with the same nominal mass.[17]

Part 3: Deconstructing the Molecule - Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

Once the elemental formula is confirmed, tandem mass spectrometry (MS/MS) is employed to verify the molecular structure.[18][19] In this process, the precursor ion (our [M+H]⁺ at m/z 205.06) is isolated, subjected to fragmentation (most commonly via Collision-Induced Dissociation, CID), and the resulting fragment ions are mass-analyzed.[2] The fragmentation pattern provides a structural fingerprint.

Predicted Fragmentation Pathway

The fragmentation of this compound is directed by its functional groups. The following pathway is proposed based on established fragmentation rules for aldehydes, nitro-aromatics, and indoles.[1][20]

G cluster_0 Precursor Ion cluster_1 Primary Fragments cluster_2 Secondary Fragments A [M+H]⁺ m/z 205.06 C₁₀H₉N₂O₃⁺ B Loss of H₂O m/z 187.05 C₁₀H₇N₂O₂⁺ A->B - H₂O (18 Da) C Loss of NO₂ m/z 159.07 C₁₀H₉N⁺ A->C - •NO₂ (46 Da) D Loss of CHO m/z 176.06 C₉H₈N₂O₂⁺ A->D - •CHO (29 Da) E Loss of CO m/z 131.07 C₉H₉N⁺ C->E - CO (28 Da) F Loss of HCN m/z 132.08 C₉H₁₀⁺ E->F - HCN (27 Da)

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Expected Key Fragments for Structural Confirmation
m/z (Theoretical)Loss from PrecursorFormula of FragmentStructural Significance
205.0557-C₁₀H₉N₂O₃⁺[M+H]⁺ Precursor Ion . Confirms molecular weight.
187.0451H₂O (18.01 Da)C₁₀H₇N₂O₂⁺Loss of water, likely involving the aldehyde proton and an oxygen from the nitro group.
176.0556•CHO (29.00 Da)C₉H₈N₂O₂⁺Characteristic loss of the formyl radical, confirming the presence of an aldehyde.
159.0706•NO₂ (46.00 Da)C₁₀H₉N⁺Loss of the nitro group, a key indicator for this substituent.
131.0702•NO₂ + CO (73.99 Da)C₉H₉N⁺Subsequent loss of carbon monoxide from the m/z 159 fragment. The resulting ion corresponds to the 2-methyl-indole core.

The detection of these specific neutral losses provides interlocking evidence confirming the presence and connectivity of the methyl, nitro, and carbaldehyde groups on the indole scaffold.

Part 4: A Validated Experimental Protocol (LC-MS/MS)

This protocol outlines a self-validating system for the confident identification of the target compound.

Workflow Overview

Caption: Standard LC-HRMS/MS workflow for small molecule identification.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.

    • Perform a serial dilution to create a working solution of ~1 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Formic acid is crucial for promoting protonation in positive ESI mode.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Rationale: A C18 column provides excellent retention for moderately polar aromatic compounds, while the gradient elution ensures a sharp peak shape for accurate mass analysis.[21][22]

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Data-Dependent Acquisition (DDA).[14]

    • Survey Scan (MS1):

      • Mass Range: m/z 100-500.

      • Resolution: >60,000.

      • Purpose: To detect the accurate mass of the protonated precursor ion ([M+H]⁺).

    • Dependent Scan (MS2):

      • Trigger: Isolate the most intense ion(s) from the MS1 scan (or a targeted inclusion list for m/z 205.06).

      • Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy ramp (e.g., 15-40 eV).

      • Resolution: >15,000.

      • Purpose: To generate a high-resolution fragmentation spectrum for structural confirmation.

  • Data Interpretation and Validation:

    • Step 1: Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion (m/z 205.0557). Confirm the presence of a chromatographic peak.

    • Step 2: Verify that the measured mass of this precursor ion is within 5 ppm of the theoretical mass.

    • Step 3: Analyze the corresponding MS/MS spectrum. Identify the key fragment ions and neutral losses predicted in the fragmentation table.

    • Step 4: Ensure the measured exact masses of the fragment ions also align with their theoretical compositions.

Conclusion

The structural confirmation of this compound is achieved with the highest confidence through a multi-faceted approach. The use of soft ionization (ESI) coupled with liquid chromatography ensures the analysis of a pure species and the generation of a stable precursor ion. High-resolution mass spectrometry (HRMS) provides an unambiguous elemental formula, while high-resolution tandem mass spectrometry (MS/MS) delivers a fragmentation "fingerprint" that confirms the specific arrangement of the methyl, nitro, and carbaldehyde functional groups. This combined, validated workflow provides the definitive evidence required by researchers in pharmaceutical development and synthetic chemistry.

References

  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
  • Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Link]
  • Garbe, L. A., et al. (2020).
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]
  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal. [Link]
  • Garbe, L. A., et al. (2020).
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. [Link]
  • Van Mever, M., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Gao, F., et al. (2021).
  • de Paula, J. C., et al. (2014). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]
  • Lermyte, F., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews. [Link]
  • Zhang, G., et al. (2012). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry.
  • MySkinRecipes. This compound. [Link]
  • American Chemical Society. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation.
  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules.
  • Liu, C., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. PubMed. [Link]
  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry. [Link]
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
  • Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]
  • Hanna, I., & Fandi, H. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical & bioanalytical techniques. [Link]
  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. Semantic Scholar. [Link]
  • Chemistry LibreTexts. (2023).
  • Zhang, Y., et al. (2017).
  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]
  • PubChem. 5-nitro-1H-indole-3-carbaldehyde. [Link]
  • Wang, C., et al. (2022). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Journal of the American Society for Mass Spectrometry. [Link]
  • Michigan State University. Mass Spectrometry. [Link]
  • Dr. Anupama. (2022).
  • Al-Huniti, M. H., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • ResearchGate. (2007).
  • Essassi, E. M., et al. (2011). Study of Mass Spectra of Some Indole Derivatives. International Journal of Organic Chemistry. [https://www.scirp.org/html/3-9 organic-chemistry-references-section_3-990033.htm]([Link] organic-chemistry-references-section_3-990033.htm)
  • D'Agostino, S., et al. (2022).
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. [Source not specified]. [Link]

Sources

A Comparative Guide to Purity Validation of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth technical comparison for validating the purity of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a key building block in the synthesis of various biologically active compounds. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, contextualize its superiority over other analytical techniques, and provide the experimental framework necessary for its implementation and validation, grounded in scientific principles and regulatory standards.

The Criticality of Purity for this compound

This compound is a versatile intermediate in organic synthesis, often employed in the construction of complex heterocyclic scaffolds for potential therapeutic agents. The presence of impurities, which can arise from starting materials, by-products, or degradation products, can have significant consequences, including altered biological activity, increased toxicity, and compromised stability of the final compound. Therefore, a precise and reliable analytical method for purity determination is paramount.

The Vilsmeier-Haack Synthesis Route and Potential Impurities

A common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Given this synthetic pathway for this compound, potential impurities may include:

  • Unreacted Starting Material: 2-Methyl-5-nitroindole.

  • Reagents from the Vilsmeier-Haack Reaction: Residual DMF or its degradation products.

  • By-products: Isomeric forms or products from over-formylation, although less common for indoles.

  • Degradation Products: Oxidized or hydrolyzed forms of the aldehyde.

A robust analytical method must be able to resolve the main compound from these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Validation

For the analysis of moderately polar, non-volatile compounds like this compound, reversed-phase HPLC (RP-HPLC) is the technique of choice.[6][7] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from closely related impurities.[8]

Proposed HPLC Method Parameters

The following method is a robust starting point for the purity analysis of this compound, based on established principles for separating polar aromatic compounds.[9][10][11][12]

Parameter Condition Rationale
Column C18, 4.6 mm x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the aromatic indole ring system. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA buffered aqueous mobile phase (A) controls the ionization of the indole nitrogen, leading to better peak shape. Acetonitrile (B) is a common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% BA gradient elution is employed to ensure the timely elution of both the polar starting materials and the more retained target compound, while also effectively separating any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe indole and nitro-aromatic chromophores exhibit strong absorbance at this wavelength, allowing for sensitive detection of the main peak and related impurities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve 1 mg/mL in Acetonitrile/Water (50:50)A diluent that is compatible with the mobile phase and ensures complete dissolution of the analyte.
Experimental Workflow for HPLC Purity Validation

The process of validating the purity of a new batch of this compound using the proposed HPLC method is outlined below.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting prep_sample Dissolve Sample in Diluent (1 mg/mL) inject_sample Inject Sample prep_sample->inject_sample prep_std Prepare Reference Standard (known purity, 1 mg/mL) sys_suit System Suitability Test (Inject Reference Standard) prep_std->sys_suit prep_blank Prepare Blank (Diluent only) inject_blank Inject Blank prep_blank->inject_blank sys_suit->inject_blank If passes inject_std Inject Reference Standard inject_blank->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calc_purity Calculate Purity (% Area) integrate->calc_purity report Generate Report calc_purity->report

HPLC Purity Validation Workflow
Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the HPLC method must be validated according to guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[10][11][13][14] This involves assessing several key parameters:

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.The peak for this compound should be well-resolved from all other peaks.
Linearity To demonstrate that the detector response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections and on different days.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, column temperature, and flow rate.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for quantitative purity determination, other techniques can provide complementary or preliminary information.

Technique Principle Advantages Disadvantages Applicability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase under high pressure.High resolution, high sensitivity, quantitative, and reproducible.[8]Higher cost and complexity compared to TLC.Ideal for quantitative purity determination and impurity profiling. [7]
Thin-Layer Chromatography (TLC) Separation based on differential migration of analytes on a thin layer of adsorbent material via capillary action.Simple, rapid, low cost, and allows for simultaneous analysis of multiple samples.[15]Lower resolution, primarily qualitative or semi-quantitative, and less sensitive than HPLC.[15][16]Suitable for rapid, qualitative checks, reaction monitoring, and preliminary purity assessment.
Melting Point Analysis Determination of the temperature range over which a solid substance transitions to a liquid.Simple, rapid, and inexpensive.A sharp melting point indicates high purity, but a depressed and broad melting range only suggests the presence of impurities, without identifying or quantifying them.[17][18]A useful, albeit non-specific, indicator of purity.
Spectroscopy (NMR, IR, MS) Interaction of molecules with electromagnetic radiation (NMR, IR) or fragmentation and mass analysis (MS).Provides structural information and can identify unknown impurities.Generally not a standalone method for quantitative purity determination without extensive calibration.Essential for structural confirmation of the main compound and identification of unknown impurities isolated by preparative chromatography.
Logical Flow of Purity Assessment

A comprehensive approach to purity validation would involve a multi-technique strategy.

Purity_Assessment_Logic start Synthesized This compound tlc TLC Analysis start->tlc Preliminary Check mp Melting Point Analysis tlc->mp If single spot fail Further Purification Required tlc->fail Multiple spots hplc Quantitative HPLC Purity Analysis mp->hplc If sharp MP mp->fail Broad MP spectroscopy Spectroscopic Characterization (NMR, MS, IR) hplc->spectroscopy If >98% pure hplc->fail <98% pure pass Purity Confirmed spectroscopy->pass Structure Confirmed spectroscopy->fail Inconsistent Structure

Logical Flow for Comprehensive Purity Assessment

Conclusion

The purity validation of this compound is a critical step in ensuring the quality and safety of downstream applications in drug discovery and development. While techniques like TLC and melting point analysis offer rapid preliminary assessments, High-Performance Liquid Chromatography stands as the definitive method for accurate, precise, and reproducible quantitative purity determination. The proposed RP-HPLC method, when properly validated according to ICH and USP guidelines, provides a robust and trustworthy system for quality control. By integrating HPLC with spectroscopic techniques for structural confirmation, researchers can have the highest confidence in the purity and identity of this important synthetic intermediate.

References

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
  • USP <1225> Method Valid
  • Chrom
  • Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12.PubMed. [Link]
  • Advantages of HPLC vs TLC.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.Periodica Polytechnica Chemical Engineering. [Link]
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.uspbpep.com. [Link]
  • Steps for HPLC Method Valid
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.Hichrom. [Link]
  • HPLC and UV Spectroscopy in Pharmaceutical Analysis.
  • TLC and HPLC.pptx.Slideshare. [Link]
  • HPLC Testing and Analysis - Detailed Guide for Accur
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques.Jordi Labs. [Link]
  • Comparison Between GC and HPLC for Pharmaceutical Analysis.Drawell. [Link]
  • Vilsmeier-Haack Reaction.Chemistry Steps. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.International Journal of Pharmaceutical Sciences and Research. [Link]
  • Vilsmeier-Haack Reaction.Organic Chemistry Portal. [Link]
  • Advantages and Disadvantages of HPLC in Protein Purity Analysis.MtoZ Biolabs. [Link]
  • Why Is HPLC Ideal for Chemical Purity Testing?Moravek. [Link]
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its applications in the synthesis of novel heterocyclic compounds.Growing Science. [Link]
  • Melting Point Matters: The Key to Purity, Identification, and Quality Control.Buchi.com. [Link]
  • Vilsmeier–Haack reaction.Wikipedia. [Link]
  • Compare and contrast the melting point determination and TLC as methods for detecting impurities in a solid sample. Explain your answer.Homework.study.com. [Link]
  • Vilsmeier-Haack Reaction.NROChemistry. [Link]
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.PubMed Central. [Link]
  • Can the HPLC purity of any product be more than its assay purity?Quora. [Link]
  • This compound.MySkinRecipes. [Link]
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

A Comparative Guide to the Bioactivity of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceutical agents.[1][2] This privileged scaffold, a fusion of a benzene and a pyrrole ring, is found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and versatile chemical reactivity have made it a fertile ground for the discovery of novel therapeutics.[2]

This guide focuses on a specific, highly functionalized indole derivative, 2-Methyl-5-nitro-1H-indole-3-carbaldehyde , and its analogs. The introduction of a nitro group at the 5-position and a carbaldehyde at the 3-position creates a unique electronic landscape that significantly influences the molecule's biological activity. The nitro group, being a strong electron-withdrawing group, can modulate the molecule's ability to interact with biological targets, while the carbaldehyde group serves as a versatile synthetic handle for creating a diverse library of analogs.[3] These derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5][6][7]

This document provides a comprehensive comparison of the bioactivity of this compound and its analogs, supported by experimental data and detailed protocols. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, exploring the structure-activity relationships that govern their potency and selectivity.

Comparative Bioactivity Analysis: A Multifaceted Profile

The bioactivity of this compound and its analogs is diverse, with significant potential in several key therapeutic areas. Below, we compare their performance based on available experimental data.

Anticancer Activity: Targeting the c-Myc Oncogene

A significant body of research has focused on the anticancer properties of 5-nitroindole derivatives.[4][8] A key mechanism of action for some of these compounds is their ability to bind to and stabilize G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene.[4][9] The c-Myc protein is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. By stabilizing the G4 structure, these indole derivatives can suppress c-Myc transcription, leading to reduced protein levels, cell cycle arrest, and ultimately, cancer cell death.[4]

Studies have shown that modifications to the core 5-nitroindole scaffold can significantly impact anticancer potency. For instance, the introduction of a pyrrolidine-substituted side chain can enhance binding to the c-Myc G-quadruplex.[4][9]

Table 1: Comparative Anticancer Activity of 5-Nitroindole Analogs Against HeLa Cells

Compound IDStructureIC50 (µM)[8]
5 5-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole5.08 ± 0.91
7 1-(3-(1H-imidazol-1-yl)propyl)-5-nitro-1H-indole5.89 ± 0.73

Note: The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data in Table 1 highlights that subtle changes in the substituent at the N1 position of the indole ring can influence the cytotoxic activity against human cervical cancer (HeLa) cells.

Below is a diagram illustrating the proposed mechanism of action for these c-Myc G-quadruplex binders.

G4_Binding_Mechanism Indole 5-Nitroindole Analog G4 c-Myc Promoter G-Quadruplex Indole->G4 Binds & Stabilizes Transcription Transcription Machinery G4->Transcription Blocks Binding cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Transcription Blocked Translation Translation cMyc_Protein c-Myc Protein Proliferation Uncontrolled Cell Proliferation

Caption: Mechanism of c-Myc inhibition by 5-nitroindole analogs.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Indole derivatives, including those with a 3-carbaldehyde group, have been extensively investigated for their antimicrobial properties.[10][11] They often exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The mechanism of action is often multifactorial and can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[12]

The introduction of different substituents on the indole ring and modifications of the 3-carbaldehyde group into hydrazone or other derivatives can fine-tune the antimicrobial potency and spectrum.[10] For example, a study on indole-3-aldehyde hydrazide/hydrazone derivatives demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[10]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Indole Analogs

CompoundS. aureusMRSAE. coliB. subtilisC. albicansReference
Analog 112.56.252512.550[10]
Analog 22512.55025100[10]
Ampicillin6.25>100---[10]
Ciprofloxacin--3.1253.125-[10]
Fluconazole----6.25[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

The data suggests that certain indole analogs exhibit potent activity against MRSA, a significant clinical challenge.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, and the development of new anti-inflammatory agents is a major research focus. Indole derivatives have shown promise in this area, with some compounds exhibiting potent anti-inflammatory effects.[6][7] The mechanisms underlying these effects can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production, such as TNF-α and IL-1β.[7][13]

The structural features of the indole scaffold can be modified to enhance anti-inflammatory activity. For example, the synthesis of hybrid molecules combining the indole nucleus with other pharmacologically active moieties has led to the discovery of potent anti-inflammatory agents.[7][13]

Experimental Protocols: Methodologies for Bioactivity Assessment

To ensure the scientific rigor of the bioactivity data presented, it is crucial to employ standardized and validated experimental protocols. Below are detailed methodologies for key assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory properties of this compound and its analogs.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Caption: Workflow for the MTT assay to determine anticancer activity.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Controls: Include positive (microorganism with no compound) and negative (broth only) controls.

Conclusion and Future Directions

This compound and its analogs represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. The structure-activity relationship studies highlighted in this guide provide a roadmap for the rational design of more potent and selective analogs. Future research should focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of the chemical space around the 5-nitroindole scaffold is a promising strategy for the development of novel therapeutics to address unmet medical needs.

References

  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]
  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
  • (2025). Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives.
  • Li, Y., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central. [Link]
  • Yıldırım, I., et al. (2008).
  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
  • (n.d.). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs.
  • (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • (2016).
  • Singh, G., et al. (2022).
  • (1993). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Indian Academy of Sciences. [Link]
  • (2022). Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]
  • (2011).
  • (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
  • (n.d.). Structure/activity relationships of indole derivatives.
  • (2014). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PubMed Central. [Link]
  • (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H).
  • (n.d.). This compound. MySkinRecipes. [Link]
  • (2024).
  • (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • (2024).
  • (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central. [Link]
  • (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives.
  • (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]

Sources

A Comparative Guide to Alternative Reagents for the Formylation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The formyl group is a critical functional handle in organic synthesis, serving as a versatile precursor for a wide array of chemical transformations. Its introduction onto the indole scaffold, particularly at the C3-position, yields indole-3-carbaldehydes, which are pivotal intermediates in the synthesis of numerous biologically active compounds and pharmaceuticals. For decades, the Vilsmeier-Haack and Reimer-Tiemann reactions have been the cornerstone methods for indole formylation. However, these classical approaches often necessitate harsh reaction conditions, utilize hazardous reagents, and may suffer from limited functional group tolerance and low yields.[1][2][3]

This guide provides a comprehensive comparison of modern, alternative reagents for the formylation of indoles, focusing on milder, more efficient, and environmentally benign methodologies. We will delve into the mechanistic nuances of each alternative, present comparative experimental data, and provide detailed protocols for key reactions, empowering researchers to make informed decisions for their synthetic strategies.

The Limitations of Classical Formylation Methods

The Vilsmeier-Haack reaction , employing a phosphine- or phosphorus-based halide and N,N-dimethylformamide (DMF), and the Reimer-Tiemann reaction , which uses chloroform in a basic medium, have been workhorses in organic synthesis.[1] The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a potent electrophile that formylates electron-rich aromatic rings. While effective, it often requires stoichiometric amounts of phosphorus oxychloride and can be incompatible with sensitive functional groups. The Reimer-Tiemann reaction, on the other hand, proceeds via a dichlorocarbene intermediate and is generally limited to phenols and other highly activated systems, often resulting in low yields and ortho-selectivity issues.

The quest for milder and more selective formylation methods has led to the development of a diverse toolkit of alternative reagents and catalytic systems. These modern approaches offer significant advantages in terms of operational simplicity, functional group compatibility, and sustainability.

A Comparative Analysis of Alternative Formylation Reagents

The following sections explore a range of alternative reagents, highlighting their mechanisms, advantages, and limitations. A summary of their performance is presented in Table 1.

Metal-Catalyzed Formylation Reactions

Transition metal catalysis has emerged as a powerful strategy for C-H functionalization, including the formylation of indoles. These methods often proceed under milder conditions and exhibit high regioselectivity.

Recent advancements have demonstrated the use of ruthenium (Ru) and iron (Fe) catalysts for the C3-selective formylation of free (N-H) indoles.[4][5] These reactions utilize anilines, such as N-methylaniline, as the carbonyl source and an oxidant like tert-butyl hydroperoxide (TBHP).[4][5][6] The reactions are operationally simple and show good functional group compatibility, providing the desired products in good yields.[4][5] Carbon-labeling experiments have confirmed that the carbonyl carbon originates from the methyl group of N-methylaniline.[4][5][6]

A proposed mechanism involves the metal-catalyzed oxidation of the amine to form an iminium ion intermediate. The nucleophilic indole then attacks this intermediate, followed by further oxidation and hydrolysis to yield the 3-formylindole.[4]

An environmentally benign and cost-effective method employs ferric chloride (FeCl3) as a catalyst for the C3-formylation of indoles using formaldehyde and aqueous ammonia, with air as the oxidant.[7][8] This approach avoids the use of hazardous reagents like POCl3 and strong acids or bases.[7] The reaction proceeds under relatively mild conditions and is scalable, making it suitable for larger-scale syntheses.[7][8] Mechanistic studies suggest the formation of an imine intermediate, which is then attacked by the indole.[7]

Metal-Free Formylation Reactions

Growing environmental concerns have spurred the development of metal-free formylation methods, which offer a more sustainable approach to indole functionalization.

An innovative approach utilizes visible light and an organic dye, such as Rose Bengal or Eosin Y, as a photoredox catalyst.[1][3][9] This transition-metal-free process employs molecular oxygen from the air as the terminal oxidant and a readily available one-carbon source like tetramethylethylenediamine (TMEDA).[1][9] The reaction is compatible with a variety of functional groups and proceeds under mild conditions.[1][3]

Boron trifluoride diethyl etherate (BF3·OEt2) has been shown to be an effective catalyst for the C-H formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source.[2] This method is practical, efficient, scalable, and allows for the formylation at various positions on the indole ring (C2, C3, C6, and C7).[2] The reaction can be performed under neat conditions, minimizing solvent waste.[2]

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent and is effective for electron-rich aromatic compounds, including indoles.[10][11] While the classical Duff reaction can be inefficient, recent modifications, such as mechanochemical solid-phase synthesis, have improved its sustainability and efficiency.[11][12] This solvent-free approach uses silica as a solid reaction medium and a small amount of sulfuric acid, avoiding the use of toxic solvents like trifluoroacetic acid.[12]

The Gattermann reaction and its variant, the Gattermann-Koch reaction, are classical methods for formylating aromatic compounds.[13][14] The Gattermann reaction traditionally uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[14][15] To avoid the highly toxic HCN, the Adams modification generates it in situ from zinc cyanide.[13][14] This method is applicable to indoles.[13] The Gattermann-Koch reaction employs carbon monoxide and is generally restricted to alkylbenzenes.[13][14]

Electrochemical Formylation

Electrochemical methods offer a green and efficient alternative for indole formylation. A notable strategy involves the oxidative cross-coupling of indoles with aldehydes.[16] This two-step process begins with a Mannich-type reaction, followed by an electrochemical C-N bond cleavage of the Mannich product to introduce the carbonyl group.[16] This method exhibits excellent functional-group tolerance.[16]

Comparative Data Summary

Reagent/MethodCatalystFormyl SourceOxidantKey AdvantagesLimitationsTypical YieldsRef.
Ru/Fe-Catalyzed RuCl₃ or FeCl₂N-methylanilineTBHPMild conditions, high regioselectivity, good functional group tolerance.Requires metal catalyst and oxidant.Good[4][5]
Fe-Catalyzed FeCl₃Formaldehyde/aq. NH₃AirInexpensive, non-toxic catalyst, environmentally benign.Higher temperatures may be required.Moderate to excellent[7]
Photoredox Catalysis Rose Bengal/Eosin YTMEDAAir (O₂)Transition-metal-free, mild conditions, uses air as oxidant.May require specific light sources.Good[1][3]
Boron-Catalyzed BF₃·OEt₂Trimethyl orthoformateNonePractical, efficient, scalable, versatile regioselectivity.Stoichiometric catalyst may be needed.Good to excellent[2]
Duff Reaction Acid (e.g., H₂SO₄)HexamethylenetetramineNoneSimple, can be performed under mechanochemical conditions.Can be inefficient, requires electron-rich substrates.Moderate[10][12]
Gattermann Reaction Lewis Acid (e.g., AlCl₃)HCN (or in situ from Zn(CN)₂)NoneClassical, well-established method.Uses highly toxic reagents.Variable[13][14]
Electrochemical NoneAldehydesElectrochemicalMetal- and external oxidant-free, high functional group tolerance.Requires specialized electrochemical setup.Good[16]

Table 1: Comparison of Alternative Reagents for Indole Formylation.

Experimental Protocols

General Procedure for Visible-Light-Promoted Indole C-3 Formylation

This protocol is adapted from the work of Wang et al.[3]

  • To a 10 mL reaction vessel, add the indole substrate (0.5 mmol), tetramethylethylenediamine (TMEDA, 1.0 mmol, 2 equiv.), Eosin Y (0.05 mmol, 0.1 equiv.), and potassium iodide (KI, 2.0 mmol, 4 equiv.).

  • Add a solvent mixture of acetonitrile (5 mL) and water (1 mL).

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Irradiate the reaction with two 450 nm blue LED lamps.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate eluent system to afford the desired 3-formylindole.

Visualizing Reaction Pathways

Mechanism of Ru-Catalyzed Formylation

Ru_Catalyzed_Formylation cluster_catalyst_activation Catalyst Activation & Iminium Formation cluster_coupling Coupling & Product Formation NMA N-Methylaniline Iminium Iminium Ion NMA->Iminium Oxidation Ru_cat RuCl₃ TBHP TBHP Intermediate Coupling Intermediate Iminium->Intermediate Indole Indole Indole->Intermediate Nucleophilic Attack Product 3-Formylindole Intermediate->Product Oxidation Hydrolysis Hydrolysis

Caption: Proposed mechanism for Ru-catalyzed indole formylation.

Workflow for Electrochemical Formylation

Electrochemical_Workflow Start Start: Indole & Aldehyde Mannich Mannich Reaction Start->Mannich Mannich_Product Mannich Adduct Mannich->Mannich_Product Electrolysis Electrochemical Cell (C-N Cleavage) Mannich_Product->Electrolysis Product 3-Formylindole Electrolysis->Product Workup Purification Product->Workup

Sources

A Senior Application Scientist's Guide to Bioisosteres of Indole-3-Carboxaldehyde in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of key bioisosteres of indole-3-carboxaldehyde, a versatile scaffold in drug discovery. We will delve into the rationale behind bioisosteric replacement, compare the performance of prominent alternatives—azaindole, indazole, and benzimidazole—and provide actionable experimental protocols to empower your research.

The Rationale for Bioisosteric Replacement of the Indole Scaffold

The indole ring system is a privileged scaffold, appearing in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an excellent pharmacophore. Indole-3-carboxaldehyde, in particular, serves as a crucial starting material for the synthesis of numerous compounds with diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

However, the indole scaffold is not without its liabilities. It can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites. Furthermore, its physicochemical properties, such as lipophilicity and aqueous solubility, may not be optimal for a given drug target or desired pharmacokinetic profile. This is where the concept of bioisosterism becomes a powerful tool.

Bioisosterism is the substitution of a functional group or moiety with another that has similar steric and electronic properties, with the aim of retaining or enhancing biological activity while improving physicochemical or pharmacokinetic properties.[3] For the indole ring, common bioisosteric replacements involve the substitution of one of the carbon atoms in the benzene or pyrrole ring with a nitrogen atom, or the rearrangement of the heterocyclic core. This guide will focus on three prominent bioisosteres of indole-3-carboxaldehyde: 7-azaindole-3-carboxaldehyde , indazole-3-carboxaldehyde , and benzimidazole-2-carboxaldehyde .

Comparative Analysis of Indole-3-Carboxaldehyde and its Bioisosteres

Key Biological Targets: Kinase Signaling Pathways

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The indole, azaindole, and indazole scaffolds have been extensively explored as "hinge-binding" motifs in ATP-competitive kinase inhibitors.[3][4] They mimic the adenine portion of ATP, forming crucial hydrogen bonds with the kinase hinge region. Two of the most important kinase signaling pathways targeted by indole and its bioisosteres are the PI3K/Akt/mTOR and MAPK pathways.

dot graph "PI3K_Akt_mTOR_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#5F6368"];

RTK [label="Receptor Tyrosine Kinase"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt", fillcolor="#EA4335"]; mTORC1 [label="mTORC1", fillcolor="#EA4335"]; S6K [label="p70S6K"]; eIF4EBP1 [label="4E-BP1"]; CellGrowth [label="Cell Growth & Proliferation", shape=ellipse, fillcolor="#34A853"];

Indole_Bioisosteres [label="Indole-3-carboxaldehyde\nBioisosteres", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates "]; PIP2 -> PIP3; PIP3 -> PDK1; PDK1 -> Akt; Akt -> mTORC1; mTORC1 -> S6K; mTORC1 -> eIF4EBP1; S6K -> CellGrowth; eIF4EBP1 -> CellGrowth [label=" inhibition "]; Indole_Bioisosteres -> PI3K [label=" Inhibit "]; Indole_Bioisosteres -> Akt [label=" Inhibit "]; Indole_Bioisosteres -> mTORC1 [label=" Inhibit "]; } Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, is a common target for indole-based kinase inhibitors.

dot graph "MAPK_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#5F6368"];

GrowthFactor [label="Growth Factor"]; Receptor [label="Receptor"]; Ras [label="Ras"]; Raf [label="Raf", fillcolor="#EA4335"]; MEK [label="MEK", fillcolor="#EA4335"]; ERK [label="ERK", fillcolor="#EA4335"]; TranscriptionFactors [label="Transcription Factors"]; GeneExpression [label="Gene Expression\n(Proliferation, Differentiation, Survival)", shape=ellipse, fillcolor="#34A853"];

Indole_Bioisosteres [label="Indole-3-carboxaldehyde\nBioisosteres", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

GrowthFactor -> Receptor; Receptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> GeneExpression; Indole_Bioisosteres -> Raf [label=" Inhibit "]; Indole_Bioisosteres -> MEK [label=" Inhibit "]; } Caption: The MAPK signaling pathway, crucial for cell proliferation and survival, is another key target for kinase inhibitors derived from indole and its bioisosteres.

Performance Comparison
FeatureIndole-3-carboxaldehyde7-Azaindole-3-carboxaldehydeIndazole-3-carboxaldehydeBenzimidazole-2-carboxaldehyde
Structure Bicyclic aromatic system with a pyrrole ring fused to a benzene ring.Bioisostere of indole with a nitrogen atom at the 7-position of the indole ring.Isomer of indole with the nitrogen atoms at positions 1 and 2 of the five-membered ring.Bicyclic system with a benzene ring fused to an imidazole ring.
Hydrogen Bonding The N-H of the pyrrole ring can act as a hydrogen bond donor.The additional nitrogen in the pyridine ring can act as a hydrogen bond acceptor, potentially forming an additional interaction with the kinase hinge region.[3][4]The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.The imidazole ring offers both hydrogen bond donor and acceptor capabilities.
Physicochemical Properties Generally more lipophilic.The nitrogen atom can increase polarity and aqueous solubility compared to indole.Generally more polar than indole, which can lead to improved solubility.The imidazole moiety generally increases polarity and solubility.
Metabolic Stability Can be susceptible to oxidative metabolism.The pyridine ring can alter the metabolic profile, sometimes leading to increased stability.Generally more metabolically stable than indoles. A study on synthetic cannabinoids showed that indazole-core compounds had faster in vitro clearance than their indole analogues.[5]The imidazole ring is generally considered to be metabolically stable.
Biological Activity (General) Broad-spectrum activity including anticancer, antimicrobial, and antioxidant.[1][6]Widely used in kinase inhibitors, often showing improved potency and selectivity compared to indole analogues.[3][4]A well-established scaffold for kinase inhibitors, with several approved drugs.[7]A common scaffold in medicinal chemistry with a wide range of biological activities.

Quantitative Data on Derivatives

While a direct comparison of the aldehydes is elusive, the following table presents data on closely related derivatives, illustrating the impact of the core scaffold on kinase inhibitory activity.

Compound ClassTarget KinaseIndole Derivative IC₅₀ (nM)Azaindole Derivative IC₅₀ (nM)Indazole Derivative IC₅₀ (nM)Reference
Substituted CarboxamidesPI3Kδ--Data available for various derivatives[8]
Substituted AminesJNK3--5[9]
Varied SubstitutionsCdc7-70-[3]
Substituted UreasGSK-3β--4[10]

Note: The table above is illustrative and highlights the potency of derivatives from these scaffolds. The absence of a value indicates that directly comparable data for a simple derivative was not found in the same study.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of indole-3-carboxaldehyde's key bioisosteres.

Synthesis of 7-Azaindole-3-carboxaldehyde

The synthesis of 7-azaindole-3-carboxaldehyde can be achieved through various methods. A common approach involves the formylation of 7-azaindole.

Protocol: Vilsmeier-Haack Formylation of 7-Azaindole

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF with vigorous stirring.

  • Formation of Vilsmeier Reagent: Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Addition of 7-Azaindole: Dissolve 7-azaindole (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 7-azaindole-3-carboxaldehyde.

dot graph "Synthesis_7_Azaindole_3_Carboxaldehyde" { rankdir="LR"; node [shape=box, fontname="Arial", fontsize=10]; edge [fontsize=8];

Start [label="7-Azaindole"]; Reagents [label="POCl3, DMF\n0 °C to 90 °C"]; Intermediate [label="Vilsmeier Adduct"]; Workup [label="Aqueous Work-up\n& Neutralization"]; Product [label="7-Azaindole-3-carboxaldehyde", shape=ellipse, style=filled, fillcolor="#A5D6A7"];

Start -> Reagents [label="1."]; Reagents -> Intermediate [label="2."]; Intermediate -> Workup [label="3."]; Workup -> Product [label="4."]; } Caption: Synthetic workflow for 7-azaindole-3-carboxaldehyde.

Synthesis of Indazole-3-carboxaldehyde

A robust method for the synthesis of indazole-3-carboxaldehydes involves the nitrosation of indoles.

Protocol: Nitrosation of Indole

  • Preparation of Nitrosating Mixture: In a round-bottom flask under an argon atmosphere and cooled to 0 °C, dissolve sodium nitrite (NaNO₂) (8 equivalents) in deionized water and DMF. Slowly add 2 N aqueous HCl (7 equivalents) and stir for 10 minutes.

  • Addition of Indole: Prepare a solution of indole (1 equivalent) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction: After the addition, continue to stir the reaction mixture. The reaction time and temperature will vary depending on the indole substrate. For electron-deficient indoles, heating to 80 °C for 6 hours may be required. Monitor the reaction by TLC.

  • Work-up: Upon completion, extract the reaction mixture three times with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 1H-indazole-3-carboxaldehyde.

dot graph "Synthesis_Indazole_3_Carboxaldehyde" { rankdir="LR"; node [shape=box, fontname="Arial", fontsize=10]; edge [fontsize=8];

Start [label="Indole"]; Reagents [label="NaNO2, HCl, DMF\n0 °C to 80 °C"]; Intermediate [label="3-Nitrosoindole\n(Oxime Intermediate)"]; Workup [label="Aqueous Work-up\n& Extraction"]; Product [label="Indazole-3-carboxaldehyde", shape=ellipse, style=filled, fillcolor="#A5D6A7"];

Start -> Reagents [label="1."]; Reagents -> Intermediate [label="2."]; Intermediate -> Workup [label="3."]; Workup -> Product [label="4."]; } Caption: Synthetic workflow for indazole-3-carboxaldehyde.

Synthesis of Benzimidazole-2-carboxaldehyde

The synthesis of benzimidazole-2-carboxaldehyde can be achieved by the condensation of o-phenylenediamine with an appropriate C1-synthon. A common method is the reaction with glyoxal or a derivative.

Protocol: Condensation of o-Phenylenediamine with Glyoxal

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: To this solution, add an aqueous solution of glyoxal (40% in water, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A precipitate of 2,2'-bibenzimidazole may form.

  • Oxidation: To the reaction mixture, add a solution of copper(II) acetate (2 equivalents) in water.

  • Heating: Heat the mixture to reflux for 2-4 hours. The color of the reaction mixture will change, and a precipitate of benzimidazole-2-carboxaldehyde will form.

  • Isolation: Cool the reaction mixture to room temperature and filter the solid product.

  • Washing: Wash the solid with water and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain benzimidazole-2-carboxaldehyde.

dot graph "Synthesis_Benzimidazole_2_Carboxaldehyde" { rankdir="LR"; node [shape=box, fontname="Arial", fontsize=10]; edge [fontsize=8];

Start [label="o-Phenylenediamine"]; Reagents [label="Glyoxal, Ethanol/Water\nRoom Temperature"]; Intermediate [label="Dihydroxy-tetrahydroquinoxaline"]; Oxidation [label="Copper(II) Acetate\nReflux"]; Product [label="Benzimidazole-2-carboxaldehyde", shape=ellipse, style=filled, fillcolor="#A5D6A7"];

Start -> Reagents [label="1."]; Reagents -> Intermediate [label="2."]; Intermediate -> Oxidation [label="3."]; Oxidation -> Product [label="4."]; } Caption: Synthetic workflow for benzimidazole-2-carboxaldehyde.

In Vitro Kinase Inhibition Assay

Protocol: A General Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the wells of a microplate, add the assay buffer, the kinase, and the substrate.

    • Add the diluted test compounds to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature (e.g., 30 °C or 37 °C) for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

    • Add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The bioisosteric replacement of indole-3-carboxaldehyde with scaffolds such as 7-azaindole, indazole, and benzimidazole represents a powerful and validated strategy in drug design. Each of these bioisosteres offers a unique combination of physicochemical properties, hydrogen bonding capabilities, and metabolic stability, providing medicinal chemists with a versatile toolkit to optimize lead compounds. While direct comparative data for the parent aldehydes can be challenging to find, the extensive body of literature on their derivatives, particularly as kinase inhibitors, strongly supports their utility. By understanding the nuances of each scaffold and employing robust synthetic and screening protocols, researchers can effectively leverage these bioisosteres to develop novel therapeutics with improved efficacy and safety profiles.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • The importance of indole and azaindole scaffold in the development of antitumor agents. PubMed.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central.
  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
  • Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. PubMed.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Synthesis and biological evaluation of indazole derivatives. PubMed.
  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
  • Chemistry and Biology of Indoles and Indazoles: A Mini-Review. ResearchGate.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH.
  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.
  • Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinostide-3-Kinase Delta for the Treatment of Respiratory Disease. ResearchGate.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
  • IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives,... ResearchGate.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • Chemistry and biology of indoles and indazoles: a mini-review. PubMed.
  • Azaindole Therapeutic Agents. PMC - PubMed Central.
  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PubMed.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC.
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate.

Sources

A Comparative Analysis of the Antioxidant Activity of Indole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry and drug development, the indole scaffold remains a cornerstone of innovation. Its inherent versatility and presence in numerous biologically active natural products have made it a privileged structure for the design of novel therapeutic agents.[1][2] Among the myriad of biological activities exhibited by indole derivatives, their antioxidant potential has garnered significant attention. This guide provides a comprehensive comparative study of the antioxidant activity of various indole derivatives, supported by experimental data and detailed protocols, to aid researchers in this exciting field.

The Chemical Rationale: Understanding the Antioxidant Mechanisms of Indole Derivatives

The antioxidant activity of indole derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. This protective action is crucial in mitigating oxidative stress, a key pathological factor in a range of diseases, from neurodegenerative disorders to cancer. The two predominant mechanisms underpinning this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the indole derivative donates a hydrogen atom to a free radical, thereby quenching its reactivity. The stability of the resulting indolyl radical is a critical determinant of the compound's antioxidant efficacy.

  • Single Electron Transfer (SET): Alternatively, the indole nucleus can donate an electron to a free radical, forming a radical cation. The ease of this electron donation is influenced by the electronic properties of the substituents on the indole ring.

It is important to note that these two mechanisms are not mutually exclusive and can occur in concert. The prevailing mechanism is often dictated by the specific structure of the indole derivative, the nature of the free radical, and the solvent system used in the assay.

Below is a generalized schematic of the primary antioxidant mechanisms of indole derivatives.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Indole-H Indole Derivative (R-H) Indole_Radical Indolyl Radical (R•) Indole-H->Indole_Radical H• donation Radical_HAT Free Radical (X•) Neutralized_Radical_HAT Neutralized Molecule (XH) Radical_HAT->Neutralized_Radical_HAT H• acceptance Indole Indole Derivative (R) Indole_Cation Indole Radical Cation (R•+) Indole->Indole_Cation e- donation Radical_SET Free Radical (X•) Neutralized_Radical_SET Anion (X-) Radical_SET->Neutralized_Radical_SET e- acceptance DPPH_Workflow start Start prep_reagents Prepare DPPH solution (0.1 mM in methanol) and test compound solutions start->prep_reagents mixing Mix test compound solution with DPPH solution prep_reagents->mixing incubation Incubate in the dark at room temperature for 30 minutes mixing->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate percentage inhibition and IC50 value measurement->calculation end End calculation->end

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, amber-colored bottle to prevent degradation.

    • Prepare a series of concentrations of the indole derivative to be tested in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a blank solution containing only the solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound to the respective wells.

    • For the control well, add 100 µL of the solvent instead of the test compound.

  • Incubation:

    • Shake the microplate gently and incubate it in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the indole derivative to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the test compound to the respective wells.

    • For the control well, add 10 µL of the solvent.

  • Incubation:

    • Incubate the microplate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance of each well at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the FRAP reagent to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound, standard, or blank (solvent) to the respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation:

    • Incubate the microplate at 37°C for 4 minutes.

  • Measurement:

    • Measure the absorbance of each well at 593 nm.

  • Calculation:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of Fe²⁺. The results are typically expressed as µM of Fe(II) equivalents per µM of the test compound.

Conclusion

Indole derivatives represent a promising class of antioxidants with significant therapeutic potential. A thorough understanding of their structure-activity relationships and the application of robust, standardized in vitro assays are essential for the rational design and development of novel antioxidant agents. This guide provides a foundational framework for researchers to comparatively evaluate the antioxidant activity of indole derivatives, thereby accelerating the discovery of new drug candidates to combat oxidative stress-related diseases.

References

  • Kumar, D., Sharma, S., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets. [Link]
  • Parthiban, P., et al. (2024).
  • Özdemir, A., et al. (2011).
  • Jasiewicz, B., et al. (2021).
  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry. [Link]
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. [Link]
  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
  • Graphviz. DOT Language. [Link]
  • ResearchGate.
  • MDPI.

Sources

A Comparative Guide to Validating the Reaction Mechanism of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals. The title compound, 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, presents a particularly interesting case for mechanistic investigation due to its trifunctional nature: a reactive aldehyde, a reducible nitro group, and an indole core susceptible to electrophilic substitution. Understanding the precise reaction pathways of this molecule is not merely an academic exercise; it is fundamental to controlling reaction outcomes, optimizing yields, and designing novel synthetic routes.

This guide provides an in-depth, objective comparison of methodologies for validating the mechanism of a common and synthetically valuable transformation: the chemoselective reduction of the nitro group. We will explore this reaction as a case study to illustrate how a combination of kinetic, spectroscopic, and computational approaches can provide a robust and self-validating system for mechanistic elucidation.

The Chosen Reaction: Chemoselective Nitro Reduction

The transformation of interest is the reduction of this compound ( 1 ) to 5-Amino-2-methyl-1H-indole-3-carbaldehyde ( 2 ). This reaction is pivotal as the resulting amino-indole is a versatile precursor for further derivatization, for instance, in the synthesis of kinase inhibitors or other biologically active molecules.

A common method for this transformation is catalytic transfer hydrogenation, which offers a milder alternative to high-pressure hydrogenation and can often preserve other sensitive functional groups, such as the aldehyde in our substrate.[1][2]

Proposed Reaction Mechanism: A Step-by-Step Hypothesis

The generally accepted mechanism for catalytic transfer hydrogenation of a nitro group, for example using palladium on carbon (Pd/C) with a hydrogen donor like ammonium formate, proceeds through a series of intermediates.[2][3] The reaction surface on the palladium catalyst is where the key transformations occur. The process can be hypothesized as follows:

  • Adsorption: Both the nitro-indole substrate (1 ) and the hydrogen donor (e.g., formic acid from ammonium formate) adsorb onto the surface of the palladium catalyst.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. This likely proceeds through a nitroso (-NO) intermediate, followed by a hydroxylamino (-NHOH) intermediate.[2]

  • Final Reduction & Desorption: The hydroxylamino intermediate is further reduced to the final amino group (-NH₂).

  • Product Release: The product, 5-Amino-2-methyl-1H-indole-3-carbaldehyde ( 2 ), desorbs from the catalyst surface.

This proposed pathway is illustrated in the diagram below.

G cluster_catalyst Palladium Catalyst Surface cluster_steps Nitro R-NO₂ (1) Nitroso R-NO Nitro->Nitroso Reduction Step 1 (+2H⁺, +2e⁻) Hydroxylamino R-NHOH Nitroso->Hydroxylamino Reduction Step 2 (+2H⁺, +2e⁻) Amino R-NH₂ (2) Hydroxylamino->Amino Reduction Step 3 (+2H⁺, +2e⁻) Product_out Final Product (2) Amino->Product_out Desorption Donor H-Donor (e.g., HCOOH) Donor->Nitro Adsorption

Caption: Proposed mechanistic pathway for the catalytic reduction of a nitro group.

Part 1: Experimental Validation Strategies

A robust validation of this mechanism requires a multi-pronged experimental approach. We will compare three key strategies: Reaction Progress Kinetic Analysis (RPKA), Intermediate Trapping and Identification, and Isotope Labeling Studies.

Reaction Progress Kinetic Analysis (RPKA)

Expertise & Experience: RPKA, particularly using in-situ monitoring techniques like ReactIR or process NMR, provides a continuous view of the reaction profile. This is vastly superior to traditional methods of analyzing discrete time-point samples, as it captures transient phenomena and avoids errors from sample workup. The choice of monitoring the disappearance of the reactant and the appearance of the product simultaneously allows us to detect any significant build-up of intermediate species.

Trustworthiness: By plotting the concentrations of reactant, product, and any observed intermediates over time, we create a self-validating dataset. The kinetic profile must be consistent with the proposed multi-step mechanism. For instance, a lag phase in the appearance of the final product (2 ) relative to the consumption of the starting material (1 ) would suggest the presence of one or more intermediate species.

Experimental Protocol: In-situ IR Monitoring

  • Setup: A jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and an in-situ FTIR probe (e.g., Mettler-Toledo ReactIR).

  • Reagent Loading: The reactor is charged with this compound (1 ) and a suitable solvent (e.g., methanol).

  • Catalyst Addition: A slurry of 10% Pd/C in methanol is added.

  • Initiation: The reaction mixture is heated to the desired temperature (e.g., 60°C), and a solution of ammonium formate in methanol is added to initiate the reaction.

  • Data Acquisition: FTIR spectra are collected every 30 seconds throughout the reaction. Specific IR absorption bands are monitored:

    • Nitro group (-NO₂) asymmetric stretch (~1500-1550 cm⁻¹).[4]

    • Aldehyde (-CHO) carbonyl stretch (~1660 cm⁻¹).

    • Amino group (-NH₂) N-H bending (~1600-1650 cm⁻¹) or N-H stretching (~3300-3500 cm⁻¹).

  • Analysis: The absorbance data is converted to concentration profiles to generate kinetic plots.

Intermediate Trapping and Identification

Expertise & Experience: If RPKA suggests the presence of intermediates, the next logical step is to identify them. The hydroxylamino intermediate is often more stable than the nitroso species and can sometimes be isolated or detected under modified reaction conditions.[3] One strategy is to use a less active catalyst or a stoichiometric reducing agent under controlled conditions to halt the reaction at an intermediate stage.

Trustworthiness: Direct detection and characterization of a proposed intermediate (e.g., by LC-MS or NMR) provides powerful evidence for the proposed pathway. Comparing the spectroscopic data of the trapped intermediate with known data for similar hydroxylamino-indoles would provide authoritative confirmation.

Experimental Protocol: Controlled Reduction and LC-MS Analysis

  • Modified Conditions: The reduction is performed at a lower temperature (e.g., 0°C to room temperature) using a stoichiometric reducing agent like zinc dust in the presence of ammonium chloride, which is known to favor the formation of hydroxylamines from nitroarenes.[5]

  • Reaction Quenching: The reaction is monitored by TLC and quenched after a significant amount of starting material is consumed but before the formation of the final amine product is complete.

  • Analysis: An aliquot of the reaction mixture is quickly filtered and injected into an LC-MS system.

  • Data Interpretation: The mass spectrometer is set to scan for the expected mass of the starting material (m/z 205.05 for [M+H]⁺), the hydroxylamino intermediate (m/z 207.07 for [M+H]⁺), and the final amino product (m/z 191.08 for [M+H]⁺). Fragmentation patterns can further help in structure elucidation.

Isotope Labeling Studies

Expertise & Experience: Isotope labeling is a definitive tool for probing reaction mechanisms. In this case, we can use a deuterated hydrogen donor to trace the path of the hydrogen atoms.

Trustworthiness: If the reduction proceeds as proposed, the newly incorporated hydrogen atoms on the nitrogen and the lost oxygen atoms should originate from the hydrogen donor and the aqueous workup. Using a deuterated donor like ammonium formate-d (DCOONH₄) and analyzing the product by mass spectrometry will reveal the extent and location of deuterium incorporation, providing unambiguous evidence for the source of the hydrogen atoms.

Experimental Protocol: Deuterium Labeling Study

  • Reaction Setup: The catalytic transfer hydrogenation is performed as described in the RPKA protocol, but ammonium formate is replaced with ammonium formate-d.

  • Product Isolation: Upon reaction completion, the catalyst is filtered off, the solvent is removed, and the product is purified by column chromatography.

  • Analysis: The purified product is analyzed by high-resolution mass spectrometry (HRMS) to determine the exact mass and isotopic distribution. ¹H and ²H NMR can also be used to determine the site of deuterium incorporation.

  • Expected Outcome: The mass spectrum of the product should show an increase in mass corresponding to the incorporation of deuterium atoms.

Part 2: Computational Validation

Expertise & Experience: While experimental data provides evidence for what happens, computational chemistry, specifically Density Functional Theory (DFT), can explain why it happens.[6] By modeling the reaction at a molecular level, we can calculate the energies of reactants, intermediates, transition states, and products. This allows us to map out the entire energy profile of the reaction, identify the rate-determining step, and visualize the structures of transient species that are impossible to observe experimentally.[7][8]

Trustworthiness: A computational model is validated by its ability to reproduce experimental observations. If the calculated energy barriers are consistent with the experimentally observed reaction rates, and if the predicted lowest-energy pathway matches the one suggested by intermediate trapping and isotope labeling studies, the model gains high credibility.

Computational Protocol: DFT Modeling of the Reaction Pathway

  • Software and Method: Calculations are performed using a quantum chemistry software package like Gaussian or ORCA. A suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31+G(d,p)) are chosen.[6][9] Solvation effects are included using a continuum model (e.g., PCM for methanol).

  • Structure Optimization: The 3D structures of the reactant, proposed intermediates (nitroso and hydroxylamino), and the product are optimized to find their lowest energy conformations.

  • Transition State Search: Transition state structures connecting the intermediates are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Profile Construction: A reaction energy profile is constructed by plotting the relative free energies of all species along the reaction coordinate.

Comparative Summary of Validation Techniques

Technique Information Gained Advantages Limitations Role in Validation
In-situ IR (RPKA) Real-time concentration profiles of reactants and products.Non-invasive, continuous data, reveals kinetic behavior.May not detect low-concentration or short-lived intermediates.Establishes the overall kinetic landscape.
LC-MS Analysis Detection and mass identification of intermediates.High sensitivity, direct evidence of intermediate species.Intermediates may be too reactive to detect; requires quenching.Provides direct evidence for proposed intermediates.
Isotope Labeling Traces the path of atoms through the reaction.Unambiguous evidence of bond formation/cleavage.Synthesis of labeled reagents can be costly and complex.Confirms the source of atoms in the final product.
DFT Calculations Energetics of the entire reaction pathway, transition state structures.Provides insight into "unobservable" species and rate-determining steps.Computationally intensive, accuracy depends on the chosen model.Offers a theoretical framework that explains experimental findings.

Workflow for a Comprehensive Mechanistic Study

The following workflow illustrates a logical and self-validating approach to elucidating the reaction mechanism.

G start Propose Plausible Mechanism rpka Kinetic Analysis (In-situ IR) start->rpka detect_intermediates Detect Intermediates? rpka->detect_intermediates trap_ms Intermediate Trapping (LC-MS) detect_intermediates->trap_ms Yes isotope Isotope Labeling Study detect_intermediates->isotope No trap_ms->isotope dft DFT Computational Modeling isotope->dft compare Compare Experimental & Computational Data dft->compare validated Mechanism Validated compare->validated Consistent revise Revise Mechanism compare->revise Inconsistent revise->start

Caption: A comprehensive workflow for validating a reaction mechanism.

Conclusion

Validating the mechanism of a reaction involving a molecule like this compound is a systematic process that relies on the convergence of evidence from multiple, independent lines of inquiry. By integrating real-time kinetic data, direct observation of intermediates, isotope tracing, and theoretical calculations, researchers can build a compelling and robust case for a specific reaction pathway. This level of mechanistic understanding is not just an academic pursuit; it is a critical component of modern process development and drug discovery, enabling the rational design of safer, more efficient, and more innovative chemical syntheses.

References

  • Jackson, A. H., & Smith, A. E. (1965). The Rearrangement of 3,3-Disubstituted Indolenines to 2,3-Disubstituted Indoles. Tetrahedron, 21(4), 989-1001. URL: https://www.sciencedirect.com/science/article/pii/0040402065800318
  • Chataigner, I., et al. (2020). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 56(96), 15177-15190. URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc06658c
  • BenchChem. (2025). A Comparative Guide to Computational Studies of the Fischer Indole Reaction Mechanism. URL: https://www.benchchem.com/
  • Royal Society Publishing. (2016). Computational exploration of the reaction mechanism of the Cu+-catalysed synthesis of indoles from N-aryl enaminones. Philosophical Transactions of the Royal Society A, 374(2061). URL: https://royalsocietypublishing.org/doi/10.1098/rsta.2015.0080
  • Química Orgánica.org. Electrophilic substitution at the indole. URL: https://www.quimicaorganica.org/indol/350-sustitucion-electrofila-en-el-indol.html
  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. URL: https://acp.copernicus.org/articles/22/11543/2022/
  • Rkein, B., et al. (2020). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 56(96), 15177-15190. URL: https://pubs.rsc.org/en/content/articlehtml/2020/cc/d0cc06658c
  • Kumar, D., et al. (2015). The Complete Reaction Mechanism of Indoleamine 2,3-Dioxygenase as Revealed by QM/MM Simulations. Journal of the American Chemical Society, 137(24), 7774-7781. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4485542/
  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. URL: https://acp.copernicus.org/articles/22/11543/2022/
  • Acheson, R. M., et al. (1967). A New Theory of Electrophilic Substitution in 3-Substituted Indoles. Chemical Communications (London), (6), 264-265. URL: https://pubs.rsc.org/en/content/articlelanding/1967/c1/c19670000264
  • Gribble, G. W., et al. (2000). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 2000(10), 1472-1476. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2000-7613
  • Kushwaha, D. Synthesis and Chemistry of Indole. URL: https://www.slideshare.net/DivyaKushwaha4/synthesis-and-chemistry-of-indole
  • ResearchGate. Synthesis and Reactions of Nitroindoles. URL: https://www.researchgate.net/publication/252011709_Synthesis_and_Reactions_of_N-Protected_3-Nitroindoles
  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. URL: https://www.ch.imperial.ac.uk/rzepa/blog/?p=9891
  • BenchChem. 2-Nitro-1H-indole-3-carbaldehyde. URL: https://www.benchchem.com/product/b1671886
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Applications of 5-Nitroindole for Industrial Synthesis. URL: https://www.inno-pharmchem.com/news/the-chemistry-and-applications-of-5-nitroindole-for-industrial-synthesis-1200213.html
  • Iannelli, P., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1433. URL: https://www.mdpi.com/1420-3049/27/4/1433
  • MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(11), 1450. URL: https://www.mdpi.com/2073-4344/13/11/1450
  • Organic Chemistry Portal. Nitro Reduction. URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm
  • de Vries, J. G. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis, 2, 329-361. URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-202-00211
  • Wikipedia. Reduction of nitro compounds. URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds
  • Dutta, D., et al. (2018). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Green Chemistry, 20(13), 3014-3021. URL: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c8gc00922a
  • BLDpharm. This compound. URL: https://www.bldpharm.com/products/3558-17-6.html
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. URL: https://www.organic-chemistry.org/abstracts/lit3/201.s.pdf
  • Kamal, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistrySelect, 4(4), 1451-1457. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6381912/
  • Wikipedia. Vilsmeier–Haack reaction. URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
  • Chemistry Steps. Vilsmeier-Haack Reaction. URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/
  • International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 5(9), 3624-3635. URL: https://ijpsr.com/bft-article/review-article-on-vilsmeier-haack-reaction/
  • Organic Syntheses. Catalytic Vilsmeier-Haack Reaction for Formylation of Indoles. URL: http://www.orgsyn.org/demo.aspx?prep=v98p0001
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm
  • MySkinRecipes. This compound. URL: https://www.myskinrecipes.com/th/chemicals/214042/2-Methyl-5-nitro-1h-indole-3-carbaldehyde
  • Iannelli, P., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1433. URL: https://www.mdpi.com/1420-3049/27/4/1433/htm
  • ChemScene. 5-Nitro-1H-indole-3-carbaldehyde. URL: https://www.chemscene.com/compound/CS-W015185.html

Sources

A Comparative Guide to Microwave-Assisted Versus Conventional Heating for Indole Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence in FDA-approved drugs across a spectrum of therapeutic areas, from anti-inflammatories to antivirals, underscores the enduring importance of efficient synthetic routes to this heterocyclic core.[3] Traditional methods for synthesizing the indole ring, while foundational, often face challenges such as long reaction times, harsh conditions, and only moderate yields.[1][3] The emergence of microwave-assisted organic synthesis (MAOS) has presented a transformative alternative, significantly accelerating chemical reactions and often leading to higher yields and cleaner product profiles.[1][3][4]

This guide provides an in-depth, objective comparison of microwave-assisted and conventional heating methods for key indole syntheses. Drawing upon experimental data and established protocols, we will explore the causal relationships between the heating method and reaction outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fundamental Difference: Energy Transfer in Chemical Synthesis

To understand the dramatic differences often observed between these two heating methods, it is crucial to examine how energy is delivered to the reaction mixture.

Conventional Heating relies on conduction. An external heat source (e.g., an oil bath or heating mantle) heats the walls of the reaction vessel, and this thermal energy is then transferred to the solvent and reactants via convection.[5] This process is often slow and can create a significant temperature gradient within the vessel, with the walls being hotter than the bulk of the solution.[6]

Microwave-Assisted Heating , in contrast, utilizes dielectric heating.[6][7][8] Microwaves, a form of electromagnetic radiation, pass through the vessel walls and directly couple with polar molecules (like solvents and reactants) within the mixture.[6][8][9] This interaction causes the polar molecules to rapidly align and realign with the oscillating electric field, generating heat through molecular friction.[5][6][9] This "inside-out" heating is incredibly rapid and uniform, eliminating the temperature gradients common in conventional methods.[5][8] The primary mechanisms for this energy transfer are dipolar polarization and ionic conduction.[6][8]

G cluster_0 Conventional Heating (Conduction) cluster_1 Microwave-Assisted Heating (Dielectric) Heat Source Heat Source Vessel Wall Vessel Wall Heat Source->Vessel Wall Conduction Bulk Solution Bulk Solution Vessel Wall->Bulk Solution Convection Microwave Source Microwave Source Polar Molecules Polar Molecules Microwave Source->Polar Molecules Direct Irradiation Rapid, Uniform Heating Rapid, Uniform Heating Polar Molecules->Rapid, Uniform Heating Dipolar Polarization & Ionic Conduction

Caption: Energy transfer mechanisms in conventional vs. microwave heating.

Comparative Analysis of Key Indole Syntheses

We will now examine specific, well-established indole syntheses to provide a direct comparison of performance under conventional and microwave conditions.

The Fischer Indole Synthesis

The Fischer indole synthesis, first reported in 1883, is a classic and highly versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[10][11][12] The mechanism involves the formation of a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement under acidic catalysis to form the indole ring.[10][12]

Causality Behind Experimental Observations: The prolonged heating required in conventional methods is necessary to overcome the activation energy of the key[6][6]-sigmatropic rearrangement step. Microwave irradiation provides powerful, instantaneous energy that allows molecules to reach this higher activation energy level much more rapidly, dramatically shortening reaction times.[9] Furthermore, the ability to use sealed vessels in microwave reactors allows for temperatures to exceed the solvent's boiling point, further accelerating the reaction rate.[13]

Data Presentation: Fischer Indole Synthesis

ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75[1][3]
Phenylhydrazine, PropiophenoneMicrowaveEaton's ReagentSolvent-free10 min170°C92[1][3]
Phenylhydrazine, CyclohexanoneConventionalZinc Chloride---76[1][14]
Phenylhydrazine, CyclohexanoneMicrowavep-TSASolvent-free3 min-91[14]
The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-haloketone with an arylamine. This method has been significantly improved by the application of microwave irradiation, particularly under solvent-free, solid-state conditions.[2][15]

Causality Behind Experimental Observations: The conventional Bischler synthesis often suffers from low yields (e.g., 17% for 2-phenylindole) due to competing side reactions and the harsh conditions required.[16] Microwave irradiation of a solid-state mixture provides rapid and efficient energy transfer directly to the reactants. This localized heating promotes the desired intramolecular cyclization so quickly that byproduct formation is minimized, leading to cleaner reactions and substantially higher yields.[15][16] This approach aligns with green chemistry principles by avoiding the use of bulk organic solvents.[15]

Data Presentation: Bischler-Möhlau Indole Synthesis

ReactantsHeating MethodConditionsTimePowerYield (%)Reference
Aniline, Phenacyl bromideConventionalTraditional Conditions--17[16]
Aniline, Phenacyl bromideMicrowaveOne-pot, Solvent-free1 min600 W71[16]
Substituted Anilines & Phenacyl bromidesMicrowaveOne-pot, Solvent-free45-60 sec540 W52-75[15][17]
Palladium-Catalyzed Indole Synthesis

Modern synthetic methods often rely on transition metal catalysis. Palladium-catalyzed reactions, such as the Larock indole synthesis (coupling of o-haloanilines and alkynes), are powerful tools for constructing complex indoles.[3][18] These methods also benefit immensely from microwave heating.

Causality Behind Experimental Observations: Palladium-catalyzed cross-coupling cycles can be sluggish under conventional heating.[3] Microwave irradiation accelerates these catalytic cycles, often leading to lower catalyst loading requirements and preventing catalyst degradation that can occur over prolonged heating times. A systematic comparison of a palladium-catalyzed cascade reaction to form dihydroindeno[1,2-b]indoles showed that conventional heating required three hours, while the microwave-assisted method was complete in just 15 minutes, furnishing the products in higher yields.[19][20]

Data Presentation: Palladium-Catalyzed Indole Synthesis

ReactantsHeating MethodCatalyst SystemTimeTemperatureYield (%)Reference
o-Iodoanilines, Disubstituted alkynesConventionalPd Catalyst12-24 hours-Good[3]
o-Iodoanilines, Disubstituted alkynesMicrowavePd Catalyst30-45 min-Comparable/Superior[3]
2-AlkynylanilinesConventionalPdCl₂3 hours80°CLower[20]
2-AlkynylanilinesMicrowavePdCl₂15 min80°Cup to 84[20]

Experimental Protocols: A Self-Validating System

To ensure reproducibility, detailed protocols for a representative Fischer indole synthesis are provided below.

Protocol 1: Microwave-Assisted Synthesis of 2-Phenylindole[2][3]
  • Materials:

    • Phenylhydrazine (1.0 mmol, 108 mg)

    • Propiophenone (1.0 mmol, 134 mg)

    • Eaton's Reagent (1:10 w/w P₂O₅ in MeSO₃H, 2 mL)

    • 10 mL microwave vial with a magnetic stir bar

    • Microwave reactor

  • Procedure:

    • In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).[2]

    • Carefully add Eaton's Reagent (2 mL) to the vial.[2]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.[2]

    • After the reaction, allow the vial to cool to room temperature.

    • Quench the reaction by carefully pouring the mixture onto crushed ice.[2]

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[2]

    • Extract the product with ethyl acetate (3 x 20 mL).[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[2]

Protocol 2: Conventional Synthesis of 2-Phenylindole[3]
  • Materials:

    • Phenylhydrazine (1.0 mmol)

    • Propiophenone (1.0 mmol)

    • Glacial Acetic Acid

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • Combine phenylhydrazine (1.0 mmol), propiophenone (1.0 mmol), and glacial acetic acid in a round-bottom flask.

    • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux for 8 hours.[3]

    • After cooling, follow a similar aqueous workup procedure as described in the microwave protocol (quenching, neutralization, extraction, drying, and concentration) to isolate the product.

G cluster_0 Microwave Workflow (Minutes) cluster_1 Conventional Workflow (Hours) A Combine Reactants in Microwave Vial B Seal & Irradiate (10 min @ 170°C) A->B C Workup & Purification B->C D High Yield Indole Product C->D E Combine Reactants in Flask F Reflux (8 hours) E->F G Workup & Purification F->G H Moderate Yield Indole Product G->H

Caption: Comparative workflow for Fischer indole synthesis.

Conclusion and Field-Proven Insights

The experimental data consistently demonstrates that microwave-assisted organic synthesis is not merely a faster heating method but a transformative technology for indole synthesis. For researchers in drug discovery and development, the advantages are profound:

  • Accelerated Timelines: Reactions that take many hours or even days under conventional heating can often be completed in minutes.[21][22] This dramatically accelerates the synthesis of compound libraries for screening and speeds up structure-activity relationship (SAR) studies.[13][23]

  • Improved Efficiency: MAOS frequently leads to higher yields and cleaner reaction profiles, reducing the formation of byproducts.[3][4][21] This simplifies purification, saving time and resources.

  • Green Chemistry Alignment: The reduction in reaction times leads to significant energy savings.[7][21] Furthermore, microwave chemistry often enables the use of less solvent or even solvent-free conditions, reducing hazardous waste and aligning with sustainable laboratory practices.[3][7]

While the initial equipment cost for a dedicated microwave reactor can be a consideration, the return on investment through increased productivity, higher yields, and reduced energy and solvent consumption is substantial.[21] The integration of microwave technology is a compelling strategy for any laboratory focused on the efficient and sustainable synthesis of indole-based therapeutics and materials.

References

  • Herrero, M. A., Kremsner, J. M., & Kappe, C. O. (2008). Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. Journal of Organic Chemistry.
  • Gedye, R. N., Smith, F. E., & Westaway, K. C. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters.
  • De la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • ijrpr. (2025). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • YouTube. (2020). Green Chemistry: Microwave assisted synthesis.
  • Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Microwave Chemistry and its Applications.
  • CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis.
  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • ResearchGate. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids.
  • ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF.
  • ResearchGate. (2023). Palladium-Catalyzed Synthesis of 5,10-Dihydroindeno[1,2-b]indoles under Microwave Irradiation.
  • Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.
  • ResearchGate. (2006). (PDF) Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.
  • Synfacts. (2023). Palladium-Catalyzed Synthesis of 5,10-Dihydroindeno-[1,2-b]indoles under Microwave Irradiation.
  • Sciforum. (n.d.). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles.
  • Wikipedia. (n.d.). Microwave chemistry.
  • PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
  • PMC. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
  • ResearchGate. (n.d.). Comparison of syntheses under microwave irradiation and conventional heating.
  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation.
  • IJRAN. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.

Sources

Assessing the Reproducibility of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the reliable production of key intermediates is paramount. 2-Methyl-5-nitro-1H-indole-3-carbaldehyde is a valuable building block in medicinal chemistry, serving as a precursor for a variety of bioactive molecules. This guide provides an in-depth assessment of the reproducibility of its synthesis, focusing on the widely employed Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of this method, present a detailed experimental protocol derived from established procedures, and compare it with potential alternative synthetic routes. This analysis is supported by experimental data from the literature to offer a comprehensive resource for researchers in the field.

The Vilsmeier-Haack Approach: A Double-Edged Sword

The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction typically involves the use of a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]

Mechanistic Insight

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, being a potent electrophile, attacks the electron-rich C3 position of the indole ring. The resulting intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde. The presence of the methyl group at the C2 position and the nitro group at the C5 position of the indole ring influences the reactivity of the substrate and the stability of the intermediates, which can impact the reproducibility of the reaction.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Indole 2-Methyl-5-nitroindole Indole->Intermediate Electrophilic Attack Product This compound Intermediate->Product H2O H₂O (Workup) H2O->Product Hydrolysis Synth_Comparison cluster_0 Primary Route cluster_1 Alternative Routes Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Target This compound Vilsmeier->Target High Yield, Established Reimer_Tiemann Reimer-Tiemann Reimer_Tiemann->Target Low Yield, Harsh Conditions Duff Duff Reaction Duff->Target Low Yield Nitration Nitration of Indole-3-carbaldehyde Nitration->Target Plausible, Isomer Issues Oxidation Oxidation of 3-Methylindole derivative Oxidation->Target Plausible, Substrate Availability

Sources

A Senior Application Scientist's Guide to Comparative Docking of Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of molecular docking methodologies for the evaluation of indole-based kinase inhibitors, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools for hit identification and lead optimization.

The Privileged Scaffold: Indole in Kinase Inhibition

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural and synthetic bioactive compounds. Its unique electronic properties and versatile structure allow for diverse chemical modifications, making it an ideal framework for designing potent and selective enzyme inhibitors.[1] In the realm of oncology, indole derivatives have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[2][3]

Kinases such as Aurora Kinase A play a central role in mitotic progression, and their overexpression is common in various tumors, making them attractive targets for cancer therapy.[4][5] This guide will use Aurora Kinase A as a case study to demonstrate a comparative docking workflow for indole-based inhibitors.

The In Silico Crucible: A Comparative Overview of Docking Software

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the structure-activity relationship (SAR).[6][7] The choice of docking software can significantly impact the outcome of a virtual screening campaign. Here, we compare three widely used docking programs: AutoDock Vina, Glide, and GOLD.

SoftwareKey Features & StrengthsConsiderations
AutoDock Vina Open-source and widely accessible. Known for its speed and good accuracy for many systems.[2]Scoring function is less complex compared to commercial alternatives, which may affect accuracy for certain targets.
Glide (Schrödinger) Renowned for its high accuracy and speed.[8] Well-integrated into the Schrödinger suite of drug discovery tools.Commercial software with a significant licensing cost.
GOLD (CCDC) Highly regarded for its accuracy and handling of ligand flexibility.[2][9] Offers multiple scoring functions.Can have a steeper learning curve and is also a commercial product.[2]

The selection of a docking program should be based on the specific research needs, available budget, and computational resources.[2] For academic research and initial screenings, AutoDock Vina presents a cost-effective and efficient option. For more rigorous lead optimization and studies requiring the highest accuracy, commercial packages like Glide or GOLD may be more suitable.[2]

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

This section details a comprehensive, step-by-step protocol for a comparative docking study of indole-based inhibitors against Aurora Kinase A. This workflow is designed to be self-validating by incorporating a re-docking step of a known co-crystallized ligand.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_validation Validation & Interpretation PDB 1. Target Selection & Retrieval (e.g., Aurora Kinase A, PDB: 3E5A) Prot_Prep 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Prot_Prep Grid_Gen 4. Grid Generation (Define binding site) Prot_Prep->Grid_Gen Lig_Prep 3. Ligand Preparation (2D to 3D conversion, energy minimization) Docking 5. Molecular Docking (AutoDock Vina, Glide, GOLD) Lig_Prep->Docking Grid_Gen->Docking Pose_Analysis 6. Pose & Score Analysis (Binding energy, interactions) Docking->Pose_Analysis Redocking 7. Re-docking Validation (RMSD < 2.0 Å) Pose_Analysis->Redocking Correlation 8. Correlation with Experimental Data (Docking Score vs. IC50) Redocking->Correlation SAR_Analysis 9. SAR & Lead Optimization Correlation->SAR_Analysis

Caption: A generalized workflow for in-silico molecular docking studies.

Part 1: Protein and Ligand Preparation

Rationale: The accuracy of a docking study is highly dependent on the quality of the input structures.[9][10] Protein preparation involves correcting structural issues, adding hydrogen atoms, and assigning partial charges. Ligand preparation ensures that the small molecules are in a realistic three-dimensional conformation with appropriate protonation states.

Protocol:

  • Target Selection and Retrieval:

    • Download the crystal structure of Aurora Kinase A in complex with a ligand from the Protein Data Bank (PDB). For this case study, we will use PDB ID: 3E5A.[11]

  • Protein Preparation using UCSF Chimera:

    • Open the PDB file in UCSF Chimera.

    • Remove water molecules and any other non-essential molecules (ions, cofactors not relevant to the binding site).

    • Add hydrogen atoms, including those to build the hydrogen-bonding network.[9]

    • Assign partial charges using a force field like AMBER.

    • Save the cleaned protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • The 2D structures of your indole-based inhibitors can be drawn using software like ChemDraw or obtained from databases like PubChem.

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT for AutoDock Vina).

Part 2: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within a defined search space (the "grid box") on the protein.[12] The scoring function then estimates the binding affinity for different poses.

Protocol:

  • Grid Box Generation:

    • Identify the binding site of Aurora Kinase A. This can be done by observing the position of the co-crystallized ligand in the original PDB file.

    • Define the center and dimensions of the grid box to encompass the entire binding site. It is crucial that the box is large enough to allow the ligand to move freely but not so large that it wastes computational time.

  • Running the Docking Simulation:

    • Use the command-line interface of AutoDock Vina. The command will typically include the paths to the prepared protein and ligand files, the grid box parameters, and an output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt

    • The config.txt file contains the coordinates of the grid box center and its dimensions.

  • Analysis of Docking Results:

    • AutoDock Vina will output multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol).[13] A more negative binding energy indicates a stronger predicted interaction.[13][14]

    • Visualize the top-ranked poses using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[14]

Case Study: Indole-Based Inhibitors of Aurora Kinase A

To demonstrate the practical application of the described workflow, we will analyze a hypothetical set of indole-based inhibitors against Aurora Kinase A. The docking scores will be compared with their experimentally determined IC50 values to assess the predictive power of the docking protocol.

Aurora Kinase A Signaling Pathway:

G cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase AuroraA Aurora Kinase A Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle CellCycle Cell Cycle Arrest Inhibitor Indole-Based Inhibitor Inhibitor->AuroraA Inhibition Centrosome->Metaphase Spindle->Metaphase

Caption: Inhibition of Aurora Kinase A by an indole-based ligand disrupts mitotic progression.

Comparative Docking and Experimental Data:

Compound IDIndole SubstitutionAutoDock Vina Score (kcal/mol)Glide XP ScoreGOLD Score (ChemPLP)Experimental IC50 (nM)
Control (Co-crystallized Ligand)-10.5-11.275.815
Indole-01 5-Chloro-9.8-10.572.350
Indole-02 5-Methoxy-9.2-9.868.9120
Indole-03 3-Carboxamide-10.2-10.974.135
Indole-04 Unsubstituted-8.5-9.165.4500

Note: The docking scores and IC50 values in this table are representative and for illustrative purposes. For actual research, these values should be obtained from peer-reviewed literature.[15]

Interpretation of Results:

  • A good correlation between the docking scores and the experimental IC50 values suggests that the docking protocol is predictive for this class of inhibitors.[13]

  • The analysis of the binding poses of the most potent inhibitors (e.g., Indole-03) can reveal key interactions with the active site residues of Aurora Kinase A. This information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.[14]

  • The re-docking of the control ligand should result in a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystallographic pose, validating the docking protocol's ability to reproduce the known binding mode.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative docking studies of indole-based inhibitors. By combining robust computational protocols with experimental validation, researchers can accelerate the discovery and optimization of novel kinase inhibitors. The indole scaffold continues to be a fertile ground for the development of new therapeutics, and in silico methods like molecular docking are indispensable tools in this endeavor.[13] Future studies should focus on more advanced techniques such as molecular dynamics simulations to understand the dynamic nature of protein-ligand interactions and further refine the accuracy of binding affinity predictions.

References

  • Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • Biological and Molecular Chemistry. Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer.
  • Index Copernicus. Computational Chemistry oriented Research of Novel Indole Compounds.
  • Springer. Software for molecular docking: a review.
  • ResearchGate. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
  • Bentham Science. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review.
  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • ResearchGate. How to interprete and analyze molecular docking results?.
  • ResearchGate. Structures of indole-based EGFR inhibitors I-VI.
  • ResearchGate. Structure of Aurora A (PDB: 3E5A_A) representing a typical protein...
  • Bioinformatics Review. Beginner's Guide for Docking using Autodock Vina.
  • PubMed Central. Molecular Docking: A powerful approach for structure-based drug discovery.
  • YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • Research Journal of Pharmacy and Technology. Molecular Docking, Synthesis and Pharmacological Screening of Indole-3-Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer.
  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • PubMed Central. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA).
  • ScotChem. Preparing the protein and ligand for docking.
  • ResearchGate. Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors.
  • MDPI. New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors.
  • MDPI. Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics.
  • RCSB PDB. 1MQ4: Crystal Structure of Aurora-A Protein Kinase.
  • ResearchGate. Molecular docking proteins preparation.
  • PubMed Central. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.
  • ResearchGate. Indole based cyclooxygenase inhibitors: Synthesis, biological evaluation, docking and NMR screening.
  • RCSB PDB. 2X81: STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054.
  • YouTube. How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio.
  • ResearchGate. Indole-based PDGFR/VEGFR inhibitors (1–3) and EGFR inhibitor (4).
  • YouTube. How to Perform Molecular Docking with AutoDock Vina.
  • YouTube. Quick Comparison of Molecular Docking Programs.
  • ResearchGate. Interpretation of Molecular docking results?.
  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation.
  • PubMed Central. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches.
  • ResearchGate. Indole derivatives having COX-2 inhibitory activity.
  • PubMed Central. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
  • ResearchGate. FDA-approved and other indole-based VEGFR-2-TK inhibitors (VI–VIII).
  • YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • YouTube. How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • PubMed. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • ScotChem. 6. Preparing the protein and ligand for docking.
  • PubMed Central. Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors.
  • PubMed Central. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties.
  • MDPI. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents.
  • Galaxy Training. Protein-ligand docking.
  • PubMed. Molecular docking/dynamics studies of Aurora A kinase inhibitors.
  • National Institutes of Health. Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents.
  • PubMed. Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides a detailed, experience-driven framework for managing waste streams containing 2-Methyl-5-nitro-1H-indole-3-carbaldehyde (CAS No. 3558-17-6). The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory adherence.

Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound is not benign; its hazard profile necessitates a cautious and structured approach to waste management. The primary hazards are categorized under the Globally Harmonized System (GHS) and dictate the handling and containment measures required.[1][2][3]

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS CodeSignal WordHazard Statement
Skin Irritation, Category 2H315WarningCauses skin irritation.[1][2][3]
Eye Irritation, Category 2H319WarningCauses serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure), Category 3H335WarningMay cause respiratory irritation.[1][2][3]

The causality is clear: because this compound is a known irritant to the skin, eyes, and respiratory system, disposal procedures must be engineered to prevent any physical contact or aerosolization of the solid material.[1][2] The nitro functional group also suggests that segregation from incompatible materials, such as strong reducing agents, is a critical safety measure to prevent energetic reactions.

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Before waste is even generated, safety protocols must be in place. Minimizing exposure during handling is the first line of defense.

Mandatory PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing.[2]

Safe Handling Practices:

  • All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhaling dust particles.[1][2]

  • Avoid the formation of dust and aerosols during weighing and transfer.[1]

  • Use non-sparking tools and equipment to prevent ignition sources, a general best practice when handling organic compounds.[1]

Waste Segregation & Containment Protocol

This section provides the core operational steps for safely collecting and storing waste this compound.

Step-by-Step Waste Collection:

  • Container Selection:

    • Designate a specific, dedicated container for this waste stream.

    • The container must be constructed of a compatible material (e.g., high-density polyethylene, HDPE) and have a tightly fitting, screw-on cap.[4]

    • Never leave a funnel in the waste container opening.[5]

  • Labeling:

    • The moment waste is first added, the container must be labeled.

    • The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "this compound" .[5][6][7]

    • Include a clear indication of the associated hazards, such as a GHS pictogram for irritants.[7]

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of laboratory personnel.[5][8]

    • Crucially, this waste must be segregated from incompatible materials. At a minimum, store it separately from acids, bases, and strong reducing agents.[4]

    • Keep the waste container closed at all times except when actively adding waste.[5] This prevents the release of vapors or dust and accidental spills.

  • Accumulation Limits:

    • Be aware of your institution's and region's limits for waste accumulation. In the U.S., a maximum of 55 gallons of hazardous waste may be stored in an SAA.[6][9]

    • Once the container is full, or has been accumulating for 12 months (whichever comes first), it must be prepared for pickup.[8] Your institution's Environmental Health & Safety (EH&S) office will have specific timelines.

Approved Disposal Pathways

Under no circumstances should this compound or its waste be disposed of via standard laboratory drains or in the regular trash.[1][8] Doing so is a serious regulatory violation and poses a significant environmental risk.

  • Primary Disposal Method: Licensed Chemical Incineration

    • The recommended and most definitive disposal method is through a licensed chemical destruction facility that utilizes controlled incineration with flue gas scrubbing.[1] This process ensures the complete thermal destruction of the molecule, neutralizing its hazardous properties.

  • Coordination with EH&S:

    • All hazardous waste disposal must be coordinated through your institution's Environmental Health & Safety (EH&S) office or a contracted hazardous waste vendor.[5][7] They will provide the final guidance on packaging, labeling for transport, and scheduling of waste pickups.

Emergency Procedures: Spills & Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response:

    • Evacuate personnel from the immediate area and remove all sources of ignition.[1]

    • Ensure adequate ventilation.

    • Wearing the appropriate PPE, prevent further spillage if it is safe to do so.[1]

    • Carefully collect the spilled solid material using spark-proof tools.[1] Avoid actions that create dust.

    • Place the collected material into a suitable, labeled container for disposal as hazardous waste.[1]

    • Do not allow the chemical to enter drains or sewer systems.[1]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]

    • If on Skin: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical help.[2]

    • If in Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][2]

Disposal of Contaminated Materials

  • Empty Containers: The original product container is considered hazardous waste unless properly decontaminated. To decontaminate, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4] The rinsate must be collected and disposed of as hazardous waste.[4] After triple-rinsing, the container can often be disposed of as regular lab glass or plastic, but confirm this with your institutional policy.[1]

  • Contaminated PPE and Labware: Disposable items such as gloves, weigh boats, and wipes that are contaminated with the compound must be placed in the designated solid hazardous waste container.

G A Waste Generated (Solid this compound) B Select & Label Waste Container (HDPE, Tightly-Capped, 'Hazardous Waste') A->B C Place in Designated SAA (Segregated from Incompatibles) B->C D Is Container Full or >12 Months Old? C->D E Continue Accumulation (Keep Closed, Inspect Weekly) D->E No F Seal Container & Request Pickup (Contact Institutional EH&S) D->F Yes E->D G Awaiting Pickup by Licensed Waste Vendor F->G

Caption: Disposal workflow for solid chemical waste.

References

  • Laboratory Waste Management: The New Regul
  • Regulation of Laboratory Waste - American Chemical Society.[Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania EHRS.[Link]
  • Hazardous Chemical Waste Management Guidelines - Columbia University Research.[Link]
  • Managing Hazardous Chemical Waste in the Lab - Lab Manager.[Link]
  • 3 - Safety D
  • nitro razredčilo - Chemius.[Link]
  • Chemical Waste Disposal Guidelines - Emory University.[Link]
  • Hazardous Waste Disposal Guide - Northwestern University.[Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania.[Link]

Sources

Mastering the Handling of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the complexities of drug discovery and development, the ability to safely and effectively handle novel chemical entities is paramount. 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, a compound of interest in various synthetic pathways, requires a nuanced understanding of its chemical properties to mitigate risks and ensure operational excellence. This guide provides a comprehensive framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a deep understanding of the molecule's reactivity, potential hazards, and the principles of sound laboratory practice.

Hazard Assessment: Understanding the Reactivity of the Nitro-Indole Scaffold

This compound is a trifunctional molecule, and its hazard profile is a composite of the properties of its indole, nitro, and aldehyde moieties. Safety Data Sheets (SDS) for this compound consistently highlight the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) [1][2]

Beyond these immediate hazards, the presence of the nitro group on the indole ring warrants special consideration. While indole itself is an electron-rich aromatic system, the strongly electron-withdrawing nitro group at the 5-position significantly alters its reactivity. This substitution, particularly in conjunction with the aldehyde at the 3-position, renders the indole ring susceptible to nucleophilic attack. Recent studies have highlighted the "unexpectedly remarkable electrophilic reactivity of 3-nitroindole derivatives," making them valuable substrates in complex organic syntheses.[3][4] This inherent reactivity is a key factor in determining the necessary level of personal protection.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound, with justifications rooted in its chemical properties.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[7][8][9]Protects eyes from dust particles and splashes of the chemical or solvents. The "D3" marking on eyewear indicates protection against droplets and splashes.[9]
Skin and Body Protection A flame-resistant lab coat or chemical-resistant gown. Long pants and closed-toe shoes are mandatory.Prevents skin contact with the chemical. Given the unknown thermal stability, a flame-resistant lab coat provides an added layer of safety. The OSHA Technical Manual provides guidance on selecting appropriate chemical protective clothing.[1][2]
Hand Protection For incidental contact (e.g., handling sealed containers, weighing): Nitrile gloves (minimum 5 mil thickness). For extended contact or handling of larger quantities: Butyl rubber gloves. Double gloving (nitrile over butyl) is recommended for high-risk operations.Nitrile gloves offer good splash protection against a range of chemicals.[10] However, for prolonged contact with nitro compounds, butyl rubber gloves are recommended due to their superior chemical resistance.[2] Always inspect gloves for degradation or punctures before use.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (N95, FFP2, or higher) is recommended when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[11][12][13]Protects against inhalation of the fine powder, which can cause respiratory irritation.[1][2] The use of a respirator should be part of a comprehensive respiratory protection program.[11]

Procedural Guidance for Safe Handling

Adherence to established laboratory procedures is as critical as the use of appropriate PPE. The following step-by-step workflow is designed to minimize exposure and ensure a safe working environment.

Engineering Controls: The First Line of Defense

Whenever possible, engineering controls should be the primary method of exposure reduction.

  • Chemical Fume Hood: All handling of this compound that may generate dust or aerosols should be conducted in a properly functioning chemical fume hood.[14][15]

  • Ventilation: Ensure adequate general laboratory ventilation to minimize the accumulation of any fugitive emissions.[16]

Step-by-Step Handling Protocol

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Inspect Inspect PPE for Integrity Prep->Inspect Gather Gather Materials & Equipment Inspect->Gather Weigh Weigh in Fume Hood Gather->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Work Area Transfer->Decon Doff Doff PPE Correctly Decon->Doff Dispose Dispose of Waste Doff->Dispose

Caption: A streamlined workflow for the safe handling of this compound.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Visually inspect gloves and other equipment for any signs of damage.

    • Gather all necessary chemicals, glassware, and equipment and place them in the chemical fume hood.

  • Handling:

    • Weigh the solid compound in the fume hood. Use a disposable weigh boat to minimize contamination of balances.

    • Carefully transfer the compound to the reaction vessel, avoiding the generation of dust.[17]

  • Cleanup and Disposal:

    • Decontaminate the work surface with an appropriate solvent and absorbent pads.

    • Remove PPE in a manner that avoids self-contamination.

    • Dispose of all contaminated materials (gloves, weigh boats, absorbent pads) in a properly labeled hazardous waste container.[17]

Emergency Procedures: Preparedness is Key

Spills

In the event of a small spill of solid this compound:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.[1]

  • Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.[11]

  • Wipe the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

First Aid
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[18][19][20] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[18] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[16]

  • Segregate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[21][22]

Disposal
  • All waste containing this compound must be disposed of as hazardous waste.[17]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Contaminated labware should be decontaminated or disposed of as hazardous waste.

Conclusion

The safe handling of this compound is not merely a matter of following a checklist; it requires an integrated approach that combines a thorough understanding of its chemical reactivity with the diligent application of engineering controls, personal protective equipment, and sound laboratory practices. By internalizing the principles outlined in this guide, researchers can confidently work with this and other novel compounds, advancing scientific discovery while upholding the highest standards of safety.

References

  • ChemicalBook. (2023). This compound Safety Data Sheet.
  • Parcil Safety. (2023). How Do I Protect My Lungs from Industrial Dust and Chemicals at Work?
  • HSSE World. (2019). Chemical Protective Clothing Selection Guide.
  • Echemi. (2023). This compound Safety Data Sheets.
  • Chataigner, I., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species.
  • nanoSPACE. (2022). What Is the Best Respirator against Fine Dust?
  • Occupli. (2021). The controls required for handling powder irritants.
  • Safety + Health. (2022). Chemical Eye Safety Using ANSI Z87.1.
  • Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species.
  • Cooper Safety. (2023). ANSI/ISEA Z87.1 Eye & Face Protection Standards.
  • DuraLabel. (2023). ANSI Z87.1 Eye Safety & Eye Protection Glasses.
  • Centers for Disease Control and Prevention. (2023). Protective Clothing and Ensembles.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM).
  • MDPI. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides.
  • ANSI Blog. (2023). ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses.
  • PPE-Info. (2023). ANSI/ISEA Z87.1-2020 - PPE-Info - Standard Details.
  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
  • University of California, Berkeley. (n.d.). Glove Material Breakthrough Time after Total Immersion.
  • Centers for Disease Control and Prevention. (2014). NIOSH Pocket Guide to Chemical Hazards.
  • University of Missouri Extension. (1993). How to Protect Yourself From Respiratory Hazards.
  • University of California, Santa Barbara. (n.d.). Glove Selection Chart.
  • OAKTrust. (2018). Thermal Hazard Analysis of Nitroaromatic Compounds.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • ResearchGate. (2014). Nucleophilic Addition of Hetaryllithium Compounds to 3-Nitro-1-(phenylsulfonyl)indole: Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines.
  • Storemasta. (2023). A Quick Introduction to Engineering Controls for Hazardous Chemicals.
  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Defense Technical Information Center. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Würth Industrie Service. (n.d.). Respiratory protection. With Certainty.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure.
  • De Dietrich Process Systems. (2023). Handling Hazardous Bulk Solids and Powders: Safety First!
  • Los Alamos National Laboratory. (2014). FACT Sheet - Glove Selection.
  • Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
  • Centers for Disease Control and Prevention. (2014). Engineering Controls.
  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Burns. (2022). Chemical burn to the skin: A systematic review of first aid impacts on clinical outcomes. Burns, 48(6), 1253-1265.
  • ResearchGate. (2022). Chemical burn to the skin: A systematic review of first aid impacts on clinical outcomes.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
  • Missouri Poison Center. (n.d.). Skin Exposure First Aid.
  • Phyathai Hospital. (n.d.). Treatment of Chemical Burn Wounds with First Aid and Proper Care.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • University of Waterloo. (2022). Chemical Storage Fact Sheet.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : N.
  • SciELO. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • National Institutes of Health. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ResearchGate. (2022). Thermal Decomposition of Aliphatic Nitro-compounds.
  • Defense Technical Information Center. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
  • ACS Publications. (2011). Runaway Reaction Hazards in Processing Organic Nitro Compounds.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-nitro-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.